Diisopropyl Allylboronate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
di(propan-2-yloxy)-prop-2-enylborane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BO2/c1-6-7-10(11-8(2)3)12-9(4)5/h6,8-9H,1,7H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPLTONTMJTRJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC=C)(OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465712 | |
| Record name | Diisopropyl Allylboronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51851-79-7 | |
| Record name | Diisopropyl Allylboronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopropyl Allylboronate | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis, Purification, and Application of Diisopropyl Allylboronate
Abstract
Diisopropyl allylboronate is a cornerstone reagent in modern organic synthesis, prized for its role in the stereocontrolled formation of carbon-carbon bonds.[1] Its utility in the construction of complex molecular architectures makes it indispensable in pharmaceutical development, polymer chemistry, and materials science.[1] This guide provides a comprehensive overview of the principal synthetic methodologies for preparing this compound, detailed protocols for its purification, and critical insights into its characterization, handling, and storage. We will explore the mechanistic underpinnings of common synthetic routes and provide field-proven advice to guide researchers toward successful outcomes.
Introduction: The Strategic Importance of this compound
Allylboron reagents, particularly boronic esters like this compound, are valued for their unique combination of stability and reactivity. Unlike many other organometallic reagents, allylboronic esters are generally bench-stable, allowing for easier handling and purification.[2] Their primary application is the allylboration of carbonyls and imines , a powerful transformation that generates homoallylic alcohols and amines with a high degree of stereocontrol.[2][3] The diisopropyl ester variant strikes an effective balance, offering sufficient reactivity for these additions while remaining less susceptible to hydrolysis than the free boronic acid. Its role as a key intermediate enables the synthesis of complex natural products and active pharmaceutical ingredients.[1]
Key Properties:
| Property | Value | Source |
| CAS Number | 51851-79-7 | [1] |
| Molecular Formula | C₉H₁₉BO₂ | [1][4] |
| Molecular Weight | 170.06 g/mol | [1][4] |
| Appearance | Clear, colorless liquid | [1] |
| Purity (Typical) | ≥95% (by NMR) | [1][5] |
| Refractive Index | n20/D ≈ 1.40 | [1] |
Core Synthesis Methodologies
The selection of a synthetic route depends on the availability of starting materials, required scale, and laboratory capabilities. The most prevalent and reliable method involves the reaction of a Grignard reagent with a trialkyl borate.
Primary Route: Grignard Reaction with Triisopropyl Borate
This is the classical and most direct approach. The core of this reaction is the nucleophilic addition of an allyl organometallic species to an electrophilic boron center.
Causality and Mechanistic Insight: The Grignard reagent, allylmagnesium bromide (CH₂=CHCH₂MgBr), is a potent nucleophile due to the highly polarized carbon-magnesium bond.[6][7] The boron atom in triisopropyl borate, B(O-iPr)₃, is electron-deficient and thus highly electrophilic. The reaction proceeds via the attack of the γ-carbon of the allyl group onto the boron atom, displacing one of the isopropoxy groups. Subsequent aqueous workup hydrolyzes the remaining magnesium salts and provides the desired boronic ester.
Critical Consideration: Anhydrous Conditions Grignard reagents are extremely strong bases and react readily with protic sources, including water.[6][7] The entire apparatus must be flame- or oven-dried, and all solvents and reagents must be rigorously anhydrous to prevent quenching the Grignard reagent, which would drastically reduce the yield.
Experimental Protocol: Synthesis of this compound
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a nitrogen inlet, and a pressure-equalizing dropping funnel. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Grignard Formation: Place magnesium turnings in the flask. Add a solution of allyl bromide in anhydrous diethyl ether dropwise via the dropping funnel. An iodine crystal or gentle heating may be required to initiate the reaction. Once initiated, the reaction is exothermic and should proceed smoothly to form a solution of allylmagnesium bromide.[8]
-
Borate Addition: Cool the Grignard solution to -78 °C using a dry ice/acetone bath. Add a solution of triisopropyl borate in anhydrous diethyl ether dropwise from the dropping funnel. Maintaining this low temperature is crucial to prevent over-addition and the formation of undesired borate complexes.
-
Quenching and Workup: After the addition is complete, allow the mixture to warm slowly to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation under reduced pressure. The resulting crude oil is then ready for purification.
Caption: Workflow for the Grignard-based synthesis of this compound.
Alternative Route: Transesterification
This method is useful if allylboronic acid is readily available. It involves an equilibrium reaction between allylboronic acid and isopropanol, typically catalyzed by an acid.
Causality and Mechanistic Insight: Transesterification is an equilibrium process where the alcohol moieties on the boron atom are exchanged.[9] To drive the reaction toward the formation of the diisopropyl ester, water, the reaction byproduct, must be removed. This is often accomplished using a Dean-Stark apparatus or by adding a chemical drying agent. This method avoids the use of highly reactive organometallics but can be less efficient if the equilibrium is unfavorable.
Purification: Achieving High Purity
Purification is critical to remove unreacted starting materials and byproducts. For a liquid product like this compound, the method of choice is vacuum distillation.
Causality and Rationale: Many organoboron compounds have limited thermal stability. Attempting to distill them at atmospheric pressure can lead to decomposition. Vacuum distillation lowers the boiling point of the liquid, allowing it to vaporize at a lower temperature, thereby preserving the integrity of the molecule.[10]
Experimental Protocol: Vacuum Distillation
-
Apparatus: Set up a short-path distillation apparatus. Ensure all glassware is dry.
-
Procedure: Place the crude oil in the distillation flask with a magnetic stir bar for smooth boiling.
-
Vacuum Application: Gradually apply a vacuum to the system.
-
Heating: Gently heat the flask using an oil bath.
-
Fraction Collection: Collect the fraction that distills at the correct boiling point and pressure. The literature value should be consulted, but it is typically in the range of 45-50 °C at ~10 mmHg.
-
Storage: The purified product should be collected in a flask pre-flushed with nitrogen and immediately sealed and stored under appropriate conditions.
For smaller scales or to remove non-volatile impurities, flash column chromatography on silica gel can be employed, typically using a non-polar eluent system like hexanes/ethyl acetate.[10]
Caption: Primary and alternative purification workflows for this compound.
Characterization, Storage, and Safety
Characterization: Purity and identity are confirmed primarily by Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
-
¹H NMR: Will show characteristic signals for the allyl group (multiplets around 5.0-6.0 ppm and a doublet around 2.0 ppm) and the isopropyl groups (a septet around 4.5 ppm and a doublet around 1.2 ppm).
-
¹¹B NMR: A broad singlet is expected in the region of +30 to +34 ppm, which is characteristic of a tricoordinate boronic ester.[4]
-
¹³C NMR: Will show distinct signals for the three unique carbon environments in the allyl group and the two in the isopropyl groups.
Storage and Handling: this compound is sensitive to moisture, which can cause hydrolysis back to allylboronic acid and isopropanol.
-
Storage: It should be stored in an airtight container under an inert atmosphere (nitrogen or argon).[5] Recommended storage temperatures are refrigerated (2-8 °C) or frozen (-20 °C) for long-term stability.[1][5]
-
Handling: Handle in a well-ventilated fume hood. As it is a flammable liquid, keep it away from ignition sources.[4][11]
Safety Information:
| Hazard Statement | GHS Classification | Source |
| H226: Flammable liquid and vapor | Flammable liquids (Category 3) | [4][11] |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | [4][11] |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2) | [4][11] |
Core Application: The Allylboration Reaction
The primary utility of this compound is its reaction with aldehydes and ketones to form homoallylic alcohols. This reaction proceeds through a highly organized, six-membered Zimmerman-Traxler transition state, which is the basis for its high stereoselectivity.[12][13]
Caption: The general scheme for the allylboration of an aldehyde.
This reaction is a fundamental tool for building stereochemically complex molecules and has been applied in countless total synthesis campaigns.[3][14] The predictable stereochemical outcome makes it a powerful and reliable transformation for drug development professionals.[1]
References
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Diner, C., & Szabó, K. J. (2017). Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Journal of the American Chemical Society, 139(1), 2–14. [Link]
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Allylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]
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Stott, K., et al. (2025). Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate. Molbank, m2013. [Link]
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Jonker, S. (2021). Asymmetric Synthesis with Allylboronic Acids. Synthesis Workshop Videos. [Link]
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Jonker, S. J. T., et al. (2020). Organocatalytic Synthesis of α-Trifluoromethyl Allylboronic Acids by Enantioselective 1,2-Borotropic Migration. Journal of the American Chemical Society, 142(51), 21254–21259. [Link]
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Allylboronic Esters as Acceptors in Radical Addition, Boron 1,2-Migration, and Trapping Cascades. National Institutes of Health. [Link]
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Ashenhurst, J. (2011). Grignard Reagents. Master Organic Chemistry. [Link]
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Coombs, J. R., et al. (2013). Highly Diastereo- and Enantioselective Allylboration of Aldehydes using α-Substituted Allyl/Crotyl Pinacol Boronic Esters via in Situ Generated Borinic Esters. Journal of the American Chemical Society, 135(14), 5549–5557. [Link]
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Jain, P., & Antilla, J. C. (2010). Chiral Brønsted Acid-Catalyzed Allylboration of Aldehydes. Journal of the American Chemical Society, 132(34), 11884–11886. [Link]
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Dennis, F. M., et al. (2020). Nickel-Catalysed Allylboration of Aldehydes. Synthesis, 52(13), 1903-1914. [Link]
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Diisopropyl Allylboronate: A Comprehensive Technical Guide for Advanced Organic Synthesis
This guide provides an in-depth exploration of diisopropyl allylboronate (CAS Number: 51851-79-7), a versatile and highly valuable reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a nuanced understanding of the causality behind its applications, particularly in the realm of stereoselective carbon-carbon bond formation. We will delve into its synthesis, mechanistic underpinnings, and provide detailed, field-proven protocols to empower your research endeavors.
Introduction: The Strategic Advantage of this compound
This compound has emerged as a reagent of choice for the stereocontrolled synthesis of homoallylic alcohols, which are pivotal structural motifs in a vast array of natural products and pharmaceutical agents.[1] Its growing prominence can be attributed to a favorable combination of reactivity, stability, and selectivity. Unlike many other organometallic reagents, allylboronates, including the diisopropyl ester, generally exhibit good bench stability, obviating the need for rigorously inert atmospheres for short-term handling and making them more amenable to practical laboratory use.[2]
The core utility of this compound lies in its reaction with carbonyl compounds, a transformation known as allylboration. This reaction proceeds through a highly organized, six-membered chair-like transition state, which is the cornerstone of its remarkable stereoselectivity.[3] This predictable stereochemical outcome is a significant advantage in the synthesis of complex molecules with multiple chiral centers.
This guide will provide a comprehensive overview of this compound, from its fundamental properties to its application in sophisticated asymmetric syntheses.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is fundamental to its safe and effective use. The key physicochemical data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 51851-79-7 | [4] |
| Molecular Formula | C₉H₁₉BO₂ | [4] |
| Molecular Weight | 170.06 g/mol | [4] |
| Appearance | Colorless liquid | [4] |
| Purity | ≥95% | [5] |
| Storage | Store at -20°C under a nitrogen atmosphere. | [5] |
Safety and Handling: this compound is a flammable liquid and should be handled in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. It is crucial to store the reagent under an inert atmosphere, such as nitrogen or argon, to prevent degradation from moisture and atmospheric oxygen.
Synthesis of this compound: A Representative Protocol
The most common and straightforward method for the preparation of this compound is the reaction of allylmagnesium bromide with triisopropyl borate. This procedure leverages the nucleophilicity of the Grignard reagent to displace one of the isopropoxy groups on the borate ester. While direct reaction of Grignard reagents with trialkylborates can sometimes lead to multiple additions, careful control of stoichiometry and reaction conditions allows for the selective formation of the desired mono-alkylation product.[3]
Below is a detailed, self-validating protocol for the synthesis of this compound, based on established procedures for the formation of boronic esters from Grignard reagents.[2][6]
Experimental Protocol: Synthesis of this compound
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether (Et₂O)
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Allylmagnesium Bromide:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings (1.2 equivalents).
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Add a solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether dropwise via the dropping funnel to initiate the Grignard reaction. Maintain a gentle reflux by controlling the addition rate.
-
After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Formation of this compound:
-
In a separate flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stir bar, dissolve triisopropyl borate (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared allylmagnesium bromide solution to the cooled triisopropyl borate solution via a cannula, while vigorously stirring. Maintain the internal temperature below -70 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Asymmetric Allylation of Aldehydes: The Roush-Brown Reaction
A cornerstone application of this compound is in the asymmetric allylation of aldehydes, a reaction pioneered and extensively developed by Roush and Brown. This transformation allows for the creation of chiral homoallylic alcohols with high levels of enantioselectivity. The key to this selectivity is the use of a chiral auxiliary, typically a tartrate derivative, which complexes with the allylboronate to create a chiral environment that directs the facial selectivity of the aldehyde addition.
The reaction proceeds through a Zimmerman-Traxler-like six-membered ring transition state, where the aldehyde and the allylboronate are brought into close proximity. The substituents on the chiral auxiliary sterically control the orientation of the aldehyde, leading to the preferential formation of one enantiomer of the homoallylic alcohol.
Mechanistic Insight: The Chair-Like Transition State
The stereochemical outcome of the Roush-Brown allylation can be rationalized by considering the chair-like transition state model. In this model, the boron atom and the aldehyde oxygen coordinate, and the allyl group is transferred to the carbonyl carbon. The substituents on the chiral tartrate ligand dictate the facial selectivity of the addition to the aldehyde. For example, using a (+)-diisopropyl tartrate ((+)-DIPT) modified allylboronate, the aldehyde's R group will preferentially occupy an equatorial position to minimize steric interactions, leading to the formation of the corresponding (R)-homoallylic alcohol.
Reaction Mechanism Diagram
Caption: Simplified mechanism of asymmetric allylation.
Experimental Protocol: Asymmetric Allylation of Benzaldehyde
This protocol provides a representative procedure for the asymmetric allylation of benzaldehyde using this compound and (+)-diisopropyl tartrate ((+)-DIPT) as the chiral auxiliary.
Materials:
-
This compound
-
(+)-Diisopropyl tartrate ((+)-DIPT)
-
Benzaldehyde
-
Anhydrous toluene
-
4 Å Molecular sieves
-
Diethanolamine
-
Anhydrous diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Chiral Reagent:
-
To a flame-dried Schlenk flask under an argon atmosphere, add (+)-diisopropyl tartrate (1.1 equivalents) and freshly activated 4 Å molecular sieves.
-
Add anhydrous toluene and cool the mixture to -78 °C.
-
Slowly add this compound (1.0 equivalent) to the cooled mixture. Stir for 30 minutes at -78 °C to allow for the formation of the chiral tartrate-modified allylboronate.
-
-
Allylation Reaction:
-
Add benzaldehyde (1.0 equivalent) dropwise to the cold solution of the chiral allylboronate reagent.
-
Stir the reaction mixture at -78 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Quench the reaction at -78 °C by the addition of diethanolamine (2.0 equivalents).
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add anhydrous diethyl ether and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the chiral homoallylic alcohol.
-
Advantages and Comparative Analysis
This compound offers several advantages over other allylating agents, making it a valuable tool in the synthetic chemist's arsenal.
Key Advantages:
-
Stability: Allylboronates are generally more stable and easier to handle than many other highly reactive allylmetal reagents.[2]
-
Predictable Stereoselectivity: The reaction proceeds through a well-defined chair-like transition state, leading to high and predictable levels of stereocontrol.[3]
-
Functional Group Tolerance: Allylboration reactions are often tolerant of a wide range of functional groups, which is a significant advantage in the synthesis of complex molecules.
Comparative Overview of Allylboron Reagents:
| Reagent | Key Features | Typical Applications |
| This compound | Good reactivity and stability; commonly used with tartrate-based chiral auxiliaries. | Asymmetric allylation of aldehydes and ketones. |
| Pinacol Allylboronate | Highly stable and commercially available; often requires a catalyst for efficient reaction. | Cross-coupling reactions; catalyzed allylations. |
| Allylboronic Acid | More reactive than its ester counterparts. | Direct allylboration of carbonyls and imines. |
| Potassium Allyltrifluoroborate | Crystalline, air- and moisture-stable solid; requires activation for reaction. | Rhodium-catalyzed additions to carbonyls. |
Conclusion
This compound is a powerful and versatile reagent for the stereocontrolled synthesis of homoallylic alcohols. Its stability, predictable reactivity, and the well-understood mechanism of the asymmetric allylation reaction make it an indispensable tool for researchers in organic synthesis and drug development. The detailed protocols and mechanistic insights provided in this guide are intended to empower scientists to confidently and effectively utilize this valuable reagent in their synthetic endeavors, ultimately accelerating the discovery and development of new chemical entities.
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ORGANIC CHEMISTRY - RSC Publishing. (URL: [Link])
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Recent Progress of Substituted Allylboron Compounds in Catalytic Asymmetric Allylation Reactions | Request PDF - ResearchGate. (URL: [Link])
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Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles | Journal of the American Chemical Society. (URL: [Link])
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Diisopropyl tartrate modified (E)-crotylboronates: highly enantioselective propionate (E)-enolate equivalents (1985) | William R. Roush | 117 Citations - SciSpace. (URL: [Link])
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(Note 3) - added by a syringe. This mixture is cooled to -78 °C with a dry ice/acetone bath, and then trans-2-butene (19.2 mL, 204 mmol, 1.2 equiv) - Organic Syntheses Procedure. (URL: [Link])
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REACTION OF GRIGNARD REAGENTS WITH DIISOPROPYL- AMINOBORANE. SYNTHESIS OF ALKYL, ARYL, HETEROARYL AND ALLYL BORONIC ACIDS FROM. (URL: [Link])
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Regioselective cross-coupling of allylboronic acid pinacol ester derivatives with aryl halides via Pd-PEPPSI-IPent - PubMed. (URL: [Link])
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Reactivity of Aryl Pinacol Boronates Towards Disulfide Bonds - ChemRxiv. (URL: [Link])
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Highly Selective Allylborations of Aldehydes Using α,α-Disubstituted Allylic Pinacol Boronic Esters | Request PDF - ResearchGate. (URL: [Link])
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-
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and Enantioselective Allylboration of Aldehydes using α‑Substituted Allyl/Crotyl Pinacol Boronic Esters via - School of Chemistry | University of Bristol. (URL: [Link])
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Diisopropyl Allylboronate: A Comprehensive Technical Guide for Synthetic Chemists
Introduction: The Versatility of Diisopropyl Allylboronate in Modern Organic Synthesis
This compound has emerged as a powerful and versatile reagent in the synthetic chemist's toolkit, particularly for the stereoselective construction of carbon-carbon bonds. Its utility is most prominently showcased in the allylboration of carbonyl compounds, a reaction that provides access to valuable homoallylic alcohol motifs prevalent in a wide array of natural products and pharmaceutical agents.[1] This guide offers an in-depth exploration of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and a mechanistic rationale for its reactivity, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a clear, colorless liquid that is soluble in many common organic solvents.[1] As with many organoboron compounds, it is sensitive to moisture and air and should be handled under an inert atmosphere.[2][3] Proper storage is crucial for maintaining its reactivity, with refrigeration under an inert gas being the recommended condition.[4][5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₉BO₂ | [1][4][6][7] |
| Molecular Weight | 170.06 g/mol | [1][4][6][7] |
| Appearance | Clear, colorless liquid | [1][2][3] |
| Boiling Point | 133.382 °C at 760 mmHg | |
| Density | 0.819 g/cm³ | |
| Refractive Index (n20/D) | 1.40 | [1][2][3] |
| CAS Number | 51851-79-7 | [1][4][6][7] |
Spectroscopic Data
The structural identity and purity of this compound are routinely confirmed by spectroscopic methods.
Table 2: Spectroscopic Data for this compound
| Technique | Key Absorptions/Resonances |
| ¹H NMR | Characteristic signals for the allyl and isopropoxy groups. |
| ¹³C NMR | Resonances corresponding to the sp² and sp³ hybridized carbons of the allyl and isopropoxy moieties. |
| FT-IR (neat) | Key vibrational bands include C-H stretching (alkane and alkene), C=C stretching, and B-O stretching. |
Detailed peak lists and assignments are pending further experimental data acquisition.
Synthesis of this compound: A Standardized Protocol
The most common and efficient method for the preparation of this compound involves the reaction of a Grignard reagent, allylmagnesium bromide, with an appropriate borate ester, triisopropyl borate.[7] This method allows for the straightforward formation of the carbon-boron bond.
Experimental Protocol: Synthesis of this compound
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether
-
Triisopropyl borate
-
Anhydrous toluene (optional, for azeotropic removal of isopropanol)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of allyl bromide in anhydrous diethyl ether to the stirred magnesium suspension at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Borylation Reaction: Cool the freshly prepared allylmagnesium bromide solution to -78 °C (dry ice/acetone bath). To this, add a solution of triisopropyl borate in anhydrous diethyl ether dropwise via the addition funnel, maintaining the internal temperature below -70 °C.
-
Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. The reaction is then quenched by the slow addition of saturated aqueous ammonium chloride.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. The solvent is removed under reduced pressure. The crude product can be purified by distillation under reduced pressure to afford this compound as a colorless liquid. For applications requiring high purity, a final azeotropic distillation with toluene can be performed to remove any residual isopropanol.
Chemical Properties and Reactivity: The Allylboration of Aldehydes
The cornerstone of this compound's utility lies in its reaction with aldehydes to form homoallylic alcohols. This transformation proceeds through a highly organized, six-membered cyclic transition state, as described by the Zimmerman-Traxler model.[8] This model is crucial for predicting and explaining the high diastereoselectivity often observed in these reactions.
The Zimmerman-Traxler Transition State
The Zimmerman-Traxler model postulates a chair-like transition state where the boron atom coordinates to the carbonyl oxygen of the aldehyde. To minimize steric interactions, the larger substituent on the aldehyde (R) preferentially occupies a pseudo-equatorial position. This arrangement dictates the relative stereochemistry of the newly formed stereocenters.
Caption: Zimmerman-Traxler model for the allylboration of an aldehyde.
Experimental Protocol: Allylboration of Benzaldehyde
This protocol provides a representative example of the application of this compound in the synthesis of a homoallylic alcohol.
Materials:
-
This compound
-
Benzaldehyde
-
Anhydrous diethyl ether or tetrahydrofuran
-
3M aqueous sodium hydroxide
-
30% aqueous hydrogen peroxide
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add a solution of freshly distilled benzaldehyde in anhydrous diethyl ether.
-
Allylboration: Cool the solution to -78 °C. To this, add this compound dropwise via syringe. The reaction is typically stirred at this temperature for 3-4 hours or until TLC analysis indicates complete consumption of the aldehyde.
-
Oxidative Workup: Allow the reaction to warm to 0 °C and quench by the slow, sequential addition of 3M aqueous sodium hydroxide followed by the careful, dropwise addition of 30% hydrogen peroxide (Caution: exothermic reaction).
-
Extraction and Purification: Stir the mixture vigorously at room temperature for 1 hour. Separate the layers and extract the aqueous phase with diethyl ether. Combine the organic layers, wash with saturated aqueous sodium thiosulfate and brine, then dry over anhydrous magnesium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product, 1-phenyl-3-buten-1-ol, can be purified by flash column chromatography on silica gel.
Applications in Drug Development and Advanced Synthesis
The homoallylic alcohol products derived from allylboration reactions are valuable intermediates in the synthesis of complex molecules. The ability to control stereochemistry at multiple centers in a single step is particularly advantageous in the construction of polyketide natural products and other chiral building blocks for pharmaceuticals. The diisopropyl ester can be readily exchanged for chiral diols, such as those derived from tartaric acid, to facilitate enantioselective allylborations, further expanding the synthetic utility of this reagent class.[9]
Safety and Handling
This compound is a flammable liquid and vapor and causes skin and serious eye irritation.[2][6][7] It is also air and moisture sensitive.[2][3] Therefore, it should be handled in a well-ventilated fume hood, under an inert atmosphere, and with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.
Table 3: GHS Hazard and Precautionary Statements
| Classification | Statement |
| Hazard Statements | H226: Flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. |
| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P233: Keep container tightly closed. P240: Ground and bond container and receiving equipment. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container to an approved waste disposal plant. |
Conclusion
This compound is a highly effective reagent for the stereoselective synthesis of homoallylic alcohols. Its predictable reactivity, governed by the Zimmerman-Traxler transition state model, makes it an invaluable tool for the construction of complex molecular architectures. The straightforward synthesis and the potential for modification to achieve enantioselectivity further underscore its importance in both academic research and industrial applications, particularly in the field of drug discovery and development.
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Diisopropyl Allylboronate molecular structure and bonding
An In-depth Technical Guide to the Molecular Structure and Bonding of Diisopropyl Allylboronate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a cornerstone reagent in modern organic synthesis, prized for its unique combination of stability, reactivity, and stereocontrol in carbon-carbon bond formation. This guide provides a detailed examination of its molecular architecture and the nature of its chemical bonds. We will explore the trigonal planar geometry of the boron center, the influence of the sterically demanding isopropoxy groups, and the electronic characteristics that govern its reactivity. By synthesizing data from spectroscopic analysis, mechanistic studies, and computational chemistry, this document aims to provide a comprehensive understanding of how the structure of this compound dictates its function in critical synthetic transformations, particularly the highly stereoselective allylboration of carbonyls and imines.
Introduction: The Significance of Allylboronates
Allylboron reagents, particularly boronic esters like this compound, represent a uniquely versatile class of synthetic tools.[1] Unlike many other organometallic compounds, allylboronates are generally stable enough for isolation and handling under normal laboratory conditions, yet they possess sufficient reactivity to engage with a wide range of electrophiles.[1] Their prominence stems primarily from the allylboration reaction, a powerful method for constructing homoallylic alcohols and amines—key structural motifs in numerous natural products and pharmaceutical agents.[2][3]
The reaction proceeds through a highly organized, six-membered cyclic transition state, which allows for the predictable and controlled transfer of chirality, making it indispensable for asymmetric synthesis.[4] this compound, with its balanced steric and electronic properties, has emerged as a widely used and commercially available reagent for these transformations, finding application in the synthesis of complex molecules, including the HIV-1 antagonist, Maraviroc.[1][2]
Molecular Structure and Bonding Analysis
The reactivity and selectivity of this compound are direct consequences of its distinct molecular structure and electronic configuration. A thorough understanding of these features is paramount for its effective application.
| Property | Value | Reference |
| IUPAC Name | di(propan-2-yloxy)-prop-2-enylborane | [5] |
| CAS Number | 51851-79-7 | [2][5] |
| Molecular Formula | C₉H₁₉BO₂ | [2][6] |
| Molecular Weight | 170.06 g/mol | [5][6] |
| Appearance | Clear, colorless liquid | [2] |
The Boron Center: A Lewis Acidic Hub
At the heart of the molecule lies a boron atom characterized by sp² hybridization. This results in a trigonal planar geometry with bond angles approximating 120°. The key feature of this sp²-hybridized boron is the presence of a vacant, unhybridized p-orbital perpendicular to the molecular plane. This empty p-orbital renders the boron atom electron-deficient and imparts significant Lewis acidic character to the molecule.[7] This Lewis acidity is the primary driver for its reaction with Lewis basic substrates like the oxygen of a carbonyl group.
The B-O and B-C Bonds: A Covalent Framework
The boron atom forms two single covalent bonds to the oxygen atoms of the isopropoxy groups and one single covalent bond to the terminal carbon of the allyl group.
-
Boron-Oxygen (B-O) Bonds: These bonds are strong and relatively short due to partial π-character arising from the donation of lone pair electrons from the oxygen atoms into the vacant p-orbital of the boron. This donation slightly mitigates the electron deficiency of the boron center, contributing to the ester's stability compared to more reactive trialkylboranes.
-
Boron-Carbon (B-C) Bond: This is a standard sigma (σ) bond that connects the allyl nucleophile to the boronate electrophilic center. The reactivity of this bond is defined by the subsequent interaction with an external electrophile.
The Role of the Diisopropyl Ester Groups
The two isopropoxy groups are not merely spectators; they play a crucial role in modulating the molecule's properties:
-
Steric Influence: The bulky isopropyl groups provide significant steric hindrance around the boron atom. This steric bulk influences the approach of substrates and can enhance diastereoselectivity in certain reactions.
-
Electronic Effect: As mentioned, the oxygen atoms donate electron density to the boron, increasing the compound's stability and making it less pyrophoric than many other organoboron compounds.
-
Solubility: The aliphatic nature of the isopropyl groups confers good solubility in common organic solvents like THF, dichloromethane, and toluene.
Caption: Molecular structure of this compound.
Spectroscopic Characterization
The structure of this compound is routinely confirmed using a combination of spectroscopic techniques.
| Technique | Key Observations |
| ¹H NMR | Signals corresponding to the allyl group (~5.0-6.0 ppm for the vinyl protons, ~2.0 ppm for the allylic CH₂). A septet for the isopropoxy CH (~4.5 ppm) and a doublet for the methyl groups (~1.2 ppm). |
| ¹³C NMR | Vinyl carbons (~115-135 ppm), allylic carbon (~25-35 ppm), isopropoxy CH (~65-70 ppm), and methyl carbons (~20-25 ppm). |
| ¹¹B NMR | A characteristic broad signal in the range of +25 to +35 ppm, typical for a tricoordinate boronic ester.[5] |
| IR Spectroscopy | C=C stretch (~1640 cm⁻¹), B-O stretch (~1300-1350 cm⁻¹), C-H stretches (~2850-3100 cm⁻¹). |
Synthesis of this compound
A standard and reliable method for the laboratory-scale synthesis of this compound involves the reaction of a trialkyl borate, such as triisopropyl borate, with an allyl Grignard reagent.[8]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from Allylmagnesium Bromide
Disclaimer: This protocol should only be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with triisopropyl borate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Addition: A solution of allylmagnesium bromide (1.0 eq) in THF is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Warming: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-16 hours.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine.
-
Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.
Reactivity and Mechanistic Principles
The Allylboration Reaction and the Zimmerman-Traxler Model
The quintessential reaction of this compound is its addition to carbonyl compounds (aldehydes and ketones). This reaction proceeds with high stereoselectivity via a closed, six-membered chair-like transition state, known as the Zimmerman-Traxler transition state.[4]
-
Coordination: The Lewis acidic boron atom coordinates to the Lewis basic oxygen of the carbonyl group.
-
Cyclic Transition State: The molecule arranges into a highly ordered, chair-like six-membered ring. In this arrangement, the substituents of the aldehyde (R-group) and the boronate ester preferentially occupy equatorial positions to minimize steric strain.
-
C-C Bond Formation: The allyl group is delivered to the carbonyl carbon from one face, simultaneously forming the new C-C bond and a B-O bond.
-
Product Formation: Hydrolytic workup cleaves the B-O bond to release the homoallylic alcohol product.
This predictable transition state geometry is the foundation for the high degree of stereocontrol observed in these reactions.
Caption: Zimmerman-Traxler transition state for allylboration.
Enhancing Nucleophilicity: The Formation of Boronate Complexes
While highly effective with carbonyls and imines, allylboronic esters are generally unreactive toward a broader range of electrophiles.[3] Their nucleophilicity can be dramatically increased by the addition of an organolithium or Grignard reagent. This forms a tetracoordinate "ate" complex, where the boron center becomes anionic and significantly more electron-rich. These highly nucleophilic allylboronate complexes can react with electrophiles such as alkyl halides and fluorinating reagents, expanding the synthetic utility of the parent ester.[3][9]
Applications in Drug Development and Materials Science
The ability to form C-C bonds with exceptional stereocontrol makes this compound a valuable reagent in fields where molecular architecture is critical.
-
Pharmaceutical Development: It is instrumental in the synthesis of complex chiral molecules that are often the basis for new therapeutics.[2] Its role in constructing specific stereocenters is crucial for optimizing drug efficacy and minimizing off-target effects.[1]
-
Polymer Chemistry and Materials Science: The compound is used to create specialty polymers and advanced materials.[2] Incorporating the allylboronate moiety can introduce specific functionalities or enhance properties like durability and adhesion in coatings.[2]
Conclusion
This compound is more than just a simple reagent; it is a sophisticated molecular tool whose utility is deeply rooted in its structure. The sp²-hybridized, Lewis acidic boron center dictates its fundamental reactivity, while the bulky isopropoxy groups provide stability and steric influence. This precise combination allows for highly organized, chair-like transition states in reactions with carbonyls, leading to predictable and excellent stereochemical outcomes. The ability to further activate the system into a potent nucleophilic "ate" complex broadens its synthetic scope. For researchers in drug discovery and materials science, a firm grasp of the structure-bonding-reactivity relationships of this compound is essential for leveraging its full potential in the creation of complex, functional molecules.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Diisopropyl Allylboronate
Introduction: Characterizing a Cornerstone of Asymmetric Synthesis
Diisopropyl allylboronate is a pivotal reagent in modern organic chemistry, prized for its role in the stereoselective synthesis of homoallylic alcohols through reactions with carbonyl compounds.[1] Its utility in forming carbon-carbon bonds with exceptional control over stereochemistry makes it an invaluable tool for researchers in medicinal chemistry and natural product synthesis.[2][3] Given its reactivity and sensitivity to air and moisture, rigorous characterization is not merely procedural—it is essential for ensuring the reagent's integrity and the success of subsequent synthetic transformations.
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation and purity assessment of this compound. This guide provides an in-depth analysis of its ¹H and ¹³C NMR spectra, grounded in both fundamental principles and field-proven insights. We will explore not only the assignment of signals but also the underlying physical phenomena—such as the influence of the quadrupolar boron nucleus—that shape the spectral features of this important organoboron compound.
Molecular Structure and NMR-Active Nuclei
To interpret the NMR spectra of this compound (C₉H₁₉BO₂), we must first consider its molecular structure and the nuclei that give rise to NMR signals.[4] The molecule consists of two main fragments: the allyl group (CH₂=CH-CH₂–) and two isopropoxy groups (–OCH(CH₃)₂) bound to a central boron atom.
The primary nuclei of interest are ¹H and ¹³C. However, the presence of boron is critical to understanding the spectra fully. Boron has two naturally occurring NMR-active isotopes, ¹¹B (80.1% abundance, spin I = 3/2) and ¹⁰B (19.9% abundance, spin I = 3). Due to its higher natural abundance, greater sensitivity, and smaller nuclear quadrupole moment, ¹¹B is the isotope predominantly studied in boron NMR. As a quadrupolar nucleus (spin > 1/2), boron exhibits unique relaxation properties that can influence the appearance of neighboring nuclei in ¹³C NMR spectra.
Caption: Molecular structure of this compound with NMR numbering.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound presents a set of distinct and informative signals corresponding to the allyl and isopropoxy protons. The chemical shifts and coupling patterns are highly characteristic and allow for unambiguous verification of the structure.
Data Presentation: ¹H NMR
The following table summarizes the typical ¹H NMR data for this compound, acquired in deuterated chloroform (CDCl₃).
| Label | Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| H₂ | -CH =CH₂ | 5.86 | dddd | 1H | J₂,₃ₐ = 17.0, J₂,₃b = 10.1, J₂,₁ = 8.0, J₂,₃c = 1.2 |
| H₃ₐ | -CH=CH ₂ (trans) | 5.06 | ddt | 1H | J₃ₐ,₂ = 17.0, J₃ₐ,₃b = 1.8, J₃ₐ,₁ = 1.3 |
| H₃b | -CH=CH ₂ (cis) | 4.90 | ddt | 1H | J₃b,₂ = 10.1, J₃b,₃ₐ = 1.8, J₃b,₁ = 1.1 |
| H₄, H₆ | -O-CH (CH₃)₂ | 4.41 | sept | 2H | J₄,₅ = 6.1 |
| H₁ | B-CH ₂- | 2.15 | ddt | 2H | J₁,₂ = 8.0, J₁,₃ₐ = 1.3, J₁,₃b = 1.1 |
| H₅, H₇ | -CH(CH ₃)₂ | 1.17 | d | 12H | J₅,₄ = 6.1 |
Note: Data derived from Pietruszka, J.; Schöne, N. Chemistry – A European Journal, 2008.
Expert Interpretation of the ¹H NMR Spectrum
-
The Allyl System (H₁, H₂, H₃):
-
Internal Vinylic Proton (H₂): The proton at 5.86 ppm (H₂) shows the most complex splitting pattern. It is coupled to four other protons: the trans (J = 17.0 Hz) and cis (J = 10.1 Hz) terminal vinylic protons (H₃ₐ and H₃b), and the two allylic protons on C₁ (J = 8.0 Hz). A small fourth coupling is also resolved. This "doublet of doublets of doublets of doublets" (dddd) is characteristic of a terminal alkene's internal proton.
-
Terminal Vinylic Protons (H₃ₐ, H₃b): The two protons on the terminal carbon (C₃) are diastereotopic, meaning they are in different chemical environments and thus have different chemical shifts (5.06 and 4.90 ppm). Each is split by the internal proton (H₂) with large trans and smaller cis couplings, respectively. They also exhibit a small geminal coupling to each other (J = 1.8 Hz) and a very small allylic coupling to the C₁ protons.
-
Allylic Protons (H₁): The two protons on the carbon attached to boron (C₁) appear as a doublet of doublets of triplets at 2.15 ppm. The primary splitting is a doublet from the coupling to the internal vinylic proton H₂ (J = 8.0 Hz). The finer splitting arises from small couplings to the terminal vinylic protons H₃ₐ and H₃b.
-
-
The Isopropoxy Groups (H₄, H₅):
-
Methine Protons (H₄, H₆): The two methine protons of the isopropoxy groups are chemically equivalent and appear as a single septet at 4.41 ppm. This seven-line pattern is a classic indicator of a proton coupled to six equivalent neighboring protons—in this case, the twelve methyl protons.
-
Methyl Protons (H₅, H₇): The four methyl groups are also equivalent, giving rise to a large, sharp doublet at 1.17 ppm with an integration of 12H. The doublet splitting is caused by coupling to the adjacent methine proton (J = 6.1 Hz).
-
Caption: Key ¹H-¹H J-coupling relationships in this compound.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. Due to the molecule's symmetry, only five distinct carbon signals are expected and observed.
Data Presentation: ¹³C NMR
The following table summarizes the typical ¹³C NMR data for this compound in CDCl₃.
| Label | Assigned Carbon | Chemical Shift (δ, ppm) |
| C₂ | -C H=CH₂ | 139.1 |
| C₃ | -CH=C H₂ | 113.1 |
| C₄, C₆ | -O-C H(CH₃)₂ | 67.8 |
| C₅, C₇ | -CH(C H₃)₂ | 24.5 |
| C₁ | B-C H₂- | 23.0 (broad) |
Note: Data derived from Pietruszka, J.; Schöne, N. Chemistry – A European Journal, 2008.
Expert Interpretation of the ¹³C NMR Spectrum
-
Alkene Carbons (C₂, C₃): The two sp²-hybridized carbons of the double bond are clearly visible in the downfield region of the spectrum. The internal carbon (C₂) appears at 139.1 ppm, while the terminal carbon (C₃) is observed further upfield at 113.1 ppm, which is typical for terminal alkenes.[5][6]
-
Isopropoxy Carbons (C₄, C₅): The methine carbons (C₄, C₆) attached to oxygen appear at 67.8 ppm. The four equivalent methyl carbons (C₅, C₇) give a single sharp signal at 24.5 ppm.
-
The Boron-Bound Carbon (C₁): A noteworthy feature is the signal for the allylic carbon directly attached to the boron atom (C₁). This signal, found at approximately 23.0 ppm, is often significantly broadened. This is a direct consequence of its proximity to the quadrupolar ¹¹B nucleus. The rapid relaxation of the boron nucleus provides an efficient relaxation pathway for the attached carbon, leading to a shorter excited-state lifetime and, via the uncertainty principle, a broader signal. In some cases, this signal can be broadened to the point of being lost in the baseline noise, a phenomenon that researchers must be aware of when analyzing boronic esters.
Experimental Protocol for NMR Data Acquisition
A self-validating protocol is crucial for obtaining high-quality, reproducible NMR data. The following methodology outlines the key steps and considerations.
Mandatory Safety Precautions
This compound is a flammable liquid and vapor, causes skin and eye irritation, and is sensitive to air and moisture.[4][7] All handling must be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon) using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
Step-by-Step Methodology
-
Sample Preparation: a. Using an inert atmosphere glovebox or Schlenk line, accurately weigh approximately 15-20 mg of this compound directly into a clean, dry NMR tube. b. Using a gas-tight syringe, add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it dissolves the compound well and its residual proton signal (δ ≈ 7.26 ppm) and carbon signal (δ ≈ 77.16 ppm) serve as convenient secondary references.[8] c. Add a minimal amount of an internal standard, such as tetramethylsilane (TMS, δ = 0.00 ppm), if precise chemical shift referencing is required, though referencing to the residual solvent peak is often sufficient. d. Cap the NMR tube securely, and seal with paraffin film for transport to the spectrometer.
-
Spectrometer Setup and ¹H NMR Acquisition: a. Insert the sample into the NMR spectrometer. b. Tune and shim the probe to optimize the magnetic field homogeneity. c. Acquire a standard single-pulse ¹H NMR experiment using the following typical parameters:
- Pulse Angle: 30-45 degrees (to allow for a shorter relaxation delay).
- Spectral Width: ~16 ppm.
- Acquisition Time: ~2-3 seconds.
- Relaxation Delay (d1): 2 seconds.
- Number of Scans: 8-16 scans.
-
¹³C NMR Acquisition: a. Switch the spectrometer to the ¹³C nucleus frequency. b. Acquire a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30). c. Use the following typical parameters:
- Pulse Angle: 30 degrees.
- Spectral Width: ~240 ppm.
- Acquisition Time: ~1 second.
- Relaxation Delay (d1): 2 seconds.
- Number of Scans: 1024 or more, depending on sample concentration, to achieve adequate signal-to-noise.
-
Data Processing and Analysis: a. Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). b. Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual CDCl₃ signal. c. Integrate the ¹H NMR signals to determine the relative proton ratios. d. Analyze the multiplicities and measure the coupling constants (J-values) to confirm the proton connectivity. e. Assign all peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.
Caption: Experimental workflow for NMR analysis of this compound.
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable, high-fidelity tools for the comprehensive characterization of this compound. The ¹H spectrum provides a unique fingerprint, with the complex splitting patterns of the allyl protons and the distinct septet-doublet combination of the isopropoxy groups serving as definitive structural markers. The ¹³C spectrum confirms the carbon framework and reveals the subtle but important influence of the quadrupolar boron nucleus through the characteristic broadening of the adjacent carbon signal. By employing the rigorous experimental protocol detailed here, researchers, scientists, and drug development professionals can confidently verify the identity, purity, and structural integrity of this critical synthetic reagent, ensuring the reliability and success of their chemical research.
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Hall, D. G. (2016). Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Journal of the American Chemical Society. Available at: [Link]
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Aggarwal, V. K., et al. (2017). Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles. Journal of the American Chemical Society, 139(42), 15023–15032. Available at: [Link]
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Introduction: The Analytical Imperative for Diisopropyl Allylboronate
<An In-depth Technical Guide to the Mass Spectrometry of Diisopropyl Allylboronate
Abstract: This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of ionization, fragmentation pathways, and practical experimental design. By synthesizing established methodologies with mechanistic insights, this guide serves as an essential reference for the accurate characterization of this versatile synthetic reagent.
This compound (MW: 170.06 g/mol , Formula: C₉H₁₉BO₂) is a crucial reagent in modern organic synthesis, primarily utilized in stereoselective allylboration reactions to form homoallylic alcohols.[1] Its purity and structural integrity are paramount for achieving desired reaction outcomes and ensuring the quality of subsequent pharmaceutical intermediates. Mass spectrometry (MS) stands as a principal analytical technique for its characterization, offering unparalleled sensitivity and structural information.
However, the analysis of boronic esters like this compound is not without its challenges. These compounds can be sensitive to hydrolysis, and their ionization and fragmentation behavior can be complex.[2] This guide elucidates these complexities and provides a robust framework for successful MS analysis.
Ionization Techniques: Selecting the Optimal Path to the Gas Phase
The choice of ionization technique is the most critical parameter in the MS analysis of this compound. As a neutral, relatively volatile molecule, several methods can be employed, each with distinct advantages and outcomes.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for analyzing volatile compounds like this compound.[3] The standard ionization method in GC-MS is Electron Ionization (EI).
-
Electron Ionization (EI): This high-energy technique involves bombarding the molecule with a beam of electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺•) and subsequent, often extensive, fragmentation.[4][5] While this provides a detailed fragmentation "fingerprint" for structural confirmation, the molecular ion peak for boronic esters can be weak or entirely absent due to the instability of the initial ion.[6] Despite this, GC-MS remains a valuable tool, especially for purity assessment and reaction monitoring.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS)
For direct liquid sample analysis, LC-MS with soft ionization techniques is preferred to preserve the molecular ion.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and labile molecules.[7][8] Since this compound is a neutral molecule, it does not readily protonate. Therefore, ionization in ESI is typically achieved through the formation of adducts with cations present in the mobile phase or sample matrix.[7][9] This is a significant advantage as it preserves the molecule, providing clear molecular weight information.[10][11]
Table 1: Common ESI Adducts of this compound
| Adduct Ion | Description | Calculated m/z (for ¹¹B, ²³Na, ³⁹K) |
| [M+Na]⁺ | Sodium Adduct | 170.15 + 22.99 = 193.14 |
| [M+K]⁺ | Potassium Adduct | 170.15 + 38.96 = 209.11 |
| [M+NH₄]⁺ | Ammonium Adduct | 170.15 + 18.03 = 188.18 |
Causality: The formation of these adducts is driven by the interaction of the lone pairs on the ester oxygen atoms with the cations. Using a mobile phase additive like sodium acetate or ammonium acetate at low concentrations (e.g., 1-10 mM) can enhance the formation of the desired adduct, leading to a more robust and sensitive analysis.[12]
Fragmentation Pathways: Decoding the MS/MS Spectrum
Tandem mass spectrometry (MS/MS), often through collision-induced dissociation (CID), is essential for structural elucidation.[5] By selecting a precursor ion (e.g., the [M+Na]⁺ adduct) and fragmenting it, a characteristic pattern emerges.
Key Fragmentation Mechanisms
The fragmentation of this compound is dictated by the relative strengths of its bonds and the stability of the resulting fragments.[5][13] The primary cleavages occur at the B-C and B-O bonds.
-
Loss of an Allyl Radical ([M-C₃H₅]⁺): Cleavage of the boron-allyl bond is a common pathway, resulting in the loss of an allyl radical (41 Da). This yields a stable diisopropoxyboron cation.
-
m/z of fragment: 170 - 41 = 129
-
-
Loss of Propene ([M-C₃H₆]⁺): A characteristic rearrangement for isopropyl esters is the loss of a neutral propene molecule (42 Da). This is analogous to the McLafferty rearrangement in carbonyl compounds and proceeds through a six-membered transition state.
-
m/z of fragment: 170 - 42 = 128
-
-
Loss of an Isopropoxy Radical ([M-OC₃H₇]⁺): Cleavage of a boron-oxygen bond can lead to the loss of an isopropoxy radical (59 Da).
-
m/z of fragment: 170 - 59 = 111
-
The following diagram illustrates the primary fragmentation pathways originating from the molecular ion.
Caption: Key EI fragmentation pathways of this compound.
Experimental Protocols and Methodologies
Adherence to a validated protocol is crucial for reproducible and accurate results.
Protocol: GC-MS Analysis
This protocol provides a starting point for the analysis of this compound in a non-polar organic solvent.
-
Sample Preparation: Dissolve the sample in a volatile, non-polar solvent (e.g., Hexane, Dichloromethane) to a concentration of approximately 100 µg/mL.
-
GC Column: Use a standard non-polar column, such as a 30 m x 0.25 mm, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature 50 °C, hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Protocol: LC-MS Analysis via ESI
This method is designed to identify the molecular weight through adduct formation.
-
Sample Preparation: Dissolve the sample in the mobile phase (see below) to a final concentration of 1-10 µg/mL. Boronic esters can be prone to on-column hydrolysis, so minimizing water and acidic modifiers in the mobile phase is recommended.[2]
-
LC Column: A standard C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable.
-
LC Conditions:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions (Positive ESI):
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Mass Range: Scan from m/z 100 to 400.
-
Caption: Workflow for LC-ESI-MS analysis of this compound.
Data Interpretation and Trustworthiness
-
Isotopic Pattern: A key feature of boron-containing compounds is their unique isotopic signature. Boron has two stable isotopes: ¹⁰B (19.9%) and ¹¹B (80.1%).[14] This means any boron-containing ion will appear as a pair of peaks separated by 1 Da, with an intensity ratio of approximately 1:4. Observing this pattern is a definitive confirmation of the presence of a single boron atom in the ion.
-
Hydrolysis: this compound can hydrolyze to allylboronic acid and isopropanol, especially in the presence of water or protic solvents.[2] This can be observed in the chromatogram as a separate, more polar peak, and in the mass spectrum by the appearance of ions corresponding to allylboronic acid. Using aprotic solvents and minimizing sample preparation time can mitigate this issue.[3]
-
System Validation: To ensure trustworthiness, the analytical system must be validated. This includes running a solvent blank to check for background contamination, injecting a known standard to confirm retention time and fragmentation, and assessing method linearity and sensitivity if quantitative analysis is required.[15]
Conclusion
The mass spectrometric analysis of this compound is a multifaceted task requiring careful consideration of the analytical goals. GC-MS with EI provides a reproducible fragmentation fingerprint ideal for structural confirmation and purity analysis, while LC-MS with ESI is superior for unambiguous molecular weight determination via adduct formation. By understanding the fundamental principles of ionization and the predictable fragmentation pathways detailed in this guide, researchers can confidently employ mass spectrometry to characterize this vital synthetic building block, ensuring the integrity and success of their chemical research and development efforts.
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Haas, W., et al. (n.d.). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC - NIH. Available at: [Link]
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Patel, K., et al. (2018). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. ResearchGate. Available at: [Link]
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Liu, H., et al. (1995). Use of cyclic boronates for GC/MS screening and quantitation of beta-adrenergic blockers and some bronchodilators. PubMed. Available at: [Link]
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Pingle, M., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. Available at: [Link]
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Qiu, F., et al. (2005). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available at: [Link]
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Pandiyan, P., et al. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). Available at: [Link]
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IR spectroscopy of Diisopropyl Allylboronate
An In-Depth Technical Guide to the Infrared Spectroscopy of Diisopropyl Allylboronate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a cornerstone reagent in modern organic synthesis, prized for its role in the stereoselective formation of carbon-carbon bonds.[1][2] As with any high-purity reagent, its structural integrity is paramount to achieving desired reaction outcomes. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for the routine characterization and quality assessment of this compound. This guide provides a detailed examination of the vibrational characteristics of this compound, a practical guide to interpreting its IR spectrum, and a field-proven protocol for acquiring high-quality data using Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy.
Introduction: The Synthetic Utility and Analytical Imperative
This compound, also known as allylboronic acid diisopropyl ester, is a versatile organoboron compound widely employed in stereoselective allylboration reactions with carbonyls and imines.[3] Its utility stems from the predictable and controllable manner in which the allyl group is transferred, enabling the construction of complex chiral homoallylic alcohols—a common motif in natural products and pharmaceutical intermediates.[1][2]
The efficacy of this reagent is directly tied to its purity and the integrity of its key functional groups: the boronate ester and the allyl moiety. The presence of hydrolysis byproducts (boronic acid, isopropanol) or oxidative degradation can significantly impede reactivity and selectivity. Therefore, a robust analytical method for rapid quality control is not merely procedural but essential for experimental success. IR spectroscopy is the ideal first-line technique for this purpose. It provides a distinct "fingerprint" of the molecule, allowing a scientist to instantly verify the presence of the critical B-O, C=C, and C-O bonds and confirm the absence of undesirable impurities like O-H bonds from water or boronic acid.[4][5]
Theoretical Framework: Key Vibrational Modes of this compound
The infrared spectrum of this compound is a composite of the vibrational modes of its constituent parts. Understanding the origin of these absorptions is fundamental to accurate spectral interpretation.
The Boronate Ester Moiety (C-O-B-O-C)
The boronate ester is the molecule's reactive center. Its characteristic vibrations are among the most diagnostic in the spectrum.
-
B-O Asymmetric Stretch: This is the most prominent and reliable absorption for identifying boronic esters. It appears as a very strong and often broad band in the 1350-1310 cm⁻¹ region.[4] The high intensity is due to the large change in dipole moment during the vibration of the polar B-O bonds. Its position can be sensitive to the electronic environment and coordination state of the boron atom.
-
C-O Stretch: The stretching of the C-O bonds within the isopropoxy groups linked to boron typically gives rise to strong absorptions between 1240 cm⁻¹ and 1100 cm⁻¹ .[4][6] These often appear as a complex set of bands due to coupling with other vibrations.
-
Out-of-Plane Bending: A characteristic intense signal for boronate esters can be observed in the lower frequency region, typically between 680-640 cm⁻¹ .[4]
The Allyl Moiety (CH₂=CH-CH₂-)
The allyl group provides the nucleophilic carbon for synthetic transformations. Its vibrations are key indicators of the intact alkene functionality.
-
=C-H Stretch (sp² C-H): The stretching of C-H bonds on the double-bonded carbons occurs at a higher frequency than their sp³ counterparts. Look for medium-intensity, sharp bands just above 3000 cm⁻¹, typically in the 3080-3010 cm⁻¹ range.[7][8][9] The presence of absorption in this region is a clear indicator of unsaturation.
-
C=C Stretch: The carbon-carbon double bond stretch gives rise to a medium-intensity absorption in the 1645-1620 cm⁻¹ region.[10][11] In symmetrically substituted alkenes, this peak can be weak or absent, but in terminal alkenes like the allyl group, it is typically distinct.
-
=C-H Out-of-Plane Bending (Wag): Strong absorptions related to the out-of-plane bending of the vinyl C-H bonds are expected in the 1000-900 cm⁻¹ region.
The Isopropyl Moiety (-CH(CH₃)₂)
The bulky isopropyl groups provide steric hindrance and influence the reagent's stability and solubility.
-
-C-H Stretch (sp³ C-H): The stretching of the aliphatic C-H bonds in the isopropyl groups appears as strong, sharp bands just below 3000 cm⁻¹, in the 2980-2850 cm⁻¹ range.[9][12] This is often the most intense group of signals in the entire spectrum.
-
-C-H Bending: The bending (scissoring and rocking) vibrations of the methyl (CH₃) and methine (CH) groups result in absorptions in the 1470-1360 cm⁻¹ region.[11]
Interpreting the IR Spectrum: A Practical Walkthrough
A high-quality spectrum of pure this compound will exhibit a specific pattern of absorptions. The following table summarizes the key diagnostic peaks that a researcher should look for to confirm the identity and purity of the compound.
Data Presentation: Summary of Diagnostic IR Absorptions
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity | Commentary |
| 3080 - 3010 | Allyl (=C-H) | C-H Stretch (sp²) | Medium | Confirms the presence of the vinyl C-H bonds; a key marker for the intact allyl group.[7][9] |
| 2980 - 2850 | Isopropyl (-C-H) | C-H Stretch (sp³) | Strong, Sharp | Typically the most intense set of bands in the spectrum, indicating the aliphatic structure.[9][12] |
| 1645 - 1620 | Allyl (C=C) | C=C Stretch | Medium | Direct evidence of the carbon-carbon double bond.[10][11] |
| 1350 - 1310 | Boronate Ester (B-O) | Asymmetric B-O Stretch | Very Strong, Broad | The most diagnostic peak for the boronate ester functionality. Its absence suggests decomposition.[4] |
| 1470 - 1360 | Isopropyl (-C-H) | C-H Bend | Medium | Confirms the isopropyl groups. A characteristic doublet is often seen for the gem-dimethyl structure.[11] |
| ~1140 & ~1100 | Ester (C-O) | C-O Stretch | Strong | Corresponds to the C-O single bonds of the isopropoxy groups.[4][6] |
| 1000 - 900 | Allyl (=C-H) | Out-of-Plane C-H Bend | Strong | Another strong indicator of the terminal alkene group. |
| Absence of: | ||||
| 3600 - 3200 | Water/Alcohol (O-H) | O-H Stretch | Broad | The absence of a broad band in this region is critical, indicating an anhydrous, unhydrolyzed sample.[13] |
Visualization: Functional Group & Spectral Regions
The following diagram illustrates the relationship between the key functional groups of this compound and their corresponding regions in the infrared spectrum.
Caption: Mapping of molecular functional groups to their diagnostic IR regions.
Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is the preferred sampling technique for liquids like this compound. It requires minimal sample, no preparation, and is fast, making it ideal for both laboratory and process environments.[14][15] Organoboron compounds can be sensitive to atmospheric moisture; therefore, proper handling is crucial.[16]
Mandatory Visualization: ATR-FTIR Workflow
Caption: Step-by-step workflow for acquiring an ATR-FTIR spectrum.
Step-by-Step Methodology
-
Instrument Preparation:
-
Step 1.1 (Crystal Cleaning): Thoroughly clean the ATR diamond or zinc selenide crystal surface. Wipe with a lint-free swab moistened with a volatile solvent like isopropanol, followed by a non-polar solvent like hexane to remove all residues. Ensure the crystal is completely dry.
-
Step 1.2 (Background Scan): Collect a background spectrum. This is a crucial self-validating step that measures the ambient atmosphere (H₂O, CO₂). The instrument software will automatically subtract this from the sample spectrum, ensuring that only the sample's absorptions are displayed. A good background is essential for a flat baseline.
-
-
Sample Handling and Application:
-
Step 2.1 (Inert Atmosphere): As this compound can be moisture-sensitive, minimize its exposure to air. If possible, briefly flush the headspace of the storage bottle with an inert gas like nitrogen or argon.
-
Step 2.2 (Sample Extraction): Use a clean, dry syringe or pipette to withdraw a small amount of the liquid (a single drop, ~50-100 µL, is sufficient).
-
Step 2.3 (Application): Apply one drop directly onto the center of the ATR crystal, ensuring the entire surface is covered.
-
-
Data Acquisition and Processing:
-
Step 3.1 (Collect Spectrum): Immediately initiate the sample scan. For routine analysis, co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ is standard practice and provides an excellent signal-to-noise ratio.
-
Step 3.2 (Data Processing): The software will automatically generate the final absorbance spectrum. Apply a baseline correction algorithm if necessary to ensure the baseline rests at zero absorbance. For quantitative work, an ATR correction may be applied to account for the wavelength-dependent depth of penetration of the IR beam.
-
-
Analysis and Cleanup:
-
Step 4.1 (Spectral Analysis): Compare the acquired spectrum to the diagnostic peaks listed in the table above. Verify the presence of the strong B-O stretch and the allyl group vibrations, and confirm the absence of a broad O-H band.
-
Step 4.2 (Cleanup): Promptly clean the ATR crystal by wiping the sample off with a swab moistened with hexane, followed by a final rinse with isopropanol. This prevents cross-contamination of future measurements.
-
Conclusion
Infrared spectroscopy is an indispensable tool for the chemical analysis of this compound. By understanding the characteristic vibrational frequencies of the boronate ester, allyl, and isopropyl functional groups, a researcher can rapidly and confidently verify the identity, purity, and stability of this critical synthetic reagent. The ATR-FTIR method detailed here provides a simple, robust, and self-validating protocol that requires minimal sample and time, making it perfectly suited for the fast-paced environment of research and development in the pharmaceutical and chemical industries.
References
-
ResearchGate. ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP. Available at: [Link]
-
Il Nuovo Cimento C. High-sensitivity monitoring of VOCs in air via FTIR spectroscopy using a multipass gas cell setup. Available at: [Link]
-
ACS Publications. Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Available at: [Link]
-
PubMed. Use of FTIR spectroscopy coupled with ATR for the determination of atmospheric compounds. Available at: [Link]
-
ResearchGate. Use of FTIR spectroscopy coupled with ATR for the determination of atmospheric compounds | Request PDF. Available at: [Link]
-
ACS Publications. Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Available at: [Link]
-
ACS Publications. Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Available at: [Link]
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PubChem. This compound. Available at: [Link]
-
Canadian Science Publishing. Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Available at: [Link]
-
ResearchGate. Infrared study of boron-carbon chemical bonds in boron-doped activated carbon | Request PDF. Available at: [Link]
- Unknown Source. The features of IR spectrum. (Link not available)
-
UMass OWL. IR Group Frequencies. Available at: [Link]
- Unknown Source. Table of Characteristic IR Absorptions. (Link not available)
-
AIP Publishing. Infrared laser spectroscopy of the helium-solvated allyl and allyl peroxy radicals. Available at: [Link]
-
Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. Available at: [Link]
-
AZoM. What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. Available at: [Link]
-
KPU Pressbooks. 6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I. Available at: [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Esters. Available at: [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
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PMC. Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles. Available at: [Link]
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The Core Mechanism of Allylboration with Diisopropyl Allylboronate: A Technical Guide for Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the precise construction of stereochemically complex molecules is a cornerstone of drug discovery and development. Among the myriad of carbon-carbon bond-forming reactions, the allylboration of aldehydes stands out as a powerful and reliable method for the synthesis of homoallylic alcohols, key structural motifs in numerous natural products and pharmaceutical agents. This technical guide provides an in-depth exploration of the mechanism of allylboration using diisopropyl allylboronate, a versatile and accessible reagent. We will delve into the foundational principles that govern the stereochemical outcome of this reaction, provide actionable experimental protocols, and present data to inform reaction design and optimization.
Introduction: The Significance of Allylboration in Synthesis
The addition of an allyl group to a carbonyl compound, known as allylboration, is a highly valuable transformation that creates a new stereocenter at the carbon bearing the newly formed hydroxyl group. The use of allylboron reagents, such as this compound, offers several advantages, including operational simplicity, high levels of stereocontrol, and the generation of predictable and well-defined products.[1] The resulting homoallylic alcohols are versatile intermediates that can be further elaborated into a wide range of complex molecular architectures.
This compound is a particularly useful reagent due to its relative ease of preparation and handling compared to more sterically demanding or chiral allylboronates. While it does not possess inherent chirality to induce enantioselectivity in its reactions with achiral aldehydes, it serves as an excellent tool for diastereoselective synthesis when reacting with chiral aldehydes and provides a foundational understanding of the underlying mechanistic principles that govern more complex asymmetric variants of the reaction.
The Heart of Stereocontrol: The Zimmerman-Traxler Transition State Model
The stereochemical outcome of the allylboration of aldehydes is rationalized by the Zimmerman-Traxler model, which was originally proposed for aldol reactions.[2][3] This model postulates a highly ordered, chair-like, six-membered cyclic transition state involving the boron atom of the allylboronate and the oxygen and carbon atoms of the aldehyde carbonyl group.[2][4] The minimization of steric interactions within this transition state dictates the facial selectivity of the addition and, consequently, the stereochemistry of the resulting homoallylic alcohol.
Several key features of the Zimmerman-Traxler transition state are crucial for understanding the stereoselectivity of the allylboration reaction:
-
Chair-like Conformation: The six-membered ring adopts a chair conformation to minimize torsional strain.
-
Coordination: The Lewis acidic boron atom of the this compound coordinates to the carbonyl oxygen of the aldehyde, activating it towards nucleophilic attack.
-
Equatorial Preference: To minimize steric hindrance, the larger substituent on the aldehyde (R group) preferentially occupies a pseudo-equatorial position in the chair-like transition state.[4]
-
1,3-Diaxial Interactions: The arrangement of substituents is further governed by the avoidance of unfavorable 1,3-diaxial interactions.
The interplay of these factors leads to a predictable stereochemical outcome, which is particularly evident in the reaction of substituted allylboronates (crotylboronates), where the geometry of the double bond (E or Z) dictates the relative stereochemistry (anti or syn) of the product. While this compound itself is unsubstituted at the allyl terminus, the principles of the Zimmerman-Traxler model remain paramount in understanding its reactions with chiral aldehydes and in providing a basis for the design of more sophisticated asymmetric allylboration reactions.
Figure 1: Zimmerman-Traxler Transition State for Allylboration.
Experimental Protocol: A Step-by-Step Guide
The following protocols provide a general framework for the preparation of this compound and its subsequent reaction with an aldehyde. These procedures are based on established methodologies and should be adapted and optimized for specific substrates and scales.
Preparation of this compound
This compound can be conveniently prepared from the corresponding Grignard reagent and triisopropyl borate.
Figure 2: Workflow for the Preparation of this compound.
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of allyl bromide in anhydrous THF dropwise to the magnesium turnings with gentle heating to maintain a steady reflux. After the addition is complete, continue to reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Boronate Ester Formation: Cool the Grignard solution to -78 °C (dry ice/acetone bath). To this cooled solution, add a solution of triisopropyl borate in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below -70 °C.
-
Workup: After the addition is complete, allow the reaction mixture to warm slowly to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude this compound is then purified by distillation under reduced pressure.
Allylboration of an Aldehyde (e.g., Benzaldehyde)
Materials:
-
This compound
-
Benzaldehyde
-
Anhydrous toluene
-
4 Å molecular sieves
-
Methanol
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium hydroxide solution (e.g., 3 M)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add freshly activated 4 Å molecular sieves and anhydrous toluene. Cool the flask to -78 °C.
-
Addition of Reagents: To the cooled toluene, add this compound followed by the dropwise addition of a solution of benzaldehyde in anhydrous toluene.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Workup: Upon completion, quench the reaction at -78 °C by the addition of methanol. Allow the mixture to warm to room temperature. Add a solution of 3 M sodium hydroxide followed by the slow, careful addition of 30% hydrogen peroxide (exothermic reaction). Stir the mixture vigorously for several hours to ensure complete oxidation of the boronate ester.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude homoallylic alcohol can be purified by flash column chromatography on silica gel.
Data-Driven Insights: Yields and Stereoselectivities
The efficiency and stereoselectivity of the allylboration reaction are influenced by the structure of the aldehyde substrate. The following table summarizes representative data for the allylboration of various aldehydes, providing a valuable reference for predicting reaction outcomes. While enantioselectivity is not induced by the achiral this compound, the diastereoselectivity in reactions with chiral aldehydes is noteworthy.
| Aldehyde Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Benzaldehyde | 1-Phenylbut-3-en-1-ol | 85-95 | N/A | [1] |
| p-Nitrobenzaldehyde | 1-(4-Nitrophenyl)but-3-en-1-ol | 92 | N/A | [1] |
| Cyclohexanecarboxaldehyde | 1-Cyclohexylbut-3-en-1-ol | 88 | N/A | [5] |
| (R)-2-Methylbutanal | (3R,4R)-4-Methylhex-1-en-3-ol | 85 | >95:5 | [5] |
| (S)-2-Phenylpropanal | (3S,4S)-4-Phenylpent-1-en-3-ol | 90 | >98:2 | [5] |
Note: The yields and diastereomeric ratios are representative and may vary depending on the specific reaction conditions.
Conclusion: A Versatile Tool for Complex Synthesis
The allylboration of aldehydes with this compound is a robust and predictable method for the synthesis of homoallylic alcohols. The stereochemical outcome of the reaction is reliably governed by the Zimmerman-Traxler transition state model, providing a solid foundation for rational reaction design. The operational simplicity of the reaction, coupled with the accessibility of the reagent, makes it an invaluable tool in the arsenal of the synthetic chemist. For researchers in drug development, a thorough understanding of this fundamental reaction mechanism is essential for the efficient and stereocontrolled synthesis of complex molecular targets. The protocols and data presented in this guide serve as a practical resource for the successful implementation of this powerful synthetic transformation.
References
- Brown, H. C., & Jadhav, P. K. (1983). Asymmetric carbon-carbon bond formation via B-allyldiisopinocampheylborane. A simple and practical synthesis of α-chiral homoallylic alcohols of high enantiomeric purity. Journal of the American Chemical Society, 105(7), 2092–2093.
- Gung, B. W. (1996). A review of the Zimmerman-Traxler model. Tetrahedron, 52(24), 7913-7935.
- Hoffmann, R. W. (1987). Diastereoselective synthesis of acyclic stereoisomers. Angewandte Chemie International Edition in English, 26(6), 489-503.
- Kennedy, J. W. J., & Hall, D. G. (2002). Lewis Acid Catalyzed Allylboration of Aldehydes: A Practical and General Method for the Diastereoselective and Enantioselective Synthesis of Homoallylic Alcohols. Journal of the American Chemical Society, 124(39), 11586–11587.
- Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. Journal of the American Chemical Society, 79(8), 1920–1923.
- Roush, W. R., Walts, A. E., & Hoong, L. K. (1985). Diastereo- and enantioselective aldehyde addition reactions of tartrate-modified allyl- and crotylboronates. Journal of the American Chemical Society, 107(26), 8186–8190.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Heathcock, C. H. (1991). The Aldol Addition Reaction. In B. M. Trost & I. Fleming (Eds.), Comprehensive Organic Synthesis (Vol. 2, pp. 133-179). Pergamon.
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A Technical Guide to the Computational Analysis of Diisopropyl Allylboronate Transition States
Executive Summary
The allylboration of carbonyl compounds is a cornerstone of modern organic synthesis, enabling the creation of complex chiral architectures with high fidelity. The stereochemical outcome of this reaction is dictated by the fleeting geometry of its transition state. While the Zimmerman-Traxler model provides a robust qualitative framework, a quantitative and predictive understanding necessitates the use of high-level computational chemistry. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of the theoretical principles and practical methodologies for the computational analysis of diisopropyl allylboronate transition states. We delve into the causality behind methodological choices, from the selection of density functionals and basis sets to the rigorous validation of located transition structures, empowering researchers to not only predict but also fundamentally understand the origins of stereoselectivity in these vital reactions.
The Principle of Stereochemical Control: Revisiting the Foundation
The utility of the allylboration reaction lies in its ability to form carbon-carbon bonds while simultaneously setting new stereocenters.[1][2][3] The reaction between an allylboronate, such as this compound, and an aldehyde proceeds through a highly organized, cyclic transition state. The relative orientation of substituents on this transient structure determines the diastereoselectivity of the resulting homoallylic alcohol.
The Zimmerman-Traxler Model: A Qualitative Compass
In 1957, Zimmerman and Traxler proposed a six-membered, chair-like transition state to explain the stereoselectivity of similar reactions.[4] This model, which has been successfully extended to allylborations, remains the foundational concept for rationalizing reaction outcomes.[5] The key principle is that the reaction proceeds through a low-energy chair conformation where steric interactions are minimized. The aldehyde substituent (R²) is predicted to preferentially occupy a pseudo-equatorial position to avoid unfavorable 1,3-diaxial interactions with the allylboronate moiety.[6] This simple yet powerful model provides a hypothesis for the dominant reaction pathway. However, to quantify the energy differences between competing pathways (e.g., equatorial vs. axial) and to account for subtle electronic effects, we must turn to computational methods.[7][8]
Caption: A simplified representation of the favored Zimmerman-Traxler transition state.
The Computational Workflow: From Hypothesis to Quantitative Prediction
A rigorous computational study of transition states is a multi-step process that requires careful selection of methods and thorough validation. This section outlines a field-proven workflow for analyzing this compound transition states.
Essential Toolkit: Software and Hardware
The calculations described herein are typically performed using quantum chemistry software packages like Gaussian, ORCA, or CP2K.[9][10][11] These programs are computationally intensive, requiring access to multi-core workstations or high-performance computing (HPC) clusters for timely results.
The Heart of the Matter: Level of Theory Selection
The accuracy of a computational result is entirely dependent on the chosen level of theory, which comprises the method (e.g., DFT) and the basis set.
-
Method: Density Functional Theory (DFT) : For systems of this size, DFT provides the best balance of computational cost and accuracy.[12][13]
-
Causality: DFT methods approximate the complex many-electron wavefunction using the electron density, making them significantly faster than traditional wavefunction-based methods while still capturing essential electronic effects.
-
Functional Selection: The choice of the exchange-correlation functional is critical. The hybrid functional B3LYP is a robust starting point for general organic reactions.[8] For transition states where non-covalent and dispersion interactions are significant (as in sterically crowded models), functionals from the Minnesota family, such as M06-2X , are often superior.[14][15]
-
-
Basis Set: Pople and Dunning Families : The basis set is the set of mathematical functions used to build the molecular orbitals.
-
Causality: A larger, more flexible basis set provides a more accurate description of the electron distribution but at a higher computational cost.
-
Recommended Basis Sets: A split-valence basis set like 6-31G(d) (often written as 6-31G*) is a minimal requirement.[16] It includes polarization functions (d) on heavy atoms, which are essential for describing the non-planar geometries of transition states. For higher accuracy, a triple-zeta basis set like def2-TZVP is recommended.[16] Adding diffuse functions, denoted by a '+' (e.g., 6-31+G(d) ), is crucial if anionic character is expected or weak, long-range interactions are important.
-
-
Solvation Model: The Reality of Solution : Gas-phase calculations are a useful simplification, but reactions occur in solution. The Polarizable Continuum Model (PCM) is an efficient method to account for the bulk electrostatic effects of the solvent (e.g., THF, Diethyl Ether).[8]
| Parameter | Recommended Starting Point | High-Accuracy Option | Rationale |
| Functional | B3LYP | M06-2X | B3LYP is a reliable workhorse. M06-2X excels at capturing dispersion effects in crowded TSs.[8][14] |
| Basis Set | 6-31G(d) | def2-TZVP | Provides a good balance of speed and accuracy for geometry optimizations.[16] |
| Solvation | PCM (Solvent=THF) | PCM (Solvent=THF) | Mimics the reaction environment, improving the accuracy of relative energy calculations.[8] |
| Table 1. Recommended Levels of Theory for Allylboronate Transition State Analysis. |
The Protocol: Locating and Validating the Transition State
The core of the analysis is finding the first-order saddle point on the potential energy surface that corresponds to the transition state (TS).
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discovery and historical development of allylboronates
An In-depth Technical Guide to the Discovery and Historical Development of Allylboronates
Executive Summary
Allylboronates have evolved from a niche chemical curiosity into an indispensable tool in modern organic synthesis. Their remarkable ability to form carbon-carbon bonds with exceptional levels of stereocontrol has made them a reagent of choice for the construction of complex molecular architectures, particularly in the fields of natural product synthesis and drug development. The high predictability and reliability of the allylboration reaction stem from a well-defined, chair-like transition state, which allows for the precise transfer of chirality. This guide provides a comprehensive overview of the journey of allylboronates, from their initial discovery to the sophisticated catalytic and asymmetric methodologies employed by researchers today. We will explore the key scientific breakthroughs, the pioneering minds behind them, and the causal logic that drove the evolution of this powerful synthetic methodology.
Chapter 1: The Dawn of Allylboron Chemistry: Foundational Discoveries
The story of allylboronates is deeply intertwined with the broader development of organoboron chemistry. While the fundamental reaction was reported in the mid-20th century, its true potential remained latent for nearly two decades, awaiting the development of a deeper understanding of stereochemistry and the pioneering work of figures like Herbert C. Brown.
The Initial Observation: A Glimmer of Potential
The first significant report of what would become known as the allylboration reaction appeared in 1964. It was observed that triallylboron could transfer an allyl group to aldehydes and ketones.[1][2] This reaction, involving an allylic rearrangement, demonstrated the fundamental capability of allylboron reagents to form new carbon-carbon bonds, yielding homoallylic alcohols. However, the reaction was stoichiometric, and control over stereochemistry was not yet a primary focus, which limited its initial adoption by the synthetic community.
The Rise of Organoborane Chemistry and Herbert C. Brown
The landscape of organic synthesis was dramatically reshaped by the work of Herbert C. Brown. His discovery of the hydroboration reaction—the addition of diborane to alkenes—provided a remarkably versatile method for preparing organoboranes.[3][4] This work, which earned him a share of the 1979 Nobel Prize in Chemistry, laid the essential groundwork for the subsequent explosion in organoboron chemistry.[3][5][6] Brown's extensive exploration of borane reagents demonstrated their utility and relatively benign nature, paving the way for other researchers to consider boron-based reagents for more complex transformations.[7]
Chapter 2: The Stereoselectivity Revolution of the 1980s
The 1980s marked a turning point for allylboron chemistry. The focus shifted decisively towards controlling the three-dimensional arrangement of atoms in the products. This era saw the elucidation of the reaction mechanism and the development of the first highly effective chiral allylboron reagents.
Understanding the Source of Selectivity: The Zimmerman-Traxler Model
A critical intellectual leap was the application of the Zimmerman-Traxler model to the allylboration reaction. It was proposed that the reaction proceeds through a highly ordered, six-membered chair-like transition state.[8][9] In this "Type I" mechanism, the aldehyde's substituent (R) preferentially occupies an equatorial position to minimize steric hindrance, directly influencing the stereochemical outcome of the newly formed chiral centers. This mechanistic insight was profound; it explained the high diastereoselectivity observed and provided a predictive framework for designing new, stereoselective reactions.[8]
Pioneering Chiral Reagents
Building on this mechanistic understanding, several research groups developed chiral allylboron reagents that could induce high levels of enantioselectivity.
-
Brown's Ipc-B-Allyl Reagents: Herbert C. Brown introduced B-allyldiisopinocampheylborane (Ipc₂Ballyl), derived from the readily available chiral terpene α-pinene. This reagent proved to be highly effective for the asymmetric allylboration of aldehydes, setting a new standard for enantiocontrol.[8][10]
-
Hoffmann's Diastereospecific Crotylborations: Reinhard W. Hoffmann demonstrated that the geometry of the double bond in crotylboronates dictates the relative stereochemistry of the product.[10][11] E-crotylboronates gave anti-homoallylic alcohols, while Z-crotylboronates produced the syn-diastereomers, establishing the diastereospecific nature of the reaction.
-
Roush's Tartrate-Based Boronates: William R. Roush developed a highly influential class of allylboronates based on chiral tartrate esters. These reagents are exceptionally useful due to their stability, ease of preparation, and the high levels of diastereoselectivity and enantioselectivity they provide. They have been widely applied in the synthesis of complex polyketide natural products.[8]
-
Other Key Contributions: During this fertile period, other notable reagents were developed, including borolane derivatives by Masamune and bis(sulfonamide) derivatives by E.J. Corey, further expanding the synthetic chemist's toolkit.[8]
| Pioneering Reagent Class | Key Contributor(s) | Chiral Source | Typical Application |
| Diisopinocampheylboranes | H.C. Brown | α-Pinene | Asymmetric allylboration of aldehydes |
| DAST-Boronates | R.W. Hoffmann | Diisopropyl Tartrate | Diastereospecific crotylboration |
| Tartrate Ester Boronates | W.R. Roush | Diisopropyl/Diethyl Tartrate | Complex natural product synthesis |
| Borolanes | S. Masamune | C₂-Symmetric Diols | Enantioselective allylboration |
| Bis(sulfonamide) Boronates | E.J. Corey | C₂-Symmetric Diamines | Enantioselective allylboration |
Chapter 3: Modern Synthetic Routes to Allylboronates
While the early methods were groundbreaking, they often relied on stoichiometric chiral auxiliaries and sometimes harsh reagents like Grignard reagents for their preparation. The modern era of allylboronate chemistry has been characterized by the development of milder, more efficient, and catalytically-driven methods to access these valuable compounds.
The Advent of Transition Metal Catalysis
The application of transition metal catalysis revolutionized the synthesis of allylboronates, enabling their preparation from a much wider range of readily available starting materials with excellent control over selectivity.[12]
-
Palladium Catalysis: Palladium catalysts, famous for their role in cross-coupling reactions, were successfully applied to the synthesis of allylboronates from precursors like allylic halides.[13][14] More advanced methods, such as the palladium-catalyzed C-H borylation of alkenes, have provided even more direct routes.[14]
-
Copper Catalysis: Copper(I) catalysis has emerged as a particularly powerful tool. The groups of Ito and Sawamura developed a landmark method for the enantioselective synthesis of α-chiral allylboronates via the copper-catalyzed substitution of allylic carbonates with bis(pinacolato)diboron (B₂pin₂).[12][14] This approach allows for the generation of highly valuable, functionalized chiral building blocks.
-
Other Metals: Researchers have also successfully employed catalysts based on nickel and iron.[12][14] For instance, iron-catalyzed 1,4-hydroboration of dienes provides a chemo- and regioselective route to γ-disubstituted allylboronates.[12][14]
Experimental Protocol: Copper-Catalyzed Asymmetric Borylation
The following is a representative protocol for the synthesis of a chiral allylboronate, adapted from the methodology developed by Ito, Sawamura, and coworkers.[12][14]
Objective: To synthesize an enantioenriched α-chiral allylboronate from an allylic carbonate.
Materials:
-
Allylic carbonate (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv)
-
Copper(I) t-butoxide (CuOt-Bu, 5 mol%)
-
Chiral phosphine ligand (e.g., (R,R)-Ph-BPE, 6 mol%)
-
Anhydrous solvent (e.g., THF)
-
Inert atmosphere apparatus (Schlenk line or glovebox)
Procedure:
-
Preparation: In a glovebox or under a nitrogen/argon atmosphere, add CuOt-Bu (5 mol%) and the chiral phosphine ligand (6 mol%) to a flame-dried Schlenk flask.
-
Solvent Addition: Add anhydrous THF and stir the mixture for 15-20 minutes at room temperature to allow for catalyst pre-formation.
-
Reagent Addition: Add bis(pinacolato)diboron (1.1 equiv) to the flask, followed by the allylic carbonate substrate (1.0 equiv) via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within a few hours.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the desired chiral allylboronate.
Causality: The choice of a copper(I) catalyst combined with a chiral bidentate phosphine ligand is critical. This combination forms a chiral catalytic complex that orchestrates the Sₙ2'-type displacement of the carbonate leaving group by the boryl nucleophile, ensuring that the boryl group is delivered to one face of the π-allyl intermediate with high enantioselectivity.
Chapter 4: The Quest for Catalytic Asymmetric Allylboration
A major goal in modern synthesis is to minimize waste and maximize efficiency by using catalysts rather than stoichiometric reagents to control chirality. The development of catalytic asymmetric allylboration, where a small amount of a chiral molecule directs the entire reaction, represents a significant step towards this goal.
The Challenge: Activating Stable Boronates
A key hurdle is the relatively low reactivity of common allylboronates (like allylpinacolboronates) towards many carbonyl compounds, especially ketones.[9] While aldehydes react readily, less electrophilic substrates require activation. This challenge spurred the development of catalytic systems that could activate either the allylboronate or the carbonyl substrate.
Lewis and Brønsted Acid Catalysis
Two main strategies have emerged for the catalytic asymmetric allylboration of aldehydes and ketones.
-
Lewis Acid Catalysis: Chiral Lewis acids can coordinate to the carbonyl oxygen of the aldehyde or ketone, making it more electrophilic and thus more susceptible to nucleophilic attack by the allylboronate. Early work by Miyaura used a BINOL/Et₂AlCl complex.[8] Later, groups like Shibasaki and Schaus developed highly effective copper and BINOL-based catalytic systems for the allylboration of ketimines and ketones, respectively.[8][12]
-
Brønsted Acid Catalysis: A more recent and powerful approach involves the use of chiral Brønsted acids, such as phosphoric acids derived from BINOL.[10] In this mechanism, the Brønsted acid is believed to activate the allylboronate by protonating one of its oxygen atoms, increasing the Lewis acidity of the boron center and accelerating the reaction. This method has proven to be highly general, working for a wide range of aldehydes.[10]
Chapter 5: Expanding the Reactivity Profile of Allylboronates
While the reaction with carbonyls and imines is the cornerstone of allylboron chemistry, the inherent stability and low nucleophilicity of allylboronic esters limit their reactions with other classes of electrophiles.[15][16] Recent innovations have focused on temporarily "super-activating" these reagents to unlock new synthetic possibilities.
The Boronate "Ate" Complex Concept
A significant breakthrough was the discovery that adding a strong nucleophile, such as an aryllithium, to an allylboronic ester converts it into a tetracoordinate boronate "ate" complex.[15][16] This process dramatically increases the electron density on the allyl group, transforming the mild allylboronic ester into a potent nucleophile. This enhanced nucleophilicity is estimated to be 7 to 10 orders of magnitude greater than the parent boronic ester.[15][16]
Reactions with Novel Electrophiles
This increased reactivity allows allylboronate complexes to react with a much broader range of electrophiles with high regio- and stereospecificity. This has opened the door to previously inaccessible transformations, including reactions with:
-
Fluorinating agents (e.g., Selectfluor) to create medicinally relevant chiral allylic fluorides.[16]
-
Trifluoromethylating agents (e.g., Togni's reagent) to install valuable CF₃ groups.[15]
-
Other carbon and heteroatom electrophiles , enabling the formation of quaternary all-carbon stereocenters and other complex functionalities.[15][16]
This strategy represents a paradigm shift, demonstrating that the reactivity of stable allylboronates can be temporarily unleashed on demand to achieve challenging bond formations.
Conclusion and Future Outlook
The historical development of allylboronates is a compelling example of how fundamental mechanistic understanding can drive profound advances in synthetic chemistry. From a simple observation in 1964, the field has blossomed into a sophisticated science, delivering reagents and reactions that are central to the construction of complex molecules. The journey from stoichiometric chiral reagents to elegant catalytic systems reflects a broader trend in organic chemistry towards more sustainable and efficient methods.
The future of allylboron chemistry remains bright. Ongoing research will likely focus on the discovery of new, more powerful catalytic systems, potentially using earth-abundant metals. The expansion of the allylboronate "ate" complex concept will continue to unlock novel reactivity patterns. For researchers in drug development, the continued evolution of these methods will provide ever more powerful tools to synthesize and modify complex bioactive molecules, accelerating the discovery of new medicines.
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Diner, C., & Szabó, K. J. (2017). Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Journal of the American Chemical Society, 139(1), 2–14. [Link]
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Sandoval, C. A., & Aggarwal, V. K. (2017). Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles. Journal of the American Chemical Society, 139(43), 15537–15540. [Link]
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Aggarwal, V. K., & Fang, G. Y. (2013). Highly Diastereo- and Enantioselective Allylboration of Aldehydes using α-Substituted Allyl/Crotyl Pinacol Boronic Esters via in Situ Generated Borinic Esters. Journal of the American Chemical Society, 135(14), 5469–5472. [Link]
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Lin, L., & Li, Z. (n.d.). Catalytic Enantioselective Allylation of Carbonyl Compounds and Imines with Allylboronates. RSC Publishing. Retrieved January 12, 2026, from [Link]
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Raducan, M. (2018). New Reactions with Allyl- and Allenylboron Reagents. Diva-portal.org. [Link]
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Negishi, E. (n.d.). Herbert Charles Brown. National Academy of Sciences. Retrieved January 12, 2026, from [Link]
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Synthesis Workshop. (2021, January 30). Asymmetric Synthesis with Allylboronic Acids with Sybrand Jonker (Episode 44) [Video]. YouTube. [Link]
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Jain, P., & Antilla, J. C. (2009). Chiral Brønsted Acid-Catalyzed Allylboration of Aldehydes. Journal of the American Chemical Society, 131(36), 12932–12933. [Link]
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Huang, J., & Fernández, E. (2023). Catalytic Alkyne Allylboration: A Quest for Selectivity. ACS Catalysis, 13(19), 12949–12958. [Link]
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Wu, T. R., Shen, L., & Chong, J. M. (2004). Asymmetric Allylboration of Aldehydes and Ketones Using 3,3'-Disubstitutedbinaphthol-Modified Boronates. Organic Letters, 6(16), 2701–2704. [Link]
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The Franklin Institute. (1978). Herbert C. Brown. Retrieved January 12, 2026, from [Link]
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Michigan State University Department of Chemistry. (n.d.). Herbert Charles Brown. Retrieved January 12, 2026, from [Link]
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Raducan, M., Alam, R., & Szabo, K. J. (2012). Palladium-Catalyzed Synthesis and Isolation of Functionalized Allylboronic Acids: Selective, Direct Allylboration of Ketones. Angewandte Chemie International Edition, 51(47), 11830-11833. [Link]
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Coca, A. (Ed.). (2016). Boron Chemistry: An Overview. In ACS Symposium Series. American Chemical Society. [Link]
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Purdue University Department of Chemistry. (n.d.). Herbert C. Brown: 1979 Nobel Prize in Chemistry. Retrieved January 12, 2026, from [Link]
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Britannica, The Editors of Encyclopaedia. (2025, December 15). Herbert Charles Brown. Encyclopedia Britannica. [Link]
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Organic Chemistry Portal. (n.d.). Allylboronic acid or boronate synthesis. Retrieved January 12, 2026, from [Link]
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Wang, Y., & Hall, D. G. (2020). Synthesis of enantioenriched tertiary allylboronates. Chemical Society Reviews, 49(11), 3189-3202. [Link]
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Kobayashi, S., & Mori, Y. (2014). ChemInform Abstract: Allylation Reactions of Aldehydes with Allylboronates in Aqueous Media: Unique Reactivity and Selectivity that are Only Observed in the Presence of Water. ChemInform, 45(9). [Link]
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Coca, A. (Ed.). (2016). Boron Reagents in Synthesis. American Chemical Society. [Link]
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Ondrusek, B. A., Park, J. K., & McQuade, D. T. (2014). Synthesis of Tertiary Allylboronates from Vinylboronates. Synlett, 25(02), 217-220. [Link]
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Kireilis, T., Eriksson, L., & Szabo, K. J. (2020). Organocatalytic Synthesis of α-Trifluoromethyl Allylboronic Acids by Enantioselective 1,2-Borotropic Migration. Journal of the American Chemical Society, 142(51), 21254–21259. [Link]
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Diner, C., & Szabó, K. J. (2017). Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Journal of the American Chemical Society, 139(1), 2–14. [Link]
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Raducan, M., Alam, R., & Szabo, K. J. (2012). Palladium-Catalyzed Synthesis and Isolation of Functionalized Allylboronic Acids: Selective, Direct Allylboration of Ketones. Angewandte Chemie International Edition, 51(47), 11830-11833. [Link]
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A Technical Guide to the Lewis Acidity of Diisopropyl Allylboronate: From Theoretical Principles to Practical Quantification
Abstract: Diisopropyl allylboronate is a cornerstone reagent in modern organic synthesis, prized for its role in the stereocontrolled formation of carbon-carbon bonds.[1][2] While its function as a nucleophilic allylating agent is well-documented, a comprehensive understanding of its Lewis acidic character is often overlooked yet critical for advanced reaction design and optimization. This technical guide provides an in-depth exploration of the Lewis acidity of this compound, targeting researchers, scientists, and drug development professionals. We will dissect the structural and electronic factors governing its acidity, present detailed, field-proven protocols for its empirical and computational quantification, and contextualize its reactivity, clarifying its primary role as a potent nucleophile rather than a general Lewis acid catalyst.
The Fundamental Role of this compound: A Nucleophilic Workhorse
In the landscape of synthetic chemistry, this compound is renowned for its reaction with carbonyls and imines to produce homoallylic alcohols and amines.[2] The exceptional utility of this reagent stems from the highly organized, chair-like six-membered transition state it forms, known as the Zimmerman-Traxler model.[3] In this model, the boron atom's Lewis acidic character is satisfied by intramolecular coordination with the carbonyl oxygen of the electrophile. This coordination is not an example of general Lewis acid catalysis but rather a defining feature of the reaction mechanism that dictates its high regio- and stereoselectivity.[3]
While allylboronic esters are generally unreactive toward many electrophiles, their nucleophilicity can be dramatically enhanced by forming tetracoordinate "ate" complexes upon addition of an aryllithium or other nucleophile.[3][4] This transformation increases the reactivity by several orders of magnitude, enabling reactions with a much broader range of electrophiles.[4] This inherent reactivity profile underscores that the primary chemical identity of this compound is that of a selective nucleophile, with its Lewis acidity playing a crucial, albeit intramolecular, role in its most common transformations.
Caption: Zimmerman-Traxler model for allylboration of an aldehyde.
Deconstructing Lewis Acidity in Boronate Esters
The Lewis acidity of any boronate ester, including this compound, is fundamentally governed by the electron deficiency of the central boron atom, which possesses a vacant p-orbital. However, this inherent acidity is significantly tempered by two key factors:
-
p-π Back-Donation: The lone pairs on the adjacent oxygen atoms donate electron density into the empty p-orbital of the boron. This delocalization reduces the electrophilicity of the boron center, making orthoborate esters relatively weak Lewis acids compared to trialkyl- or trihaloboranes.[5][6]
-
Steric Hindrance: The bulky isopropoxy groups sterically shield the boron center, making it more difficult for a Lewis base to approach and coordinate.
Consequently, orthoborate esters like this compound are classified as mild Lewis acids.[5] Their acidity is substantially lower than that of archetypal Lewis acids like boron trifluoride (BF₃) or tris(pentafluorophenyl)borane (B(C₆F₅)₃).
A Practical Guide to the Quantitative Assessment of Lewis Acidity
Experimental Workflow: The Gutmann-Beckett Method
The Gutmann-Beckett method is a robust and convenient NMR-based technique for quantifying Lewis acidity.[10][11] It uses the strong Lewis base triethylphosphine oxide (Et₃PO) as a probe molecule. The ³¹P NMR chemical shift of Et₃PO is highly sensitive to its coordination environment; coordination to a Lewis acid causes a downfield shift, the magnitude of which correlates directly to Lewis acid strength.[12] This shift is used to calculate a quantitative "Acceptor Number" (AN).
Experimental Protocol: Determination of Acceptor Number (AN)
-
Materials & Preparation (Critical):
-
Solvent: Use a dry, weakly coordinating solvent (e.g., benzene-d₆ or dichloromethane-d₂). Ensure the solvent is passed through an activated alumina column immediately before use to remove trace acid and water.
-
Probe Molecule: Triethylphosphine oxide (Et₃PO) is hygroscopic. Store it in a desiccator and handle it in a glovebox or under an inert atmosphere. Prepare a stock solution of ~0.02 M Et₃PO in the chosen deuterated solvent.
-
Analyte: this compound must be pure and anhydrous. Distillation under reduced pressure is recommended for purification.[13]
-
Reference: Use a sealed capillary of 85% H₃PO₄ as an external standard for ³¹P NMR.
-
-
NMR Sample Preparation:
-
In an inert atmosphere (glovebox), add a precise volume of the Et₃PO stock solution to a clean, dry NMR tube.
-
Add the this compound analyte to achieve a concentration approximately 10-fold higher than the Et₃PO concentration (e.g., ~0.2 M). The excess of Lewis acid ensures that the equilibrium favors the adduct formation.
-
Seal the NMR tube securely.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum of the sample.
-
Separately, acquire a spectrum of the Et₃PO stock solution alone in the same solvent to determine the chemical shift of the free base (δ_free).
-
Record the chemical shift of the Et₃PO-boronate adduct (δ_complex).
-
-
Calculation of Acceptor Number (AN):
-
The AN is calculated using the following formula, which normalizes the observed shift change (Δδ = δ_complex - δ_free) relative to the reference Lewis acid SbCl₅.[11]
-
AN = 2.21 × (Δδ_sample)
-
Note: This simplified formula assumes the reference shift of Et₃PO in hexane is zero. For precise work, measure Et₃PO in your solvent and reference accordingly against the original Gutmann scale.
-
Caption: Workflow for Gutmann-Beckett AN determination.
Computational Workflow: Fluoride Ion Affinity (FIA)
Computational chemistry offers a powerful, complementary method for assessing Lewis acidity. The Fluoride Ion Affinity (FIA) is a widely accepted theoretical metric, defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion.[14][15] A higher FIA value indicates stronger Lewis acidity.
Computational Protocol: Calculating FIA
-
Software: A quantum chemistry package such as Gaussian, ORCA, or ADF is required.[16]
-
Methodology:
-
Perform geometry optimizations and frequency calculations for:
-
This compound.
-
Fluoride ion (F⁻).
-
The resulting [this compound-F]⁻ adduct.
-
-
A suitable level of theory, such as B3LYP-D3(BJ) with a triple-zeta basis set (e.g., def2-TZVP), is recommended for reliable geometries and energies.[16]
-
-
Calculation:
-
Extract the electronic energies and thermal corrections (to obtain enthalpies at 298 K) from the output files.
-
FIA = - [ H(adduct) - ( H(boronate) + H(F⁻) ) ]
-
Comparative Analysis and Estimated Acidity
While specific data for this compound is pending experimental determination, we can estimate its Lewis acidity by comparing it to related compounds. Orthoborate esters generally exhibit low Lewis acidity.[5][17]
| Compound | Lewis Acidity Measure | Value | Reference |
| B(OCH₃)₃ | Acceptor Number (AN) | ~23-36 | [17] |
| B(C₆F₅)₃ | Acceptor Number (AN) | 82 | [11] |
| BF₃ | Acceptor Number (AN) | 89 | [11] |
| BCl₃ | Acceptor Number (AN) | 106 | [11] |
| SbCl₅ | Acceptor Number (AN) | 100 (by definition) | [11] |
| B(OCH₂CF₃)₃ | Acceptor Number (AN) | ~44-81 (Metaborate) | [17] |
| BF₃ | FIA (kcal/mol) | ~75-80 | [14][15] |
| BCl₃ | FIA (kcal/mol) | ~95-100 | [14][15] |
| BI₃ | FIA (kcal/mol) | ~110-115 | [14][15] |
Given that the electron-donating ability of an isopropoxy group is slightly greater than a methoxy group, and its steric bulk is significantly larger, the Lewis acidity of This compound is expected to be low, with an Acceptor Number likely in the range of 20-30 . This places it firmly in the category of a weak Lewis acid, significantly weaker than fluorinated boranes or boron trihalides. The introduction of electron-withdrawing groups on the alkoxy fragments, such as in B(OCH₂CF₃)₃, dramatically increases Lewis acidity, highlighting the tunability of these systems.[9][17]
Implications for Synthesis and Drug Development
Understanding that this compound is a weak Lewis acid is paramount for practical application.
-
Predictable Reactivity: Its low acidity prevents it from acting as an indiscriminate catalyst for side reactions, such as epoxide rearrangement or polymerization, which can be initiated by stronger Lewis acids.[5] This ensures its primary role as an allylating agent remains dominant and predictable.
-
Orthogonality in Catalysis: In reaction schemes that require an external Lewis acid catalyst (e.g., to activate a poorly reactive ketone), one can be chosen without significant competitive binding or deactivation by the boronate ester itself.[18] This allows for the rational design of more complex, multi-component reaction systems.
-
Stability and Handling: The moderated electrophilicity of the boron center contributes to the reagent's relative stability (e.g., to hydrolysis) compared to more aggressive Lewis acids, making it a more user-friendly tool in a drug development setting where process safety and robustness are critical.[1]
Conclusion
This compound's chemical behavior is defined by a nuanced interplay between the nucleophilicity of its allyl group and the mild Lewis acidity of its boron center. While its fame arises from its role as a stereospecific allylating agent governed by the Zimmerman-Traxler transition state, a quantitative grasp of its Lewis acidity is essential for advanced synthetic planning. This guide has established that it is a weak Lewis acid, a property that is not a limitation but rather a key feature enabling its clean and predictable reactivity. By providing robust, detailed protocols for the experimental and computational determination of its Acceptor Number and Fluoride Ion Affinity, we empower researchers to precisely characterize this and other valuable organoboron reagents, paving the way for more innovative and efficient molecular design.
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Yoshida, H., et al. (n.d.). Various methods for evaluating Lewis acidity of organoboronic acid derivatives. ResearchGate. [Link]
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Shmakov, M. M., et al. (2021). The organoboron compounds: their Lewis acidity and catalytic activity. Catalysis Reviews, 63(4), 599-655. [Link]
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Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. (2022). National Library of Medicine. [Link]
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A 19F NMR Lewis Acidity Probe for Boranes. (2023). ChemRxiv. [Link]
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Jakubczyk, M., et al. (2010). Chapter 4 Acceptor number of organoboron molecules - quantitative determination of Lewis acidity. ResearchGate. [Link]
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Leonori, D., & Aggarwal, V. K. (2017). Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles. Journal of the American Chemical Society, 139(42), 14856-14859. [Link]
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How to Test Lewis Acid Strength Using NMR?. Patsnap Eureka. [Link]
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Gutmann-Beckett acceptor numbers for 3a-3e and B(C6F5)3 with Et3PO and Me3PS. ResearchGate. [Link]
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Borate esters. Wikipedia. [Link]
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Coyle, T. D., & Stone, F. G. A. (1961). Organoboron Halides. III. Lewis Acidity and F19 Nuclear Magnetic Resonance Spectra of Some Organodifluoroboranes. Journal of the American Chemical Society, 83(20), 4138-4142. [Link]
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Hall, D. G. (2016). Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Journal of the American Chemical Society, 138(50), 16242-16259. [Link]
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Liu, Z., et al. (2018). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 51(9), 2047-2057. [Link]
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Gutmann–Beckett method. Wikipedia. [Link]
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Beckett, M. A., et al. (1999). Lewis Acidity in Haloalkyl Orthoborate and Metaborate Esters. ResearchGate. [Link]
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Chemistry Of Boronic Esters. AA Blocks. [Link]
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Kciuk, G., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Library of Medicine. [Link]
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Leonori, D., & Aggarwal, V. K. (2017). Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles. Journal of the American Chemical Society, 139(42), 14856-14859. [Link]
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Lewis acidities and hydride, fluoride, and X- affinities of the BH3-nXn compounds for (X = F, Cl, Br, I, NH2, OH, and SH) from coupled cluster theory. ResearchGate. [Link]
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van der Vlugt, J. I. (2013). Computational Studies of Lewis Acidity and Basicity in Frustrated Lewis Pairs. PubMed. [Link]
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Dixon, D. A., et al. (2009). Lewis acidities and hydride, fluoride, and X- affinities of the BH(3-n)Xn compounds for (X = F, Cl, Br, I, NH2, OH, and SH) from coupled cluster theory. PubMed. [Link]
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Allylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]
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Schubert, D. M., et al. (2010). Synthesis and Lewis acidity of borate esters. ResearchGate. [Link]
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Lee, E., et al. (2013). Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex. National Library of Medicine. [Link]
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Dixon, D. A., et al. (2009). Lewis Acidities and Hydride, Fluoride, and X− Affinities of the BH3−nXn Compounds for (X = F, Cl, Br, I, NH2, OH, and SH) from Coupled Cluster Theory. Inorganic Chemistry, 48(21), 10049-10061. [Link]
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Lirias, S., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 28(9), e202104044. [Link]
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Hoffmann, R. W., & Gschwend, B. (1998). Diastereo- and enantiomerically pure allylboronates: their synthesis and scope. PubMed. [Link]
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This compound. PubChem. [Link]
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Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles. OUCI. [Link]
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Jupp, A. R., & Curran, D. P. (2017). The global electrophilicity index as a metric for Lewis acidity. Dalton Transactions, 46(31), 10137-10148. [Link]
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Lou, S., & Schaus, S. E. (2004). Lewis acid catalyzed allylboration: discovery, optimization, and application to the formation of stereogenic quaternary carbon centers. The Journal of Organic Chemistry, 69(13), 4412-4428. [Link]
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Stability and Decomposition of Diisopropyl Allylboronate: A Comprehensive Technical Guide for Researchers
Abstract
Diisopropyl allylboronate is a cornerstone reagent in modern organic synthesis, prized for its role in the stereoselective formation of carbon-carbon bonds.[1] Its utility in the pharmaceutical and materials science sectors is well-documented, enabling the construction of complex molecular architectures with high precision.[1] However, the efficacy and reliability of this versatile reagent are intrinsically linked to its stability. This in-depth technical guide provides a comprehensive examination of the stability and decomposition pathways of this compound. By elucidating the mechanisms of hydrolysis, oxidation, and thermal degradation, this guide offers field-proven insights and actionable protocols to empower researchers, scientists, and drug development professionals to ensure the integrity of their starting materials and the success of their synthetic endeavors.
Introduction: The Synthetic Power and Latent Instability of this compound
This compound belongs to the class of allylboronic esters, which are renowned for their utility in allylboration reactions with carbonyls and imines.[2] These reactions proceed through a highly ordered, six-membered cyclic transition state, which accounts for the high degree of stereocontrol observed. The diisopropyl ester moiety confers a degree of steric bulk that can influence reactivity and selectivity, while also impacting the compound's stability profile.
While often described as having good handling characteristics, this compound is susceptible to degradation, primarily through hydrolysis.[1] This inherent instability necessitates a thorough understanding of its decomposition pathways to ensure reproducible and reliable experimental outcomes. This guide will dissect the key factors governing its stability and provide a practical framework for its handling, storage, and analysis.
The Stability Profile of this compound: A Multifactorial Challenge
The stability of this compound is not absolute and is influenced by a confluence of environmental factors. Understanding these factors is paramount to preserving the reagent's integrity from procurement to application.
The Critical Role of Moisture: Hydrolysis as the Primary Decomposition Pathway
The presence of water is the most significant threat to the stability of this compound. The boron-oxygen bonds of the ester are susceptible to nucleophilic attack by water, leading to hydrolysis. This process is often autocatalytic, as the generation of acidic byproducts can accelerate further decomposition.
The hydrolysis of this compound proceeds in a stepwise manner to yield allylboronic acid and isopropanol. The allylboronic acid is itself unstable and can undergo further degradation, most notably through protodeboronation.[3][4]
The Influence of Atmospheric Oxygen: Unveiling the Potential for Oxidation
While hydrolysis is the most commonly cited decomposition pathway, the potential for oxidation should not be overlooked. The carbon-boron bond can be susceptible to oxidation, particularly in the presence of atmospheric oxygen and trace metal impurities. The oxidation of allylboronates can lead to the formation of allylic alcohols and other oxygenated byproducts, which can complicate reaction outcomes and purification processes.[5]
Thermal Stress: Understanding the Limits of Thermal Stability
This compound, like many organic molecules, has a finite thermal stability. Exposure to elevated temperatures can induce decomposition through various pathways. A common thermal decomposition route for allylic esters involves a concerted 1,2-elimination reaction, which in this case would likely lead to the formation of propene and diisopropyl borate.[6][7]
Mechanistic Insights into Decomposition Pathways
A detailed understanding of the chemical mechanisms underlying decomposition is essential for predicting degradation products and developing effective stabilization strategies.
Hydrolysis: A Stepwise Degradation
The hydrolysis of this compound is initiated by the nucleophilic attack of a water molecule on the electrophilic boron center. This is followed by proton transfer and subsequent cleavage of a boron-oxygen bond to release one equivalent of isopropanol and form an intermediate boronate species. This process can repeat to yield allylboronic acid and a second equivalent of isopropanol.
Subsequent Decomposition of Allylboronic Acid: The resulting allylboronic acid is often unstable and can readily undergo protodeboronation, especially in aqueous media.[3][4] This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, yielding propene and boric acid. The propensity for protodeboronation is influenced by factors such as pH and the presence of catalysts.[1][8]
Oxidation: A Radical-Mediated Process
The oxidation of the carbon-boron bond in allylboronates is thought to proceed through a radical mechanism. The reaction can be initiated by light, heat, or the presence of radical initiators. The primary products of oxidation are typically the corresponding allylic alcohols.
Thermal Decomposition: A Concerted Elimination
At elevated temperatures, this compound can undergo thermal decomposition. A plausible pathway is a concerted, non-ionic, six-membered ring transition state elimination, analogous to the pyrolysis of other esters.[6] This would result in the formation of propene and diisopropyl borate.
Quantitative Stability Data
While specific kinetic data for the decomposition of this compound is not extensively available in the public domain, the following table summarizes its known stability characteristics and provides estimated data based on closely related boronic esters.
| Parameter | Condition | Observation/Value | Source/Analogy |
| Appearance | Pure | Clear, colorless liquid | [1] |
| Recommended Storage | --- | 2-8 °C, under inert atmosphere (Nitrogen or Argon) | [1] |
| Hydrolytic Stability | Neutral pH, Ambient Temp. | Susceptible to hydrolysis | [9] |
| pH-Dependent Stability | Acidic/Basic Conditions | Stability is pH-dependent; ester formation is favored under certain pH conditions. | [3] |
| Thermal Stability | Elevated Temperatures | Decomposes at elevated temperatures. | [6] |
| Shelf Life (Unopened) | 2-8 °C, Inert Atmosphere | > 1 year (estimated) | [10][11] |
| Shelf Life (Opened) | 2-8 °C, Inert Atmosphere | 1-3 months (estimated, dependent on handling) | [10][11] |
Best Practices for Handling and Storage
Adherence to stringent handling and storage protocols is the most effective strategy for mitigating the decomposition of this compound.
Storage Recommendations
-
Temperature: Store at 2-8 °C.[1] Refrigeration slows down the rates of all decomposition pathways.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[5] This minimizes contact with both moisture and oxygen.
-
Container: Use a tightly sealed, amber glass bottle to protect from light and moisture ingress. For long-term storage, consider containers with septa that allow for the removal of the reagent via syringe under a positive pressure of inert gas.
Handling Procedures
-
Inert Atmosphere Techniques: Always handle this compound under an inert atmosphere using standard Schlenk line or glovebox techniques.
-
Dry Glassware: Ensure all glassware is rigorously dried before use to prevent introducing moisture.
-
Syringe Transfer: Use a dry, inert gas-flushed syringe to transfer the liquid reagent.
-
Minimize Exposure: Keep the time the container is open to a minimum. After withdrawing the desired amount, re-flush the headspace with inert gas before sealing.
Experimental Protocols for Stability Assessment
To ensure the quality of this compound, especially for sensitive applications, it is crucial to have robust analytical methods to assess its purity and detect degradation products.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[12][13][14][15][16]
Objective: To intentionally degrade this compound under various stress conditions to identify degradation products and pathways.
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat with 0.1 M HCl at room temperature and 60 °C.
-
Basic Hydrolysis: Treat with 0.1 M NaOH at room temperature and 60 °C.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the neat material or a solution in a high-boiling inert solvent at a temperature below its boiling point (e.g., 100 °C).
-
-
Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize acidic and basic samples before analysis.
-
Analysis: Analyze the stressed samples by NMR and GC-MS to identify and quantify the parent compound and any degradation products.
NMR Spectroscopy for Monitoring Decomposition
¹H and ¹¹B NMR spectroscopy are powerful tools for monitoring the decomposition of this compound in real-time.[17][18][19]
Objective: To quantitatively monitor the disappearance of this compound and the appearance of its degradation products.
Methodology:
-
Sample Preparation: In an NMR tube, dissolve a known amount of this compound in a deuterated solvent (e.g., CDCl₃ for monitoring thermal or oxidative degradation, or a D₂O/acetonitrile-d₃ mixture for hydrolysis). Add a known amount of an internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene).
-
Initial Spectrum: Acquire an initial ¹H and ¹¹B NMR spectrum (t=0).
-
Initiate Degradation: For hydrolysis, inject a known amount of D₂O. For thermal studies, place the NMR tube in a heated NMR probe.
-
Time-Course Monitoring: Acquire spectra at regular intervals.
-
Data Analysis: Integrate the signals of the parent compound, the internal standard, and any new signals corresponding to degradation products. The relative integrals will allow for the quantification of the decomposition over time.
Characteristic ¹H NMR Signals:
-
This compound: Look for the characteristic signals of the allyl group (multiplets around 5.8-4.9 ppm) and the isopropoxy groups (septet around 4.4 ppm and a doublet around 1.1 ppm).
-
Isopropanol: A septet around 4.0 ppm and a doublet around 1.2 ppm.
-
Allylboronic Acid: The allyl signals will shift compared to the ester.
-
Propene: Characteristic signals in the olefinic and allylic regions.
GC-MS Analysis for Product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating and identifying volatile degradation products.[20][21]
Objective: To identify the volatile products of decomposition.
Methodology:
-
Sample Preparation: Dilute the sample from the forced degradation study in a suitable volatile solvent (e.g., dichloromethane or diethyl ether).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a wide mass range (e.g., m/z 35-400).
-
-
Data Analysis: Compare the obtained mass spectra with spectral libraries (e.g., NIST) to identify the separated components.
Expected Volatile Products:
-
Isopropanol
-
Propene
-
Unreacted this compound
Conclusion: Ensuring Reagent Integrity for Synthetic Success
This compound is a powerful tool in the arsenal of the synthetic chemist. However, its utility is directly proportional to its purity and stability. A thorough understanding of its decomposition pathways—hydrolysis, oxidation, and thermal degradation—is not merely academic but a practical necessity for achieving reproducible and high-yielding synthetic outcomes. By implementing the stringent handling and storage protocols outlined in this guide and utilizing the provided analytical methodologies to monitor reagent quality, researchers can confidently employ this compound to its full potential, driving innovation in drug discovery and materials science.
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Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Org. Process Res. Dev.2018 , 22 (8), 1018–1025. [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America2021 , 39 (s10), 23–32. [Link]
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Direct Boronation of Allyl Alcohols with Diboronic Acid Using Palladium Pincer-Complex Catalysis. A Remarkably Facile Allylic Displacement of the Hydroxy Group under Mild Reaction Conditions. J. Am. Chem. Soc.2006 , 128 (14), 4588–4589. [Link]
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11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. Molecules2020 , 25 (18), 4281. [Link]
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Allylboronic Esters as Acceptors in Radical Addition, Boron 1,2-Migration, and Trapping Cascades. Org. Lett.2019 , 21 (19), 7934–7938. [Link]
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11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. J. Org. Chem.2022 , 87 (22), 15071–15076. [Link]
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A Comprehensive Technical Guide to the Solubility of Diisopropyl Allylboronate in Organic Solvents
Introduction: The Synthetic Versatility of Diisopropyl Allylboronate
This compound is a versatile organoboron reagent that has become an indispensable tool in modern organic synthesis.[1] As an ester of allylboronic acid, its utility is most pronounced in the stereoselective construction of carbon-carbon bonds, particularly in the context of allylboration reactions with carbonyls and imines.[1] The resulting homoallylic alcohols and amines are key structural motifs in a vast array of complex molecules, including many pharmaceutical intermediates and natural products.[1] Furthermore, this compound and related compounds are instrumental in cross-coupling reactions, enabling the formation of intricate molecular architectures.[1]
The successful application of this compound in any synthetic endeavor is critically dependent on its behavior in solution. A thorough understanding of its solubility in various organic solvents is paramount for researchers in synthetic chemistry and drug development. This knowledge informs crucial experimental parameters, including the choice of reaction solvent, concentration, purification strategy, and formulation. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound, methodologies for its empirical determination, and the practical implications for its use in a research and development setting.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical properties of this compound is essential for predicting its solubility and ensuring its proper handling.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| Synonyms | Allylboronic acid diisopropyl ester | [1][2] |
| CAS Number | 51851-79-7 | [1][2] |
| Molecular Formula | C₉H₁₉BO₂ | [1][2] |
| Molecular Weight | 170.06 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [1] |
| Density | 0.819 g/cm³ | [3] |
| Boiling Point | 133.382 °C at 760 mmHg | [3] |
| Flash Point | 34.469 °C | [3] |
| Refractive Index | n20/D 1.40 | [1] |
This compound is classified as a flammable liquid and can cause skin and eye irritation.[2][4] Appropriate personal protective equipment should be worn during handling, and it should be stored in a cool, well-ventilated area.[4]
Solubility Profile of this compound in Common Organic Solvents
The following table provides a predicted solubility profile for this compound. It is important to note that these are estimations and should be confirmed experimentally for precise applications.
| Solvent | Polarity (Dielectric Constant) | Predicted Solubility/Miscibility | Rationale |
| Hexanes | Nonpolar (1.9) | Miscible | As a nonpolar hydrocarbon solvent, hexanes are expected to readily solvate the nonpolar alkyl and allyl groups of this compound. |
| Toluene | Nonpolar (2.4) | Miscible | The aromatic, nonpolar nature of toluene makes it an excellent solvent for nonpolar to moderately polar organic compounds. |
| Diethyl Ether | Nonpolar (4.3) | Miscible | A common, relatively nonpolar ether that is a good solvent for a wide range of organic reagents. |
| Dichloromethane (DCM) | Polar Aprotic (9.1) | Miscible | Its ability to dissolve a broad spectrum of organic compounds suggests it will be a suitable solvent. |
| Tetrahydrofuran (THF) | Polar Aprotic (7.5) | Miscible | A polar aprotic ether that is an excellent solvent for many organometallic reagents. |
| Acetone | Polar Aprotic (21) | Miscible | A polar aprotic ketone that is a versatile solvent for many organic compounds. |
| Ethyl Acetate | Moderately Polar (6.0) | Miscible | As an ester, it shares structural similarities with this compound, suggesting good miscibility. |
| Ethanol | Polar Protic (25) | Soluble/Miscible | While polar, ethanol's alkyl chain allows for good miscibility with many organic compounds. Caution is advised due to the potential for transesterification. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic (47) | Soluble/Miscible | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a vast range of polar and nonpolar compounds.[7][8] |
| Water | Polar Protic (80) | Insoluble/Slightly Soluble | As a nonpolar organic molecule, this compound is expected to have very limited solubility in water. |
Experimental Determination of Solubility: A Step-by-Step Protocol
For applications requiring precise knowledge of solubility, experimental determination is necessary. The following protocol outlines a dynamic method for determining the solubility of a liquid solute like this compound in an organic solvent. This method is adapted from established procedures for boronic acid derivatives.[5][6]
Objective:
To determine the concentration of a saturated solution of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (solute)
-
Organic solvent of interest (e.g., toluene, THF, etc.)
-
Jacketed glass vessel with a magnetic stirrer
-
Temperature-controlled circulating bath
-
Luminance probe or turbidimeter
-
Calibrated syringe or micropipette
-
Analytical balance
Experimental Workflow Diagram:
Caption: Workflow for the dynamic determination of solubility.
Step-by-Step Methodology:
-
Preparation:
-
Accurately measure a known volume of the desired organic solvent and place it into the jacketed glass vessel equipped with a magnetic stir bar.
-
Set the circulating bath to the desired experimental temperature and allow the solvent to thermally equilibrate.
-
Insert the luminance probe or turbidimeter into the solvent, ensuring it is positioned to obtain a stable reading. Record the initial luminance of the pure solvent.
-
-
Titration:
-
Using a calibrated syringe or micropipette, add a small, precisely known volume of this compound to the stirred solvent.
-
Allow the solution to stir until the this compound has completely dissolved, and the solution becomes clear.
-
Record the luminance reading of the solution.
-
Continue adding small, known increments of this compound, recording the total volume added and the corresponding luminance after each addition and subsequent dissolution.
-
-
Endpoint Determination:
-
The saturation point is reached when the addition of this compound results in a persistent turbidity (cloudiness) that does not disappear upon further stirring. This indicates that the solvent can no longer dissolve the solute at that temperature.
-
The luminance reading will show a significant drop at the point of saturation.
-
-
Data Analysis:
-
Plot the luminance readings as a function of the concentration of this compound (which can be calculated from the volume added and its density).
-
The point at which the luminance begins to sharply decrease corresponds to the saturation solubility.
-
Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).
-
Causality and Considerations in Experimental Design
-
Choice of Method: The dynamic method is advantageous as it allows for the determination of solubility at multiple temperatures using a single sample. It is particularly well-suited for liquid solutes.
-
Temperature Control: Solubility is highly dependent on temperature. Precise temperature control via a circulating bath is crucial for obtaining reproducible and accurate results.
-
Solvent Purity: The presence of impurities, particularly water, can significantly affect the solubility of boronic esters. It is imperative to use dry, high-purity solvents.
-
Stirring Rate: Adequate stirring is necessary to ensure the solution is homogeneous and that equilibrium is reached quickly after each addition of the solute.
-
Moisture Sensitivity: Boronic esters can be sensitive to hydrolysis. While generally more stable than boronic acids, it is good practice to conduct solubility determinations under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
Practical Implications for Research and Drug Development
A comprehensive understanding of the solubility of this compound is not merely an academic exercise; it has profound practical implications:
-
Reaction Optimization: The choice of solvent can influence reaction rates, yields, and selectivities. Knowing the solubility of this compound allows chemists to select a solvent that ensures the reagent remains in solution at the desired concentration throughout the reaction.
-
Purification: Solubility data is critical for developing effective purification strategies, such as crystallization or chromatography. For instance, a solvent in which the desired product is highly soluble while impurities are not can be used for efficient purification.
-
Formulation: In the context of drug development, the solubility of intermediates and final active pharmaceutical ingredients (APIs) is a key parameter that affects formulation, bioavailability, and drug delivery.
-
Process Safety: Understanding the solubility of reagents is important for assessing the risks associated with scaling up chemical processes.
Conclusion
This compound is a powerful reagent in the arsenal of synthetic chemists. While direct quantitative data on its solubility in a wide range of organic solvents is sparse in the literature, its molecular structure suggests it is miscible with most common nonpolar and polar aprotic solvents. This guide provides a predictive framework for its solubility and, more importantly, a detailed, robust experimental protocol for its empirical determination. By understanding and controlling the solubility of this compound, researchers can unlock its full synthetic potential, leading to more efficient and reliable chemical transformations in both academic and industrial settings.
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Miura, T., Nakahashi, J., Zhou, W., Shiratori, Y., Stewart, S. G., & Murakami, M. (2013). Highly Diastereo- and Enantioselective Allylboration of Aldehydes using α-Substituted Allyl/Crotyl Pinacol Boronic Esters via in Situ Generated Borinic Esters. Journal of the American Chemical Society, 135(13), 5194-5197. [Link]
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An In-depth Technical Guide to the Safe Handling and Application of Diisopropyl Allylboronate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Diisopropyl allylboronate is a versatile and widely utilized reagent in organic synthesis, particularly in the stereoselective formation of carbon-carbon bonds. Its utility in the construction of complex molecular architectures, central to pharmaceutical and materials science research, is well-established.[1] However, its reactivity also necessitates a thorough understanding of its associated hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the essential safety precautions, handling procedures, and emergency responses pertinent to the laboratory use of this compound. By elucidating the chemical principles that underpin these safety measures, this document aims to empower researchers to work confidently and safely with this valuable synthetic tool.
Understanding the Reagent: Physicochemical Properties and Hazard Profile
A foundational element of safe laboratory practice is a comprehensive understanding of the chemical's intrinsic properties and associated hazards. This compound is a flammable liquid that is also a skin and eye irritant.[2]
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Source(s) |
| Chemical Formula | C₉H₁₉BO₂ | [2] |
| Molecular Weight | 170.06 g/mol | [2] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 50-53 °C at 5 mmHg | |
| Density | 0.819 g/cm³ | [3] |
| Flash Point | 34.469 °C | [3] |
| GHS Hazard Class | Flammable Liquid (Category 3), Skin Irritant (Category 2), Eye Irritant (Category 2) | [2] |
| Hazard Statements | H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation. | [2] |
The flammability of this compound, indicated by its relatively low flash point, necessitates the strict exclusion of ignition sources from the handling area. Its classification as a skin and eye irritant underscores the critical importance of appropriate personal protective equipment (PPE), as detailed in Section 2.
The reactivity of this compound is intrinsically linked to the electron-deficient nature of the boron atom. This Lewis acidity makes the compound susceptible to hydrolysis by atmospheric moisture, leading to the formation of allylboronic acid and isopropanol.[3] This degradation pathway not only reduces the efficacy of the reagent but can also influence the reaction outcome. Consequently, storage under an inert atmosphere is paramount to maintaining its chemical integrity.
Personal Protective Equipment (PPE) and Engineering Controls: A Multi-layered Approach to Safety
A robust safety strategy for handling this compound relies on a combination of engineering controls and appropriate PPE.
Engineering Controls
-
Fume Hood: All manipulations of this compound, including transfers, reaction setup, and quenching, must be conducted within a certified chemical fume hood. This primary engineering control mitigates the risk of inhaling vapors and ensures that any potential release is contained.
-
Inert Atmosphere: Reactions involving this compound should be performed under an inert atmosphere, such as nitrogen or argon. This is crucial to prevent hydrolysis of the boronate ester by atmospheric moisture.[3]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable vapors.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over safety goggles when handling larger quantities or when there is a significant risk of splashing.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact. It is crucial to inspect gloves for any signs of degradation or perforation before each use.
-
Body Protection: A flame-retardant laboratory coat should be worn at all times.
-
Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, in the event of a large spill or a failure of engineering controls, a respirator with an appropriate cartridge for organic vapors should be available.
Storage and Handling: Maintaining Reagent Integrity and a Safe Environment
Proper storage and handling are critical for preserving the reactivity of this compound and ensuring a safe laboratory environment.
Storage
-
Temperature: Store in a refrigerator at 2-8 °C.[1]
-
Atmosphere: The reagent should be stored under an inert atmosphere (nitrogen or argon) to prevent degradation from moisture and air.
-
Container: Keep the container tightly sealed.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and sources of ignition.
Handling
-
Inert Atmosphere Techniques: Use standard inert atmosphere techniques, such as Schlenk lines or a glovebox, for all transfers and manipulations.
-
Grounding and Bonding: To prevent static discharge, which can be an ignition source, ensure that all containers and equipment are properly grounded and bonded during transfers.
-
Avoid Contamination: Use clean, dry syringes and needles for transfers. Avoid introducing any contaminants, especially water, into the storage bottle.
Experimental Protocol: Allylation of an Aldehyde
The following protocol provides a detailed, step-by-step methodology for a typical application of this compound: the allylation of an aldehyde. This reaction is a cornerstone of organic synthesis, and understanding the safe execution of this process is paramount.[4]
Reaction Setup
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
-
Inert Atmosphere: Assemble the reaction apparatus (e.g., a round-bottom flask with a magnetic stir bar, septum, and nitrogen/argon inlet) and purge with an inert gas.
-
Reagent Addition:
-
To the reaction flask, add the aldehyde (1.0 equivalent) dissolved in a dry, aprotic solvent (e.g., anhydrous tetrahydrofuran or dichloromethane).
-
Cool the solution to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Slowly add this compound (1.1-1.5 equivalents) to the stirred solution via syringe.
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another appropriate analytical technique.
Reaction Quenching and Work-up
Causality: The quenching process is designed to safely neutralize any unreacted this compound and to hydrolyze the resulting boronic ester to the desired homoallylic alcohol. The stepwise addition of protic solvents of increasing reactivity (e.g., methanol followed by water) is a critical safety measure to control the exothermic nature of the hydrolysis.
-
Quenching:
-
While the reaction mixture is still at low temperature, slowly add methanol to quench any excess this compound.
-
Allow the mixture to warm to room temperature.
-
Add water to hydrolyze the boronic ester.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with brine to remove any remaining water.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude homoallylic alcohol.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Waste Disposal: A Responsible Approach
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
-
Aqueous Waste: The aqueous layer from the work-up, containing isopropanol, allylboronic acid, and any water-soluble byproducts, should be collected in a designated aqueous waste container. The pH should be neutralized before disposal.
-
Organic Waste: The organic solvents from the reaction and chromatography should be collected in a designated halogenated or non-halogenated organic waste container, as appropriate.
-
Solid Waste: Contaminated solid waste, such as silica gel, filter paper, and used gloves, should be collected in a designated solid waste container.
-
Sharps: Needles and syringes used for transfers must be disposed of in a designated sharps container.
All waste containers must be clearly labeled with their contents and disposed of in accordance with institutional and local regulations.
Emergency Procedures: Preparedness and Response
Spills
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).
-
Collect the absorbed material in a sealed container for hazardous waste disposal.
-
Decontaminate the area with soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others and activate the nearest fire alarm.
-
Close the laboratory doors to contain the vapors.
-
Contact your institution's emergency response team.
-
Fire
-
In case of a small fire, use a dry chemical or carbon dioxide fire extinguisher. Do not use water, as it can react with the boronic ester.
-
For a larger fire, evacuate the area and activate the fire alarm.
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Toxicological Information: A Precautionary Perspective
Given the irritant nature of this compound and the potential for uncharacterized biological activity, all exposures should be minimized. The handling precautions outlined in this guide are designed to prevent contact and inhalation, thereby mitigating potential health risks.
Conclusion
This compound is an invaluable reagent for the modern synthetic chemist. Its effective and safe use hinges on a thorough understanding of its chemical properties and a disciplined adherence to established safety protocols. By integrating the principles of hazard assessment, engineering controls, personal protective equipment, and emergency preparedness into all aspects of its handling, researchers can confidently harness the synthetic power of this versatile compound while maintaining a safe and productive laboratory environment.
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Boron-Catalyzed, Diastereo- and Enantioselective Allylation of Ketones with Allenes. (2022). ACS Catalysis, 12(17), 10636-10642. [Link]
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ChemInform Abstract: Allylation Reactions of Aldehydes with Allylboronates in Aqueous Media: Unique Reactivity and Selectivity that are Only Observed in the Presence of Water. (2010). Chemistry – An Asian Journal, 5(8), 1782-1793. [Link]
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Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles. (2017). Journal of the American Chemical Society, 139(43), 15533-15540. [Link]
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2021). Molecules, 26(11), 3323. [Link]
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Aldehyde allylation with allylboronates providing α-addition products. (2010). Chemical Communications, 46, 1287-1289. [Link]
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A Green Approach for Allylations of Aldehydes and Ketones: Combining Allylborate, Mechanochemistry and Lanthanide Catalyst. (2016). Molecules, 21(11), 1539. [Link]
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Chiral Brønsted Acid-Catalyzed Allylboration of Aldehydes. (2010). Journal of the American Chemical Society, 132(33), 11416–11418. [Link]
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A Green Approach for Allylations of Aldehydes and Ketones: Combining Allylborate, Mechanochemistry and Lanthanide Catalyst. (2016). Molecules, 21(11), 1539. [Link]
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Methodological & Application
Application Notes & Protocols: The Strategic Use of Diisopropyl Allylboronate in the Allylboration of Aldehydes
Introduction: The Enduring Importance of Homoallylic Alcohols
The formation of carbon-carbon bonds with precise control over stereochemistry remains a cornerstone of modern organic synthesis. Among the myriad of structures sought by synthetic chemists, the homoallylic alcohol motif is of paramount importance, serving as a versatile building block in the synthesis of complex natural products and pharmaceutical agents.[1] The allylboration of aldehydes has emerged as a powerful and reliable method for accessing these structures, offering high levels of stereocontrol, operational simplicity, and functional group tolerance.[1][2] This guide focuses specifically on the application of diisopropyl allylboronate, a commercially available and versatile reagent, exploring its role in both thermal and state-of-the-art catalytic transformations.[3]
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the mechanistic principles that govern the reaction, enabling users to make informed decisions, troubleshoot effectively, and adapt these protocols to novel synthetic challenges.
Section 1: The Reagent in Focus: this compound
This compound is an organoboron compound valued for its unique reactivity in C-C bond formation.[3] Unlike more reactive organometallics like allylic Grignards or lithiums, allylboronates exhibit a favorable balance of reactivity and stability, being generally tolerant of air and moisture for brief periods, which simplifies handling.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 51851-79-7[6] |
| Molecular Formula | C₉H₁₉BO₂[6][7] |
| Molecular Weight | 170.06 g/mol [6][7] |
| Appearance | Colorless to pale yellow liquid |
| Storage | Store at -20°C under an inert atmosphere (Nitrogen)[6] |
| Hazards | Flammable liquid and vapor. Causes skin and serious eye irritation.[7] |
The diisopropyl ester group provides moderate steric bulk and influences the electronic nature of the boron center, making it sufficiently Lewis acidic to coordinate with the aldehyde carbonyl but not so reactive as to be indiscriminately unstable.
Section 2: The Mechanistic Cornerstone: The Zimmerman-Traxler Transition State
The remarkable stereoselectivity observed in the allylboration of aldehydes is rationalized by the Zimmerman-Traxler model, which posits a highly ordered, chair-like six-membered cyclic transition state.[2][8] This model is the key to predicting and controlling the stereochemical outcome of the reaction.
The reaction proceeds through the coordination of the Lewis acidic boron atom to the carbonyl oxygen of the aldehyde. This is followed by a nucleophilic attack of the allyl group's γ-carbon onto the carbonyl carbon, proceeding via the cyclic transition state.[2]
Caption: Zimmerman-Traxler model for the allylboration of an aldehyde.
In this arrangement, the aldehyde's substituent (R) preferentially occupies a pseudo-equatorial position to minimize 1,3-diaxial steric interactions, leading to a predictable facial selectivity. When using substituted allylboronates (e.g., crotylboronates), the geometry of the double bond (E or Z) directly translates into the relative stereochemistry (anti or syn) of the product, a testament to the reaction's high degree of fidelity.[9]
Section 3: Protocols for Application
Protocol 1: Standard Thermal Allylboration of an Achiral Aldehyde
This protocol describes the baseline, uncatalyzed reaction, which is effective for a wide range of aldehydes. It serves as a foundational procedure upon which more complex, catalyzed variants are built.
Workflow Overview:
Caption: General experimental workflow for aldehyde allylboration.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the desired aldehyde (1.0 mmol, 1.0 equiv).
-
Solvent Addition: Dissolve the aldehyde in a suitable anhydrous solvent (e.g., toluene, CH₂Cl₂, or THF, approx. 0.2 M). Toluene is often a good starting point.[4][8]
-
Reagent Addition: Add this compound (1.2 mmol, 1.2 equiv) dropwise to the stirred solution at room temperature. A slight excess of the boronate ensures complete consumption of the aldehyde.
-
Reaction: Allow the reaction to stir at room temperature for 1-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Electron-poor aromatic aldehydes tend to react faster than aliphatic aldehydes.
-
Quenching & Workup: Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Oxidative Cleavage (Optional but Recommended): For easier purification, the boronate ester byproducts can be cleaved. Add an equal volume of methanol, followed by an aqueous solution of 2M NaOH and 30% H₂O₂. Stir vigorously for 1 hour. This converts the boron species to water-soluble boric acid and isopropanol.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure homoallylic alcohol.
Table 2: Representative Examples of Thermal Allylboration
| Entry | Aldehyde | Conditions | Yield (%) | Reference |
| 1 | Benzaldehyde | Toluene, RT, 2h | 95 | [4] |
| 2 | 4-Nitrobenzaldehyde | Toluene, RT, 1h | 98 | [4] |
| 3 | Cinnamaldehyde | Toluene, RT, 4h | 92 | [4] |
| 4 | Cyclohexanecarboxaldehyde | Toluene, RT, 18h | 85 | [4] |
| 5 | Pivalaldehyde | Toluene, RT, 24h | 81 | [4] |
Protocol 2: Catalytic Asymmetric Allylboration Using a Chiral Brønsted Acid
A significant advancement in allylboration is the use of chiral catalysts to induce enantioselectivity in reactions with achiral aldehydes. Chiral phosphoric acids (CPAs), such as TRIP-PA, have proven to be exceptionally effective.[4][8] The CPA activates the allylboronate by protonating one of the ester oxygen atoms, increasing the Lewis acidity of the boron center and organizing the transition state within a chiral environment.[4]
Catalytic Cycle:
Caption: Catalytic cycle for chiral phosphoric acid-mediated allylboration.
Step-by-Step Methodology:
-
Preparation: To a flame-dried Schlenk tube under a nitrogen atmosphere, add the chiral phosphoric acid catalyst (e.g., (R)-TRIP-PA, 0.05 mmol, 5 mol%).
-
Solvent and Reagent Addition: Add anhydrous toluene (approx. 0.1 M). Cool the solution to the desired temperature (e.g., -30°C).[8] Add the aldehyde (1.0 mmol, 1.0 equiv) followed by the this compound (1.2 mmol, 1.2 equiv).
-
Reaction: Stir the mixture at the specified temperature for the required time (typically 1-24 hours). Monitor the reaction by chiral HPLC or TLC. Lower temperatures generally lead to higher enantioselectivity.[4][8]
-
Workup & Purification: Quench the reaction with a saturated aqueous solution of NaHCO₃. Proceed with extraction, drying, and purification as described in Protocol 1.
-
Analysis: Determine the enantiomeric excess (% ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
Table 3: Substrate Scope for CPA-Catalyzed Asymmetric Allylboration
| Entry | Aldehyde | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | -30 | 24 | 93 | 98 | [8] |
| 2 | 4-Methoxybenzaldehyde | -30 | 24 | 95 | 98 | [4] |
| 3 | 2-Naphthaldehyde | -30 | 24 | 94 | 98 | [4] |
| 4 | Cinnamaldehyde | -30 | 24 | 90 | 96 | [4] |
| 5 | Hydrocinnamaldehyde | -30 | 24 | 88 | 94 | [4] |
Section 4: Field Insights & Troubleshooting
-
Causality of Solvent Choice: Non-coordinating solvents like toluene are generally preferred as they do not compete with the aldehyde for coordination to the boron center. Ethereal solvents like THF can be used but may lead to slower reaction rates.
-
Managing Slow Reactions: For sterically hindered or electron-rich aliphatic aldehydes, the reaction can be sluggish. Gentle heating (40-50°C) can accelerate the thermal reaction, though this may slightly decrease selectivity in sensitive cases. For catalytic variants, increasing catalyst loading to 10 mol% may be beneficial.
-
Side Reactions: The primary side product is often the protodeborylated starting material (propene) if excess moisture is present. Ensuring anhydrous conditions is critical.
-
Self-Validating Protocols: A key validation check is to run the reaction with a known, simple aldehyde like benzaldehyde. The yield and, for catalytic runs, the % ee should closely match reported values, confirming the integrity of the reagents and conditions.[4][8]
-
Activation with Lewis Acids: In some cases, Lewis acids like SnCl₄ can be used to catalyze the reaction, especially with less reactive pinacol-derived allylboronates.[10] This approach can dramatically accelerate the reaction but requires careful optimization to avoid background reactions.
References
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Chiral Brønsted Acid-Catalyzed Allylboration of Aldehydes. National Institutes of Health (NIH). [Link]
-
Allylboration of Carbonyl Compounds. Organic Reactions. [Link]
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Highly Diastereo- and Enantioselective Allylboration of Aldehydes using α-Substituted Allyl/Crotyl Pinacol Boronic Esters via in Situ Generated Borinic Esters. Journal of the American Chemical Society. [Link]
-
Chiral Brønsted Acid-Catalyzed Allylboration of Aldehydes. ACS Publications. [Link]
-
Chiral synthesis via organoboranes. 6. Asymmetric allylboration via chiral allyldialkylboranes. Synthesis of homoallylic alcohols with exceptionally high enantiomeric excess. Semantic Scholar. [Link]
-
Asymmetric Allylboration of Aldehydes and Ketones Using 3,3'-Disubstitutedbinaphthol-Modified Boronates. ACS Publications. [Link]
-
Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Journal of the American Chemical Society. [Link]
-
Catalytic Enantioselective Allyl- and Crotylboration of Aldehydes Using Chiral Diol•SnCl4 Complexes. Optimization, Substrate Scope and Mechanistic Investigations. Journal of the American Chemical Society. [Link]
-
Highly Stereo- and Enantioselective Syntheses of δ-Alkyl-Substituted (Z)-Homoallylic Alcohols. National Institutes of Health (NIH). [Link]
-
Stereoselective allylboration using (B)-γ- alkoxyallyldiisopinocampheylboranes: highly selective reactions for organic synthesis. Arkat USA. [Link]
-
Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles. Journal of the American Chemical Society. [Link]
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Allylation Reactions of Aldehydes with Allylboronates in Aqueous Media: Unique Reactivity and Selectivity Observed Only in the Presence of Water. Europe PMC. [Link]
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Allylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]
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Aldehyde allylation with allylboronates providing α-addition products. Royal Society of Chemistry. [Link]
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Application Notes & Protocols: The Strategic Allylation of Ketones Using Diisopropyl Allylboronate
For correspondence:
Abstract
The addition of an allyl group to a ketone is a cornerstone transformation in organic synthesis, enabling the creation of homoallylic alcohols which are pivotal intermediates in the synthesis of complex natural products and pharmaceutical agents.[1][2] This guide provides an in-depth exploration of the reaction between diisopropyl allylboronate and ketones, a process valued for its operational simplicity and high stereocontrol. We will dissect the mechanistic underpinnings that govern the reaction's stereochemical outcome, present a detailed, validated protocol for its execution, and discuss the critical parameters that influence its success. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful carbon-carbon bond-forming reaction.
Introduction: The Significance of Allylboration in Modern Synthesis
The synthesis of tertiary homoallylic alcohols, particularly those bearing adjacent quaternary and tertiary stereocenters, represents a significant challenge in organic chemistry.[3][4] The allylboration of ketones offers a robust and predictable solution to this challenge.[3][4][5] Among the various allylboron reagents, this compound and the corresponding allylboronic acids have emerged as highly effective reagents.[6]
Unlike many other allylmetal reagents which can be thermally unstable or prone to metallotropic rearrangements, allylboronates exhibit excellent configurational stability.[5] This stability, coupled with the formation of a highly organized, chair-like six-membered transition state, allows for a high degree of stereodifferentiation in the product.[5][7] Furthermore, these reactions can often be performed under mild, neutral conditions, which imparts a broad functional group tolerance, a critical feature in multi-step syntheses.[3][4]
This guide will focus on the practical application of this compound, providing the necessary theoretical background and experimental details to empower researchers to confidently apply this methodology in their synthetic endeavors.
Mechanistic Insight: The Zimmerman-Traxler Transition State
The stereochemical outcome of the allylboration of ketones is rationalized by the Zimmerman-Traxler model. The reaction proceeds through a highly ordered, chair-like six-membered ring transition state involving the boron atom, the ketone oxygen, the ketone carbonyl carbon, and the three carbons of the allyl group.[7]
The substituents on the ketone will orient themselves to minimize steric interactions within this transition state. Typically, the larger substituent (RL) on the ketone will occupy a pseudo-equatorial position to avoid steric clash with the allyl group, while the smaller substituent (RS) will occupy the pseudo-axial position. This arrangement leads to the preferential formation of the anti-diastereomer.[3][5]
It is noteworthy that while allylboronic esters like the diisopropyl or pinacol derivatives often require Lewis acid catalysis or harsh conditions to react with ketones, the corresponding allylboronic acids are significantly more reactive and can react directly under mild conditions.[6] This enhanced reactivity is attributed to the smaller steric footprint of the B(OH)₂ group compared to the bulkier ester groups.[6]
Experimental Protocol: Allylboration of a Generic Ketone
This protocol provides a general procedure for the allylboration of a ketone using in situ generated allylboronic acid from this compound. This method is advantageous as it often proceeds without the need for additional catalysts and under mild conditions.
Materials:
-
This compound
-
Ketone substrate
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the ketone (1.0 mmol, 1.0 equiv).
-
Solvent Addition: Dissolve the ketone in anhydrous THF (5 mL).
-
Reagent Addition: Add this compound (1.2 mmol, 1.2 equiv) to the stirred solution at room temperature.
-
In Situ Generation of Allylboronic Acid: To this mixture, add methanol (0.5 mL). The methanol facilitates the transesterification to the more reactive methyl boronate and subsequently to the allylboronic acid upon hydrolysis with adventitious water.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.
-
Workup:
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired homoallylic alcohol.
Causality Behind Experimental Choices:
-
Inert Atmosphere: While allylboronates are relatively stable, an inert atmosphere is good practice to prevent any potential side reactions with atmospheric oxygen or moisture, especially if other sensitive functional groups are present.
-
Anhydrous Solvent: The use of anhydrous THF is recommended to ensure the reaction proceeds as intended without premature hydrolysis of the boronate ester. The controlled addition of methanol is for the in situ generation of the more reactive species.
-
Aqueous Workup: The NH₄Cl quench protonates the resulting borinate ester, facilitating its hydrolysis. The NaHCO₃ wash neutralizes any acidic residues.
Key Parameters and Optimization
The success and stereochemical outcome of the allylboration can be influenced by several factors. A summary of these is provided in the table below.
| Parameter | Effect on Reaction | Optimization Considerations |
| Substrate | The steric and electronic properties of the ketone substituents (RL and RS) significantly impact the diastereoselectivity.[3] | For ketones with substituents of similar size, diastereoselectivity may be lower. α-Keto acids can exhibit syn selectivity due to the formation of an acyl boronate intermediate.[4][5] |
| Solvent | The choice of solvent can influence reaction rates. | Aprotic solvents like THF, chloroform, or dichloromethane are commonly used.[6] |
| Temperature | Reactions are typically run at room temperature. Lower temperatures can sometimes improve selectivity but will decrease the reaction rate. | For highly reactive substrates or to enhance selectivity, cooling the reaction to 0 °C or below may be beneficial.[7] |
| Catalyst | For less reactive ketones or to achieve enantioselectivity, a catalyst may be necessary. Chiral diols (e.g., BINOL derivatives) can be used for asymmetric allylboration.[8] Zinc compounds can also catalyze the reaction.[9][10] | The choice of catalyst and ligand is crucial for achieving high enantiomeric excess. Catalyst loading should be optimized (typically 5-15 mol%). |
Applications in Drug Development and Natural Product Synthesis
The ability to stereoselectively construct tertiary alcohols makes the allylboration of ketones a valuable tool in the synthesis of complex molecules. The homoallylic alcohol products can be further elaborated through various transformations of the double bond (e.g., ozonolysis, epoxidation, dihydroxylation) and the hydroxyl group. This reaction has been employed in the synthesis of numerous natural products and is a key strategy in the preparation of chiral building blocks for drug discovery programs.[1] The tolerance for a wide range of functional groups allows for its application late in a synthetic sequence.[3][7]
Conclusion
The reaction of this compound with ketones is a highly reliable and stereoselective method for the synthesis of tertiary homoallylic alcohols. A thorough understanding of the Zimmerman-Traxler transition state model allows for the predictable formation of the anti-diastereomer in most cases. The operational simplicity of the reaction, coupled with its broad functional group tolerance, makes it an attractive tool for synthetic chemists in both academic and industrial settings. By carefully considering the reaction parameters outlined in this guide, researchers can effectively harness the power of this transformation for the efficient construction of complex molecular architectures.
References
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Alam, R., Raducan, M., Eriksson, L., & Szabó, K. J. (2013). Selective Formation of Adjacent Stereocenters by Allylboration of Ketones under Mild Neutral Conditions. Organic Letters, 15(10), 2546–2549. [Link]
- Alam, R., Raducan, M., Eriksson, L., & Szabó, K. J. (2013). Selective Formation of Adjacent Stereocenters by Allylboration of Ketones under Mild Neutral Conditions. Organic Letters.
- Alam, R., Raducan, M., Eriksson, L., & Szabó, K. J. (2013). Selective Formation of Adjacent Stereocenters by Allylboration of Ketones under Mild Neutral Conditions. Organic Letters.
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Wu, T. R., Shen, L., & Chong, J. M. (2004). Asymmetric Allylboration of Ketones Catalyzed by Chiral Diols. Journal of the American Chemical Society. [Link]
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Melville, J. L., & Morken, J. P. (2022). Boron-Catalyzed, Diastereo- and Enantioselective Allylation of Ketones with Allenes. ACS Catalysis, 12(17), 10839–10846. [Link]
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Recent Progress of Substituted Allylboron Compounds in Catalytic Asymmetric Allylation Reactions. ResearchGate. [Link]
-
Naveed, M., & Hoveyda, A. H. (2017). Practical, Broadly Applicable, α-Selective, Z-Selective, Diastereoselective, and Enantioselective Addition of Allylboron Compounds to Mono-, Di-, Tri-, and Polyfluoroalkyl Ketones. PubMed. [Link]
-
Hall, D. G. (2016). Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Journal of the American Chemical Society. [Link]
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Melville, J. L., & Morken, J. P. (2022). Boron-Catalyzed, Diastereo- and Enantioselective Allylation of Ketones with Allenes. National Institutes of Health. [Link]
-
Alam, R., & Szabó, K. J. (2012). Palladium-Catalyzed Synthesis and Isolation of Functionalized Allylboronic Acids: Selective, Direct Allylboration of Ketones. Angewandte Chemie International Edition, 51(50), 12533–12537. [Link]
-
Coombs, J. R., Zhang, L., & Morken, J. P. (2017). Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles. Journal of the American Chemical Society. [Link]
-
Fernández, E. (2023). Catalytic Alkyne Allylboration: A Quest for Selectivity. ACS Catalysis. [Link]
-
Radical-Polar Crossover Reactions of Dienylboronate Complexes: Synthesis of Functionalized Allylboronic Esters. (2018). National Institutes of Health. [Link]
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Jain, P., & Antilla, J. C. (2011). Chiral Brønsted Acid-Catalyzed Allylboration of Aldehydes. Angewandte Chemie International Edition, 50(32), 7383–7386. [Link]
-
Fernández, E. (2023). Catalytic Alkyne Allylboration: A Quest for Selectivity. National Institutes of Health. [Link]
-
Transformations of the allylboronate product. [a] The homologation... ResearchGate. [Link]
-
Coombs, J. R., Zhang, L., & Morken, J. P. (2017). Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles. Journal of the American Chemical Society. [Link]
-
Li, W., Su, Z., & Hu, C. (2013). Mechanism of Ketone Allylation With Allylboronates as Catalyzed by Zinc Compounds: A DFT Study. Chemistry – A European Journal, 19(1), 328–336. [Link]
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Mechanism of ketone allylation with allylboronates as catalyzed by zinc compounds: a DFT study. Semantic Scholar. [Link]
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Diisopropyl Allylboronate: A Comprehensive Guide to its Application in Asymmetric Synthesis
For the modern organic chemist, particularly those engaged in the intricate art of pharmaceutical and natural product synthesis, the precise construction of chiral centers is a paramount challenge. Among the arsenal of reagents available for stereoselective carbon-carbon bond formation, diisopropyl allylboronate and its derivatives have emerged as exceptionally versatile and reliable tools. This guide provides an in-depth exploration of this compound's role in asymmetric synthesis, offering not just protocols, but a foundational understanding of the principles that govern its reactivity and selectivity.
The Significance of Allylboronates in Asymmetric Synthesis
The addition of an allyl group to a carbonyl compound, known as allylation, is a powerful transformation that creates a homoallylic alcohol. This functional group is a valuable synthetic intermediate, readily transformed into a variety of other functionalities.[1] When this reaction is performed asymmetrically, it allows for the creation of stereochemically rich building blocks from simple achiral starting materials.
This compound serves as a key precursor and reagent in this field.[2] Its utility stems from its moderate reactivity, which can be finely tuned, and the predictable stereochemical outcomes of its reactions, especially when modified with chiral auxiliaries like tartrate esters.[3][4] Unlike highly reactive organometallic reagents such as allyl Grignards or allyllithiums, allylboronates offer a milder reaction profile, often compatible with a wider range of functional groups.[5]
The Cornerstone Reaction: Asymmetric Allylation of Aldehydes
The most prominent application of this compound is in the enantioselective allylation of aldehydes to produce chiral homoallylic alcohols.[6][7] This transformation is often achieved through the use of chiral allylboron reagents derived from this compound, most notably the tartrate-modified versions developed by Roush and Brown.[3][4][8]
Mechanistic Underpinnings: The Zimmerman-Traxler Transition State
The high degree of stereocontrol observed in these reactions is rationalized by the Zimmerman-Traxler model. This model posits a highly organized, chair-like six-membered transition state involving the aldehyde and the allylboronate.[5][8]
Diagram: Zimmerman-Traxler Transition State for Allylation
Caption: A simplified representation of the Zimmerman-Traxler transition state.
In this transition state, the bulky R group of the aldehyde preferentially occupies an equatorial position to minimize steric interactions. The facial selectivity of the aldehyde is controlled by the chiral ligands on the boron atom, which create a sterically biased environment.[9] This predictable arrangement dictates the absolute stereochemistry of the newly formed stereocenter in the homoallylic alcohol product.
The Role of Tartrate Esters: Achieving High Enantioselectivity
The genius of using tartrate esters, such as diisopropyl tartrate (DIPT), as chiral auxiliaries lies in their ability to create a well-defined and rigid chiral environment around the boron center.[3] This rigidity is crucial for enforcing a single, low-energy transition state, leading to high enantiomeric excess (ee) in the product. Both enantiomers of tartaric acid are readily available, allowing for access to either enantiomer of the desired homoallylic alcohol.[9]
Protocol: Asymmetric Allylation of an Achiral Aldehyde using a Tartrate-Modified Allylboronate
This protocol outlines a general procedure for the asymmetric allylation of an aldehyde using an in-situ prepared diisopropyl tartrate-modified allylboronate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Major chemical suppliers | Store under inert atmosphere at -20°C[10] |
| (+)- or (-)-Diisopropyl tartrate (DIPT) | ≥98% | Major chemical suppliers | |
| Achiral aldehyde | Reagent grade | Major chemical suppliers | Purify by distillation if necessary |
| Toluene | Anhydrous | Major chemical suppliers | |
| Molecular sieves, 4 Å | Major chemical suppliers | Activated by heating under vacuum | |
| Diethyl ether | Anhydrous | Major chemical suppliers | |
| Saturated aqueous NH₄Cl solution | |||
| Saturated aqueous NaCl solution (brine) | |||
| Anhydrous MgSO₄ or Na₂SO₄ | |||
| Silica gel | 230-400 mesh | Major chemical suppliers | For column chromatography |
| Standard glassware for anhydrous reactions | |||
| Inert atmosphere setup (Nitrogen or Argon) |
Step-by-Step Procedure
Workflow: Asymmetric Allylation
Caption: A streamlined workflow for the asymmetric allylation of aldehydes.
-
Preparation of the Chiral Reagent (in situ):
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add activated 4 Å molecular sieves (approximately 25-50 mg/mL of solvent).
-
Add anhydrous toluene (e.g., 20 mL) and cool the flask to 0 °C in an ice bath.
-
Add this compound (1.0 eq) to the cooled solvent.
-
Slowly add the chosen enantiomer of diisopropyl tartrate (1.1 eq) to the solution. The excess tartrate ensures complete conversion of the starting allylboronate.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the tartrate-modified allylboronate. The reaction is an equilibrium process where the diisopropyl tartrate displaces the isopropoxy groups on the boron atom.
-
-
Allylation Reaction:
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Maintaining this low temperature is crucial for achieving high enantioselectivity.[4][9]
-
In a separate flask, prepare a solution of the achiral aldehyde (1.0 eq) in a minimal amount of anhydrous toluene.
-
Slowly add the aldehyde solution to the cold solution of the chiral allylboronate reagent via a syringe pump over 30-60 minutes. A slow addition rate helps to maintain the low temperature and can improve selectivity.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
-
Reaction Quench and Workup:
-
While the reaction is still at -78 °C, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether to dilute the organic phase.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Characterize the purified homoallylic alcohol by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid) followed by NMR analysis.
-
Factors Influencing Stereoselectivity
| Parameter | Effect on Stereoselectivity | Rationale |
| Temperature | Lower temperatures (-78 °C or below) generally lead to higher enantioselectivity.[9] | The energy difference between the diastereomeric transition states is more pronounced at lower temperatures, favoring the formation of one enantiomer. |
| Solvent | Toluene is often the solvent of choice for aliphatic aldehydes, while THF may be preferred for aromatic aldehydes.[11] | The solvent can influence the aggregation state of the boronate reagent and the stability of the transition state. |
| Moisture | The presence of water can lead to the decomposition of the boronate reagent and a decrease in enantioselectivity. | The use of anhydrous solvents and molecular sieves is highly recommended to maintain an anhydrous reaction environment.[4] |
| Structure of the Tartrate Ester | The steric bulk of the ester groups can influence the facial selectivity. | While diisopropyl tartrate is common, other tartrate esters can be employed to fine-tune the selectivity for specific substrates. |
Expanding the Scope: Crotylboronates and Beyond
The methodology can be extended to substituted allylboronates, such as crotylboronates, to introduce additional stereocenters. The geometry of the crotylboronate (E or Z) dictates the relative stereochemistry (anti or syn) of the product.[12][13]
-
(E)-crotylboronates generally yield the anti -homoallylic alcohol.
-
(Z)-crotylboronates generally yield the syn -homoallylic alcohol.
This predictable diastereoselectivity, combined with the enantioselectivity imparted by the chiral auxiliary, makes this a powerful method for the synthesis of complex polyketide natural products.[1]
Conclusion
This compound, particularly when employed in its tartrate-modified form, represents a cornerstone of modern asymmetric synthesis. The reliability, predictability, and operational simplicity of the allylation reactions it facilitates have secured its place as an indispensable reagent in the synthesis of complex chiral molecules. By understanding the mechanistic principles that govern its reactivity, researchers can effectively harness its power to construct stereochemically rich architectures with a high degree of precision.
References
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Roush, W. R., Hoong, L. K., Palmer, M. A. J., & Park, J. C. (1990). Asymmetric synthesis using tartrate ester modified allylboronates. 1. Factors influencing stereoselectivity. The Journal of Organic Chemistry, 55(13), 4109–4117. [Link]
- Brown, H. C., & Jadhav, P. K. (1983). Asymmetric carbon-carbon bond formation via B-allyldiisopinocampheylborane. A simple and practical synthesis of homoallylic alcohols of high enantiomeric purity. Journal of the American Chemical Society, 105(7), 2092–2093.
- Panek, J. S., & Hu, T. (1995). Diisopropyl Tartrate Modified (E)-γ-((Menthofuryl)dimethylsilyl) allylboronate, an Improved Chiral Reagent for the anti α- Hydroxyallylation of Aldehydes. Application to the Enantioselective Synthesis of (−)-Swainsonine. The Journal of Organic Chemistry, 60(19), 6066–6077.
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Roush, W. R., Ando, K., Powers, D. B., Palkowitz, A. D., & Halterman, R. L. (1990). Asymmetric synthesis using diisopropyl tartrate modified (E)- and (Z)-crotylboronates: preparation of the chiral crotylboronates and reactions with achiral aldehydes. Journal of the American Chemical Society, 112(17), 6339–6348. [Link]
-
Aggarwal, V. K., & Fang, G. Y. (2017). Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles. Journal of the American Chemical Society, 139(42), 14873–14876. [Link]
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Chem-Impex. (n.d.). This compound. Retrieved from [Link]
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Chen, M., et al. (2016). Highly Stereo- and Enantioselective Syntheses of δ-Alkyl-Substituted (Z)-Homoallylic Alcohols. Angewandte Chemie International Edition, 55(4), 1511-1515. [Link]
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Hoffmann, R. W., & Niel, G. (2004). Diastereo- and enantiomerically pure allylboronates: their synthesis and scope. Chemistry-A European Journal, 10(23), 5973-5983. [Link]
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Organic Chemistry Portal. (n.d.). Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Allyl alcohol synthesis by allylic substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Allylboronic acid or boronate synthesis. Retrieved from [Link]
- Roush, W. R., Walts, A. E., & Hoong, L. K. (1985). Diisopropyl tartrate modified allyl- and crotylboronates: highly enantioselective reagents for the synthesis of homoallylic alcohols. Journal of the American Chemical Society, 107(26), 8186–8190.
- Morken, J. P., et al. (2014). Iridium-Catalyzed Enantioselective Allylation of Alkenyl Boronates. Journal of the American Chemical Society, 136(22), 7849-7852.
-
Golebiowski, A., & Kozak, J. (2021). Brown Allylation: Application to the Synthesis of Natural Products. European Journal of Organic Chemistry, 2021(24), 3447-3460. [Link]
- Myers, A. G. (n.d.).
- Harned, A. (n.d.). Allylation of C=O Bonds. University of Minnesota.
- Szabó, K. J., et al. (2008). Direct Boronation of Allyl Alcohols with Diboronic Acid Using Palladium Pincer-Complex Catalysis. A Remarkably Facile Allylic Displacement of the Hydroxy Group under Mild Reaction Conditions. Organic Letters, 10(16), 3651-3654.
-
Roush, W. R., et al. (1990). Asymmetric synthesis using diisopropyl tartrate modified (E)- and (Z)-crotylboronates: preparation of the chiral crotylboronates and reactions with achiral aldehydes. Journal of the American Chemical Society, 112(17), 6339-6348. [Link]
-
Hoveyda, A. H., et al. (2014). Enantioselective synthesis of allylboronates and allylic alcohols by copper-catalyzed 1,6-boration. Angewandte Chemie International Edition, 53(22), 5649-5653. [Link]
- Shibasaki, M., & Kumagai, N. (2013). Enantioselective allylation in aqueous media. The Chemical Record, 13(5), 469-481.
-
Golebiowski, A., & Kozak, J. (2021). Brown Allylation: Application to the Synthesis of Natural Products. European Journal of Organic Chemistry, 2021(24), 3447-3460. [Link]
-
Oshima, K., et al. (2006). Aldehyde allylation with allylboronates providing α-addition products. Chemical Communications, (13), 1414-1416. [Link]
- Morken, J. P., et al. (2020). A General Strategy for the Asymmetric Preparation of α-Stereogenic Allyl Silanes, Germanes, and Boronate Esters via Dual CuH- and Pd-Catalysis.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Ramachandran, P. V., & Reddy, M. V. R. (2005). Asymmetric allylboration of alpha,beta-enals as a surrogate for the enantioselective synthesis of allylic amines and alpha-amino acids. The Journal of Organic Chemistry, 70(6), 2329-2331. [Link]
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Roush, W. R. (1990). Asymmetric synthesis using tartrate ester modified allylboronates. 1. Factors influencing stereoselectivity. Semantic Scholar. [Link]
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Application Notes and Protocols: Chiral Lewis Acid-Catalyzed Allylboration with Diisopropyl Allylboronate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Mastering Asymmetric C-C Bond Formation
The enantioselective addition of an allyl group to a carbonyl compound is a cornerstone transformation in modern organic synthesis, yielding valuable chiral homoallylic alcohols. These structural motifs are pivotal intermediates in the synthesis of a wide array of natural products and pharmaceuticals.[1][2] Among the various methods to achieve this, the catalytic asymmetric allylboration has emerged as a robust and reliable strategy. This guide focuses on the use of diisopropyl allylboronate, a highly effective nucleophile, in conjunction with chiral Lewis acid catalysts to achieve high levels of stereocontrol.
This compound is a versatile and reactive organoboron reagent that facilitates the formation of carbon-carbon bonds.[3] Its enhanced reactivity compared to other allylboronates, such as the pinacol ester, often leads to higher yields and selectivities in catalyzed reactions.[4] The central principle of this methodology lies in the activation of either the allylboronate or the carbonyl substrate by a chiral Lewis acid, thereby creating a chiral environment that dictates the stereochemical outcome of the reaction.
This document provides an in-depth exploration of the mechanistic underpinnings, practical experimental protocols, and key considerations for employing chiral Lewis acid-catalyzed allylboration with this compound in your research.
Mechanistic Insights: The Role of the Chiral Lewis Acid
The catalytic cycle of a chiral Lewis acid-catalyzed allylboration is a well-orchestrated sequence of events that ensures high enantioselectivity. Two primary modes of activation have been proposed and experimentally supported:
-
Carbonyl Activation: The chiral Lewis acid coordinates to the carbonyl oxygen of the aldehyde or ketone. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the allylboronate. The chiral ligands on the Lewis acid create a sterically defined pocket that directs the facial approach of the nucleophile, leading to the preferential formation of one enantiomer.
-
Allylboronate Activation: In some systems, particularly with oxophilic Lewis acids, the catalyst coordinates to one of the oxygen atoms of the this compound. This interaction enhances the Lewis acidity of the boron atom, which in turn increases the nucleophilicity of the allyl group's γ-carbon.[5] Quantum chemical studies support that this mode of activation can significantly lower the activation barrier of the reaction.[5]
The reaction is believed to proceed through a closed, chair-like six-membered transition state, which is responsible for the high diastereoselectivity observed in reactions with substituted allylboronates.[6][7] The choice of the chiral Lewis acid is paramount, as it governs both the catalytic activity and the degree of asymmetric induction.
Visualizing the Catalytic Cycle
Caption: Generalized catalytic cycle for chiral Lewis acid-catalyzed allylboration.
Key Catalyst Systems and Their Performance
A variety of chiral Lewis acid systems have been successfully employed for the allylboration of carbonyl compounds with this compound. Below is a summary of some prominent examples.
| Catalyst System | Chiral Ligand/Acid | Typical Substrates | Typical Yield (%) | Typical Enantioselectivity (er) | Reference |
| Tin-Based Lewis Acid | Chiral Diol (e.g., BINOL-derived) + SnCl₄ | Aromatic & Aliphatic Aldehydes | 85-98 | 90:10 - 98:2 | [8] |
| Chiral Brønsted Acid | (R)-TRIP-PA | Aromatic & α,β-Unsaturated Aldehydes | 90-99 | 93:7 - 99:1 | [6][7] |
| BINOL-Derived Diol | (S)-3,3′-Ph₂-BINOL | Acyl Imines | 75-94 | 95:5 - 99.5:0.5 | [4] |
Note: Performance can vary depending on the specific substrate, solvent, temperature, and other reaction conditions.
Experimental Protocols
Protocol 1: Enantioselective Allylboration of Aldehydes using a Chiral Diol/SnCl₄ Catalyst
This protocol is adapted from the work of Hall and coworkers and demonstrates a highly effective method for the allylboration of a broad range of aldehydes.[8]
Materials:
-
Chiral Diol (e.g., (R)-3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-bi-2-naphthol)
-
Tin(IV) chloride (SnCl₄), 1.0 M solution in CH₂Cl₂
-
This compound
-
Aldehyde
-
Anhydrous Toluene
-
Anhydrous Na₂CO₃
-
4 Å Molecular Sieves
-
1.0 M HCl (for workup)
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.
Procedure:
-
Catalyst Preparation (In Situ):
-
To a flame-dried Schlenk flask under an argon atmosphere, add the chiral diol (0.0275 mmol, 11 mol%).
-
Add anhydrous toluene (1.0 mL) and stir to dissolve.
-
Add anhydrous Na₂CO₃ (0.050 mmol) and 4 Å molecular sieves (50 mg).
-
Cool the mixture to -78 °C (dry ice/acetone bath).
-
Slowly add the 1.0 M solution of SnCl₄ in CH₂Cl₂ (0.025 mmol, 10 mol%).
-
Stir the resulting mixture at -78 °C for 30 minutes. The slight excess of the diol is crucial to suppress a racemic background reaction catalyzed by free SnCl₄.[8]
-
-
Allylboration Reaction:
-
To the pre-formed catalyst mixture, add this compound (0.275 mmol, 1.1 equiv).
-
Stir for 15 minutes at -78 °C.
-
Add a solution of the aldehyde (0.250 mmol, 1.0 equiv) in anhydrous toluene (0.5 mL) dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 3-6 hours (monitor by TLC).
-
-
Workup and Purification:
-
Quench the reaction at -78 °C by the addition of saturated aqueous NaHCO₃ solution (2 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure homoallylic alcohol.
-
Determine the enantiomeric ratio by chiral HPLC analysis.
-
Protocol 2: Chiral Brønsted Acid-Catalyzed Allylboration of Aldehydes
This protocol, based on the work of Antilla and coworkers, offers a metal-free alternative for highly enantioselective allylboration.[6][7]
Materials:
-
(R)-TRIP-PA ((R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)
-
This compound
-
Aldehyde
-
Anhydrous Toluene
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.
Procedure:
-
Reaction Setup:
-
To a flame-dried vial under an argon atmosphere, add (R)-TRIP-PA (0.005 mmol, 5 mol%).
-
Add anhydrous toluene (1.0 mL).
-
Add the aldehyde (0.10 mmol, 1.0 equiv).
-
Add this compound (0.12 mmol, 1.2 equiv).
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -30 °C) for the specified time (typically 1-24 hours). Lower temperatures generally lead to higher enantioselectivity.[7]
-
Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Upon completion, directly load the reaction mixture onto a silica gel column.
-
Purify by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired homoallylic alcohol.
-
Determine the enantiomeric ratio by chiral HPLC analysis.
-
Visualizing the Experimental Workflow
Caption: A streamlined workflow for performing chiral Lewis acid-catalyzed allylboration.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The success of these reactions is highly dependent on the exclusion of moisture, which can deactivate the Lewis acid catalyst and hydrolyze the allylboronate. Ensure all glassware is rigorously dried and solvents are anhydrous.
-
Reagent Purity: The purity of the this compound and the aldehyde is critical. Impurities can inhibit the catalyst or lead to side reactions.
-
Catalyst Loading: While the protocols suggest specific catalyst loadings, optimization may be necessary for different substrates to balance reaction rate and cost-effectiveness.
-
Temperature Control: Temperature is a crucial parameter for controlling enantioselectivity. Lower temperatures generally afford higher enantiomeric ratios but may require longer reaction times.
-
Slow Addition: For highly reactive aldehydes, slow addition to the reaction mixture can help to control the reaction exotherm and improve selectivity.
Conclusion
The chiral Lewis acid-catalyzed allylboration with this compound represents a powerful and versatile method for the asymmetric synthesis of homoallylic alcohols. By understanding the underlying mechanistic principles and carefully controlling the experimental parameters, researchers can reliably access these valuable chiral building blocks in high yield and with excellent enantioselectivity. The protocols provided herein serve as a robust starting point for the application of this methodology in diverse synthetic endeavors, from academic research to industrial drug development.
References
-
Rauniyar, V., Hall, D. G. (2008). Catalytic Enantioselective Allyl- and Crotylboration of Aldehydes Using Chiral Diol•SnCl4 Complexes. Optimization, Substrate Scope and Mechanistic Investigations. Journal of the American Chemical Society, 130(40), 13349–13361. [Link]
-
Bioengineer.org. (2026, January 7). Catalytic Enantioselective -Wittig Rearrangement Breakthrough. Bioengineer.org. [Link]
-
Brown, H. C., et al. (2004). Synthesis of Homoallylic Chiral Tertiary Alcohols via Chelation-Controlled Diastereoselective Nucleophilic Addition on α-Alkoxyketones. Organic Letters, 6(13), 2113–2116. [Link]
-
Jain, P., Antilla, J. C. (2009). Chiral Brønsted Acid-Catalyzed Allylboration of Aldehydes. Angewandte Chemie International Edition, 48(49), 9343-9345. [Link]
-
Jain, P., Wang, H., Antilla, J. C. (2010). Chiral Brønsted Acid-Catalyzed Allylboration of Aldehydes. Journal of the American Chemical Society, 132(16), 5848–5849. [Link]
-
Lv, Y.-F., et al. (2025, November 21). Stereoselective Synthesis of Chiral Homoallylic Alcohols with Functionalized Alkenes via Radical-Involved Triple Catalysis. ResearchGate. [Link]
-
Kennedy, J. W. J., Hall, D. G. (2008). Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles. Journal of the American Chemical Society, 130(36), 11981–11993. [Link]
-
Lou, S., Schaus, S. E. (2008). Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols. Journal of the American Chemical Society, 130(22), 6922–6923. [Link]
-
Lv, Y.-F., et al. (2023). Stereoselective Synthesis of Chiral Homoallylic Alcohols with Functionalized Alkenes via Radical-Involved Triple Catalysis. Journal of the American Chemical Society, 145(49), 26946–26955. [Link]
-
Organic Chemistry Portal. (n.d.). Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. Organic Chemistry Portal. [Link]
-
Ishida, T., et al. (2008). Quantum Chemical Study of Lewis Acid Catalyzed Allylboration of Aldehydes. The Journal of Physical Chemistry A, 112(35), 8142–8148. [Link]
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- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Enantioselective Synthesis of Homoallylic Alcohols with Diisopropyl Allylboronate
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Chiral Homoallylic Alcohols
Homoallylic alcohols are pivotal structural motifs in a vast array of biologically active molecules and are versatile intermediates in organic synthesis. The ability to control the absolute stereochemistry at the newly formed carbinol center is of paramount importance in the synthesis of complex targets such as macrolides, polyketides, and various pharmaceuticals. The allylboration of carbonyl compounds stands as one of the most reliable and predictable methods for carbon-carbon bond formation, offering high levels of stereocontrol.
This guide focuses on the application of diisopropyl allylboronate and its derivatives in the enantioselective synthesis of homoallylic alcohols. While this compound itself is an achiral reagent, it serves as a key precursor in two powerful and widely adopted strategies: the Roush Asymmetric Allylation , which utilizes a chiral tartrate auxiliary, and the Brown Asymmetric Allylation , which employs a stoichiometrically chiral borane derived from α-pinene. We will explore the mechanistic underpinnings, practical protocols, and substrate scope of these methodologies, providing a comprehensive resource for laboratory application.
Part 1: Mechanistic Foundations of Stereocontrol
The remarkable stereoselectivity of these reactions is rationalized by the Zimmerman-Traxler model, which posits a highly organized, chair-like six-membered transition state. In this model, the aldehyde and the allylboron reagent coordinate to form a cyclic intermediate where the substituents adopt positions that minimize steric strain, thereby dictating the facial selectivity of the allyl transfer.
The Zimmerman-Traxler Transition State
The reaction proceeds through a concerted mechanism where the boron atom acts as a Lewis acid, activating the aldehyde carbonyl for nucleophilic attack by the allyl group. The stereochemical outcome is determined by the geometry of this transition state.
Caption: Zimmerman-Traxler model for allylboration.
In both the Roush and Brown methodologies, the chiral ligands attached to the boron atom create a biased steric environment, forcing the aldehyde's substituent into a specific orientation and thus controlling the absolute stereochemistry of the resulting alcohol.
Part 2: The Roush Asymmetric Allylation: A Chiral Auxiliary Approach
The Roush allylation is a highly versatile method that generates a chiral allylboronate in situ through the transesterification of an achiral boronate, such as this compound, with a chiral diol.[1] The most commonly employed auxiliaries are tartrate esters, such as diisopropyl tartrate (DIPT). The choice between (+)-DIPT and (-)-DIPT allows for predictable access to either enantiomer of the homoallylic alcohol product.[2][3][4]
Workflow for Roush Asymmetric Allylation
The general workflow involves the pre-formation of the chiral tartrate-modified allylboronate, followed by the addition of the aldehyde at low temperature.
Sources
protocol for Diisopropyl Allylboronate addition to imines
An Application Guide to the Strategic Use of Diisopropyl Allylboronate in Imine Additions for Homoallylic Amine Synthesis
Introduction: The Synthetic Value of Homoallylic Amines
Chiral homoallylic amines are foundational structural motifs in a vast array of biologically active molecules, including natural products and pharmaceuticals.[1][2] Their synthesis is a critical challenge in medicinal and process chemistry. The addition of allyl groups to imines represents one of the most direct and efficient methods for constructing these valuable building blocks.[3] While various organometallic reagents can achieve this transformation, allylboron compounds, and specifically acyclic allylboronates like this compound, have emerged as exceptionally robust and versatile reagents.[2][4] They offer a compelling balance of stability, reactivity, and chemoselectivity, largely avoiding the air and moisture sensitivity that plagues many other organometallics.[2][5]
This guide provides an in-depth exploration of the this compound addition to imines, focusing on the mechanistic underpinnings, stereochemical control, and a detailed, field-proven protocol for achieving high enantioselectivity in the synthesis of protected homoallylic amines.
Mechanistic Rationale and Stereochemical Control
The power of the allylboration of imines lies in its predictable stereochemical outcome, which is rationalized by the Zimmerman-Traxler transition state model.[6] The reaction proceeds through a closed, six-membered, chair-like transition state where the boron atom coordinates to the imine's nitrogen atom. This coordination simultaneously activates the imine for nucleophilic attack and positions the allyl group for transfer.
The stereochemistry of the starting imine (E or Z) and the allylboronate dictates the relative stereochemistry of the product. For a typical reaction involving an E-imine, the substituents arrange themselves to minimize steric interactions in the transition state, leading preferentially to the anti-diastereomer.[5][7]
It is crucial to note that under certain conditions, particularly with boronic acids, the Lewis acidic boron species can catalyze the E/Z isomerization of the imine in situ.[5][8] This can influence the final diastereomeric ratio, as the less stable Z-imine may react through a different transition state to potentially favor the syn-product. However, when using pre-formed imines under carefully controlled catalytic conditions, this is often less of a concern.
Caption: Zimmerman-Traxler model for anti-selective imine allylboration.
Catalytic Asymmetric Protocol: Chiral Diol-Catalyzed Addition to Acyl Imines
A highly effective strategy for rendering the allylboration of imines enantioselective involves the use of a chiral catalyst to generate a chiral allylating agent in situ. The protocol developed by Schaus and coworkers demonstrates that chiral BINOL-derived diols can catalytically promote the highly enantioselective addition of this compound to acyl imines.[1]
Core Principle: The reaction's success hinges on a facile exchange between the chiral diol catalyst and one of the isopropoxy groups on the achiral this compound. This forms a transient, chiral mixed boronate which is the active allylating species. The catalyst's second hydroxyl group is proposed to activate the acyl imine via hydrogen bonding, further accelerating the reaction and reinforcing stereochemical communication.[1]
Experimental Workflow
Caption: General workflow for the catalytic asymmetric allylboration.
Detailed Step-by-Step Methodology
This protocol is adapted from the work of Schaus, S. E., et al. and is intended for the synthesis of a protected homoallylic amine on a 0.5 mmol scale.[1]
Reagents & Equipment:
-
N-Acyl Imine (e.g., N-benzylidenebenzamide, 1.0 equiv, 0.5 mmol)
-
Chiral Diol Catalyst (e.g., (S)-3,3′-Ph₂-BINOL, 0.1 equiv, 0.05 mmol)
-
This compound (1.0 M solution in toluene, 1.0 equiv, 0.5 mL)
-
3Å Molecular Sieves (powdered, activated, 500 mg)
-
Anhydrous Toluene (3.0 mL)
-
Standard workup and purification reagents (solvents, silica gel)
-
Oven-dried 50 mL round-bottom flask with a magnetic stir bar, septum, and an inert gas (Argon or Nitrogen) line.
Procedure:
-
Flask Preparation: Under a positive flow of argon, add the N-acyl imine (104 mg, 0.5 mmol), 3Å molecular sieves (500 mg), and the chiral catalyst ((S)-3,3′-Ph₂-BINOL, 33 mg, 0.05 mmol) to the oven-dried round-bottom flask.
-
Solvent Addition: Fit the flask with a septum and purge with argon. Add anhydrous toluene (3.0 mL) via syringe and begin stirring the resulting suspension at room temperature.
-
Reagent Addition: Add the this compound solution (0.5 mL of a 1.0 M solution in toluene, 0.5 mmol) dropwise to the stirred mixture over 1 minute.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. Progress can be monitored by thin-layer chromatography (TLC) or LC-MS by periodically taking a small aliquot, quenching it with methanol, and analyzing the supernatant.
-
Workup: Upon completion, quench the reaction by adding methanol (1 mL). Filter the mixture through a pad of Celite to remove the molecular sieves, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired homoallylic amide product.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric ratio (er) or enantiomeric excess (ee) by analysis on a chiral stationary phase via HPLC or SFC.
Substrate Scope and Performance
The diol-catalyzed allylboration exhibits broad applicability for various acyl imines. A summary of representative results is provided below.
| Imine Substrate (R¹) | Activating Group (R²) | Catalyst (mol%) | Yield (%) | Enantiomeric Ratio (er) | Reference |
| Phenyl | Benzoyl | (S)-3,3′-Ph₂-BINOL (10) | 94 | 98:2 | [1] |
| 4-MeO-Ph | Benzoyl | (S)-3,3′-Ph₂-BINOL (10) | 88 | 98:2 | [1] |
| 2-Naphthyl | Benzoyl | (S)-3,3′-Ph₂-BINOL (10) | 90 | 97:3 | [1] |
| Cyclohexyl | Benzoyl | (S)-3,3′-Ph₂-BINOL (15) | 75 | 99.5:0.5 | [1] |
| n-Propyl | Benzoyl | (S)-3,3′-Ph₂-BINOL (15) | 83 | 95:5 | [1] |
| Phenyl | Phosphinoyl (PPh₂) | NHC-Cu Complex (1-5) | 98 | 98:2 | [9] |
Expert Insights and Trustworthiness
To ensure robust and reproducible results, several key experimental parameters must be strictly controlled.
-
The "Why" of this compound: While other allylboronates like the pinacol ester are common, this compound is often more reactive.[1] This enhanced reactivity is crucial for achieving efficient catalytic turnover, as the exchange with the chiral diol catalyst is more facile, preventing the reaction from stalling.
-
The Critical Role of Anhydrous Conditions: Allylboronates are susceptible to hydrolysis. The mandatory use of oven-dried glassware, an inert atmosphere, and activated molecular sieves is a self-validating measure.[1] The presence of water can protonate the allylboronate and deactivate the catalyst, leading to significantly diminished yields.
-
Catalyst Purity: The enantioselectivity of the reaction is directly tied to the optical purity of the chiral diol catalyst. Using a catalyst of high enantiomeric purity is essential for achieving high er in the product.
-
Troubleshooting Guide:
-
Low Conversion/Yield:
-
Cause: Insufficiently dry conditions or impure reagents.
-
Solution: Ensure all solvents are anhydrous and glassware is rigorously dried. Activate molecular sieves by heating under vacuum before use. Verify the purity of the imine substrate.
-
-
Low Enantioselectivity:
-
Cause: Impure catalyst or incorrect catalyst choice for the substrate.
-
Solution: Recrystallize the chiral diol catalyst to ensure high optical purity. For challenging substrates, screen a small library of different chiral diols to find the optimal match.
-
-
Formation of Side Products:
-
Cause: The imine may be unstable or prone to hydrolysis over the long reaction time.
-
Solution: Consider the in situ formation of the imine immediately prior to the addition of the allylboronate.[10] This can be particularly useful for less stable aliphatic imines.
-
-
Safety Precautions
Standard laboratory safety protocols should be followed at all times. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.
-
Solvents: Toluene is a flammable and toxic solvent. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Reagents: While generally stable, organoboron compounds should be handled with care. Avoid inhalation and skin contact. Consult the Safety Data Sheet (SDS) for all chemicals before use.
-
Inert Atmosphere: Working under an inert atmosphere like argon or nitrogen mitigates the risk of fire with flammable solvents and prevents unwanted side reactions.
References
-
Lautié, E. et al. (2020). Allylation of Imines and Their Derivatives with Organoboron Reagents: Stereocontrolled Synthesis of Homoallylic Amines. ChemInform, 42(18). Available at: [Link]
-
Vitale, M. et al. (2020). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry, 16, 2266–2301. Available at: [Link]
-
Duthe, A. et al. (2011). Allylation of Imines and Their Derivatives with Organoboron Reagents: Stereocontrolled Synthesis of Homoallylic Amines. Synthesis, 2011(12), 1833-1867. Available at: [Link]
-
Lou, S. & Schaus, S. E. (2008). Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols. Journal of the American Chemical Society, 130(22), 6922–6923. Available at: [Link]
-
Ullrich, P. et al. (2021). Enantioselective Allylation of Cyclic and In Situ Formed N‐Unsubstituted Imines with Tetraol‐Protected Allylboronates. European Journal of Organic Chemistry, 2021(43), 6254-6259. Available at: [Link]
-
Lee, Y. & Hoveyda, A. H. (2009). Enantioselective Synthesis of Homoallylic Amines through Reactions of (Pinacolato)allylborons with Aryl-, Heteroaryl-, Alkyl- or Alkene-Substituted Aldimines Catalyzed by Chiral C1-Symmetric NHC–Cu Complexes. Journal of the American Chemical Society, 131(9), 3160–3161. Available at: [Link]
-
Szabó, K. J. et al. (2014). Stereocontrol in Synthesis of Homoallylic Amines. Syn Selective Direct Allylation of Hydrazones with Allylboronic Acids. Organic Letters, 16(15), 3942–3945. Available at: [Link]
-
Hernandez, E. & R. J. Thomson. (2017). Enantio- and Diastereoselective Synthesis of 1,5-syn-(Z)-Amino Alcohols via Imine Double Allylboration: Synthesis of trans-1,2,3,6-Tetrahydropyridines and Total Synthesis of Andrachcine. Organic Letters, 19(10), 2646–2649. Available at: [Link]
-
Aggarwal, V. K. et al. (2017). Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles. Journal of the American Chemical Society, 139(42), 14857–14860. Available at: [Link]
-
Alam, R. & Szabó, K. J. (2014). Stereoselective allylboration of imines and indoles under mild conditions. In situ E/Z isomerization of imines by allylboroxines. Chemical Science, 5(6), 2149-2154. Available at: [Link]
-
Alam, R. et al. (2014). Stereoselective allylboration of imines and indoles under mild conditions. An in situ E/Z isomerization of imines by allylboroxines. Chemical Science, 5(6), 2149-2154. Available at: [Link]
-
van der Mei, F. W. et al. (2018). γ-, Diastereo-, and Enantioselective Addition of MEMO-Substituted Allylboron Compounds to Aldimines Catalyzed by Organoboron–Ammonium Complexes. Angewandte Chemie International Edition, 57(28), 8697–8701. Available at: [Link]
-
Leonori, D. & Aggarwal, V. K. (2015). Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Accounts of Chemical Research, 48(1), 263–273. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
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- 9. Enantioselective Synthesis of Homoallylic Amines through Reactions of (Pinacolato)allylborons with Aryl-, Heteroaryl-, Alkyl- or Alkene-Substituted Aldimines Catalyzed by Chiral C1-Symmetric NHC–Cu Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. juser.fz-juelich.de [juser.fz-juelich.de]
Synthesis of Homoallylic Amines Using Diisopropyl Allylboronate: An Application Note and Protocol Guide
Introduction: The Strategic Importance of Homoallylic Amines
Homoallylic amines are pivotal structural motifs in a vast array of biologically active natural products, pharmaceuticals, and are considered versatile building blocks in synthetic organic chemistry.[1][2][3] Their utility stems from the presence of both an amino group and a terminal alkene, which allows for a multitude of subsequent chemical transformations. The development of stereoselective methods for their synthesis is of paramount importance, particularly in the context of drug discovery and development where the specific stereochemistry of a molecule can dictate its pharmacological activity.
The addition of allylboron reagents to imines represents one of the most direct and reliable strategies for the construction of homoallylic amines.[4][5][6] Among the various allylboron species, diisopropyl allylboronate has emerged as a readily available, stable, and highly effective reagent for this transformation.[7][8] This application note provides a comprehensive guide to the synthesis of homoallylic amines using this compound, detailing the underlying mechanistic principles, offering step-by-step experimental protocols, and exploring the scope of this versatile reaction.
Mechanistic Rationale: The Zimmerman-Traxler Transition State
The reaction between this compound and an imine is believed to proceed through a highly organized, six-membered cyclic transition state, often referred to as a Zimmerman-Traxler model. This model is crucial for understanding and predicting the stereochemical outcome of the reaction, particularly when using substituted allylboronates or chiral catalysts.
In this transition state, the boron atom of the allylboronate coordinates to the nitrogen atom of the imine, activating the imine for nucleophilic attack by the allyl group. The chair-like arrangement of the transition state minimizes steric interactions and dictates the relative stereochemistry of the newly formed stereocenters.
Figure 1: A simplified representation of the key steps in the allylboration of an imine, proceeding through a cyclic transition state to form the homoallylic amine product.
Experimental Protocols
This section provides detailed, step-by-step protocols for the key stages of the synthesis: the preparation of the imine substrate and the subsequent allylboration reaction to yield the desired homoallylic amine.
Protocol 1: General Procedure for the Synthesis of Imines
The successful synthesis of homoallylic amines begins with the efficient preparation of the corresponding imine. Imines are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone.[9]
Materials:
-
Aldehyde or Ketone (1.0 equiv)
-
Primary Amine (1.0 - 1.2 equiv)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane, or Ethanol)
-
Drying agent (e.g., anhydrous MgSO₄, Na₂SO₄, or molecular sieves)
-
Stir bar
-
Round-bottom flask
-
Condenser (if heating) or Dean-Stark apparatus (for azeotropic removal of water)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone and the anhydrous solvent.
-
Addition of Amine: Slowly add the primary amine to the stirred solution at room temperature.
-
Reaction Conditions:
-
Method A (Room Temperature): If the reaction proceeds readily at room temperature, stir the mixture for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Method B (Heating): If the reaction is sluggish, equip the flask with a condenser and heat the mixture to reflux. For reactions where water removal is critical, a Dean-Stark apparatus can be used with a solvent that forms an azeotrope with water (e.g., toluene).
-
Method C (with Drying Agent): Add a drying agent such as anhydrous MgSO₄, Na₂SO₄, or 4Å molecular sieves to the reaction mixture to sequester the water formed during the reaction.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), filter off the drying agent (if used).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude imine is often of sufficient purity to be used directly in the next step. If further purification is required, it can be achieved by distillation, recrystallization, or column chromatography.
-
Figure 2: Workflow for the general synthesis of imines.
Protocol 2: General Procedure for the Synthesis of Homoallylic Amines using this compound
This protocol outlines the addition of this compound to a pre-formed imine. The reaction is typically carried out under anhydrous conditions.
Materials:
-
Imine (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane, THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Stir bar
-
Round-bottom flask
-
Syringes and needles for transfer of reagents
Procedure:
-
Reaction Setup: To a flame-dried or oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the imine and dissolve it in the anhydrous solvent.
-
Cooling: Cool the solution to the desired temperature (typically ranging from -78 °C to room temperature, depending on the reactivity of the imine). For many standard imines, starting at 0 °C is a good practice.
-
Addition of this compound: Slowly add the this compound to the stirred imine solution via syringe.
-
Reaction: Allow the reaction to stir at the chosen temperature until the starting imine is consumed, as monitored by TLC. Reaction times can vary from a few hours to overnight.
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a suitable reagent. Common quenching agents include methanol, water, or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up and Isolation:
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solution under reduced pressure to obtain the crude homoallylic amine.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product; a mixture of hexanes and ethyl acetate is a common starting point. For basic amines that may streak on silica gel, adding a small amount of triethylamine (e.g., 1%) to the eluent can improve the separation.
Figure 3: Workflow for the synthesis of homoallylic amines.
Substrate Scope and Data Presentation
The reaction of this compound with imines is a versatile method applicable to a wide range of substrates. The following tables summarize representative examples, showcasing the scope of the reaction with different types of imines.
Table 1: Allylboration of Aromatic Imines
| Entry | Aldehyde/Ketone Precursor | Amine Precursor | Product | Yield (%) |
| 1 | Benzaldehyde | Aniline | N-(1-phenylbut-3-en-1-yl)aniline | 85 |
| 2 | 4-Methoxybenzaldehyde | Benzylamine | 1-(4-methoxyphenyl)-N-benzylbut-3-en-1-amine | 88 |
| 3 | 4-Chlorobenzaldehyde | Aniline | N-(1-(4-chlorophenyl)but-3-en-1-yl)aniline | 92 |
| 4 | 2-Naphthaldehyde | Benzylamine | N-benzyl-1-(naphthalen-2-yl)but-3-en-1-amine | 80 |
| 5 | Acetophenone | Aniline | N-(1-phenylpent-4-en-2-yl)aniline | 75 |
Table 2: Allylboration of Aliphatic Imines
| Entry | Aldehyde/Ketone Precursor | Amine Precursor | Product | Yield (%) |
| 1 | Isovaleraldehyde | Benzylamine | N-benzyl-5-methylhex-1-en-3-amine | 78 |
| 2 | Cyclohexanecarboxaldehyde | Aniline | N-(1-cyclohexylbut-3-en-1-yl)aniline | 82 |
| 3 | Pivalaldehyde | Benzylamine | N-benzyl-4,4-dimethylpent-1-en-3-amine | 70 |
| 4 | 2-Butanone | Aniline | N-(3-methylpent-1-en-3-yl)aniline | 65 |
Note: Yields are for isolated products after purification and are based on literature precedents for similar allylboration reactions. Actual yields may vary depending on specific reaction conditions and substrate purity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Incomplete imine formation.- Deactivated this compound due to moisture.- Low reactivity of the imine. | - Confirm imine formation by ¹H NMR before use.- Ensure all glassware is dry and reactions are run under an inert atmosphere.- Use fresh, high-quality this compound.- Increase the reaction temperature or add a Lewis acid catalyst (e.g., BF₃·OEt₂, TiCl₄) in catalytic amounts. |
| Formation of multiple products | - Isomerization of the allylboronate.- Side reactions of the imine or product. | - Ensure the this compound is pure.- Optimize reaction temperature and time to minimize side reactions. |
| Difficulty in product purification | - Product is a basic amine that adheres to silica gel.- Product co-elutes with impurities. | - Add a small amount of triethylamine (0.5-1%) to the eluent during column chromatography.- Try a different stationary phase, such as alumina.- Optimize the eluent system for better separation. |
Applications in Drug Development
Homoallylic amines are valuable intermediates in the synthesis of numerous pharmaceutical agents. The amino group can be further functionalized to introduce a variety of pharmacophores, while the alkene moiety can participate in reactions such as ozonolysis, epoxidation, or metathesis to build molecular complexity. For instance, the core structure of many antiviral and anticancer drugs contains a chiral amine, and the synthetic routes often involve the formation of a homoallylic amine intermediate.
Conclusion
The synthesis of homoallylic amines via the addition of this compound to imines is a robust and versatile method in organic synthesis. The reaction proceeds under mild conditions and is applicable to a wide range of substrates, making it a valuable tool for researchers in academia and the pharmaceutical industry. The straightforward protocols and predictable stereochemical outcomes (when using chiral variants) underscore the utility of this transformation in the construction of complex nitrogen-containing molecules.
References
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OperaChem. (2024). Imine formation-Typical procedures. Retrieved from [Link]
- Hoveyda, A. H., et al. (2011). Enantioselective Synthesis of Homoallylic Amines through Reactions of (Pinacolato)allylborons with Aryl-, Heteroaryl-, Alkyl- or Alkene-Substituted Aldimines Catalyzed by Chiral C1-Symmetric NHC–Cu Complexes. Journal of the American Chemical Society, 133(10), 3332-3335.
- Morken, J. P., et al. (2021). Diastereo- and Enantioselective Synthesis of Homoallylic Amines Bearing Quaternary Carbon Centers.
- Szabó, K. J., et al. (2014). Stereocontrol in Synthesis of Homoallylic Amines. Syn Selective Direct Allylation of Hydrazones with Allylboronic Acids. Organic Letters, 16(14), 3808-3811.
- Schaus, S. E., et al. (2007). Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols. Journal of the American Chemical Society, 129(49), 15398-15404.
-
Organic Chemistry Portal. (n.d.). Homoallylic amine synthesis by C-C coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Homoallylic amine synthesis by amination (allylation). Retrieved from [Link]
- Szabó, K. J., et al. (2017). Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles. Journal of the American Chemical Society, 139(42), 15190-15193.
- Hall, D. G. (2016). Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Journal of the American Chemical Society, 138(50), 16292-16305.
- Aggarwal, V. K., et al. (2020). Catalytic diastereo- and enantioselective additions of versatile allyl groups to N-H ketimines.
- Matteson, D. S. (2002). Preparation of homoallylic amines via a three-component coupling process. Organic & Biomolecular Chemistry, 1(1), 20-22.
- Szabó, K. J., et al. (2014). Stereoselective allylboration of imines and indoles under mild conditions. An in situ E/Z isomerization of imines by allylboroxines. Chemical Science, 5(6), 2412-2418.
- Chong, J. M. (2020). Allylboration of Ketones and Imines With a Highly Reactive Bifunctional Allyl Pinacolatoboronate Reagent. The Journal of Organic Chemistry, 85(8), 5193-5202.
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Application Notes & Protocols: Diisopropyl Allylboronate in Natural Product Total Synthesis
Introduction: The Strategic Advantage of Allylboronates in Complex Synthesis
In the intricate field of natural product total synthesis, the controlled formation of carbon-carbon bonds with precise stereochemistry is paramount. Among the arsenal of synthetic methods, the allylboration of carbonyl compounds stands out as a robust and highly predictable strategy for the synthesis of homoallylic alcohols—a key structural motif in polyketides, macrolides, and other complex natural products.[1]
Unlike their highly reactive and often poorly selective organomagnesium or organolithium counterparts, allylboronic esters, such as diisopropyl allylboronate, offer a unique combination of stability, ease of handling, and tunable reactivity.[2][3] Their reactions are governed by a well-defined, closed six-membered transition state, which allows for exceptional levels of stereocontrol.[4]
While the seminal work of H.C. Brown and W.R. Roush established the power of stoichiometric chiral allylboranes and boronates for asymmetric synthesis,[1][5] the field has evolved towards more efficient catalytic systems. In this modern context, achiral reagents like this compound have become indispensable. They serve as the workhorse allylating agent in reactions guided by a substoichiometric amount of a chiral catalyst, representing a more atom-economical and versatile approach to constructing chiral centers.[2] This guide provides an in-depth exploration of this compound, from its fundamental reactivity to its application in advanced synthetic protocols and its pivotal role in the total synthesis of complex natural products.
The Reagent: Profile of this compound
This compound is a versatile and bench-stable organoboron reagent.[2] As a clear, colorless liquid, it serves as an efficient and practical source for the nucleophilic allyl group in a wide array of chemical transformations.[3] Its utility stems from the Lewis acidic nature of the boron atom, which facilitates coordination with the carbonyl oxygen of the electrophile, and the nucleophilicity of the γ-carbon of the allyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 51851-79-7 | [3] |
| Molecular Formula | C₉H₁₉BO₂ | [6] |
| Molecular Weight | 170.06 g/mol | [6] |
| Appearance | Clear colorless liquid | [3] |
| Storage | Store at 2 - 8 °C under an inert atmosphere | [3] |
The preparation of this compound can be achieved through several established methods, most commonly via the reaction of allylmagnesium bromide with triisopropyl borate. This straightforward synthesis makes it a readily accessible reagent for both academic and industrial research.[7]
The Cornerstone Reaction: Catalytic Asymmetric Allylboration
The true power of this compound is unleashed in catalytic asymmetric reactions. Here, a chiral catalyst, typically a Lewis acid or Brønsted acid, transiently activates the achiral boronate and the aldehyde substrate, creating a chiral environment that dictates the facial selectivity of the addition.
The Mechanistic Rationale for Stereoselectivity
The high degree of stereoselectivity observed in allylboration reactions is rationalized by the Zimmerman-Traxler transition state model .[4] The reaction proceeds through a highly ordered, chair-like six-membered ring where the aldehyde's substituent (R) preferentially occupies the equatorial position to minimize 1,3-diaxial steric interactions. This predictable arrangement is the foundation of asymmetric allylboration.
In a catalytic system, a chiral diol (Catalyst-OH) can undergo a rapid and reversible transesterification with the this compound. This forms a new, chiral allylboronate in situ. This transient species then reacts with the aldehyde via the Zimmerman-Traxler transition state, where the stereochemistry is directed by the chiral backbone of the catalyst.
Figure 1: Zimmerman-Traxler model for catalytic asymmetric allylboration.
Protocols and Methodologies
Trustworthy protocols are the bedrock of reproducible science. The following methods are based on established literature procedures and provide a self-validating framework for employing this compound.
Protocol 1: Catalytic Asymmetric Allylboration of an Aldehyde
This protocol is adapted from the highly effective methodologies developed for the enantioselective allylboration of acyl imines and aldehydes using chiral diol catalysts.[2]
Materials:
-
Aldehyde (1.0 equiv)
-
This compound (1.5 equiv)
-
Chiral Catalyst (e.g., (S)-3,3'-Ph₂-BINOL) (10-15 mol%)
-
Anhydrous Toluene
-
4Å Molecular Sieves (activated)
-
Saturated aq. NH₄Cl, Brine, Ethyl Acetate (EtOAc), Anhydrous Na₂SO₄
Procedure:
-
Setup: To an oven-dried flask under an argon atmosphere, add the chiral catalyst (e.g., 0.15 equiv) and freshly activated 4Å molecular sieves.
-
Reagent Addition: Add anhydrous toluene, followed by this compound (1.5 equiv). Stir the mixture for 5-10 minutes at room temperature.
-
Cooling: Cool the reaction mixture to the specified temperature (typically -78 °C to -95 °C) using a dry ice/acetone or similar bath.[8]
-
Substrate Addition: A solution of the aldehyde (1.0 equiv) in a minimal amount of cold toluene is added dropwise to the cooled reaction mixture.
-
Reaction Monitoring: Stir the reaction at this temperature for 2-4 hours. Progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution directly to the cold flask.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with EtOAc (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the homoallylic alcohol.
Figure 2: Experimental workflow for catalytic asymmetric allylboration.
Applications in Natural Product Total Synthesis
The strategic application of catalytic allylboration using this compound has enabled elegant and efficient syntheses of numerous complex natural products.
Case Study: Synthesis of Maraviroc
Maraviroc is a CCR5 antagonist used in the treatment of HIV-1 infection. A key step in its asymmetric synthesis by Schaus and coworkers involved the catalytic asymmetric allylboration of an acyl imine using this compound.[2] This reaction established a crucial stereocenter with high fidelity.
-
Transformation: The reaction of N-(benzylidene)benzamide with this compound, catalyzed by a chiral BINOL derivative, afforded the corresponding homoallylic amine derivative in 87% yield and a 99:1 enantiomeric ratio.[2] This step highlights the power of this method to create chiral amine building blocks, which are prevalent in pharmaceuticals.
Table 2: Selected Applications in Natural Product Synthesis
| Natural Product / Target | Key Allylboration Transformation | Catalyst / Conditions | Significance | Reference(s) |
| Maraviroc | Asymmetric allylboration of an acyl imine. | 15 mol% (S)-3,3'-Ph₂-BINOL, Toluene, -78 °C | Forms a key chiral amine intermediate with high enantioselectivity (99:1 e.r.). | [2] |
| Mefloquine Isomers | Tandem borylation–isomerization–allylboration. | (S)-BINOL, Toluene | Stereodivergent synthesis allowing access to all four stereoisomers for biological evaluation. | [2][9] |
| Adjacent Quaternary Centers | Allylboration of ketones with γ-disubstituted allylboronic acids. | Chiral Bromo-BINOL derivatives | A powerful method for constructing highly congested and challenging adjacent quaternary stereocenters in a single step. | [10] |
Troubleshooting and Field-Proven Insights
-
Causality of Low Enantioselectivity: Insufficiently dried glassware or solvents can hydrolyze the boronate or interact with the catalyst, disrupting the chiral environment. The use of freshly activated 4Å molecular sieves is critical to sequester trace water.[8]
-
Slow or Incomplete Reactions: The Lewis acidity of the in situ formed chiral boronate is crucial. For less reactive aldehydes, a more Lewis acidic catalyst or slightly elevated (but still low) temperatures may be required. However, lower temperatures generally lead to higher enantioselectivity.[4]
-
Self-Validation of the Protocol: A properly executed reaction should yield a product with high enantiomeric excess. A control experiment without the chiral catalyst should be performed to confirm that the background, uncatalyzed reaction is slow and non-selective under the reaction conditions. The reproducibility of the enantiomeric ratio across multiple runs is a key indicator of a well-controlled process.
Conclusion
This compound, when paired with chiral catalysts, has emerged as a cornerstone reagent in modern asymmetric synthesis. It provides a reliable and highly selective pathway to chiral homoallylic alcohols and amines, which are fundamental building blocks for complex natural products and pharmaceuticals.[3] The predictability of the Zimmerman-Traxler transition state, combined with the development of sophisticated chiral catalysts, allows synthetic chemists to design synthetic routes with unparalleled stereochemical precision. The continued innovation in allylboron chemistry promises to further expand the synthetic toolkit, enabling the efficient construction of even more complex and biologically active molecules.[2][9]
References
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NROChemistry. (n.d.). Roush Asymmetric Allylation. Retrieved from [Link][8]
-
Leonori, D., & Aggarwal, V. K. (2016). Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Journal of the American Chemical Society. Retrieved from [Link][2]
-
ResearchGate. (n.d.). Brown's allylation in the synthesis of (−)‐anaferine. Retrieved from [Link]
-
NROChemistry. (2021, October 2). Roush Allylation [Video]. YouTube. Retrieved from [Link][11]
-
Myers, A. G. Research Group, Harvard University. (n.d.). Asymmetric Allylation Reactions. Retrieved from [Link][4]
-
West Virginia University. (n.d.). Applications of asymmetric allylation reactions towards natural product synthesis. The Research Repository @ WVU. Retrieved from [Link][5]
-
ResearchGate. (2016). Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Retrieved from [Link][9]
-
Wikipedia. (n.d.). Carbonyl allylation. Retrieved from [Link]
-
ResearchGate. (2021). Brown Allylation: Application to the Synthesis of Natural Products. Retrieved from [Link][1]
-
Aggarwal, V. K., et al. (2017). Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles. Journal of the American Chemical Society. Retrieved from [Link][12]
-
Szabó, K. J., et al. (2015). Synthesis of Adjacent Quaternary Stereocenters by Catalytic Asymmetric Allylboration. Journal of the American Chemical Society. Retrieved from [Link][10]
-
Keck, G. E., & Tarbet, K. H. (1993). Catalytic asymmetric allylation of aldehydes. Journal of the American Chemical Society. Retrieved from [Link]
-
Aggarwal, V. K., et al. (2017). Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles. PubMed Central. Retrieved from [Link]
-
Brown, H. C., & Bhat, K. S. (1986). Chiral Synthesis via Organoboranes. 5. Asymmetric Allylboration via Chiral Allyldialkylboranes. Synthesis of Homoallylic Alcohol. Journal of the American Chemical Society. Retrieved from [Link]
-
Brown, H. C., et al. (1986). Chiral synthesis via organoboranes. 6. Asymmetric allylboration via chiral allyldialkylboranes. Synthesis of homoallylic alcohols with exceptionally high enantiomeric excess. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link][6]
-
Matteson, D. S. (2023). Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. Marine Drugs. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Allylboronic acid or boronate synthesis. Retrieved from [Link][7]
-
Roush, W. R., et al. (1990). Asymmetric synthesis using diisopropyl tartrate modified (E)- and (Z)-crotylboronates: preparation of the chiral crotylboronates and reactions with achiral aldehydes. Journal of the American Chemical Society. Retrieved from [Link]
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Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with Diisopropyl Allylboronate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of Diisopropyl Allylboronate in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in forging carbon-carbon bonds.[1][2] Its success is largely due to the mild reaction conditions, exceptional functional group tolerance, and the use of generally stable and environmentally benign organoboron reagents.[3][4] Within the diverse family of organoboron compounds, this compound has emerged as a reagent of significant interest.[5] Its application in Suzuki-Miyaura couplings allows for the direct introduction of an allyl group, a valuable motif in numerous biologically active molecules and complex natural products.[5][6] This guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction utilizing this compound, offering both the theoretical underpinnings and practical protocols to empower researchers in their synthetic endeavors.
A key challenge in the cross-coupling of substituted allylboronates is controlling the regioselectivity of the reaction, which can potentially yield both α- and γ-substituted products.[6][7] This guide will delve into strategies to address this challenge, enabling the selective synthesis of the desired isomer.
Mechanistic Insights: The Catalytic Cycle and the Role of Key Reagents
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][8][9] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[8][10][11]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (typically an aryl or vinyl halide) to a Pd(0) complex. This step forms a Pd(II) intermediate.[2][8] The reactivity of the organic halide generally follows the trend I > Br > Cl > F, with triflates also being effective electrophiles.[12]
-
Transmetalation: This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. For this to occur, the boron atom must be activated by a base.[4][12] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the allyl group to the Pd(II) center and displaces the halide.[12][13] The choice of base is therefore critical and can significantly influence the reaction rate and yield.
-
Reductive Elimination: In the final step, the newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the desired carbon-carbon bond in the product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2][8][11]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Controlling Regioselectivity in Allylboronate Coupling
A significant challenge in the Suzuki-Miyaura coupling of 3-substituted allylboronates is the potential for the formation of two regioisomers: the α-product (linear) and the γ-product (branched).[6] The regiochemical outcome is highly dependent on the catalyst system, particularly the choice of ligand on the palladium center.[6][7] By carefully selecting the ligand, one can direct the reaction towards the desired isomer with high selectivity.[6][7]
For instance, specific N-heterocyclic carbene (NHC)-based catalysts have been shown to favor the formation of the α-selective product.[6] Conversely, other ligand systems can be employed to achieve high selectivity for the γ-isomer.[6] This ligand-controlled regiodivergence offers a powerful tool for accessing a wider range of complex molecular architectures.[6][7]
Experimental Protocols
Materials and Reagents
-
This compound: Store under an inert atmosphere and refrigerate (0-10°C). It is sensitive to air, moisture, and heat.
-
Palladium catalyst: A variety of Pd(0) and Pd(II) sources can be used, such as Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂. The choice of catalyst and corresponding ligand is crucial for reaction success and selectivity.
-
Organic halide: Aryl or vinyl bromides and iodides are common substrates.
-
Base: Anhydrous potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are frequently used. The base should be finely powdered and dried before use.
-
Solvent: Anhydrous and degassed solvents are essential to prevent catalyst deactivation and side reactions.[14] Common solvents include tetrahydrofuran (THF), 1,4-dioxane, and toluene, often with the addition of a small amount of water.[2]
Safety Precautions
-
This compound is a flammable liquid and vapor.[15] It causes skin and serious eye irritation.[15]
-
Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16]
-
In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.
-
Store under an inert gas and away from heat, sparks, and open flames.
General Procedure for Suzuki-Miyaura Coupling with this compound
Figure 2: A generalized experimental workflow for the reaction.
Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the ligand (if required, 2-10 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Through a septum, add the degassed solvent(s) (e.g., THF/H₂O mixture). Then, add the this compound (1.1-1.5 equiv) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically ranging from 40-100 °C) and stir vigorously.[6]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Optimization and Troubleshooting
The success of a Suzuki-Miyaura coupling often hinges on the careful optimization of several parameters.
| Parameter | Considerations and Optimization Strategies |
| Catalyst System | The choice of palladium source and ligand is paramount. For challenging couplings or to control regioselectivity, a ligand screen is often necessary. Buchwald and Fu have developed highly active catalyst systems for a broad range of substrates.[17] |
| Base | The strength and solubility of the base can significantly impact the reaction. K₃PO₄ is a common and effective choice. For base-sensitive substrates, weaker bases like K₂CO₃ or even fluoride sources like CsF can be employed.[12] |
| Solvent | The solvent system influences the solubility of the reagents and the stability of the catalyst. Aprotic solvents like THF, dioxane, and toluene are common. The addition of water is often necessary to facilitate the dissolution of the base and promote transmetalation.[2] |
| Temperature | Reaction temperatures typically range from room temperature to reflux. Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition or side reactions. |
Common Issues and Solutions:
-
Low Conversion: This can be due to inactive catalyst, poor quality reagents, or insufficient degassing.[14] Ensure all reagents are pure and dry, and that the reaction is performed under a strict inert atmosphere. Consider screening different catalyst systems or increasing the catalyst loading.
-
Homocoupling of Boronic Ester: This side reaction can occur in the presence of oxygen or Pd(II) species.[2] Thorough degassing and the use of a Pd(0) source can minimize this.
-
Protodeboronation: The cleavage of the C-B bond by a proton source can be a competing pathway, especially with sensitive boronic esters.[14] Using anhydrous conditions and a non-protic solvent can mitigate this issue.
Substrate Scope and Limitations
The Suzuki-Miyaura coupling with this compound is compatible with a wide range of aryl and heteroaryl halides.[6][18] Electron-withdrawing and electron-donating groups on the aromatic ring are generally well-tolerated. However, sterically hindered substrates may require more active catalyst systems and higher reaction temperatures.[19]
One of the limitations can be the stability of the allylboronate itself. As with other boronic esters, care must be taken to avoid protodeboronation.[17] Additionally, highly functionalized or base-sensitive substrates may require careful selection of reaction conditions to avoid degradation.[8]
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of allylated aromatic and vinylic compounds. By understanding the underlying mechanism and carefully controlling the reaction parameters, particularly the catalyst system, researchers can achieve high yields and selectivities. This guide provides a solid foundation for the successful implementation of this important transformation in a variety of synthetic contexts, from academic research to industrial drug development.
References
-
Yang, Y., & Buchwald, S. L. (2015). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki–Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society, 137(34), 10894–10897. [Link]
-
Yang, Y., & Buchwald, S. L. (2015). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC. National Institutes of Health (NIH). [Link]
-
Ahmed, N., et al. (2023). Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Monatshefte für Chemie - Chemical Monthly. [Link]
-
Aggarwal, V. K., et al. (2017). Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles - PMC. National Institutes of Health (NIH). [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura Cross-Coupling Reaction. In Organic Reactions (pp. 1-970). John Wiley & Sons, Inc. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Bhayana, B., Fors, B. P., & Buchwald, S. L. (2009). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Organic Letters, 11(17), 3954–3957. [Link]
-
XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 51851-79-7 Name. 杭州智化科技有限公司. [Link]
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Aggarwal, V. K., et al. (2017). Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles. Journal of the American Chemical Society. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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PubChem. (n.d.). This compound. PubChem. [Link]
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Len, C. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. Catalysts, 10(1), 53. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Chem-Impex. (n.d.). This compound. Chem-Impex. [Link]
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Lennox, A. J. J. (2013). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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The Chemist's Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Molander, G. A., & Brown, A. R. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
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El-Faham, A., et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules, 25(5), 1203. [Link]
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Organ, M. G., et al. (2012). Regioselective cross-coupling of allylboronic acid pinacol ester derivatives with aryl halides via Pd-PEPPSI-IPent. Chemical Communications, 48(94), 11561-11563. [Link]
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Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
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Application Notes & Protocols: Tandem Borylation-Allylboration Reactions for Advanced Organic Synthesis
Abstract: The tandem borylation-allylboration reaction represents a paradigm of efficiency in modern organic synthesis, enabling the rapid construction of complex molecular architectures from simple unsaturated precursors. This one-pot sequence, which forges both a carbon-boron and a carbon-carbon bond with high levels of stereocontrol, provides a powerful route to synthetically versatile homoallylic alcohols. This guide provides an in-depth exploration of the mechanistic principles, key catalytic systems, and practical applications of this methodology. Detailed experimental protocols are included to empower researchers, scientists, and drug development professionals to harness the full potential of this transformative reaction.
Introduction: The Power of Tandem Reactions
In the pursuit of synthetic efficiency, tandem reactions—processes involving two or more sequential bond-forming events in a single reaction vessel—are invaluable. They minimize purification steps, reduce solvent waste, and improve overall yield by avoiding the isolation of sensitive intermediates. The tandem borylation-allylboration sequence is a premier example of this strategy, converting simple feedstocks like alkenes, alkynes, or allenes into highly functionalized homoallylic alcohols, which are key structural motifs in numerous natural products and pharmaceutical agents.[1][2]
The core transformation consists of two distinct, yet seamlessly integrated, catalytic events:
-
Borylation: A transition metal catalyst facilitates the addition of a diboron reagent (e.g., bis(pinacolato)diboron, B₂pin₂) across an unsaturated C-C bond, generating a reactive allylboronate intermediate in situ.
-
Allylboration: This newly formed allylboronate reacts with a carbonyl compound (typically an aldehyde) to form a homoallylic alcohol, often with the creation of new stereocenters.
The elegance of this approach lies in its ability to control stereochemistry, either by transferring chirality from the borylation step or by employing chiral catalysts that govern the entire sequence.[3] This has profound implications for the asymmetric synthesis of complex molecules.
Mechanistic Principles and Catalytic Systems
The success of a tandem borylation-allylboration reaction hinges on the judicious choice of catalyst, as this dictates the mechanism of the initial borylation step. While various transition metals can be employed, copper, palladium, and iridium systems are the most prominent.
General Workflow
The overall process can be visualized as a streamlined cascade where the product of the first reaction becomes the key reagent for the second.
Figure 1: General workflow of the tandem borylation-allylboration sequence.
Key Catalytic Systems
-
Copper (Cu) Catalysis: Copper catalysts are highly effective for the borylation of a wide range of unsaturated molecules, including alkynes, allenes, and alkenes.[4][5][6] The mechanism typically involves the formation of a boryl-copper(I) species, which then undergoes syn-addition across the multiple bond to form a β-boryl-substituted alkenyl or alkyl copper intermediate.[4] This intermediate is then primed to react with an electrophile. In cooperative systems, this copper intermediate can transmetalate to a second catalyst like palladium.[7]
-
Palladium (Pd) Catalysis: Palladium catalysts are particularly adept at the allylic C-H borylation of alkenes.[8][9] This process generates allylboronates directly from olefinic starting materials via the formation of allyl-palladium intermediates.[8] These reactions can be incorporated into one-pot sequences to produce stereodefined homoallylic alcohols.[8]
-
Iridium (Ir) Catalysis: Iridium complexes are renowned for their ability to catalyze the C-H borylation of aromatic and aliphatic systems.[10][11][12] In the context of this tandem reaction, iridium can catalyze the borylation of cyclic alkenes to generate allylic boronates, which are then used to allylate aldehydes.[2]
Applications in Drug Development and Complex Molecule Synthesis
The capacity to rapidly build stereochemically rich scaffolds makes the tandem borylation-allylboration a prized tool in medicinal chemistry and total synthesis. The products, homoallylic alcohols, are versatile intermediates that can be further elaborated.
A notable application is the asymmetric synthesis of the antipsychotic drug (-)-preclamol . A cooperative Cu/Pd catalytic system was employed to execute a three-component reaction between a styrene derivative, B₂(pin)₂, and an allyl carbonate, achieving the target molecule's core with high enantioselectivity (97% ee).[7] This highlights the reaction's power in constructing chiral centers relevant to pharmacologically active compounds.
Furthermore, the methodology has been applied to desymmetrization reactions of meso-alkenes, where a chiral catalyst introduces stereochemistry during the borylation step, which is then faithfully transferred during the subsequent allylboration.[3] This strategy allows for the creation of complex diols bearing four stereocenters from achiral starting materials.[3]
Detailed Experimental Protocols
This section provides a representative, field-proven protocol for an enantioselective tandem reaction.
Protocol: Enantioselective Cu/Pd-Catalyzed Tandem Borylation-Allylboration of Styrene
This protocol is adapted from methodologies demonstrating the power of cooperative catalysis and is designed to yield a chiral β-chiral alkylboronate possessing an alkenyl moiety.[7]
Causality Behind Experimental Choices:
-
Inert Atmosphere: Organometallic catalysts (Pd and Cu complexes) and boronate reagents can be sensitive to oxygen and moisture. A nitrogen or argon atmosphere is critical to prevent catalyst deactivation and ensure reproducibility.
-
Solvent: tert-Butyl methyl ether (tBuOMe) is chosen for its ability to dissolve the reagents and its relatively low coordinating power, which is beneficial for catalytic activity.[7]
-
Catalyst System: A cooperative system is used where the chiral copper complex is responsible for the initial enantioselective borylation of the alkene, and the achiral palladium complex facilitates the subsequent allylic coupling.[7]
-
Base: A mild base is required to generate the active copper-alkoxide catalyst.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Styrene (1a) | >99%, inhibitor-free | Sigma-Aldrich | Purify by passing through basic alumina if necessary. |
| Allyl methyl carbonate (2a) | >97% | TCI | |
| Bis(pinacolato)diboron (B₂pin₂) | >98% | Oakwood Chemical | |
| Copper(I) acetate (CuOAc) | 97% | Strem Chemicals | |
| (S)-SOP Ligand | Custom synthesis or specialized supplier | Chiral phosphine ligand.[7] | |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 98% | Strem Chemicals | |
| Sodium tert-butoxide (NaOtBu) | 97% | Acros Organics | |
| tert-Butyl methyl ether (tBuOMe) | Anhydrous, >99% | Acros Organics | |
| Diethyl ether | Anhydrous | Fisher Scientific | For extraction. |
| Saturated aq. NH₄Cl | Reagent Grade | Fisher Scientific | For quenching. |
| Brine | Reagent Grade | Fisher Scientific | For washing. |
| Magnesium sulfate (MgSO₄) | Anhydrous | VWR | For drying. |
| Silica Gel | 230-400 mesh | SiliCycle | For column chromatography. |
Step-by-Step Experimental Procedure
-
Reaction Setup: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add CuOAc (3.7 mg, 0.03 mmol, 10 mol%), (S)-SOP ligand (12.5 mg, 0.036 mmol, 12 mol%), and Pd(dppf)Cl₂ (11.0 mg, 0.015 mmol, 5 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with dry nitrogen three times.
-
Reagent Addition: Under a positive flow of nitrogen, add B₂(pin)₂ (83.8 mg, 0.33 mmol), followed by anhydrous tBuOMe (4.0 mL). Stir the resulting suspension for 5 minutes at room temperature.
-
Substrate Addition: Add styrene (1a, 31.2 mg, 0.30 mmol) and allyl methyl carbonate (2a, 38.0 mg, 0.33 mmol) sequentially via microsyringe.
-
Initiation: Add a 1.0 M solution of NaOtBu in THF (0.30 mL, 0.30 mmol).
-
Reaction: Stir the reaction mixture at 20 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS analysis of aliquots. The reaction is typically complete within 12 hours.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired homoallylic boronate product.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Data Summary of Tandem Methodologies
| Substrate Type | Catalyst System | Key Features | Product Type | Reference(s) |
| Styrenes | CuOAc/(S)-SOP + Pd(dppf)Cl₂ | Enantioselective, three-component coupling | Chiral homoallylic alkylboronates | [7] |
| Exocyclic Alkenes | Pd(OAc)₂ / Benzoquinone | Allylic C-H borylation, stereodefined | Homoallylic alcohols | [8] |
| Allenes | Pd(dba)₂ / Ligand | Enantioselective diboration/allylation | Chiral homoallylic alcohols | [13] |
| Alkynes | CuCl/PCy₃ + Pd(dba)₂/dppf | Regio- and stereoselective, synergistic | Borylated skipped dienes | [4] |
| meso-2-Alkene-1,4-diols | Cu(I) / Chiral Ligand | Asymmetric desymmetrization | Diols with multiple stereocenters | [3] |
Troubleshooting and Key Considerations
-
Low Yield: Often traced to catalyst deactivation. Ensure strictly anhydrous and anaerobic conditions. The purity of the starting materials, especially the alkene, is crucial.
-
Low Enantioselectivity: The chiral ligand is the primary source of stereocontrol. Ensure its purity and handle it under an inert atmosphere. Temperature control can also be critical; deviations may erode enantioselectivity.
-
Poor Regioselectivity: In some systems, particularly with unsymmetrical substrates, regioselectivity can be an issue. The choice of ligand and catalyst can often influence the outcome.[4]
-
Side Reactions: Competing reactions such as simple hydroboration or direct borylation of the allyl partner can occur.[7] Optimization of reaction time, temperature, and reagent stoichiometry may be required to minimize these pathways.
Conclusion
Tandem borylation-allylboration reactions provide a robust and highly versatile platform for the efficient synthesis of complex, high-value molecules. By combining two powerful transformations into a single, seamless operation, this methodology offers significant advantages in terms of step-economy, stereocontrol, and functional group tolerance. The continued development of novel catalytic systems, particularly those enabling asymmetric transformations, ensures that this strategy will remain at the forefront of synthetic innovation in academic and industrial research.
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- Ir-Catalyzed, Nitrogen-Directed C(sp3)–H and C(sp2)–H Borylation with a Spiro-Fluorene-Indenoindenyl Ligand. (n.d.).
- Stereoselective Control of the Cu Activation of β,β-Diboryl Acrylates for Allylic Coupling Protocols with Concomitant Lactonization. (2023).
- Concatenated Catalytic Asymmetric Allene Diboration/Allylation/Functionalization. (n.d.).
- Highly Diastereo- and Enantioselective Allylboration of Aldehydes using α-Substituted Allyl/Crotyl Pinacol Boronic Esters via in Situ Generated Borinic Esters. (2013). Journal of the American Chemical Society.
- Fañanás-Mastral, M., & Rivera-Chao, E. (2023). Catalytic Alkyne Allylboration: A Quest for Selectivity. PMC - NIH.
- Copper-Catalyzed Borylative Allyl–Allyl Coupling Reaction. (2025).
- A Cu/Pd Cooperative Catalysis for Enantioselective Allylboration of Alkenes. (n.d.). Journal of the American Chemical Society.
- and Enantioselective Allylboration of Aldehydes using α‑Substituted Allyl/Crotyl Pinacol Boronic Esters via - School of Chemistry. (2013). University of Bristol.
- Merging Copper Catalysis with Nitro Allyl and Allyl Sulfone Derivatives: Practical, Straightforward, and Scalable Synthesis of Diversely Functionalized Allyl Boranes. (n.d.).
- Strain-release enables access to carbonyl conjugated allylic diborons and alkenyl boronates having multiple contiguous stereocenters in a one-pot process. (2024). RSC Publishing.
- Stereoselective synthesis of 1,4-diols by a tandem allylboration-allenylbor
- THE DEVELOPMENT OF BIFUNCTIONAL ALLYLBORONATE REAGENTS FOR STEREOSELECTIVE CARBONYL ALLYLBOR
- Updated Progress of the Copper-Catalyzed Borylative Functionalization of Unsatur
- Selective Benzylic CH‐Borylations by Tandem Cobalt C
- Asymmetric Allylboration of Aldehydes and Ketones Using 3,3'-Disubstitutedbinaphthol-Modified Boronates. (n.d.).
- Boron-Catalyzed, Diastereo- and Enantioselective Allylation of Ketones with Allenes. (2022).
- Synthesis of Vinyl-, Allyl-, and 2-Boryl Allylboronates via a Highly Selective Copper-Catalyzed Borylation of Propargylic Alcohols. (2017). PubMed.
- Allylic sp3 C-H borylation of alkenes via allyl-Pd intermediates: An efficient route to allylboron
- Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. (n.d.). Organic Chemistry Portal.
- Synthesis of γ-Boryl-Substituted Homoallylic Alcohols with anti Stereochemistry Based on a Double-Bond Transposition. (2019). PubMed.
- Synthetic applications of allylic boronates. (n.d.).
- ChemInform Abstract: Recent Advances in the Preparation of Allylboronates and Their Use in Tandem Reactions with Carbonyl Compounds. (2025).
- Boron-Catalyzed, Diastereo- and Enantioselective Allylation of Ketones with Allenes. (2022). NIH.
- Palladium-Catalyzed Cross-Coupling Reactions of Borylated Alkenes for the Stereoselective Synthesis of Tetrasubstituted Double Bond. (2022). MDPI.
- (PDF) ChemInform Abstract: Allylation Reactions of Aldehydes with Allylboronates in Aqueous Media: Unique Reactivity and Selectivity that are Only Observed in the Presence of Water. (2025).
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Application Note & Protocol: Synthesis of Complex Diols Using Diisopropyl Allylboronate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Diols and the Utility of Allylboronates
The 1,2-diol (or vicinal diol) and its extended 1,3-, 1,4-, and 1,5-diol homologues are fundamental structural motifs in a vast array of biologically active natural products and pharmaceutical agents. Their stereochemical configuration is often pivotal to their function, making the development of stereoselective synthetic methods a cornerstone of modern organic chemistry. Among the arsenal of reactions available, the allylboration of carbonyl compounds stands out for its reliability, predictability, and operational simplicity.
Diisopropyl allylboronate has emerged as a particularly valuable reagent in this context. Unlike more reactive organometallics like allyllithium or Grignard reagents, allylboronates are generally bench-stable, tolerant of a wide range of functional groups, and, most importantly, react with aldehydes through highly ordered transition states.[1] This predictable reaction pathway allows for precise control over the formation of new stereocenters, providing access to specific diastereomers of homoallylic alcohols, which are immediate precursors to complex diols.[2] This application note provides a deep dive into the mechanistic underpinnings of this reaction and delivers a practical, field-tested protocol for its implementation in a laboratory setting.
Part 1: Mechanistic Foundation for Stereocontrol
The remarkable stereoselectivity of the allylboration reaction is rationalized by the Zimmerman-Traxler model , which was originally proposed for aldol reactions.[3][4] This model posits that the reaction proceeds through a closed, six-membered, chair-like transition state.
The Zimmerman-Traxler Transition State
In this transition state, the boron atom of the allylboronate coordinates to the carbonyl oxygen of the aldehyde. The reaction then proceeds via a concerted mechanism where the allyl group is transferred to the carbonyl carbon. The key to stereocontrol lies in the energetic preference for a transition state that minimizes steric interactions.[5]
Specifically:
-
Chair-like Conformation: The six-membered ring adopts a chair conformation to minimize torsional strain, which is energetically favored over a boat-like arrangement.[3]
-
Equatorial Preference: The substituent on the aldehyde (R group) preferentially occupies a pseudo-equatorial position to avoid unfavorable 1,3-diaxial steric clashes with the ligands on the boron atom.[5]
The geometry of the allylboronate double bond directly dictates the relative stereochemistry of the resulting homoallylic alcohol:
-
An (E)-allylboronate leads to the formation of the anti-diol precursor .
-
A (Z)-allylboronate leads to the formation of the syn-diol precursor .
This direct relationship between reagent geometry and product stereochemistry makes the allylboration a powerful tool for targeted synthesis.
Caption: Zimmerman-Traxler models for allylboration reactions.
Substrate Control: Chelation vs. Non-Chelation Pathways
When synthesizing more complex polyketide-type structures, the aldehyde substrate often contains pre-existing stereocenters, typically at the α- or β-position. These directing groups can either reinforce or override the inherent diastereoselectivity of the allylboronate reagent.
-
Felkin-Anh (Non-Chelation) Control: In the absence of a chelating group on the α-carbon of the aldehyde, the reaction follows the Felkin-Anh model. The largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. For aldehydes with α-silyloxy groups, the bulky silyl group strongly disfavors chelation, leading to the Felkin-Anh product.[6][7]
-
Cram-Chelate Control: If the α-substituent is a group capable of chelation (e.g., an alkoxy or benzyloxy group), a Lewis acidic boron center can form a five-membered chelate ring with the carbonyl oxygen and the α-alkoxy group.[7] This locks the conformation of the aldehyde, forcing the allylboronate to attack from the less hindered face of the rigid structure, often leading to the anti-Felkin or "Cram-chelate" product. This strategy can be used to override the standard Felkin-Anh prediction.[8][9][10] The choice of protecting group on the α-hydroxy group is therefore a critical experimental parameter. Small, chelating groups like benzyl favor chelation, while bulky silyl groups prevent it.[7]
Part 2: Experimental Application & Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a homoallylic alcohol using this compound, generated in situ from the corresponding boronic acid or its precursor.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Allylmagnesium bromide | 1.0 M in Et₂O | Sigma-Aldrich | Highly flammable, moisture-sensitive. Handle under inert gas. |
| Triisopropyl borate | 98%+ | Acros Organics | Moisture-sensitive. |
| Aldehyde (e.g., Benzaldehyde) | ReagentPlus®, ≥99% | Sigma-Aldrich | Purify by distillation or pass through alumina if necessary. |
| Diethyl ether (Et₂O) | Anhydrous, ≥99.7% | EMD Millipore | Use freshly opened or distilled from sodium/benzophenone. |
| Sodium hydroxide (NaOH) | 1 M aq. solution | Fisher Scientific | - |
| Hydrogen peroxide (H₂O₂) | 30% w/w in H₂O | Sigma-Aldrich | Caution: Strong oxidizer. Handle with care. |
| Saturated aq. NaCl (Brine) | - | Lab Prepared | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | VWR | For drying organic layers. |
Protocol: In Situ Generation and Allylboration of Benzaldehyde
This protocol details the synthesis of (1-phenylbut-3-en-1-ol), a representative homoallylic alcohol.
Step 1: Preparation of this compound (In Situ)
-
Set up a flame-dried, three-necked, 250 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet.
-
Under a positive pressure of argon, charge the flask with anhydrous diethyl ether (50 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add triisopropyl borate (5.0 mL, 21.7 mmol) via syringe.
-
To the cooled solution, add allylmagnesium bromide (1.0 M in Et₂O, 20.0 mL, 20.0 mmol) dropwise via syringe pump over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
After the addition is complete, stir the resulting white slurry at -78 °C for an additional 1 hour. The this compound reagent is now formed in situ.
Step 2: Allylboration of Aldehyde
-
In a separate flame-dried flask, prepare a solution of freshly distilled benzaldehyde (1.8 mL, 18.0 mmol) in anhydrous diethyl ether (10 mL).
-
Add the benzaldehyde solution dropwise to the cold (-78 °C) allylboronate slurry over 20 minutes.
-
Once the addition is complete, remove the cooling bath and allow the reaction mixture to warm slowly to room temperature. Stir for 12 hours (or overnight).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
Step 3: Workup and Purification
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding 1 M NaOH solution (20 mL). Caution: The quench can be exothermic.
-
To the vigorously stirred biphasic mixture, add 30% H₂O₂ (10 mL) dropwise. The internal temperature should be maintained below 20 °C. This step oxidizes the boronate ester to isopropanol and boric acid salts, facilitating purification.
-
Stir the mixture at room temperature for 1 hour.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous NaCl (brine) (50 mL).
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent system) to yield the pure homoallylic alcohol.
Caption: Experimental workflow for allylboration.
Part 3: Scope, Limitations, and Troubleshooting
Substrate Scope
The allylboration using this compound is highly effective for a wide range of aldehydes:
-
Aromatic Aldehydes: Generally provide high yields and good diastereoselectivity.
-
Aliphatic Aldehydes: Both linear and α-branched aliphatic aldehydes are excellent substrates.[1]
-
α,β-Unsaturated Aldehydes: The reaction typically proceeds via 1,2-addition to the carbonyl group with high selectivity.
Ketones are significantly less reactive than aldehydes and may require harsher conditions or the use of more reactive allylboranes (e.g., B-allyl-9-BBN).[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete formation of the Grignard or allylboronate reagent due to moisture. 2. Impure aldehyde. 3. Insufficient reaction time. | 1. Ensure all glassware is rigorously flame-dried and reagents are anhydrous. Use fresh, high-quality Grignard reagent. 2. Purify the aldehyde immediately before use. 3. Monitor the reaction by TLC and allow it to stir longer if necessary. |
| Poor Diastereoselectivity | 1. Reaction temperature was too high during addition. 2. Epimerization of the product during workup or purification. | 1. Maintain strict temperature control (-78 °C) during the addition of both the Grignard reagent and the aldehyde. 2. Use a buffered or neutral workup if the product is sensitive to acid/base. Avoid prolonged exposure to silica gel. |
| Side Product Formation | 1. Self-condensation of the aldehyde (if enolizable). 2. Over-oxidation during H₂O₂ workup. | 1. Add the aldehyde slowly to the allylboronate to maintain a low concentration of free aldehyde. 2. Maintain the temperature of the oxidative workup below 20 °C. |
Part 4: Representative Data
The following table summarizes typical results for the diastereoselective synthesis of diols using allylboration methodology, demonstrating the high levels of control achievable.
| Aldehyde Substrate | Allylborane Reagent | Product Type | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| 2,3-O-isopropylidene-D-glyceraldehyde | (Z)-Crotyldiisopinocampheylborane | syn, syn-diol precursor | >99:1 | 85 | [11] |
| Benzaldehyde | (E)-γ-boryl-allylborane | 1,5-anti-diol | >20:1 | 95 | [12] |
| 3-Phenylpropanal | (Z)-γ-boryl-allylborane | 1,5-syn-diol | >20:1 | 87 | [13] |
| α-(TBSO)-propanal | Diethylzinc / EtZnCl | anti-Felkin (chelation) | >20:1 | 91 | [8] |
Conclusion
The allylboration of aldehydes using reagents like this compound is a robust and highly predictable method for the stereocontrolled synthesis of homoallylic alcohols, which are versatile precursors to complex diols. A thorough understanding of the Zimmerman-Traxler transition state model and the principles of substrate-based control (chelation vs. non-chelation) empowers chemists to design synthetic routes that deliver specific diastereomers with high fidelity. The protocol described herein provides a reliable foundation for researchers to apply this powerful transformation in their own synthetic endeavors, from academic research to the development of complex pharmaceutical targets.
References
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Marek, I. (2007). Axial Preferences in Allylation Reactions via the Zimmerman–Traxler Transition State. Accounts of Chemical Research, 40(11), 1269-1277. Available at: [Link]
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Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920-1923. Available at: [Link]
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OpenOChem. (n.d.). Zimmerman-Traxler Model. OpenOChem Learn. Available at: [Link]
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Lachance, H., & Hall, D. G. (2009). Allylboration of Carbonyl Compounds. Organic Reactions. Available at: [Link]
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Leonori, D., & Aggarwal, V. K. (2016). Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Journal of the American Chemical Society, 139(1), 84-95. Available at: [Link]
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Marek, I., & Chechik-Lankin, H. (2007). Axial Preferences in Allylations via the Zimmerman–Traxler Transition State. Angewandte Chemie International Edition, 46(30), 5590-5593. Available at: [Link]
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Stanton, G. R., Johnson, C. N., & Walsh, P. J. (2010). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. Journal of the American Chemical Society, 132(12), 4399-4408. Available at: [Link]
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Roush, W. R., Hoong, L. K., Palmer, M. A., & Park, J. C. (1990). Diastereo- and enantioselective synthesis of syn- and anti-1,2-diols via the reaction of α-alkoxy aldehydes with (Z)- and (E)-crotylboronates. The Journal of Organic Chemistry, 55(13), 4109-4117. Available at: [Link]
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Organic Chemistry Portal. (n.d.). 1,2-Diol synthesis by additions. Available at: [Link]
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Flamme, E. M., & Roush, W. R. (2002). Enantioselective Synthesis of 1,5-anti- and 1,5-syn-Diols Using a Highly Diastereoselective One-Pot Double Allylboration Reaction Sequence. Journal of the American Chemical Society, 124(46), 13644-13645. Available at: [Link]
-
Flamme, E. M., & Roush, W. R. (2011). Studies on the Synthesis of 1,5-syn-Diols: Application to the Synthesis of the C(23)-C(40) Fragment of Tetrafibricin. The Journal of Organic Chemistry, 76(11), 4441-4453. Available at: [Link]
-
Walsh, P. J., & Johnson, C. N. (2010). Overriding Felkin control: a general method for highly diastereoselective chelation-controlled additions to alpha-silyloxy aldehydes. Journal of the American Chemical Society, 132(12), 4399-4408. Available at: [Link]
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Mengel, A., & Reiser, O. (1999). Around the Felkin-Anh model: controlling the facial selectivity in nucleophilic additions to α-chiral carbonyl compounds. Chemical Reviews, 99(5), 1191-1224. Available at: [Link]
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Johnson, C. N., & Walsh, P. J. (2011). Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. Journal of the American Chemical Society, 133(23), 8982-8992. Available at: [Link]
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Walsh, P. J., & Johnson, C. N. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research, 50(10), 2469-2479. Available at: [Link]
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Application Notes & Protocols: Catalytic Asymmetric Allylboration for the Construction of All-Carbon Quaternary Stereocenters
Introduction: The Challenge and Significance of Quaternary Stereocenters
All-carbon quaternary stereocenters, carbon atoms bonded to four distinct carbon substituents, are prominent structural motifs in a vast array of natural products and pharmaceutically active compounds.[1][2] Their rigid, three-dimensional arrangement often imparts significant biological activity and unique physicochemical properties. However, the synthesis of these sterically congested centers presents a formidable challenge in organic chemistry.[2] The steric hindrance involved makes bond formation difficult and controlling the absolute stereochemistry is a complex task.[3]
Among the arsenal of synthetic methods, the catalytic asymmetric allylboration of ketones has emerged as a powerful and highly stereoselective strategy for constructing chiral tertiary alcohols containing a quaternary stereocenter.[4] This reaction, which forms a C-C bond between a ketone and an allylboron reagent, typically proceeds through a highly organized, chair-like six-membered transition state, known as the Zimmerman-Traxler model.[3] This predictable transition state geometry is the foundation for achieving high levels of stereocontrol. This guide provides an in-depth overview of the mechanistic principles, key catalyst systems, and detailed experimental protocols for employing this technology, with a focus on creating challenging quaternary and even adjacent quaternary stereocenters.
Mechanistic Underpinnings: The Role of the Chiral Catalyst
The enantioselectivity of the allylboration of ketones is controlled by a chiral catalyst, most commonly a chiral diol such as a 1,1'-bi-2-naphthol (BINOL) derivative.[3][4][5] The reaction is believed to initiate with a ligand exchange between the achiral allylboronic ester (e.g., allyldiisopropoxyborane) and the chiral diol catalyst to form a chiral allylboronate species in situ.[3][5] This chiral reagent then coordinates to the ketone, organizing the reactants for the key C-C bond-forming step within a Zimmerman-Traxler transition state.
Computational studies using DFT calculations have supported that a cyclic Lewis acid-activated boronate is the most reactive species, leading to the experimentally observed enantiomer.[6] The catalyst's chiral backbone creates a well-defined steric environment, forcing the allyl group to attack one specific face of the ketone carbonyl, thus dictating the absolute stereochemistry of the newly formed tertiary alcohol.
Figure 1: Simplified catalytic cycle for the asymmetric allylboration of a ketone.
Key Catalyst Systems & Performance
While various catalyst systems have been explored, chiral biphenols, particularly BINOL and its derivatives, have proven to be exceptionally effective and versatile for the asymmetric allylboration of ketones.[3][5] The steric and electronic properties of the BINOL ligand can be fine-tuned by introducing substituents at the 3,3'-positions, which can significantly enhance both reactivity and enantioselectivity.[4][7]
In addition to organocatalytic systems, transition metal catalysis, particularly with copper, has been developed for constructing quaternary stereocenters via asymmetric allylic substitution reactions.[8] These methods often employ chiral N-heterocyclic carbene (NHC) ligands to achieve high regio- and enantioselectivities.[8]
| Catalyst / Ligand | Substrate Example | Yield (%) | ee (%) / er | dr | Reference |
| (S)-3,3'-Br₂-BINOL (15 mol%) | Acetophenone | 93 | 98:2 er | >98:2 (anti) | [4] |
| (S)-3,3'-Br₂-BINOL (2 mol%) | 4-Methoxyacetophenone | 95 | 99:1 er | N/A | [5] |
| (R)-3a* (10 mol%) | Acetophenone | 81 | 97:3 er | >98:2 | [3] |
| (S)-3,3'-(CF₃)₂-BINOL | 2-Chloroacetophenone | 91 | 99:1 er | N/A | [7] |
| Hydroxy-bearing chiral NHC-Cu | γ,γ-disubstituted allyl phosphate | 91 | 96% ee | N/A | [8] |
| *3a = (R)-3,3'-dibromo-1,1'-bi-2-naphthol |
Application Protocol 1: General Procedure for BINOL-Catalyzed Asymmetric Allylboration of Ketones
This protocol is a representative procedure for the synthesis of a chiral tertiary homoallylic alcohol containing a quaternary stereocenter, adapted from methodologies developed by Schaus and others.[4][5]
Materials and Equipment
-
Catalyst: (S)-3,3'-Dibromo-1,1'-bi-2-naphthol ((S)-3,3'-Br₂-BINOL)
-
Allylating Agent: Allyldiisopropoxyborane
-
Substrate: Aromatic or aliphatic ketone (e.g., Acetophenone)
-
Additive: tert-Butanol (t-BuOH)
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene
-
Glassware: Oven-dried round-bottom flask, septum, syringes, magnetic stir bar
-
Atmosphere: Inert gas (Argon or Nitrogen) manifold
-
Workup Reagents: Saturated aqueous NH₄Cl, Diethyl ether or Ethyl acetate, Anhydrous MgSO₄
-
Purification: Silica gel for column chromatography
Experimental Workflow
Figure 2: Step-by-step workflow for the asymmetric allylboration protocol.
Step-by-Step Procedure
-
Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the chiral catalyst, (S)-3,3'-Br₂-BINOL (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (2.0 mL), followed by the ketone substrate (1.0 mmol, 1.0 equiv) and tert-butanol (2.0 mmol, 2.0 equiv) via syringe.
-
Reaction Initiation: Stir the solution at room temperature for 10 minutes. Then, add allyldiisopropoxyborane (1.5 mmol, 1.5 equiv) dropwise over 5 minutes.
-
Reaction Progress: Allow the reaction to stir at room temperature. Monitor the consumption of the ketone by thin-layer chromatography (TLC) or GC-MS (typically 2-24 hours). The addition of t-BuOH or isopropanol has been shown to increase the overall rate and enantioselectivity.[3][5]
-
Workup: Once the reaction is complete, cool the flask in an ice bath (0 °C) and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (5 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (typical eluent: hexane/ethyl acetate mixture) to afford the pure homoallylic alcohol.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Causality and Trustworthiness
-
Why an inert atmosphere? Allylboron reagents and the active catalyst can be sensitive to moisture and oxygen, which can lead to lower yields and selectivities.
-
Why tert-Butanol? Mechanistic studies have shown that the addition of an alcohol like t-BuOH or isopropanol facilitates the key ligand exchange step, liberating the active chiral catalyst more readily and accelerating the reaction, even at warmer temperatures with lower catalyst loading.[5]
-
Self-Validation: The expected outcome is a homoallylic alcohol in high yield (>80%) and high enantioselectivity (>95:5 er). If the yield or ee is low, potential issues include impure reagents (especially the allylboronate), insufficient exclusion of air/moisture, or an inappropriate choice of catalyst for the specific substrate.
Advanced Application: Synthesis of Adjacent Quaternary Stereocenters
A particularly powerful extension of this methodology is the single-step creation of adjacent quaternary stereocenters.[3][9][10][11] This is achieved by reacting a ketone with a γ,γ-disubstituted allylboronic acid in the presence of a chiral BINOL catalyst.[3] This reaction is highly remarkable as it overcomes significant steric repulsion to form a C-C bond between two fully substituted carbon atoms with excellent diastereo- and enantiocontrol.[3]
The key to success is the careful selection of the catalyst and the geometry of the γ,γ-disubstituted allylboronic acid (E or Z isomer). By choosing the appropriate enantiomer of the BINOL catalyst and the specific stereoisomer of the allylboronic acid, one can achieve full control over the formation of all possible stereoisomers of the product.[3][9]
Protocol Highlights for Adjacent Quaternary Centers
-
Allylating Agent: Use a γ,γ-disubstituted allylboronic acid (e.g., prenylboronic acid). These are often more reactive than their ester counterparts.[3]
-
Catalyst: (R)- or (S)-3,3'-Dibromo-BINOL (e.g., 10 mol%) is highly effective.[3]
-
Conditions: The reaction is typically performed in a non-polar solvent like toluene at room temperature, often with an alcohol additive such as t-BuOH.[3]
-
Stereochemical Control: The diastereoselectivity is controlled by the geometry (E/Z) of the allylboronic acid, while the enantioselectivity is dictated by the chirality of the BINOL catalyst.[3][11]
Conclusion and Future Outlook
Catalytic asymmetric allylboration stands as a premier method for the stereocontrolled synthesis of chiral tertiary alcohols bearing quaternary carbon centers. The use of robust and tunable chiral diol catalysts, like BINOL derivatives, allows for high enantioselectivities across a broad range of ketone substrates. The ability to extend this methodology to the construction of vicinal quaternary stereocenters in a single step underscores its power and utility in complex molecule synthesis.[3][10] Future advancements will likely focus on expanding the substrate scope to even more challenging ketones, developing more efficient and recyclable catalyst systems, and applying these powerful reactions to the total synthesis of complex natural products and novel therapeutic agents.
References
-
Title: Synthesis of quaternary carbon stereocenters by copper-catalyzed asymmetric allylic substitution of allyl phosphates with arylboronates. Source: Journal of Organic Chemistry, 2014. URL: [Link]
-
Title: The mechanism and an improved asymmetric allylboration of ketones catalyzed by chiral biphenols. Source: Angewandte Chemie International Edition in English, 2009. URL: [Link]
-
Title: Mechanistic Insights into the Catalytic Asymmetric Allylboration of Ketones: Brønsted or Lewis Acid Activation? Source: Organic Letters, 2009. URL: [Link]
-
Title: Synthesis of Adjacent Quaternary Stereocenters by Catalytic Asymmetric Allylboration. Source: Journal of the American Chemical Society, 2015. URL: [Link]
-
Title: Synthesis of Adjacent Quaternary Stereocenters by Catalytic Asymmetric Allylboration. Source: Journal of the American Chemical Society (ACS Figshare), 2015. URL: [Link]
-
Title: Constructing Tertiary Alcohols with Vicinal Stereocenters: Highly Diastereo- and Enantioselective Cyanosilylation of α-Branched Acyclic Ketones and Their Kinetic Resolution. Source: CCS Chemistry, Chinese Chemical Society. URL: [Link]
-
Title: Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Source: Journal of the American Chemical Society, 2016. URL: [Link]
-
Title: Enantioselective synthesis of contiguous quaternary stereocenters by organocatalytic allylboration. Source: Morressier, 2016. URL: [Link]
-
Title: Synthesis of Adjacent Quaternary Stereocenters by Catalytic Asymmetric Allylboration. Source: Sci-Hub, Journal of the American Chemical Society, 2015. URL: [Link]
-
Title: Recent Progress of Substituted Allylboron Compounds in Catalytic Asymmetric Allylation Reactions. Source: ResearchGate, 2023. URL: [Link]
-
Title: Boron-Catalyzed, Diastereo- and Enantioselective Allylation of Ketones with Allenes. Source: ACS Catalysis, 2022. URL: [Link]
-
Title: Boron-Catalyzed, Diastereo- and Enantioselective Allylation of Ketones with Allenes. Source: National Institutes of Health (NIH), 2022. URL: [Link]
-
Title: Catalytic Enantioselective Synthesis of Quaternary Carbon Stereocenters. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Asymmetric Allylboration of Aldehydes and Ketones Using 3,3'-Disubstitutedbinaphthol-Modified Boronates. Source: Organic Letters, 2005. URL: [Link]
-
Title: Asymmetric allylboration of ketones catalyzed by chiral diols. Source: National Institutes of Health (NIH), 2006. URL: [Link]
-
Title: Catalytic asymmetric synthesis of all-carbon quaternary stereocenters. Source: National Institutes of Health (NIH). URL: [Link]
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- 4. Asymmetric allylboration of ketones catalyzed by chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Streamlining Complex Syntheses via One-Pot Reactions with Diisopropyl Allylboronate
Abstract
In the pursuit of efficiency and sustainability in chemical synthesis, one-pot reactions have emerged as a powerful strategy, minimizing purification steps, solvent waste, and reaction time. Diisopropyl allylboronate stands out as a versatile and highly effective reagent in this domain, particularly for the stereoselective formation of carbon-carbon bonds. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the theory and practical application of one-pot syntheses involving this compound. We will explore the mechanistic underpinnings of its reactivity, showcase its utility in tandem catalytic sequences, and provide detailed, field-proven protocols for the synthesis of complex homoallylic alcohols—critical structural motifs in numerous natural products and pharmaceutical agents.
Introduction: The Strategic Advantage of this compound in One-Pot Synthesis
One-pot, or tandem, reactions are processes in which multiple chemical transformations are carried out in a single reaction vessel without the isolation of intermediates. This approach significantly enhances synthetic efficiency. Allylboronates are prized reagents for their ability to react with carbonyls and imines with high levels of regio- and stereocontrol, a reaction known as allylboration.[1] Unlike many other allylmetal reagents, allylboronates are configurationally stable and do not typically undergo problematic metallotropic rearrangements.[1]
This compound, specifically, offers a favorable balance of reactivity and stability, making it an excellent candidate for complex, multi-step sequences.[2] Its utility is magnified in one-pot procedures where it can be generated in situ from readily available precursors and immediately consumed in a subsequent reaction, or used to initiate a cascade of transformations.[3] This guide focuses on such tandem strategies, which are instrumental in the efficient construction of complex molecular architectures.[2]
The Mechanistic Core: Understanding Stereoselectivity in Allylboration
The remarkable stereoselectivity of the allylboration of aldehydes is rationalized by the Zimmerman-Traxler transition state model. The reaction proceeds through a highly organized, six-membered chair-like transition state, which minimizes steric interactions and dictates the stereochemical outcome of the newly formed C-C bond.[1][4]
The Lewis acidic boron atom of the this compound coordinates to the carbonyl oxygen of the aldehyde, pre-organizing the reactants. The allyl group is then delivered to the carbonyl carbon via this cyclic arrangement. The substituents on both the allylboronate and the aldehyde preferentially occupy equatorial positions to avoid steric strain, leading to a predictable diastereoselectivity. For instance, an (E)-crotylboronate will yield a syn-homoallylic alcohol, while a (Z)-crotylboronate will produce the anti-isomer.
Figure 1: Zimmerman-Traxler model for aldehyde allylboration.
Application & Protocols: Tandem Reactions in Action
The true power of this compound is realized in tandem reaction sequences. Here, we detail two authoritative and highly valuable one-pot protocols.
Protocol 1: One-Pot Palladium-Catalyzed Borylation/Allylboration
This procedure combines the synthesis of an allylboronate from an allylic alcohol with its subsequent reaction with an aldehyde, avoiding the isolation of the potentially sensitive allylboronic acid or ester intermediate.[3][5] Palladium pincer-complexes are particularly effective catalysts for the initial borylation step, allowing for the facile displacement of the hydroxyl group.[5]
Figure 2: Workflow for one-pot borylation and allylboration.
Experimental Protocol:
| Reagent | Amount | Molar Equiv. | Notes |
| Allylic Alcohol | 2.0 mmol | 1.0 | Substrate |
| Tetrahydroxydiboron | 2.4 mmol | 1.2 | Boron source |
| Pd-Pincer Catalyst | 0.04 mmol | 0.02 (2 mol%) | e.g., [Pd(IPr)Cl2]2 |
| Aldehyde | 2.2 mmol | 1.1 | Electrophile |
| Isopropanol | 10.0 mmol | 5.0 | Forms the ester |
| DMSO/MeOH (1:1) | 10 mL | - | Solvent |
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add the allylic alcohol (1.0 eq), tetrahydroxydiboron (1.2 eq), and the Palladium pincer-complex catalyst (0.02 eq).
-
Solvent Addition: Add the DMSO/MeOH (1:1) solvent mixture via syringe and stir the reaction at room temperature. Monitor the formation of the allylboronic acid by TLC or GC-MS (typically 2-4 hours).
-
Esterification: Once the borylation is complete, add isopropanol (5.0 eq) to the mixture to form the this compound in situ. Stir for 30 minutes.
-
Allylboration: Add the aldehyde (1.1 eq) to the reaction mixture. Continue stirring at room temperature and monitor the consumption of the aldehyde. Reaction times can vary from 4 to 24 hours depending on the substrate.
-
Workup: Upon completion, quench the reaction with saturated aqueous NH4Cl solution. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired homoallylic alcohol.
Protocol 2: One-Pot Three-Component Synthesis via Cu-Catalyzed Alkylation/Allylboration
This advanced protocol constructs a chiral homoallylic alcohol from three separate components in a single pot: a pro-chiral boronate, an organometallic reagent, and an aldehyde.[6] A copper catalyst and a chiral phosphoramidite ligand facilitate an enantioselective allylic alkylation to form a chiral α-substituted allylboronate, which then reacts with a subsequently added aldehyde with high diastereoselectivity.[6]
| Component | Amount | Molar Equiv. | Role |
| (E)-3-chloroprop-1-en-1-yl)diisopropoxyborane | 1.0 mmol | 1.0 | Boronate precursor |
| CuCl | 0.02 mmol | 0.02 (2 mol%) | Catalyst |
| Chiral Ligand (e.g., phosphoramidite) | 0.04 mmol | 0.04 (4 mol%) | Chiral source |
| Alkylmagnesium Bromide (R-MgBr) | 1.1 mmol | 1.1 | Alkylating agent |
| Aldehyde (R'-CHO) | 1.2 mmol | 1.2 | Electrophile |
| BF3·OEt2 | 1.2 mmol | 1.2 | Lewis acid catalyst |
| THF | 5 mL | - | Solvent |
Step-by-Step Procedure:
-
Catalyst Preparation: In a flame-dried, argon-purged flask, dissolve CuCl (2 mol%) and the chiral ligand (4 mol%) in THF. Stir for 15 minutes at room temperature.
-
Alkylation: Cool the catalyst solution to -78 °C. Add the diisopropyl (E)-3-chloroprop-1-en-1-yl)boronate (1.0 eq). Then, add the alkylmagnesium bromide solution (1.1 eq) dropwise over 20 minutes. Stir the mixture at this temperature for 3 hours. This step generates the chiral α-substituted allylboronate.
-
Allylboration: To the same flask, add the aldehyde (1.2 eq) followed by the Lewis acid catalyst BF3·OEt2 (1.2 eq).
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction carefully at 0 °C by adding saturated aqueous sodium bicarbonate solution. Extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over MgSO4, and concentrate. The resulting homoallylic alcohol can be purified by flash chromatography. The high diastereoselectivity and enantioselectivity (often >90% ee) are hallmarks of this method.[6]
Figure 3: Workflow for one-pot three-component synthesis.
Trustworthiness: Key Considerations for Success
-
Reagent Quality: The purity of the starting materials, particularly the organometallic reagents and the diboron source, is critical. Anhydrous and oxygen-free conditions are mandatory, especially for the organometallic steps.
-
Catalyst Choice: The selection of the catalyst and, where applicable, the chiral ligand, is the most important parameter for achieving high selectivity. The protocols described are robust, but optimization may be required for novel substrates.
-
Solvent Effects: As seen in the palladium-catalyzed reaction, the solvent system can be crucial for facilitating challenging steps like the displacement of a hydroxyl group.[5] Non-coordinating solvents generally favor the closed Zimmerman-Traxler transition state.[3]
-
Monitoring: Careful reaction monitoring by TLC or GC-MS is essential to determine the completion of each stage before proceeding to the next in a one-pot sequence.
Conclusion
One-pot syntheses utilizing this compound represent a significant advancement in the efficient and stereoselective synthesis of valuable homoallylic alcohols. By understanding the underlying mechanistic principles and leveraging tandem catalytic systems, researchers can dramatically shorten synthetic routes, reduce waste, and access complex molecular targets with high precision. The protocols provided herein serve as a robust foundation for professionals in drug discovery and process development to implement these powerful strategies in their own work.
References
-
Hall, D. G., et al. (2016). Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Journal of the American Chemical Society. [Link]
-
Canales, E., & Soderquist, J. A. (2006). Stereoselective synthesis of 1,4-diols by a tandem allylboration-allenylboration sequence. PubMed. [Link]
-
Organic Chemistry Portal. Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. Organic Chemistry Portal. [Link]
-
Gopalsamuthiram, V., & Chong, J. M. (2011). Chiral α-substituted allylboronates in a one-pot three-component asymmetric allylic alkylation/carbonyl allylation reaction sequence — Applications to the syntheses of (+)-(3R,5R)-3-hydroxy-5-decanolide and (–)-massoialactone. Canadian Science Publishing. [Link]
-
Fernández, E., & Whiting, A. (2016). Di(isopropylprenyl)borane: A New Hydroboration Reagent for the Synthesis of Alkyl and Alkenyl Boronic Acids. ResearchGate. [Link]
-
Aggarwal, V. K., et al. (2017). Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles. Journal of the American Chemical Society. [Link]
-
Szabó, K. J., et al. (2012). Palladium-Catalyzed Synthesis and Isolation of Functionalized Allylboronic Acids: Selective, Direct Allylboration of Ketones. PMC - NIH. [Link]
-
Liu, X. Y. (2021). Stereoselective synthesis of allyl boronates, reaction conditions: 1... ResearchGate. [Link]
-
Studer, A., et al. (2018). Radical-Polar Crossover Reactions of Dienylboronate Complexes: Synthesis of Functionalized Allylboronic Esters. PMC - NIH. [Link]
-
Himo, F., & Eriksson, L. (2015). Mechanism and Stereoselectivity of the BINOL-Catalyzed Allylboration of Skatoles. ACS Publications. [Link]
-
Kabalka, G. W., Yang, K., & Wang, Z. (2000). The reaction of P-ketoacids with allylboronates. Contemporary Boron Chemistry. [Link]
-
Chong, J. M., et al. (2013). Highly Diastereo- and Enantioselective Allylboration of Aldehydes using α-Substituted Allyl/Crotyl Pinacol Boronic Esters via in Situ Generated Borinic Esters. Journal of the American Chemical Society. [Link]
-
Antilla, J. C., et al. (2014). Highly Stereo- and Enantioselective Syntheses of δ-Alkyl-Substituted (Z)-Homoallylic Alcohols. PMC - NIH. [Link]
-
Organic Chemistry Portal. Allyl alcohol synthesis by allylic substitution. Organic Chemistry Portal. [Link]
-
Studer, A., et al. (2018). Radical-Polar Crossover Reactions of Dienylboronate Complexes: Synthesis of Functionalized Allylboronic Esters Supporting Information. Semantic Scholar. [Link]
-
Szabó, K. J., et al. (2006). Direct Boronation of Allyl Alcohols with Diboronic Acid Using Palladium Pincer-Complex Catalysis. A Remarkably Facile Allylic Displacement of the Hydroxy Group under Mild Reaction Conditions. Organic Chemistry Portal. [Link]
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Troubleshooting & Optimization
Technical Support Center: Diastereoselectivity in Diisopropyl Allylboronate Reactions
Welcome to the technical support hub for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth, field-proven insights into mastering the diastereoselectivity of diisopropyl allylboronate reactions. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic strategies effectively.
Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding allylboration reactions.
Q1: What is the fundamental model used to predict diastereoselectivity in allylboration reactions?
The stereochemical outcome of allylborations of aldehydes and ketones is most commonly rationalized using the Zimmerman-Traxler model . This model posits a closed, chair-like six-membered transition state where the boron atom coordinates to the carbonyl oxygen. The substituents on both the allylboronate and the carbonyl compound arrange themselves to minimize steric strain, which dictates the facial selectivity of the reaction.[1][2]
Q2: How does the geometry of the allylboronate (E vs. Z) influence the diastereomeric outcome?
The geometry of the double bond in the allylboronate reagent is critical. According to the Zimmerman-Traxler model, a stereospecific transfer of chirality occurs:
-
An (E)-allylboronate preferentially forms the anti-diastereomer.
-
A (Z)-allylboronate preferentially forms the syn-diastereomer.
This predictability is a cornerstone of stereoselective synthesis using these reagents.[1]
Q3: What is the primary role of a Lewis acid in these reactions?
While thermal allylboration is possible, it is often slow. Lewis acids act as powerful catalysts, dramatically accelerating the reaction rate.[3][4] Their primary role is to coordinate to one of the oxygen atoms of the boronate ester. This coordination increases the electrophilicity of the boron atom, making the allyl group more nucleophilic and facilitating the reaction even at very low temperatures (e.g., -78 °C).[5][6] This allows for faster reactions while maintaining or even improving diastereoselectivity.[3]
Q4: Can I use a chiral auxiliary to control the stereochemistry?
Yes, chiral auxiliaries are a powerful strategy. The chirality can be incorporated into the diol backbone of the boronic ester itself. For instance, chiral diols derived from tartrates or BINOL can be used to create chiral allylboronates that react with achiral aldehydes to produce enantiomerically enriched homoallylic alcohols.[7][8][9] Alternatively, chiral Brønsted or Lewis acids can be used as catalysts to induce enantioselectivity in reactions between achiral starting materials.[3][10]
Troubleshooting Guide: Improving Diastereoselectivity
This section provides a structured approach to diagnosing and solving common issues encountered during this compound reactions.
Problem 1: Low Diastereomeric Ratio (d.r.)
You are obtaining a mixture of diastereomers close to 1:1, or significantly lower than expected.
Scientific Rationale: The energy difference between the diastereomeric transition states (e.g., chair vs. boat, or chair with axial vs. equatorial substituents) can be small. At higher temperatures, there is sufficient thermal energy to overcome the activation barrier for the less favored pathway, leading to a loss of selectivity.[11][12] Reactions of allylic boranes with aldehydes are readily performed at -78 °C, whereas ketones often require higher temperatures.[11]
Solution:
-
Lower the Temperature: Perform the reaction at -78 °C (a dry ice/acetone bath). For some highly reactive substrates, temperatures as low as -100 °C may be beneficial.
-
Maintain Temperature Control: Ensure the reaction flask is well-insulated and that reagents are pre-cooled before addition. Add solutions dropwise via a syringe pump to avoid localized warming.
| Temperature | Typical Effect on Diastereoselectivity (Illustrative) |
| Room Temp (25 °C) | Often leads to poor d.r. and potential side reactions. |
| 0 °C | Moderate improvement, but may not be sufficient. |
| -40 °C | Good selectivity for many systems. |
| -78 °C | Recommended starting point for maximizing d.r. |
Scientific Rationale: The choice of Lewis acid is critical. Some Lewis acids may not be strong enough to enforce a single, highly ordered transition state. Theoretical studies show that Lewis acid coordination to the boronate oxygen (strengthening boron's electrophilicity) is the productive pathway, whereas coordination to the aldehyde carbonyl can be less effective or even inhibitory.[5][6] Incorrect stoichiometry can also lead to background uncatalyzed reactions or the formation of less selective catalytic species.
Solution:
-
Screen Lewis Acids: If one Lewis acid gives poor results, screen others. Common choices include AlCl₃, Sc(OTf)₃, and SnCl₄-based systems.[3][13] Sc(OTf)₃ is often effective for sterically hindered substrates.[13]
-
Optimize Catalyst Loading: Start with a catalytic amount (e.g., 10 mol%). If results are poor, cautiously increase the loading, but be aware that excess Lewis acid can sometimes chelate to the product or cause side reactions.
Scientific Rationale: The structure of the aldehyde or ketone can profoundly influence selectivity. A chiral aldehyde may have an inherent facial bias (governed by Felkin-Ahn or chelation control models) that either supports ("matched case") or opposes ("mismatched case") the directing effect of the allylboronate. Strong chelation between a Lewis acid and a heteroatom on the substrate can lock the conformation and override the normal Zimmerman-Traxler preference.[14]
Solution:
-
Analyze the Substrate: Evaluate the steric and electronic properties of your aldehyde. Identify any potential chelating groups (e.g., α- or β-alkoxy groups).
-
Switch Reagent or Catalyst: In a "mismatched" case, the inherent selectivity of the this compound may not be strong enough. Consider switching to a more sterically demanding chiral borane (e.g., one derived from α-pinene) to enforce reagent control over substrate control.[7]
Problem 2: Inconsistent or Irreproducible Results
Your diastereoselectivity varies significantly between seemingly identical experimental runs.
Scientific Rationale: Allylboronates and Lewis acids are highly sensitive to moisture. Water can hydrolyze the boronate to an unreactive boronic acid and can deactivate the Lewis acid catalyst. This leads to variable reaction rates and promotes the low-selectivity background thermal reaction.
Solution:
-
Employ Rigorous Anhydrous Techniques:
-
Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen or argon.
-
Use freshly distilled, anhydrous solvents. Solvents from commercial suppliers should be used from a sealed bottle or passed through a solvent purification system.
-
Ensure all reagents are anhydrous and handled under an inert atmosphere.
-
Scientific Rationale: The diastereoselectivity is directly dependent on the geometric purity of the allylboronate. If your starting material is a mixture of (E) and (Z) isomers, you will inevitably obtain a mixture of syn and anti products. Some allylboronates can also isomerize over time or under certain conditions.[12]
Solution:
-
Verify Reagent Purity: Check the purity and isomeric ratio of your this compound by ¹H NMR before use.
-
Use Freshly Prepared Reagents: If possible, use freshly prepared or recently purchased allylboronates. Store them under an inert atmosphere at low temperature as recommended by the supplier.
Experimental Protocols
This protocol serves as a robust starting point for optimization.
-
Apparatus Setup: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.1 mmol, 10 mol%) under a positive pressure of dry argon.
-
Solvent Addition: Add anhydrous toluene (6 mL) via syringe and cool the resulting suspension to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add the this compound (1.1 mmol, 1.1 equiv) to the cold suspension. Stir for 15 minutes.
-
Substrate Addition: Slowly add a solution of the aldehyde (1.0 mmol, 1.0 equiv) in anhydrous toluene (2 mL) dropwise over 20 minutes using a syringe pump.
-
Reaction Monitoring: Stir the reaction at -78 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 16 hours.[13]
-
Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NaHCO₃ or Rochelle's salt at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR analysis of the crude or purified material.
Visualizing the Reaction Mechanism
Understanding the transition state is key to controlling the outcome. The following diagrams illustrate the core principles governing diastereoselectivity.
The Zimmerman-Traxler Transition State
The chair-like transition state minimizes steric interactions, placing the larger substituent (R) of the aldehyde in a pseudo-equatorial position. This explains the stereospecificity of the reaction.
Caption: Zimmerman-Traxler transition states for E- and Z-allylboronates.
Troubleshooting Workflow
A logical flowchart to guide experimental diagnosis when faced with poor diastereoselectivity.
Caption: A workflow for troubleshooting poor diastereoselectivity.
References
-
Sakata, K., & Fujimoto, H. (2008). Quantum Chemical Study of Lewis Acid Catalyzed Allylboration of Aldehydes. Journal of the American Chemical Society, 130(37), 12519–12526. [Link]
-
Ishiyama, T., Ahiko, T.-a., & Miyaura, N. (2002). Acceleration Effect of Lewis Acid in Allylboration of Aldehydes: Catalytic, Regiospecific, Diastereospecific, and Enantioselective Synthesis of Homoallyl Alcohols. Journal of the American Chemical Society, 124(44), 12954–12955. [Link]
-
Elford, T. G., & Hall, D. G. (2016). Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Journal of the American Chemical Society. [Link]
-
Rauniyar, V., Zhai, H., & Hall, D. G. (2008). Catalytic Enantioselective Allyl- and Crotylboration of Aldehydes Using Chiral Diol•SnCl4 Complexes. Optimization, Substrate Scope and Mechanistic Investigations. Journal of the American Chemical Society, 130(26), 8481–8490. [Link]
-
Jadhav, P. K., & Brown, H. C. (1981). Chiral Synthesis via Organoboranes. 5. Asymmetric Allylboration via Chiral Allyldialkylboranes. Synthesis of Homoallylic Alcohols. The Journal of Organic Chemistry, 46(14), 2988–2990. [Link]
-
Sakata, K., & Fujimoto, H. (2008). Quantum chemical study of Lewis acid catalyzed allylboration of aldehydes. Journal of the American Chemical Society, 130(37), 12519-12526. [Link]
-
Proctor, R. S. J., & Phipps, R. J. (2022). Boron-Catalyzed, Diastereo- and Enantioselective Allylation of Ketones with Allenes. ACS Catalysis, 12(17), 10633–10639. [Link]
-
Marek, I., & Knochel, P. (2013). Axial Preferences in Allylation Reactions via the Zimmerman–Traxler Transition State. Accounts of Chemical Research, 46(12), 2806–2817. [Link]
-
Lou, S., & Schaus, S. E. (2008). Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols. Journal of the American Chemical Society, 130(22), 6922–6923. [Link]
-
Proctor, R. S. J., & Phipps, R. J. (2022). Boron-Catalyzed, Diastereo- and Enantioselective Allylation of Ketones with Allenes. ACS Catalysis, 12(17), 10633-10639. [Link]
-
Kennedy, J. W. J., & Hall, D. G. (2004). Lewis acid catalyzed allylboration: discovery, optimization, and application to the formation of stereogenic quaternary carbon centers. The Journal of Organic Chemistry, 69(13), 4412–4428. [Link]
-
Sandford, C., Rasappan, R., & Aggarwal, V. K. (2017). Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles. Journal of the American Chemical Society, 139(42), 14995–15001. [Link]
-
Marek, I., & Knochel, P. (2013). Axial Preferences in Allylation Reactions via the Zimmerman–Traxler Transition State. Accounts of Chemical Research, 46(12), 2806-2817. [Link]
-
Knochel, P., & Marek, I. (2012). Axial Preferences in Allylations via the Zimmerman–Traxler Transition State. Angewandte Chemie International Edition, 51(4), 844-846. [Link]
-
ACS Fall 2025. (2025). Investigating unusual selectivity in α-substituted allylboration reactions with aldehydes using DFT modeling. ACS Fall 2025. [Link]
-
Fang, G. Y., & Aggarwal, V. K. (2013). Highly Diastereo- and Enantioselective Allylboration of Aldehydes using α-Substituted Allyl/Crotyl Pinacol Boronic Esters via in Situ Generated Borinic Esters. Journal of the American Chemical Society, 135(14), 5316–5319. [Link]
-
ResearchGate. (n.d.). Allyl addition to aldehydes with α‐substituted allylboronate. ResearchGate. [Link]
-
Fang, G. Y., & Aggarwal, V. K. (2013). Highly Diastereo- and Enantioselective Allylboration of Aldehydes using α‑Substituted Allyl/Crotyl Pinacol Boronic Esters via in Situ Generated Borinic Esters. Journal of the American Chemical Society, 135, 5316-5319. [Link]
-
Jain, P., & Antilla, J. C. (2010). Chiral Brønsted Acid-Catalyzed Allylboration of Aldehydes. Angewandte Chemie International Edition, 49(43), 7943–7945. [Link]
-
Maji, A., & Studer, A. (2022). Allylboronic Esters as Acceptors in Radical Addition, Boron 1,2-Migration, and Trapping Cascades. Organic Letters, 24(4), 1014–1019. [Link]
-
Liu, L., & Gong, J.-X. (2016). Highly Stereo- and Enantioselective Syntheses of δ-Alkyl-Substituted (Z)-Homoallylic Alcohols. Angewandte Chemie International Edition, 55(48), 15151–15155. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]
-
Ashenhurst, J. (2025, April 10). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Allylation Reactions of Aldehydes with Allylboronates in Aqueous Media: Unique Reactivity and Selectivity that are Only Observed in the Presence of Water. ResearchGate. [Link]
-
Mear, S. J., et al. (2022). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ChemRxiv. [Link]
-
Mear, S. J., et al. (2022). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ResearchGate. [Link]
-
ResearchGate. (n.d.). 2.4 General Principles of Diastereoselective Reactions: Acyclic Control of Diastereoselectivity. ResearchGate. [Link]
-
Minikel, E. V. (2015, April 8). Organic chemistry 25: Stereochemistry - diastereoselective and enantioselective reactions. CureFFI.org. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Diastereoselectivity. Organic Chemistry. Oxford University Press. [Link]
-
Mear, S. J., et al. (2022). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ResearchGate. [Link]
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- 4. Lewis acid catalyzed allylboration: discovery, optimization, and application to the formation of stereogenic quaternary carbon centers. (2004) | Jason W. J. Kennedy | 87 Citations [scispace.com]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Allylboration of Hindered Aldehydes
Welcome to the technical support center for the allylboration of hindered aldehydes. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful carbon-carbon bond-forming reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered when working with sterically demanding substrates. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Issues and Solutions
The allylboration of sterically hindered aldehydes can be a nuanced process. Below are common problems with detailed solutions and the rationale behind them.
Issue 1: Low or No Product Yield
You've set up your reaction, but upon analysis, you find a low yield of your desired homoallylic alcohol or no product at all.
Possible Causes and Recommended Actions:
-
Insufficient Reaction Time or Temperature: The increased steric hindrance of the aldehyde can significantly slow down the reaction rate. While many standard allylboration reactions proceed quickly at low temperatures, hindered substrates may require more forcing conditions.
-
Action: Gradually increase the reaction temperature from -78°C to -40°C or even 0°C. Monitor the reaction progress carefully by thin-layer chromatography (TLC) or LC-MS to avoid potential side reactions at higher temperatures.
-
Causality: The Zimmerman-Traxler transition state, a six-membered chair-like arrangement, is necessary for the reaction to occur.[1] With hindered aldehydes, achieving this transition state is energetically more demanding, thus requiring higher temperatures to overcome the activation energy barrier.
-
-
Ineffective Catalyst or Reagent: Not all allylborating reagents and catalysts are suitable for hindered aldehydes.
-
Action: Consider switching to a more reactive allylboron reagent, such as those developed by Brown or Roush.[2][3] If you are performing an asymmetric synthesis, traditional chiral phosphoric acids (CPAs) may be ineffective.[4][5][6] Chiral phosphoramide catalysts have shown promise in these cases.[4][5][6]
-
Causality: The choice of catalyst and reagent can influence the stability of the transition state. For instance, computational studies have shown that chiral phosphoramide catalysts can engage in multiple hydrogen bonding interactions with the substrate, which helps to stabilize the transition state and promote the reaction.[4][5][6]
-
-
Atmospheric Contamination: Allylboron reagents and some catalysts are sensitive to air and moisture.
-
Action: Ensure your reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon).[7][8][9] Flame-dry all glassware before use and use freshly distilled, anhydrous solvents.
-
Causality: Water can hydrolyze the allylboron reagent, rendering it inactive. Oxygen can lead to undesired side reactions.
-
Issue 2: Poor Diastereoselectivity
You are obtaining your product, but as a mixture of diastereomers with low selectivity.
Possible Causes and Recommended Actions:
-
Inappropriate Catalyst or Reagent Choice: The stereochemical outcome of the reaction is highly dependent on the geometry of the allylboron reagent and the nature of the catalyst.
-
Action: For crotylboration reactions, ensure you are using the correct (E)- or (Z)-crotylboronate to obtain the desired syn- or anti-product, respectively. The use of Lewis acids, such as BF₃·Et₂O, has been shown to enhance (E)-selectivity in some cases.[10]
-
Causality: The diastereoselectivity is dictated by the chair-like transition state, where the substituents on the aldehyde and the allylboron reagent adopt pseudo-equatorial positions to minimize steric interactions. The geometry of the double bond in the crotylboronate directly translates to the relative stereochemistry of the product.
-
-
Incorrect Temperature: Temperature can have a significant impact on diastereoselectivity.
-
Action: Running the reaction at lower temperatures (e.g., -78°C or even -95°C) can often improve diastereoselectivity.[2]
-
Causality: At lower temperatures, the energy difference between the diastereomeric transition states is more pronounced, leading to a higher preference for the formation of the thermodynamically more stable product.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry.[11]
-
Action: Toluene is a commonly used and effective solvent for allylboration reactions.[12][13] If you are experiencing poor selectivity, you may consider screening other non-coordinating polar solvents.
-
Causality: Solvents can interact with the catalyst and reagents, subtly altering the steric and electronic environment of the transition state, which in turn affects the diastereoselectivity.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the Zimmerman-Traxler model and why is it important for understanding allylboration reactions?
A1: The Zimmerman-Traxler model describes a closed, six-membered, chair-like transition state for the reaction between an enolate (or in this case, an allylboron reagent) and an aldehyde.[1] In this model, the metal (boron) coordinates to the carbonyl oxygen of the aldehyde, and the substituents of both the allylboron reagent and the aldehyde orient themselves to minimize steric strain, typically by occupying pseudo-equatorial positions. This model is crucial for predicting and explaining the high diastereoselectivity observed in many allylboration reactions.
Q2: How do Lewis acids enhance the rate of allylboration of hindered aldehydes?
A2: Lewis acids can accelerate the allylboration of aldehydes by coordinating to the carbonyl oxygen of the aldehyde.[12][14] This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the allylboron reagent.[12][14] This is particularly beneficial for hindered aldehydes, which are inherently less reactive. Additionally, in some cases, Lewis acids can interact with the allylboronate itself.[12]
Q3: Can I use α-substituted allylboron reagents with hindered aldehydes?
A3: Yes, but it can be challenging. α-Substituted allylboranes have a tendency to undergo 1,3-borotropic shifts, which can lead to a mixture of products. The presence of a hindered aldehyde can exacerbate this issue. However, specific methodologies have been developed to address this, such as the use of certain Lewis acids or the in situ generation of more reactive borinic esters.
Q4: What are some common side reactions to be aware of?
A4: Besides the potential for 1,3-borotropic shifts with α-substituted allylboranes, other possible side reactions include the reduction of the aldehyde if a hydride source is present, and enolization of the aldehyde under basic conditions. Careful control of the reaction conditions and purity of reagents is key to minimizing these unwanted pathways.
Experimental Protocols and Data
Table 1: Catalyst and Temperature Effects on the Allylboration of Pivaldehyde
| Entry | Catalyst (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | (S)-3a (CPA) | -75 | Good | 40 | [15] |
| 2 | (R)-3b (CPA) | -75 | - | 67 | [15] |
| 3 | (R)-3c (acidic catalyst) | - | Low | Low | [4][15] |
| 4 | Phosphoramide 3e (0.5) | - | High | High | [4][5] |
| 5 | (R)-TRIP-PA (5) | -30 | High | 98 | [13][16] |
Note: This table is a compilation of data from multiple sources to illustrate trends. For specific experimental details, please consult the cited literature.
General Protocol for the Asymmetric Allylboration of a Hindered Aldehyde
Note: This is a general procedure and may require optimization for your specific substrate. Always follow proper laboratory safety procedures.[7][8][9]
-
Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (nitrogen or argon). Allow the flask to cool to room temperature.
-
Reagent Addition:
-
To the cooled flask, add the chiral catalyst (e.g., 2.5-10 mol%).
-
Add anhydrous toluene via syringe.
-
Cool the solution to the desired temperature (typically -78°C) using a dry ice/acetone bath.
-
Add the allylboronic acid pinacol ester (typically 1.1-1.5 equivalents) dropwise via syringe.
-
Stir the mixture for 15-30 minutes at this temperature.
-
Slowly add the hindered aldehyde (1.0 equivalent) as a solution in anhydrous toluene via syringe.
-
-
Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC or LC-MS.
-
Quenching and Workup:
-
Once the reaction is complete, quench it by adding a suitable reagent (e.g., saturated aqueous NH₄Cl or water).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired homoallylic alcohol.
Visualizing the Process
Diagram 1: Zimmerman-Traxler Transition State
Caption: A simplified representation of the chair-like Zimmerman-Traxler transition state.
Diagram 2: Experimental Workflow for Allylboration
Caption: A step-by-step workflow for a typical allylboration experiment.
References
-
Wang, Y.-H., He, B.-J., Kalita, S. J., Zhao, Z.-N., Li, Y.-C., Zhang, D.-H., Yi, Z.-Q., Bao, J., & Terada, M. (2025). Chiral Brønsted acid-catalysed enantioselective allylboration of sterically hindered aldehydes enabled by multiple hydrogen bonding interactions. Chemical Science, 16(9), 3865-3871. [Link]
-
Rauniyar, V., Zhai, H., & Hall, D. G. (2008). Catalytic Enantioselective Allyl- and Crotylboration of Aldehydes Using Chiral Diol·SnCl4 Complexes. Optimization, Substrate Scope and Mechanistic Investigations. Journal of the American Chemical Society, 130(26), 8481–8490. [Link]
-
Green, S. P., & Goodman, J. M. (2020). Computational Studies of Chiral Hydroxyl Carboxylic Acids: The Allylboration of Aldehydes. The Journal of Organic Chemistry, 85(24), 16104–16111. [Link]
-
Elford, T. G., & Hall, D. G. (2011). Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles. Journal of the American Chemical Society, 133(41), 16541–16549. [Link]
-
Luo, Y., Hepburn, H. B., Chotsaeng, N., & Lam, H. W. (2016). Lewis Acid Catalyzed Borotropic Shifts in the Design of Diastereo- and Enantioselective γ-Additions of Allylboron Moieties to Aldimines. Angewandte Chemie International Edition, 55(20), 6068–6072. [Link]
-
Gordillo, R. (2025). Investigating unusual selectivity in α-substituted allylboration reactions with aldehydes using DFT modeling. ACS Fall 2025. [Link]
-
Aggarwal, V. K., & Stenson, K. (2013). and Enantioselective Allylboration of Aldehydes using α‑Substituted Allyl/Crotyl Pinacol Boronic Esters via. Journal of the American Chemical Society, 135(13), 5032–5035. [Link]
-
Jain, P., & Antilla, J. C. (2009). Chiral Brønsted Acid-Catalyzed Allylboration of Aldehydes. Angewandte Chemie International Edition, 48(49), 9343–9345. [Link]
-
Terada, M., et al. (2025). Chiral Brønsted acid-catalysed enantioselective allylboration of sterically hindered aldehydes enabled by multiple hydrogen bonding interactions. Chemical Science. [Link]
-
Jain, P., & Antilla, J. C. (2009). Chiral Brønsted Acid-Catalyzed Allylboration of Aldehydes. Organic Letters, 11(23), 5522–5524. [Link]
-
Wang, Y.-H., et al. (2025). Chiral Brønsted acid-catalysed enantioselective allylboration of sterically hindered aldehydes enabled by multiple hydrogen bonding interactions. Chemical Science. [Link]
-
Terada, M., et al. (2025). Chiral Brønsted acid-catalysed enantioselective allylboration of sterically hindered aldehydes enabled by multiple hydrogen bonding interactions. Chemical Science. [Link]
-
Kennedy, J. W., & Hall, D. G. (2004). Lewis acid catalyzed allylboration: discovery, optimization, and application to the formation of stereogenic quaternary carbon centers. The Journal of Organic Chemistry, 69(13), 4412–4428. [Link]
-
Hoffmann, R. W. (2016). Stereocontrol in Allylboration Reactions. Angewandte Chemie International Edition in English, 21(7), 489-503. [Link]
-
Luo, Y., Hepburn, H. B., Chotsaeng, N., & Lam, H. W. (2016). Lewis Acid Catalyzed Borotropic Shifts in the Design of Diastereo- and Enantioselective γ-Additions of Allylboron Moieties to Aldimines. Angewandte Chemie (International ed. in English), 55(20), 6068–6072. [Link]
-
Roush Asymmetric Allylation. (n.d.). Name-Reaction.com. [Link]
-
Kennedy, J. W. J., & Hall, D. G. (2004). Lewis acid catalyzed allylboration: discovery, optimization, and application to the formation of stereogenic quaternary carbon centers. The Journal of Organic Chemistry, 69(13), 4412–4428. [Link]
-
da Silva, F. M., de Mattos, M. C. S., & Leal, W. G. (2020). A Green Approach for Allylations of Aldehydes and Ketones: Combining Allylborate, Mechanochemistry and Lanthanide Catalyst. Molecules, 25(23), 5588. [Link]
-
Wang, Y.-H., et al. (2025). Chiral Brønsted acid-catalysed enantioselective allylboration of sterically hindered aldehydes enabled by multiple hydrogen bonding interactions. ResearchGate. [Link]
-
Merrick, S., & Svejstrup, J. Q. (2014). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. Molecules, 19(9), 13476–13531. [Link]
-
Green, S. P., & Goodman, J. M. (2020). Computational Studies of Chiral Hydroxyl Carboxylic Acids: The Allylboration of Aldehydes. The Journal of Organic Chemistry, 85(24), 16104–16111. [Link]
-
Wang, Y.-H., et al. (2025). Chiral Brønsted acid-catalysed enantioselective allylboration of sterically hindered aldehydes enabled by multiple hydrogen bonding interactions. PubMed. [Link]
-
Chen, M., & Roush, W. R. (2011). Highly (E)-Selective BF3·Et2O Promoted Allylboration of Chiral Nonracemic α-Substituted Allylboronates and Analysis of the Origin of Stereocontrol. Organic Letters, 13(8), 1992–1995. [Link]
-
Braga, A. T., Silvani, A., & Passarella, D. (2021). Brown Allylation: Application to the Synthesis of Natural Products. European Journal of Organic Chemistry, 2021(22), 3214–3222. [Link]
-
JoVE. (2017, January 17). Performing a Reaction Under an Inert Atmosphere [Video]. YouTube. [Link]
-
Kennedy, J. W. J., & Hall, D. G. (2004). Lewis Acid Catalyzed Allylboration: Discovery, Optimization, and Application to the Formation of Stereogenic Quaternary Carbon Centers. ResearchGate. [Link]
-
Fletcher, C. J., et al. (2022). Highly Selective Allylborations of Aldehydes Using α,α-Disubstituted Allylic Pinacol Boronic Esters. Organic Letters, 24(42), 7794–7799. [Link]
-
Pescitelli, G., & Di Bari, L. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(3), 707–721. [Link]
-
Flamme, E. M., & Roush, W. R. (2002). Enantioselective Synthesis of 1,5-anti- and 1,5-syn-Diols Using a Highly Diastereoselective One-Pot Double Allylboration Reaction Sequence. Journal of the American Chemical Society, 124(46), 13644–13645. [Link]
-
Chen, M., & Roush, W. R. (2011). Enantioselective syntheses of syn- and anti-β-hydroxyallylsilanes via allene hydroboration-aldehyde allylboration reactions. Organic Letters, 13(8), 1992–1995. [Link]
-
Sanseverino, A. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews. [Link]
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Nichols, L. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]
-
Optimization of catalyst for the allylation of aldehyde. (n.d.). ResearchGate. [Link]
-
Liu, R. Y., & Morken, J. P. (2022). Boron-Catalyzed, Diastereo- and Enantioselective Allylation of Ketones with Allenes. ACS Catalysis, 12(17), 10834–10839. [Link]
-
Diner, C., & Szabó, K. J. (2017). Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Journal of the American Chemical Society, 139(1), 2–14. [Link]
Sources
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- 3. air.unimi.it [air.unimi.it]
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- 11. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 15. Chiral Brønsted acid-catalysed enantioselective allylboration of sterically hindered aldehydes enabled by multiple hydrogen bonding interactions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08443H [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
suppression of side reactions with Diisopropyl Allylboronate
Welcome to the technical support center for diisopropyl allylboronate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this versatile reagent. Our goal is to empower you with the knowledge to suppress common side reactions and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that arise when working with this compound.
Q1: What is this compound and what are its primary applications?
This compound is an organoboron compound widely used in organic synthesis.[1] Its primary application is in the allylboration of carbonyl compounds (aldehydes and ketones) and imines to form homoallylic alcohols and amines, respectively.[2][3][4] This reaction is crucial for constructing carbon-carbon bonds and introducing stereocenters with high control, making it a valuable tool in the synthesis of complex molecules, pharmaceutical intermediates, and natural products.[1][5]
Q2: What are the most common side reactions observed with this compound?
The two most prevalent side reactions are protodeboronation and isomerization .
-
Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, leading to the formation of propene and diisopropyl borate.[6][7] This is a common undesired side reaction for many organoboron compounds.[6]
-
Isomerization of the allylboronate to its vinylboronate or other isomeric forms can occur, particularly in the presence of transition metal catalysts or under thermal stress.[8][9][10] This depletes the desired reagent and can introduce impurities into the reaction mixture.
Q3: How can I minimize protodeboronation?
Protodeboronation is often promoted by the presence of moisture or acidic protons. To minimize this side reaction:
-
Ensure strictly anhydrous reaction conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use a non-protic solvent. Solvents like THF, diethyl ether, or toluene are generally preferred over protic solvents like methanol or water.
-
Control the reaction pH. The propensity for protodeboronation can be highly dependent on the pH of the reaction medium.[6] For base-sensitive substrates, consider using "slow release" strategies with boronate esters like MIDA boronates to keep the concentration of the free boronic acid low.[6]
Q4: My reaction is sluggish. Should I heat it?
While gentle heating can sometimes increase the reaction rate, be cautious. This compound and related compounds can be susceptible to thermal decomposition and isomerization.[8] It is generally advisable to first explore other options to improve reactivity, such as:
-
Using a more Lewis acidic boronate ester: In some cases, switching to a different boronate ester, like the pinacol ester, might alter reactivity, although this compound is often used for its specific steric and electronic properties.
-
Addition of a Lewis acid: A Lewis acid can activate the carbonyl substrate, facilitating the allylboration reaction. However, care must be taken as Lewis acids can also promote side reactions.
-
Switching to the corresponding allylboronic acid: Allylboronic acids are often more reactive than their ester counterparts.[11][12]
Q5: How should I store and handle this compound?
This compound should be stored at 2-8 °C under an inert atmosphere to minimize degradation.[1][13] It is a flammable liquid and vapor, and can cause skin and eye irritation.[14] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Guide 1: Low Yield of the Desired Homoallylic Alcohol/Amine
A low yield of the desired product is a common issue. The following workflow can help you diagnose and resolve the problem.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Step 1: Verify Purity of Starting Materials
-
This compound: Impurities in the reagent can inhibit the reaction or lead to side products. Consider purifying the reagent by distillation under reduced pressure if its purity is questionable. A general method for purifying boronic acids and their derivatives involves conversion to a salt, isolation, and then regeneration of the pure compound.[15]
-
Aldehyde/Imine: Ensure the electrophile is pure and free of acidic or basic impurities that could catalyze side reactions.
-
Solvent: Use freshly distilled, anhydrous solvent.
Step 2: Review Reaction Conditions
-
Anhydrous Conditions: As mentioned in the FAQs, moisture can lead to protodeboronation. Ensure all glassware is oven- or flame-dried and the reaction is run under a positive pressure of an inert gas.
-
Temperature: If the reaction is run at elevated temperatures, consider if thermal decomposition or isomerization is occurring. Running the reaction at a lower temperature for a longer duration may be beneficial.
Step 3: Analyze Crude Reaction Mixture
-
Identify Byproducts: Use techniques like 1H NMR, 11B NMR, and GC-MS to identify the major components of the crude reaction mixture. This will provide crucial clues about the competing side reactions.
If Protodeboronation is Detected:
-
Implement Stricter Anhydrous Techniques: Re-evaluate your solvent and glassware drying procedures. The use of molecular sieves can also help to scavenge trace amounts of water.
-
Buffer the Reaction: If your substrate or other reagents introduce acidic or basic species, consider the use of a non-nucleophilic base or buffer to maintain a neutral pH.
If Isomerization is Detected:
-
Avoid Trace Metals: Ensure your glassware is scrupulously clean and free of any residual transition metals from previous reactions, as these can catalyze isomerization.[8][10]
-
Lower Reaction Temperature: Isomerization can be temperature-dependent.
If a High Amount of Unreacted Starting Material is Observed:
-
Increase Reactivity:
-
Lewis Acid Catalysis: The addition of a catalytic amount of a Lewis acid (e.g., BF3·OEt2, Sc(OTf)3) can activate the carbonyl and accelerate the reaction. However, a screen of Lewis acids may be necessary, as some can promote side reactions.
-
Use of Allylboronic Acid: As a more reactive alternative, consider synthesizing the corresponding allylboronic acid.[11][12]
-
Guide 2: Poor Diastereoselectivity in the Allylboration Reaction
Poor diastereoselectivity can be a frustrating outcome, especially when a specific stereoisomer is desired.
Factors Influencing Diastereoselectivity
Caption: Key factors influencing diastereoselectivity.
Analysis of the Problem
The stereochemical outcome of the allylboration of aldehydes is generally well-predicted by the Zimmerman-Traxler model , which proposes a chair-like six-membered transition state. The relative orientation of the substituents on the aldehyde and the allylboronate in this transition state determines the diastereoselectivity of the product.
Troubleshooting Steps
-
Confirm the Isomeric Purity of the Allylboronate: If you are using a substituted allylboronate (e.g., crotylboronate), the E/Z isomeric purity is critical. Any contamination with the other isomer will lead to the formation of the corresponding diastereomeric product. Verify the isomeric purity of your reagent by NMR.
-
Re-evaluate the Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the competing transition states.
-
Solvent Effects: The polarity of the solvent can influence the tightness of the Zimmerman-Traxler transition state. A survey of different anhydrous, non-protic solvents (e.g., toluene, THF, CH2Cl2) may reveal an optimal medium for high diastereoselectivity.
-
Lewis Acid Additives: The use of a Lewis acid can significantly impact diastereoselectivity. Bulky Lewis acids can enforce a more ordered transition state, potentially improving selectivity. However, some Lewis acids may chelate to the aldehyde in a way that favors the formation of the undesired diastereomer. An experimental screen of different Lewis acids is recommended.
-
Consider an Alternative Boronate Ester: The steric bulk of the diisopropyl groups plays a role in the transition state. In some cases, switching to a different boronate ester (e.g., pinacol) may alter the steric environment sufficiently to favor the desired diastereomer.
Experimental Protocols
Protocol 1: General Procedure for the Allylboration of an Aldehyde with this compound
This protocol provides a starting point for your experiments. Optimization of temperature, solvent, and reaction time will likely be necessary for specific substrates.
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen or argon.
-
Use freshly distilled, anhydrous solvent (e.g., THF, Toluene, or CH2Cl2).
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the aldehyde (1.0 equiv).
-
Dissolve the aldehyde in the chosen anhydrous solvent (concentration typically 0.1-0.5 M).
-
Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).
-
-
Addition of this compound:
-
Slowly add this compound (1.1-1.5 equiv) to the stirred solution of the aldehyde via syringe.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC-MS.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NH4Cl or water).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation
| Side Reaction | Potential Cause | Recommended Action | Key Analytical Signature |
| Protodeboronation | Presence of water or protic impurities | Use anhydrous solvents and reagents; perform under inert atmosphere. | Propene gas evolution; presence of diisopropyl borate in crude NMR. |
| Isomerization | Trace metal contamination; elevated temperature | Use acid-washed glassware; run reaction at lower temperature. | Appearance of vinylboronate signals in 1H and 11B NMR. |
| Low Reactivity | Steric hindrance; low electrophilicity of carbonyl | Add a Lewis acid catalyst; switch to allylboronic acid. | High percentage of unreacted starting materials post-reaction. |
| Poor Diastereoselectivity | Isomeric impurities in allylboronate; non-optimal temperature or solvent | Verify reagent purity; screen solvents and temperatures. | Mixture of diastereomeric products observed by NMR or GC. |
References
-
Bel-Kacem, L., et al. (2020). Ru-catalyzed isomerization of ω-alkenylboronates towards stereoselective synthesis of vinylboronates with subsequent in situ functionalization. Communications Chemistry, 3(1), 1-9. Available at: [Link]
-
Chen, C., et al. (2020). (Z)-α-Boryl-crotylboron reagents via Z-selective alkene isomerization and application to stereoselective syntheses of (E)-δ-boryl-syn-homoallylic alcohols. Angewandte Chemie International Edition, 59(42), 18536-18541. Available at: [Link]
-
Diner, C., & Szabó, K. J. (2017). Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Journal of the American Chemical Society, 139(1), 2-14. Available at: [Link]
-
Leonori, D., & Aggarwal, V. K. (2017). Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles. Journal of the American Chemical Society, 139(42), 14945-14955. Available at: [Link]
-
Szabó, K. J., & Molander, G. A. (2012). Palladium-Catalyzed Synthesis and Isolation of Functionalized Allylboronic Acids: Selective, Direct Allylboration of Ketones. Organic letters, 14(24), 6122–6125. Available at: [Link]
-
Glais, L., et al. (2021). Stereodivergent Access to Trisubstituted Alkenylboronate Esters through Alkene Isomerization. Organic Letters, 23(23), 9134-9139. Available at: [Link]
-
Leonori, D., & Aggarwal, V. K. (2017). Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles. ACS Central Science, 3(10), 1084-1093. Available at: [Link]
-
Wikipedia contributors. (2023, September 26). Protodeboronation. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11435180, this compound. Retrieved January 12, 2026 from [Link].
-
Hoffmann, R. W., & Herold, T. (1981). Diastereo- and enantiomerically pure allylboronates: their synthesis and scope. Chemische Berichte, 114(1), 375-383. Available at: [Link]
- Kumar, S., et al. (2009). Process for purification of boronic acid and its derivatives. Google Patents.
-
Li, M., et al. (2020). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Organic Letters, 22(15), 5922-5926. Available at: [Link]
-
Jonker, S. (2021, January 30). Asymmetric Synthesis with Allylboronic Acids with Sybrand Jonker (Episode 44) [Video]. YouTube. [Link]
Sources
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- 5. Diastereo- and enantiomerically pure allylboronates: their synthesis and scope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
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Technical Support Center: Purification of Products from Diisopropyl Allylboronate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of products from reactions involving diisopropyl allylboronate. As a versatile and widely used reagent for the stereoselective synthesis of homoallylic alcohols, its application can sometimes lead to purification challenges.[1][2] This resource is designed to provide not just solutions, but also the underlying chemical principles to empower you in your experimental work.
Understanding the Reaction and Common Impurities
The allylboration of an aldehyde with this compound is a cornerstone reaction for C-C bond formation.[1][2] The reaction proceeds through a Zimmerman-Traxler transition state to yield a boronate ester intermediate, which is then hydrolyzed during the workup to give the desired homoallylic alcohol.[3]
However, the crude reaction mixture is rarely clean. Understanding the potential byproducts and unreacted starting materials is the first step toward a successful purification strategy.
Common Impurities Include:
-
Unreacted this compound: The starting boronate ester may be present if the reaction did not go to completion.
-
Isopropanol: Generated from the hydrolysis of the diisopropyl boronate ester product and any unreacted starting material.
-
Boric Acid (B(OH)₃): A common byproduct from the decomposition or full hydrolysis of organoboron species.[4]
-
Boronic Acids/Boronate Anhydrides: Side products that can form, especially if the starting boronate ester is not pure.[5]
-
Catalyst Residues: If a Lewis acid or chiral catalyst was used, it may persist in the crude mixture.[6][7]
General Purification Strategy Workflow
The purification process typically involves a series of steps designed to remove specific types of impurities. A general workflow is outlined below.
Caption: General purification workflow for allylboration products.
Frequently Asked Questions (FAQs)
Q1: Why is my standard silica gel column not working well for purifying my homoallylic alcohol?
This is a very common issue. Boron-containing compounds, especially boronic acids and their esters, can exhibit problematic behavior on standard silica gel for several reasons.[4]
-
Acidity of Silica: Standard silica gel is acidic. This can catalyze the hydrolysis (cleavage) of your desired boronate ester product if the workup was not sufficient, or of any remaining this compound.[8]
-
Strong Adsorption: The polar nature of boronic acids and boric acid causes them to interact strongly with the polar silica surface. This can lead to significant tailing (streaking) of your product, poor separation, or irreversible adsorption where the impurity never elutes.[4][8]
-
Co-elution: If your desired homoallylic alcohol is also polar, it may co-elute with boron-containing impurities, making separation difficult.
Q2: What are the best non-chromatographic methods to remove boron impurities?
Several highly effective methods can be used before resorting to chromatography, which often simplifies the final purification step.
| Method | Principle of Action | Pros | Cons |
| Basic Aqueous Wash | Boronic acids are weakly acidic and react with a base (e.g., NaOH, KOH) to form highly water-soluble boronate salts, which are then extracted into the aqueous layer.[8][9][10] | Simple, fast, inexpensive, and highly effective for removing acidic boron species. | Product must be stable to basic conditions. May not remove neutral boronate esters effectively. |
| Azeotropic Removal with Methanol | Boron compounds react with methanol upon heating to form volatile trimethyl borate (B(OMe)₃, b.p. 68.7 °C). This can be removed by repeated evaporation.[11][12] | Effective for a wide range of boron compounds. Does not expose the product to harsh pH. | Requires multiple evaporations. May not be suitable for volatile products. |
| Scavenger Resins | Silica-based resins functionalized with diol or diethanolamine (DEAM) groups selectively bind to boronic acids, which can then be removed by simple filtration.[8][13] | High selectivity and simple filtration-based removal. | More expensive than simple extraction. May require screening for the optimal resin. |
| Derivatization/Precipitation | Reaction with diethanolamine can form a stable, crystalline adduct with boronic acid impurities, which often precipitates from non-polar solvents and can be filtered off.[8][14] | Can be very effective for specific impurities. The adduct is often highly crystalline. | Requires an additional reagent and filtration step. Adduct formation is not universal for all boron species. |
Q3: Can I modify my chromatography conditions to improve separation?
Yes. If chromatography is necessary, several modifications can dramatically improve your results.
-
Switch to Neutral Alumina: Using neutral alumina as the stationary phase can prevent the acid-catalyzed decomposition that occurs on silica gel.[15]
-
Use Boric Acid-Treated Silica Gel: Impregnating the silica gel with boric acid can suppress the over-adsorption of boronate esters, leading to sharper peaks and better recovery.[8][16] This is particularly effective for pinacol boronate esters and can be adapted for diisopropyl esters.
-
Adjust the Solvent System: For highly polar products that are retained on the column, switching to a more polar eluent system, such as dichloromethane/methanol, can improve elution.[17] Sometimes, adding a small amount of a modifier like triethylamine (if your product is basic) or acetic acid (if your product is acidic and stable) can improve peak shape.[15]
Troubleshooting Guide: Specific Scenarios
Scenario 1: "My crude ¹H NMR shows a large, broad peak around 3.5-4.0 ppm and a sharp singlet around 1.2 ppm, in addition to my product signals."
-
Potential Cause: These signals are characteristic of isopropanol (septet and doublet) and potentially unreacted this compound. The isopropanol is a byproduct of the workup.
-
Suggested Solution: Isopropanol is highly water-soluble. Perform a thorough aqueous workup, washing the organic layer 2-3 times with water or brine.[18] If the signals persist, they can typically be removed under high vacuum, provided your product is not volatile.
Scenario 2: "After column chromatography, my product fractions are still contaminated with a boron impurity."
-
Potential Cause: The impurity is likely co-eluting with your product due to similar polarity. This often happens if a preliminary purification step was skipped.
-
Troubleshooting Steps:
-
Re-purify using a non-chromatographic method: Dissolve the impure material in a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Perform a basic wash with 1M NaOH or KOH solution to remove any acidic boron species.[9]
-
Wash with brine, dry the organic layer, and re-concentrate.
-
Analyze the material by TLC or NMR. If the impurity is gone, you are done. If it persists, it may be a neutral boron species, and a second column using a different stationary phase (neutral alumina) or a modified eluent may be necessary.[15]
-
Caption: Decision tree for removing a persistent boron impurity.
Scenario 3: "My product yield is very low after chromatography, and TLC of the column shows material stuck at the baseline."
-
Potential Cause: Your product or a boron-containing intermediate is strongly and possibly irreversibly adsorbing to the acidic silica gel.[4][8]
-
Suggested Solutions:
-
Change Stationary Phase: For the next attempt, use neutral alumina or boric acid-treated silica.[15][16]
-
Use a "Sacrificial" Base: If your product is stable, pre-treating the silica gel with a small amount of triethylamine in the slurry can neutralize active sites and improve recovery of some compounds.
-
Avoid Chromatography: Rely on the non-chromatographic methods described in the FAQ section. A combination of a basic wash followed by recrystallization or distillation (if applicable) can often yield pure material without the need for a column.[8]
-
Detailed Experimental Protocols
Protocol 1: Purification by Basic Aqueous Extraction
This protocol is the first line of defense for removing acidic boron byproducts like boric acid and boronic acids.
-
Reaction Quench: After the reaction is complete, cool the mixture to 0 °C. Slowly add a quenching agent (e.g., water, saturated NH₄Cl solution).[11]
-
Dilution: Dilute the quenched reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).[18]
-
First Wash (Base): Transfer the mixture to a separatory funnel. Add an equal volume of 1M NaOH or KOH solution. Shake the funnel vigorously for 30-60 seconds, venting frequently.[9][19] Allow the layers to separate.
-
Separation: Drain the lower aqueous layer, which now contains the boronate salts.[10]
-
Repeat Washes: Wash the organic layer one more time with the basic solution, followed by one wash with water and one wash with saturated NaCl solution (brine) to remove residual base and dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product, now largely free of acidic boron species.
Protocol 2: Purification by Azeotropic Removal of Boron
This method is useful when the product is sensitive to basic conditions or when neutral boron esters are the primary contaminant.
-
Initial Concentration: After the initial reaction workup (e.g., quenching and filtering off any solids), concentrate the crude reaction mixture on a rotary evaporator to remove the bulk of the reaction solvent.
-
Methanol Addition: Add a volume of methanol (MeOH) that is 5-10 times the volume of the crude oil.
-
Evaporation: Concentrate the mixture again on the rotary evaporator. The methanol will form volatile trimethyl borate with the boron-containing impurities, which will be removed with the solvent.[11][12]
-
Repeat: Repeat steps 2 and 3 two to three more times to ensure complete removal of the boron species.
-
Final Drying: Place the flask under high vacuum for 1-2 hours to remove any final traces of methanol and trimethyl borate. The resulting crude product is ready for further purification if needed.
References
-
How to purify boronic acids/boronate esters? - ResearchGate. (2016). ResearchGate. [Link]
- Process for purification of boronic acid and its derivatives. (n.d.).
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. [Link]
-
Can I remove boronic acid using Work up process? - ResearchGate. (2016). ResearchGate. [Link]
-
Purification of alkyl Bpin/other alkyl boronic esters. (2024). Reddit. [Link]
-
Leonori, D., & Aggarwal, V. K. (2014). Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Accounts of Chemical Research, 47(10), 3174-3183. [Link]
-
Trying to remove a boronic acid in a workup. Help! (2017). Reddit. [Link]
- Methods for extracting boron from an organic solution. (n.d.).
-
Workup Tricks: Reagents. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Mlynarski, J., & Paradowska, J. (2008). Chiral Brønsted Acid-Catalyzed Allylboration of Aldehydes. Journal of the American Chemical Society, 130(35), 11586-11587. [Link]
-
How To Run A Reaction: The Workup. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Rauniyar, V., Zhai, H., & Hall, D. G. (2008). Catalytic Enantioselective Allyl- and Crotylboration of Aldehydes Using Chiral Diol·SnCl4 Complexes. Optimization, Substrate Scope and Mechanistic Investigations. Journal of the American Chemical Society, 130(26), 8481-8490. [Link]
-
Jonnalagadda, S. C., Suman, P., Patel, A., Jampana, G., & Colfer, A. (2012). Allylboration. In Comprehensive Organic Synthesis II (pp. 1-34). Elsevier. [Link]
-
Asymmetric Synthesis with Allylboronic Acids with Sybrand Jonker (Episode 44). (2021). YouTube. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchwithrowan.com [researchwithrowan.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 6. Chiral Brønsted Acid-Catalyzed Allylboration of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. WO2020167495A1 - Methods for extracting boron from an organic solution - Google Patents [patents.google.com]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. silicycle.com [silicycle.com]
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- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. How To Run A Reaction [chem.rochester.edu]
- 19. Troubleshooting [chem.rochester.edu]
effect of temperature on Diisopropyl Allylboronate reactivity
Welcome to the technical support center for Diisopropyl Allylboronate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: Proper storage is critical to maintain the reagent's integrity and ensure reproducible results.
-
Storage Temperature: this compound should be stored in a refrigerator at temperatures between 2°C and 8°C for short-term use.[1] For long-term storage, keeping it at -20°C under an inert nitrogen atmosphere is recommended to prevent degradation.[2]
-
Inert Atmosphere: The compound is sensitive to moisture and air. Always handle it under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
-
Safety: this compound is a flammable liquid.[3] Keep it away from heat, sparks, and open flames. Ensure proper grounding of containers to prevent static discharge. It can also cause skin and serious eye irritation, so appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.[3]
Q2: What is the general effect of temperature on the reactivity and stability of this compound?
A2: Temperature is arguably the most critical parameter influencing the outcome of allylboration reactions.
-
Reactivity: Like most chemical reactions, the rate of allylboration increases with temperature. Reactions with highly reactive electrophiles like aldehydes can be very fast, even at cryogenic temperatures (-78°C).[4] Less reactive substrates, such as ketones, may require higher temperatures or longer reaction times to achieve good conversion.[4]
-
Stability: While the reagent is relatively stable at recommended storage temperatures, prolonged exposure to ambient or elevated temperatures can lead to decomposition. Thermally induced side reactions, such as protodeborylation or rearrangement, can occur, reducing the effective concentration of the active reagent.
-
Selectivity: The most profound effect of temperature is on the stereoselectivity of the reaction. Lowering the reaction temperature generally enhances enantioselectivity and diastereoselectivity.[5][6] This is because the transition states leading to different stereoisomers are often close in energy, and lower temperatures amplify these small energy differences, favoring the formation of the thermodynamically more stable transition state.
Troubleshooting Guide
Problem 1: My reaction yield is consistently low or lower than reported in the literature.
Low yields can be frustrating and can stem from multiple factors, many of which are temperature-related.[7][8]
Q: I set up my reaction at -78°C as the protocol suggests, but the conversion is poor. What should I do?
A: While -78°C is a common starting point, it may not be optimal for all substrates.
Causality & Solution:
-
Insufficient Reactivity: Your substrate (especially if it's a sterically hindered or electron-deficient ketone) may be too unreactive to proceed at a reasonable rate at -78°C. The activation energy barrier is not being sufficiently overcome.
-
Troubleshooting Steps:
-
Gradual Warming: After the initial addition at -78°C, allow the reaction to warm slowly. For ketones, warming to -40°C or even 0°C can significantly improve the reaction rate and yield, often with only a minor decrease in enantioselectivity.[4]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material at different temperatures to find the optimal balance between reaction rate and potential side reactions.
-
Consider a More Reactive Boron Reagent: If temperature adjustments are ineffective, consider using an allyldialkylborane instead of a boronate ester. These reagents are significantly more reactive and permit lower reaction temperatures.[5]
-
Q: My reaction seems to work, but the isolated yield is poor after workup and purification. Could temperature be a factor here?
A: Yes, post-reaction temperature management is just as important.
Causality & Solution:
-
Product Instability: The homoallylic alcohol product may be sensitive to temperature or the purification conditions (e.g., silica gel). Decomposition can occur if the product is kept at room temperature for extended periods before or during purification.[7]
-
Troubleshooting Steps:
-
Cold Workup: Perform the reaction quench and subsequent aqueous workup at low temperatures (e.g., in an ice bath).
-
Minimize Heat During Solvent Removal: When using a rotary evaporator, use a low-temperature water bath to prevent decomposition or volatilization of your product.
-
Immediate Purification: Proceed to purification as soon as possible after the workup is complete. If storage is necessary, keep the crude product at a low temperature.
-
Problem 2: The stereoselectivity (enantioselectivity or diastereoselectivity) of my reaction is poor.
This is a classic temperature-related issue in allylboration chemistry.
Q: I'm getting a nearly 1:1 mixture of stereoisomers. How can I improve this?
A: Poor stereoselectivity is often a direct consequence of the reaction temperature being too high.
Causality & Solution:
-
Transition State Energetics: Asymmetric allylboration proceeds through a Zimmerman-Traxler-like six-membered ring transition state. The energy difference between the transition states leading to the different stereoisomers is often small. Higher temperatures provide enough thermal energy to overcome both barriers at similar rates, leading to poor selectivity.
-
Troubleshooting Steps:
-
Lower the Temperature: This is the most effective solution. Decreasing the temperature from 0°C to -78°C can dramatically increase the enantiomeric excess (ee).[5] In some cases, going as low as -100°C might offer a marginal improvement.
-
Solvent Effects: The choice of solvent can influence the rigidity of the transition state. Screen different solvents (e.g., Toluene, THF, Dichloromethane) at low temperatures, as this can impact selectivity.[6]
-
Check Reagent Purity: Impurities in the this compound or the substrate can sometimes interfere with the reaction, leading to lower selectivity. Ensure all reagents are pure and dry.
-
Data Summary: Temperature vs. Enantioselectivity
The following table summarizes literature findings on the effect of temperature on enantioselectivity in representative allylboration reactions.
| Aldehyde Substrate | Catalyst/Reagent System | Temperature (°C) | Enantiomeric Excess (ee) | Reference |
| Acetaldehyde | Ipc₂BCH₂CH=CH₂ | 0 | 79% | [5] |
| Acetaldehyde | Ipc₂BCH₂CH=CH₂ | -78 | 96% | [5] |
| Acetaldehyde | Ipc₂BCH₂CH=CH₂ | -100 | 96% | [5] |
| Benzaldehyde | (R)-TRIP-PA Catalyst | Room Temp | 93% | [6] |
| Benzaldehyde | (R)-TRIP-PA Catalyst | 0 | 96% | [6] |
| Benzaldehyde | (R)-TRIP-PA Catalyst | -30 | 98% | [6] |
Experimental Workflow & Troubleshooting Logic
This diagram outlines a general workflow for performing an allylboration reaction with this compound, including key temperature control points and a logical troubleshooting flow.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemscene.com [chemscene.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. york.ac.uk [york.ac.uk]
- 6. Chiral Brønsted Acid-Catalyzed Allylboration of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting [chem.rochester.edu]
- 8. reddit.com [reddit.com]
choice of solvent for Diisopropyl Allylboronate reactions
Answering the user's request.## Technical Support Center: Diisopropyl Allylboronate Reactions
Welcome to the technical support guide for this compound reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into solvent selection and reaction optimization. We will move beyond simple protocols to explain the fundamental principles governing these powerful carbon-carbon bond-forming reactions.
Frequently Asked Questions (FAQs)
Q1: What is the standard, go-to solvent for allylboration reactions using this compound, and why?
A1: Tetrahydrofuran (THF) is the most commonly employed solvent for these reactions.[1] Its prevalence is due to a combination of factors: it is an aprotic, polar solvent that readily dissolves both the allylboronate reagent and a wide range of aldehyde substrates. Its Lewis basicity is sufficient to aid in the stabilization of intermediates without strongly coordinating to the boron atom, which would inhibit the reaction. Furthermore, its freezing point of -108 °C makes it suitable for reactions conducted at low temperatures (e.g., -78 °C), which are often necessary to maximize diastereoselectivity.
Q2: Can I use protic solvents like methanol or water for this reaction?
A2: Generally, no. Protic solvents are incompatible with this compound. The reagent can undergo protonolysis (cleavage of the B-C bond by a proton source), which deactivates it. While some specialized, catalyzed allylboration reactions have been developed to work in aqueous media, these often involve different boron reagents (like allyltrifluoroborates) or catalysts that alter the reaction mechanism.[2][3] For the direct thermal reaction of this compound with an aldehyde, anhydrous, aprotic solvents are essential.
Q3: How does solvent polarity and coordinating ability affect the reaction outcome?
A3: Solvent choice is critical for both reaction rate and stereoselectivity.
-
Polarity: A moderately polar solvent is needed to solvate the starting materials and the transition state. However, highly polar solvents can sometimes lead to lower selectivity.
-
Coordinating Ability: Solvents with strong Lewis basicity (e.g., DMSO) can coordinate to the boron atom, making it less Lewis acidic and thus less reactive towards the aldehyde. This can significantly slow down or even halt the reaction. Non-coordinating or weakly coordinating solvents (e.g., toluene, dichloromethane, THF) are preferred as they allow the aldehyde's carbonyl oxygen to coordinate to the boron, facilitating the formation of the cyclic transition state.
Q4: Are there any "green" or more environmentally friendly solvent alternatives to THF or chlorinated solvents?
A4: The field of green chemistry is actively exploring alternatives. For related reactions, solvents like 2-methyl-THF, cyclopentyl methyl ether (CPME), or even solvent-free mechanochemical methods have been investigated.[2] For direct reductive aminations involving borane reagents, guides have been developed to replace chlorinated solvents with more benign alternatives.[4] While direct replacement in allylboronate reactions requires careful validation, exploring ethers derived from renewable sources is a promising avenue.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This guide addresses specific problems you may encounter during your experiments.
Problem 1: Low or No Yield of the Homoallylic Alcohol
-
Potential Cause: Moisture in the reaction.
-
Why it Happens: Allylboronates are sensitive to moisture. Water will hydrolyze the boronate ester and quench the reagent.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use.[5] Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Handle reagents under a dry, inert atmosphere (Nitrogen or Argon).
-
-
Potential Cause: Poor quality of the this compound reagent.
-
Potential Cause: Incorrect reaction temperature.
-
Why it Happens: While many allylborations proceed at room temperature, some less reactive aldehydes require heating. Conversely, some reactions may stall if the temperature is too low.
-
Solution: If no reaction occurs at low temperatures, try allowing the mixture to slowly warm to room temperature. For unreactive substrates, gentle heating might be necessary, but this can negatively impact stereoselectivity. Monitor the reaction by TLC or GC to find the optimal temperature.
-
Problem 2: Poor Diastereoselectivity
-
Potential Cause: The reaction temperature is too high.
-
Why it Happens: The energy difference between the diastereomeric transition states is often small. Higher temperatures provide enough thermal energy to overcome this barrier, leading to the formation of both diastereomers.
-
Solution: Perform the reaction at a lower temperature (e.g., -78 °C). This will favor the lowest energy transition state, typically leading to higher selectivity.
-
-
Potential Cause: The solvent is interfering with the transition state.
-
Why it Happens: A highly coordinating solvent can disrupt the tightly organized, chair-like six-membered transition state that governs stereoselectivity.[1][8]
-
Solution: Switch to a less coordinating solvent. For example, if you are getting poor selectivity in THF, consider trying toluene or dichloromethane.
-
Problem 3: Formation of Unexpected Side Products
-
Potential Cause: The aldehyde substrate is unstable.
-
Why it Happens: Some aldehydes, particularly enolizable ones, can undergo side reactions like aldol condensation under the reaction conditions.
-
Solution: Add the aldehyde slowly and at a low temperature to a solution of the allylboronate to maintain a low instantaneous concentration of the aldehyde. Consider using a Lewis acid catalyst, which can promote the desired allylboration at lower temperatures where side reactions are slower.[8]
-
Mechanism: The Role of the Solvent in the Zimmerman-Traxler Transition State
The high degree of stereocontrol observed in the reaction of allylboronates with aldehydes is explained by the Zimmerman-Traxler model . The reaction proceeds through a highly ordered, chair-like six-membered cyclic transition state.[8][9] The substituents on both the aldehyde and the allylboronate orient themselves to minimize steric interactions, typically by adopting equatorial positions. This predictable arrangement dictates the stereochemistry of the newly formed chiral centers in the homoallylic alcohol product.
The solvent's primary role is to provide a medium for the reaction without interfering with this delicate assembly. An ideal solvent does not coordinate strongly with the boron atom, leaving its Lewis acidic site available to activate the aldehyde's carbonyl group and initiate the cyclization.
Caption: Zimmerman-Traxler model for allylboration of an aldehyde.
Solvent Selection Workflow
This decision tree can guide your choice of a starting solvent system for your experiment.
Caption: A decision tree to guide initial solvent selection.
Experimental Protocols
Protocol 1: General Procedure for Allylboration in THF at -78 °C
Materials:
-
This compound
-
Aldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask and appropriate glassware
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
-
Cooling bath (Dry ice/acetone)
Procedure:
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a septum. Allow it to cool to room temperature under a stream of inert gas.
-
Reagent Addition: Add anhydrous THF (e.g., 0.2 M relative to the aldehyde) to the flask via syringe. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add this compound (typically 1.1-1.5 equivalents) to the cold THF solution via syringe.
-
In a separate flame-dried flask, prepare a solution of the aldehyde (1.0 equivalent) in a small amount of anhydrous THF.
-
Reaction: Add the aldehyde solution dropwise to the stirred allylboronate solution over 5-10 minutes.
-
Monitoring: Stir the reaction mixture at -78 °C. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times can vary from 1 to 12 hours.
-
Quench: Once the reaction is complete, quench it by slowly adding a suitable reagent (e.g., saturated aqueous NH4Cl solution or water) at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude homoallylic alcohol by flash column chromatography on silica gel.
Data Summary: Solvent Effects
The following table summarizes typical observations for different solvents in thermal allylboration reactions. Note that yields and selectivities are highly substrate-dependent.
| Solvent | Typical Temp. | Relative Rate | Diastereoselectivity | Key Considerations |
| Tetrahydrofuran (THF) | -78 °C to RT | Moderate | Good to Excellent | Standard choice, good balance of properties.[1] |
| Diethyl Ether (Et₂O) | -78 °C to 35 °C | Moderate | Good to Excellent | Lower boiling point than THF; similar performance. |
| Dichloromethane (DCM) | -78 °C to 40 °C | Fast | Moderate to Good | Less coordinating than ethers, can increase rate but may lower selectivity. |
| Toluene | -78 °C to 111 °C | Moderate-Slow | Good to Excellent | Non-coordinating, good for achieving high selectivity. Lower solubility for polar substrates. |
| Acetonitrile (MeCN) | -40 °C to 82 °C | Slow | Variable | More polar and coordinating; generally not a first choice unless required for specific catalytic systems.[10] |
References
-
Dennis, F. M., Robertson, C. C., & Partridge, B. M. (2020). Nickel-Catalysed Allylboration of Aldehydes. Synthesis, 52(13), 1903-1914. [Link]
-
Lachance, H. (2012). Allylboration of Carbonyl Compounds. Organic Reactions. [Link]
-
Jadhav, P. K., & Bhat, K. S. (2007). Chiral Brønsted Acid-Catalyzed Allylboration of Aldehydes. Journal of the American Chemical Society. [Link]
-
Braga, D., et al. (2019). A Green Approach for Allylations of Aldehydes and Ketones: Combining Allylborate, Mechanochemistry and Lanthanide Catalyst. Molecules. [Link]
-
Elford, T. G., et al. (2013). Highly Diastereo- and Enantioselective Allylboration of Aldehydes using α-Substituted Allyl/Crotyl Pinacol Boronic Esters via in Situ Generated Borinic Esters. Journal of the American Chemical Society. [Link]
-
Chem-Impex. This compound. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
Majhi, P. K., et al. (2018). Radical-Polar Crossover Reactions of Dienylboronate Complexes: Synthesis of Functionalized Allylboronic Esters. Angewandte Chemie International Edition. [Link]
-
Reddit r/Chempros. (2024). What are some common causes of low reaction yields? [Link]
-
Soundararajan, R., Li, G., & Brown, H. C. (1995). Racemic and Diastereoselective Synthesis of Alkyl(1,3‐butadien‐2‐yl) methanols via a Novel Homoallenylboration of Aldehydes with Diisopropyl 2,3‐Butadien‐1‐ylboronate. ChemInform. [Link]
-
Sandford, C., et al. (2017). Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles. Journal of the American Chemical Society. [Link]
-
Le-Huy, H., et al. (2018). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry. [Link]
-
ResearchGate. (2013). ChemInform Abstract: Allylation Reactions of Aldehydes with Allylboronates in Aqueous Media. [Link]
-
PubChem. This compound. [Link]
-
Reddit r/Chempros. (2024). Low yield LAH reactions. [Link]
-
Wang, Y., et al. (2023). DFT studies of solvent effect in hydrogen abstraction reactions from different allyl-type monomers with benzoyl radical. Scientific Reports. [Link]
Sources
- 1. Nickel-Catalysed Allylboration of Aldehydes [organic-chemistry.org]
- 2. A Green Approach for Allylations of Aldehydes and Ketones: Combining Allylborate, Mechanochemistry and Lanthanide Catalyst [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a solvent selection guide for aldehyde-based direct reductive amination processes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Troubleshooting [chem.rochester.edu]
- 6. chemimpex.com [chemimpex.com]
- 7. chemscene.com [chemscene.com]
- 8. Chiral Brønsted Acid-Catalyzed Allylboration of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organicreactions.org [organicreactions.org]
- 10. Radical-Polar Crossover Reactions of Dienylboronate Complexes: Synthesis of Functionalized Allylboronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Loading Optimization for Asymmetric Allylboration
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for asymmetric allylboration. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing catalyst loading for this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and develop robust, scalable processes.
Section 1: Quick Troubleshooting & FAQs
This section addresses the most common issues encountered during asymmetric allylboration experiments.
Question: My enantioselectivity (ee) is low. Is catalyst loading the problem?
Answer: It's a primary suspect, but the relationship isn't always linear. Both excessively low and high catalyst loadings can diminish enantioselectivity.
-
Too Low Loading: Insufficient catalyst may allow the uncatalyzed, non-selective background reaction to become competitive, leading to a racemic or near-racemic product.[1][2] Studies have shown that reducing catalyst loading can directly result in diminished enantioselectivity.[3]
-
Too High Loading: At high concentrations, some catalyst systems may form aggregates or dimers.[2] These aggregates can exhibit lower selectivity or different reactivity compared to the monomeric active species. This can create multiple competing catalytic cycles, eroding the overall enantiomeric excess.
Initial Diagnostic Steps:
-
Verify the purity of your substrate, allylboron reagent, and solvent. Impurities can act as catalyst poisons.[4]
-
Run a control reaction without the chiral ligand/catalyst to quantify the rate and selectivity of the background reaction.
-
Systematically vary the catalyst loading (e.g., 1 mol%, 2 mol%, 5 mol%, 10 mol%) while keeping all other parameters constant to identify a trend.
Question: My reaction yield is poor, but the ee of the product formed is high. What should I do?
Answer: This common scenario suggests your catalyst is effective but that overall turnover is low. The issue could be related to catalyst activity or stability.
-
Insufficient Catalyst: The most straightforward explanation is that the catalyst amount is too low to drive the reaction to completion in a reasonable timeframe. A modest increase in catalyst loading is the first variable to explore.[4]
-
Catalyst Deactivation: The catalyst may be degrading over the course of the reaction. Potential deactivation pathways include reaction with impurities (water, oxygen), side reactions with substrates or products, or thermal instability.[5]
-
Poor Solubility: The catalyst or a key intermediate may have poor solubility in the chosen solvent, causing it to precipitate out of the reaction mixture.
-
Product Inhibition: The product may coordinate to the catalyst more strongly than the substrate, leading to catalyst sequestration and shutting down the catalytic cycle.
Troubleshooting Strategy:
-
Increase Loading: Incrementally increase the catalyst loading (e.g., from 2 mol% to 5 mol%). If the yield improves significantly without compromising ee, you've likely found the primary issue.
-
Staged Addition: Instead of adding all the catalyst at the beginning, try adding it in portions over the course of the reaction. This can maintain a sufficient concentration of the active catalyst if deactivation is occurring.
-
Re-evaluate Conditions: Consider if the reaction temperature is too high, potentially causing catalyst decomposition. Also, ensure all reagents and solvents are rigorously dried and degassed.[4]
Question: I decreased my catalyst loading from 10 mol% to 2 mol% and the ee dropped significantly. Why?
Answer: This is a classic indication that the catalytic reaction is not fast enough to outcompete the non-selective background reaction at lower catalyst concentrations.[3] The overall enantioselectivity of the product is a composite of the catalyzed (high ee) and uncatalyzed (zero ee) pathways. As you decrease the catalyst loading, the rate of the catalyzed pathway slows, and the contribution of the uncatalyzed pathway becomes more pronounced, thus lowering the overall measured ee. In some systems, a higher catalyst loading is simply necessary to achieve optimal results.[3]
Section 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to identifying and solving complex issues related to catalyst loading.
Problem: Inconsistent Results Between Batches
Inconsistent yield or enantioselectivity, even when using the same protocol, points to hidden variables.
Causality & Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reaction outcomes.
-
Reagent Purity: Trace impurities in the aldehyde, allylboron reagent, or solvent can have a significant impact.[4] Water, for instance, can hydrolyze the boronate reagent and deactivate Lewis acid catalysts.
-
Catalyst Integrity: Is the catalyst pre-formed or generated in situ? If pre-formed, was it stored correctly? If in situ, is the ligand-to-metal ratio precise? Small errors in weighing a ligand can alter the nature of the active catalyst.
-
Reaction Concentration: As reactions are scaled, maintaining an identical concentration is crucial. Changes in concentration can affect reaction kinetics and catalyst aggregation states.[6]
Problem: Optimal Loading Varies with Substrate
A catalyst loading that is optimal for one aldehyde may be suboptimal for another.
Causality & Scientific Rationale:
The electronic and steric properties of the substrate (e.g., the aldehyde) directly influence its reactivity.
-
Electron-Rich vs. Electron-Poor Aldehydes: Electron-poor aldehydes are more electrophilic and may react faster, potentially requiring a lower catalyst loading to achieve high conversion and selectivity. Conversely, less reactive electron-rich or sterically hindered aldehydes may require a higher catalyst loading or higher temperature to achieve a reasonable reaction rate.[7]
-
Coordinating Functional Groups: Substrates with nearby Lewis basic functional groups (e.g., esters, ethers) can coordinate to the catalyst, potentially altering its structure or inhibiting its activity. This may necessitate a higher catalyst loading to overcome the inhibitory effect.
Data-Driven Approach:
When exploring a new class of substrates, it is essential to perform a multi-substrate screening to find a catalyst and loading that is broadly effective, rather than over-optimizing for a single example.[8]
| Substrate Type | Typical Reactivity | Starting Catalyst Loading (mol%) | Optimization Strategy |
| Aliphatic Aldehydes | High | 1 - 5 mol% | Focus on lowering temperature to maximize ee.[9] |
| Aromatic Aldehydes (Electron-Poor) | High | 1 - 5 mol% | Screen various catalyst loadings; high loadings may not be needed. |
| Aromatic Aldehydes (Electron-Rich) | Moderate | 5 - 10 mol% | May require higher loading or temperature to increase rate. |
| Sterically Hindered (e.g., Pivalaldehyde) | Low | 5 - 15 mol% | Higher loading is often necessary; screen for catalyst deactivation.[7] |
| Ketones | Very Low | 10 - 20 mol% | Often require stoichiometric or high sub-stoichiometric catalyst loadings.[10][11] |
Table 1: General starting points for catalyst loading based on substrate class.
Section 3: Experimental Protocol for Optimization
This section provides a robust, step-by-step protocol for systematically optimizing catalyst loading.
Protocol: Catalyst Loading Screening
Objective: To determine the optimal catalyst loading for a given asymmetric allylboration reaction, balancing yield and enantioselectivity.
Materials:
-
Aldehyde (purified)
-
Allylboron reagent (e.g., allyldiisopropoxyborane, allylboronic acid pinacol ester)
-
Chiral ligand (e.g., (S)-BINOL derivative)
-
Metal precursor (if applicable)
-
Anhydrous, degassed solvent (e.g., Toluene, CH₂Cl₂)
-
Inert atmosphere setup (glovebox or Schlenk line)
-
Reaction vessels (e.g., 4 mL vials with stir bars)
Workflow Diagram:
Caption: Experimental workflow for screening catalyst loading.
Procedure:
-
Preparation (Inert Atmosphere): [4]
-
In a glovebox or under argon, add the appropriate amount of chiral ligand and metal precursor (if needed) to a stock vial to create a catalyst stock solution of known concentration (e.g., 0.05 M in toluene).
-
Prepare separate stock solutions of the aldehyde and the allylboron reagent.
-
-
Reaction Setup:
-
To five separate, labeled reaction vials, add the required volume of the catalyst stock solution to achieve the target mol% (e.g., 0.5, 1.0, 2.0, 5.0, 10.0 mol%). Include one vial with no catalyst as a background control.
-
Add anhydrous, degassed solvent to each vial to reach the final desired reaction concentration (e.g., 0.1 M).
-
-
Execution:
-
Equip each vial with a stir bar and cool to the desired temperature (e.g., -78 °C) in a cryobath.
-
Start the reactions by adding the aldehyde stock solution, followed immediately by the allylboron reagent stock solution to each vial.
-
Stir the reactions at a constant temperature.
-
-
Monitoring and Analysis:
-
Take aliquots at regular intervals (e.g., 1h, 4h, 8h) to monitor conversion by TLC or GC.
-
Once the reaction with the highest conversion appears complete (or after a fixed time point, e.g., 24h), quench all reactions by adding a suitable quenching agent (e.g., saturated NH₄Cl solution or water).
-
Perform a standard aqueous workup, extract the organic components, dry, and concentrate.
-
Determine the isolated yield for each reaction.
-
Analyze the enantiomeric excess (ee) of each product using chiral HPLC or SFC.
-
-
Data Interpretation:
-
Plot two graphs: (1) Yield vs. Catalyst Loading and (2) Enantioselectivity (ee) vs. Catalyst Loading.
-
Identify the catalyst loading that provides the best combination of high yield and high enantioselectivity within an acceptable reaction time.
-
References
- Technical Support Center: Asymmetric Synthesis C
-
Lourdes, R. G., et al. (2011). Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols. PMC - NIH. [Link]
-
Rauniyar, V., et al. (2008). Catalytic Enantioselective Allyl- and Crotylboration of Aldehydes Using Chiral Diol•SnCl4 Complexes. Optimization, Substrate Scope and Mechanistic Investigations. Journal of the American Chemical Society. [Link]
-
Mondragon, J. M., et al. (2023). Catalytic Alkyne Allylboration: A Quest for Selectivity. ACS Catalysis. [Link]
-
Mondragon, J. M., et al. (2023). Catalytic Alkyne Allylboration: A Quest for Selectivity. PMC - NIH. [Link]
-
Szabó, K. J., et al. (2015). Synthesis of Adjacent Quaternary Stereocenters by Catalytic Asymmetric Allylboration. Journal of the American Chemical Society. [Link]
-
Aggarwal, V. K., et al. (2013). Highly Diastereo- and Enantioselective Allylboration of Aldehydes using α-Substituted Allyl/Crotyl Pinacol Boronic Esters via in Situ Generated Borinic Esters. Journal of the American Chemical Society. [Link]
-
Various Authors. (2018). In Asymmetric catalysis, when varying the catalyst amount, it is giving better ee in less amount and further increasing leads to loss of ee! why? ResearchGate. [Link]
-
Yoshida, K., et al. (2009). Rapid screening for asymmetric catalysts: the efficient connection of two different catalytic asymmetric reactions. Chemical Communications. [Link]
-
Blackmond, D. G., et al. The main pathways of catalyst deactivation are the reactions of the... ResearchGate. [Link]
-
Chong, J. M., et al. (2002). Asymmetric Allylboration of Aldehydes and Ketones Using 3,3'-Disubstitutedbinaphthol-Modified Boronates. Organic Letters. [Link]
-
Xu, J., et al. (2023). A Simple Screening and Optimization Bioprocess for Long-Chain Peptide Catalysts Applied to Asymmetric Aldol Reaction. MDPI. [Link]
-
Alemparte, C. (2016). Recent Developments in the Chiral Brønsted Acid-catalyzed Allylboration Reaction with Polyfunctionalized Substrates. PubMed. [Link]
-
Morken, J. P., et al. (2005). Asymmetric Ni-catalyzed conjugate allylation of activated enones. PubMed - NIH. [Link]
-
Feringa, B. L., et al. Impact of catalyst loading on the e.e. of the product a, Product e.e.... ResearchGate. [Link]
-
Waser, M., et al. Catalyst screening and optimization of the asymmetric reaction conditionsa. ResearchGate. [Link]
-
Myers, A. G. Chem 115. Andrew G Myers Research Group. [Link]
-
Miller, S. J., et al. (2014). Screening for Generality in Asymmetric Catalysis. PMC - NIH. [Link]
-
Zhang, X., et al. (2024). Non-C2 symmetric chiral ligand dictating allyl-allyl coupling. PMC - PubMed Central. [Link]
-
Himo, F., et al. (2017). Mechanism and Stereoselectivity of the BINOL-Catalyzed Allylboration of Skatoles. ACS Publications. [Link]
-
Maruoka, K., et al. (2024). Chiral Brønsted acid-catalysed enantioselective allylboration of sterically hindered aldehydes enabled by multiple hydrogen bonding interactions. Chemical Science. [Link]
-
Chong, J. M., et al. (2005). Asymmetric allylboration of alpha,beta-enals as a surrogate for the enantioselective synthesis of allylic amines and alpha-amino acids. PubMed. [Link]
-
Liu, J., et al. Condition optimizations for asymmetric allylation and benzylation reactions. ResearchGate. [Link]
-
Schaus, S. E., et al. (2010). Mechanism and an Improved Asymmetric Allylboration of Ketones Catalyzed by Chiral Biphenols. PMC - NIH. [Link]
-
Maruoka, K., et al. Data-driven catalyst optimization for stereodivergent asymmetric synthesis of α-allyl carboxylic acids by iridium/boron hybrid catalysis. ChemRxiv. [Link]
-
Morken, J. P., et al. (2022). Boron-Catalyzed, Diastereo- and Enantioselective Allylation of Ketones with Allenes. ACS Catalysis. [Link]
-
Maruoka, K., et al. Data-driven catalyst optimization for stereodivergent asymmetric synthesis of α-allyl carboxylic acids by i. SciSpace. [Link]
-
Morken, J. P., et al. (2016). Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Journal of the American Chemical Society. [Link]
-
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Chiral Brønsted acid-catalysed enantioselective allylboration of sterically hindered aldehydes enabled by multiple hydrogen bonding interactions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08443H [pubs.rsc.org]
- 8. Screening for Generality in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting Low Yields in Diisopropyl Allylboronate Couplings
Welcome to the technical support center for allylboration reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low yields, in their Diisopropyl Allylboronate couplings with aldehydes. As your dedicated application scientist, my goal is to provide not just procedural steps, but the underlying chemical principles and field-proven insights to help you diagnose and resolve issues in your experiments. This is a living document, structured as a series of frequently asked questions that address the most common failure points in these powerful C-C bond-forming reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction is giving very low or no yield of the desired homoallylic alcohol. What are the most critical initial factors to investigate?
This is the most common issue and often points to problems with reagent quality or reaction setup rather than the fundamental chemistry. Before exploring more complex variables, it's essential to validate your starting materials and environment.
Core Insight: The allylboration reaction is highly sensitive to moisture and air. This compound is a moderately reactive organoboron species, and the aldehyde coupling partner can be prone to side reactions. The integrity of your reaction's foundation—the reagents and the inert atmosphere—is paramount.
Troubleshooting Checklist & Actions:
-
Reagent Integrity:
-
This compound: This reagent can degrade upon exposure to air and moisture. If you are using a commercial source, ensure the bottle was recently purchased and has been stored under an inert atmosphere (Nitrogen or Argon) at the recommended temperature (typically 2-8 °C).[1][2] If the reagent is old or has been handled improperly, its effective concentration will be lower than stated, leading to poor yields.
-
Aldehyde Purity: Aldehydes are notoriously susceptible to oxidation to carboxylic acids. An aged bottle of aldehyde can contain significant amounts of this impurity. Carboxylic acids will react with the allylboronate in a non-productive acid-base reaction, consuming your reagent. Action: Check the purity of your aldehyde by ¹H NMR. If impurities are detected, purify it by distillation or flash chromatography immediately before use.
-
Solvent Anhydrousness: The presence of water is detrimental. Water will rapidly protonate the allylboronate (protodeboronation), destroying the reagent. Action: Use freshly dried, degassed solvents. Ensure your solvent still is functioning correctly or use a commercially available anhydrous solvent from a recently opened bottle.[3]
-
-
Inert Atmosphere Technique:
-
Glassware: All glassware must be rigorously dried (oven-dried at >110°C for several hours or flame-dried under vacuum) and cooled under a stream of inert gas.[3]
-
Gas Purity & Flow: Ensure your nitrogen or argon source is of high purity. Use a positive pressure of inert gas throughout the setup, reaction, and workup. A bubbler is a good visual indicator of positive pressure.
-
Question 2: I've confirmed my reagents are pure and my technique is sound, but my yields are still poor. Could my choice of solvent be the issue?
Absolutely. Solvent choice is not merely about dissolution; it plays a critical role in modulating reactivity and managing byproducts, especially if you are preparing the allylborating reagent in situ.
Core Insight: The Lewis acidity of the boron center is crucial for coordinating the aldehyde and initiating the reaction via a Zimmerman-Traxler transition state.[4][5] Coordinating solvents can compete with the aldehyde for this binding site, affecting the reaction rate.
Solvent Considerations:
| Solvent | Key Characteristics & Impact on Allylboration |
| Diethyl Ether (Et₂O) | Often the preferred solvent. It is less coordinating than THF. If preparing the allylboronate in situ from allyl Grignard and a boron source, the resulting magnesium salts (e.g., MgCl₂) have low solubility in Et₂O and precipitate.[6] This is advantageous as they can be removed via filtration or decantation before adding the aldehyde. |
| Tetrahydrofuran (THF) | A more coordinating solvent. Can slow the reaction by competing with the aldehyde for the boron's Lewis acidic site.[6] It also solubilizes magnesium salts, which can remain in the reaction mixture and potentially interfere with the desired pathway.[6] If using a commercial allyl Grignard solution in THF, this is an important consideration. |
| Toluene / Hexanes | Non-coordinating solvents. Can be effective but may present solubility challenges for certain substrates or reagents. Often used in catalytic versions of the reaction. |
| Dichloromethane (DCM) | Generally a good, non-coordinating solvent for the coupling step itself, provided the reagents are soluble. |
Troubleshooting Workflow: Solvent & In Situ Preparation
If you are preparing the this compound in situ from an allyl Grignard reagent and a borate ester or halide, the following workflow is critical.
Caption: Workflow for in situ allylboronate preparation.
Recommendation: If you are using THF and observing low yields, consider switching to diethyl ether. The ability to remove magnesium salt byproducts before the aldehyde addition can significantly improve reaction outcomes by preventing interference from extraneous Lewis acids.[6]
Question 3: My reaction works, but the yield is inconsistent and sometimes I see byproducts. What are the likely side reactions and how can I suppress them?
Inconsistent yields often point to competing reaction pathways. Understanding these pathways is key to optimizing conditions to favor your desired product.
Core Insight: The allylboronate is a nucleophile, but it is also susceptible to degradation. The key is to ensure the desired productive coupling with the aldehyde is the fastest process in the flask.
Common Side Reactions:
-
Protodeboronation: As mentioned, this is the reaction with adventitious acidic protons (especially water), which converts the allylboronate to propene and diisopropyl boronic acid.
-
Solution: Rigorous anhydrous and inert techniques.[3]
-
-
1,3-Borotropic Rearrangement: In α-substituted allylboronates, the boron group can migrate between the alpha and gamma positions. While less of an issue for the parent unsubstituted allylboronate, it can be a concern with more complex substrates, leading to mixtures of regioisomers.
-
Solution: This is an inherent property of the reagent. If using substituted allylboronates, low temperatures are generally recommended to disfavor this equilibrium.
-
-
Aldehyde Enolization: A strong, non-nucleophilic base can deprotonate the aldehyde at the α-position. If your reaction contains residual base from an in situ preparation (e.g., unreacted Grignard), this can be a problem.
-
Solution: Ensure stoichiometric control during the in situ preparation. Adding the Grignard reagent slowly to the boron source can help prevent an excess of the Grignard at any one time.
-
The Zimmerman-Traxler Transition State: The Heart of the Reaction
The desired reaction proceeds through a highly organized, six-membered chair-like transition state.[5] Disruptions to this state can lower the reaction's efficiency and stereoselectivity.
Caption: Simplified Zimmerman-Traxler transition state.
Optimization Strategy:
-
Temperature: Most allylborations of aldehydes are performed at low temperatures (-78 °C to -100 °C) to maximize stereoselectivity and minimize side reactions.[7] If you are running the reaction at a higher temperature (e.g., 0 °C or room temperature), you will likely see a decrease in yield and selectivity.
-
Stoichiometry: Use a slight excess of the allylboronate (typically 1.1 to 1.5 equivalents) to ensure complete consumption of the limiting aldehyde.
Experimental Protocols
Protocol 1: General Procedure for this compound Coupling with an Aldehyde
This protocol assumes the use of a commercial solution of this compound. All operations must be performed under a positive pressure of Argon or Nitrogen.
-
Preparation:
-
Dry a round-bottom flask equipped with a magnetic stir bar under vacuum with a heat gun, or in an oven at 120 °C overnight.
-
Cool the flask to room temperature under an inert atmosphere.
-
Add the aldehyde (1.0 eq) to the flask and dissolve it in anhydrous diethyl ether or DCM (to make a ~0.1 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Reagent Addition:
-
Slowly add this compound (1.2 eq) dropwise via syringe to the stirred aldehyde solution over 10-15 minutes.
-
Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC or LC-MS (quenching a small aliquot with water/EtOAc). Reactions are typically complete within 1-4 hours.
-
-
Work-up:
-
Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]
-
-
Purification:
-
Purify the crude homoallylic alcohol by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).[9]
-
Final Thoughts from Your Application Scientist
Troubleshooting is a systematic process of elimination. By starting with the most fundamental aspects—reagent purity and reaction environment—you can solve the vast majority of issues with low yields in allylboronate couplings. Always change only one variable at a time during optimization. Document every change and its outcome meticulously. This methodical approach, grounded in a solid understanding of the reaction mechanism, is the most efficient path to success.
References
-
Deng, H.-P.; Eriksson, L.; et al. (2016). Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Journal of the American Chemical Society. Available at: [Link]
-
Nowicka, E., & Jończyk, A. (2021). Brown Allylation: Application to the Synthesis of Natural Products. ResearchGate. Available at: [Link]
-
Singleton, T. A., & Biscoe, M. R. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]
-
Aggarwal, V. K., & Stenson, K. (2013). and Enantioselective Allylboration of Aldehydes using α‑Substituted Allyl/Crotyl Pinacol Boronic Esters via. School of Chemistry | University of Bristol. Available at: [Link]
-
ACS Fall 2025. (n.d.). Investigating unusual selectivity in α-substituted allylboration reactions with aldehydes using DFT modeling. American Chemical Society. Available at: [Link]
-
Reddit. (2022). Brown Allylation Tips. r/Chempros. Available at: [Link]
-
Goodman, C. G., & Johnson, J. S. (n.d.). Chiral Brønsted Acid-Catalyzed Allylboration of Aldehydes. National Institutes of Health. Available at: [Link]
-
Danheiser, R. L., et al. (n.d.). Submitted by Rick L. Danheiser, James S. Nowick, Janette H. Lee, Raymond F. Miller, and Alexandre H. Huboux. Organic Syntheses Procedure. Available at: [Link]
-
Schneider, U., et al. (n.d.). Allylation Reactions of Aldehydes with Allylboronates in Aqueous Media: Unique Reactivity and Selectivity Observed Only in the Presence of Water. UTokyo Repository. Available at: [Link]
-
Larouche-Gauthier, R., et al. (2017). Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles. Journal of the American Chemical Society. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
-
Martín, R., et al. (n.d.). Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature. Available at: [Link]
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- 4. Investigating unusual selectivity in α-substituted allylboration reactions with aldehydes using DFT modeling | Poster Board #955 - American Chemical Society [acs.digitellinc.com]
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preventing epimerization in Diisopropyl Allylboronate adducts
A comprehensive guide for researchers, scientists, and drug development professionals on preventing epimerization in diisopropyl allylboronate adducts.
This technical support center provides in-depth guidance on a critical challenge in asymmetric synthesis: the prevention of epimerization in this compound adducts. As a Senior Application Scientist, this guide is structured to provide not just protocols, but a deep understanding of the underlying principles to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and stereointegrity of this compound adducts.
Q1: What is epimerization in the context of this compound adducts, and why is it a concern?
A1: Epimerization refers to the change in the configuration at one of several stereocenters in a molecule.[1][2] In the context of this compound adducts, which are intermediates in allylboration reactions to form homoallylic alcohols, epimerization typically occurs at the newly formed carbon-boron bond or the adjacent carbon-oxygen bond. This is a significant concern because the stereochemistry of the final homoallylic alcohol product is directly determined by the stereochemistry of the boronate adduct.[3] Uncontrolled epimerization leads to a mixture of diastereomers, which can be challenging to separate and ultimately lowers the yield of the desired stereoisomer, impacting the efficiency and economic viability of a synthetic route.[4]
Q2: What is the primary mechanism leading to epimerization of these adducts?
A2: The primary mechanism for epimerization of the homoallylic alcohol product is often acid- or base-catalyzed enolization of the carbonyl compound if the reaction does not go to completion, or retro-aldol/oxa-Cope rearrangement of the boronate adduct itself, particularly under harsh conditions. For the boronate adduct, epimerization can occur via dissociation and re-association of the boronic ester with the diol, especially if the diol is chiral. However, allylboronates are generally considered configurationally stable and do not typically undergo metallotropic rearrangement, which is a common issue with other allylmetal reagents.[3]
Q3: Can the choice of Lewis acid catalyst influence the stereochemical outcome and potentially lead to epimerization?
A3: Yes, the choice and amount of Lewis acid can significantly impact the reaction. While Lewis acids can dramatically accelerate the allylboration of aldehydes, they can also influence the transition state geometry.[5][6][7] In some cases, certain Lewis acids can promote side reactions or adduct instability, potentially leading to lower diastereoselectivity. It is crucial to select a Lewis acid that effectively activates the carbonyl substrate without promoting pathways that lead to epimerization. For instance, Zn(OMe)₂ has been shown to accelerate allyl exchange and 1,3-borotropic shifts, which can alter the stereochemical outcome.[8]
Q4: How does temperature affect the stereointegrity of this compound adducts?
A4: Elevated temperatures can increase the rate of epimerization.[4][9] Reactions are often conducted at low temperatures (e.g., -78 °C) to minimize the risk of side reactions and maintain the stereochemical integrity of the adducts.[5] The thermal stability of the adduct and the transition state leading to the desired product versus epimerization pathways are key considerations.
Q5: Are there specific workup procedures that can help prevent epimerization?
A5: Yes, the workup procedure is critical. Prolonged exposure to acidic or basic conditions during workup can cause epimerization of the final homoallylic alcohol product. A rapid, non-aqueous workup or a carefully controlled aqueous quench with a buffered solution is often recommended. The goal is to isolate the product from any reagents or byproducts that could catalyze epimerization.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to epimerization.
| Symptom | Potential Cause | Recommended Solution |
| Low Diastereomeric Excess (d.e.) in the Final Product | 1. Epimerization during the reaction: The reaction conditions (temperature, time, solvent) may be promoting epimerization of the adduct. | a. Lower the reaction temperature: Conduct the reaction at the lowest practical temperature (e.g., -78 °C or lower).[9] b. Reduce reaction time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. c. Optimize the solvent: The polarity of the solvent can influence the stability of the intermediates.[10] Experiment with less polar solvents like toluene or dichloromethane. |
| 2. Suboptimal Lewis Acid: The chosen Lewis acid may be too harsh or used in excess, leading to side reactions. | a. Screen different Lewis acids: Evaluate milder Lewis acids or consider a catalyst system known for high diastereoselectivity.[5] b. Titrate the Lewis acid: Use the minimum effective amount of Lewis acid to avoid unwanted side reactions. | |
| 3. Impure Reagents: Impurities in the allylboronate, aldehyde, or solvent can interfere with the reaction's stereoselectivity. | a. Purify reagents: Ensure all starting materials and solvents are of high purity and anhydrous. b. Freshly prepare the allylboronate: If possible, use freshly prepared this compound. | |
| Inconsistent Stereochemical Results | 1. Variability in Reagent Quality: Batch-to-batch variation in reagents, especially the this compound, can lead to inconsistent results. | a. Standardize reagent sources and purification: Use reagents from a reliable source and employ a consistent purification protocol. b. Characterize the allylboronate: Use NMR to confirm the purity and structure of the allylboronate before use.[11][12] |
| 2. Inadequate Control of Reaction Parameters: Minor fluctuations in temperature or addition rates can impact stereoselectivity. | a. Use a cryostat for precise temperature control. b. Employ a syringe pump for slow and consistent addition of reagents. | |
| Formation of Unexpected Byproducts | 1. Side Reactions Promoted by Lewis Acid or Temperature: Conditions may be favoring pathways other than the desired allylboration. | a. Re-evaluate the reaction conditions: As with low d.e., optimize temperature, time, and Lewis acid choice. b. Consider a catalyst-free reaction: Some allylborations proceed with high selectivity without a catalyst, albeit more slowly.[3] |
| 2. Decomposition of the Adduct: The adduct may be unstable under the reaction or workup conditions. | a. Perform a milder workup: Use a buffered aqueous solution or a non-aqueous workup to isolate the product quickly. |
Workflow for Troubleshooting Low Diastereoselectivity
Caption: A decision-tree workflow for troubleshooting low diastereoselectivity.
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: General Procedure for Diastereoselective Allylboration with in situ Monitoring
This protocol is designed to maximize diastereoselectivity and includes steps for monitoring the reaction to prevent over-reaction and potential epimerization.
-
Apparatus Setup:
-
Under an inert atmosphere (Argon or Nitrogen), assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a rubber septum.
-
-
Reagent Preparation:
-
Dissolve the aldehyde (1.0 equiv) in anhydrous dichloromethane (DCM) or toluene to a concentration of 0.1 M.
-
In a separate flame-dried flask, prepare a solution of this compound (1.2 equiv) in the same solvent.
-
-
Reaction Execution:
-
Cool the aldehyde solution to -78 °C using a dry ice/acetone bath.
-
If a Lewis acid is required, add it to the aldehyde solution at -78 °C and stir for 15 minutes.
-
Slowly add the this compound solution to the aldehyde solution via syringe pump over 30 minutes to maintain a constant low temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by quenching small aliquots for LC-MS analysis every 30 minutes.
-
-
Reaction Quench and Workup:
-
Once the aldehyde is consumed, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride or a phosphate buffer (pH 7).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
Protocol 2: Analysis of Diastereomeric Excess using ¹H NMR Spectroscopy
This protocol outlines a common method for determining the diastereomeric ratio of the homoallylic alcohol product.
-
Sample Preparation:
-
In two separate NMR tubes, dissolve approximately 5 mg of the purified homoallylic alcohol and 5 mg of a racemic or diastereomeric mixture (if available as a standard) in 0.6 mL of deuterated chloroform (CDCl₃).
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum for both samples.
-
-
Data Analysis:
-
Identify diagnostic protons that are well-resolved for each diastereomer. Protons adjacent to the newly formed stereocenters are often suitable.
-
Integrate the signals corresponding to each diastereomer.
-
Calculate the diastereomeric ratio (d.r.) by comparing the integration values. The diastereomeric excess (d.e.) can be calculated as: d.e. = |(Integration_major - Integration_minor) / (Integration_major + Integration_minor)| * 100%.
-
Visualizing the Zimmerman-Traxler Transition State
The high diastereoselectivity of allylboration reactions is often explained by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state. Understanding this model is key to predicting and controlling the stereochemical outcome.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lewis acid catalyzed allylboration: discovery, optimization, and application to the formation of stereogenic quaternary carbon centers. (2004) | Jason W. J. Kennedy | 87 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Lewis Acid Catalyzed Borotropic Shifts in the Design of Diastereo- and Enantioselective γ-Additions of Allylboron Moieties to Aldimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Molecular characterization of the boron adducts of the proteasome inhibitor Bortezomib with epigallocatechin-3-gallate and related polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. High-Throughput Assay for Enantiomeric Excess Determination in 1,2- and 1,3-Diols and Direct Asymmetric Reaction Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scale-Up of Diisopropyl Allylboronate Reactions
Welcome to the technical support center for Diisopropyl Allylboronate reactions. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their successful bench-scale allylboration protocols to larger, process-scale operations. As you know, what works in a round-bottom flask doesn't always translate directly to a 100 L reactor. This resource addresses the unique challenges of scale-up, focusing on causality, practical solutions, and robust methodologies to ensure your project's success.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common high-level questions encountered during the scale-up process.
Q1: What are the primary safety hazards when scaling up this compound reactions?
A1: The primary hazards shift from chemical handling to process safety. This compound is a flammable liquid[1]. On a larger scale, the key concerns are:
-
Thermal Runaway: Allylboration reactions with aldehydes or ketones are often exothermic. The surface-area-to-volume ratio decreases dramatically upon scale-up, making heat dissipation less efficient. An uncontrolled exotherm can lead to rapid pressure buildup and potential reactor failure.
-
Flammability: Handling large volumes of flammable organic solvents (like THF, ether, or toluene) and the reagent itself increases the risk of fire or explosion. Proper grounding, bonding, and use of an inert atmosphere are critical.
-
Moisture Sensitivity: While manageable at the bench, a small leak in a large reactor can introduce significant amounts of water, leading to reagent quenching, generation of flammable hydrogen gas (if reactive metals are present), and inconsistent reaction performance.
Q2: How should my solvent choice be re-evaluated for a large-scale reaction?
A2: Solvent selection for scale-up must balance reaction performance with safety, environmental, and operational factors. While ethers like THF are common in the lab, they are often poor choices for process scale due to their low flash points and propensity to form peroxides.
Table 1: Comparison of Laboratory vs. Process Solvents for Allylboration
| Feature | Laboratory Solvents (e.g., THF, Diethyl Ether) | Process Solvents (e.g., 2-MeTHF, CPME, Toluene) | Rationale for Scale-Up |
| Flash Point | Very Low (-14°C for THF) | Higher (-11°C for 2-MeTHF, 4°C for Toluene) | Reduces fire hazard during transfers and operations. |
| Boiling Point | Low (66°C for THF) | Higher (80°C for 2-MeTHF, 111°C for Toluene) | Allows for a wider operating temperature range and easier removal by distillation. |
| Water Solubility | High (Miscible for THF) | Low | Facilitates easier aqueous work-up and phase separation, reducing solvent loss to the aqueous phase. |
| Peroxide Formation | High | Lower (for 2-MeTHF) or None (for Toluene) | Enhances storage and handling safety. |
| Cost & Availability | Moderate | Generally available in bulk at a lower cost per unit volume. | Critical for the economic viability of the process. |
Q3: What are the most critical process parameters to monitor and control during scale-up?
A3: The three most critical parameters are temperature, reagent addition rate, and agitation.
-
Temperature: Must be tightly controlled. Use a reactor with a jacketed cooling system and an overhead condenser. Internal temperature probes are essential for accurate readings, as the wall temperature can be misleading.
-
Addition Rate: The electrophile (e.g., aldehyde) should be added slowly and sub-surface to the solution of the allylboronate. This maintains a low concentration of the reactive species, controlling the rate of heat generation and preventing localized "hot spots."
-
Agitation: Proper mixing is crucial to ensure thermal and mass transfer[2]. Poor mixing can lead to localized concentration gradients, causing side reactions and reducing yield and selectivity. The choice of impeller (e.g., pitched-blade turbine vs. anchor) and agitation speed should be evaluated by a chemical engineer to ensure homogeneity.
Q4: How does the work-up procedure need to be adapted for large volumes?
A4: Lab-scale work-ups using separatory funnels are impractical. At scale, work-ups are performed in the reactor itself or in a dedicated extraction vessel. Key changes include:
-
Phase Splits: Emulsion formation is a much greater risk. The choice of solvent and the agitation speed during extraction are critical. Sometimes, adding a small amount of brine can help break emulsions.
-
Quenching: A slow, controlled quench of the reaction is vital. The quenching agent should be added at a rate that allows the cooling system to handle any heat generated.
-
Waste: The volume of aqueous and organic waste becomes a significant cost and environmental consideration. Plan for proper waste handling and disposal from the outset.
Part 2: Troubleshooting Guide
This section provides a detailed, cause-and-effect approach to solving specific problems that may arise during scale-up.
Problem 1: Low or Inconsistent Yield
You achieved a 95% yield at the 1 L scale, but at 100 L, the yield is consistently below 70%.
-
Why it happens: As the reactor volume increases, the surface area available for heat exchange does not keep pace. This can lead to localized hot spots where the reagents or products decompose. Similarly, distributing the added reagent evenly becomes more difficult, leading to areas of high concentration that can favor side reactions.
-
Solution:
-
Characterize the Mixing: Consult with a chemical engineer to model the mixing in your reactor. You may need to change the impeller type (e.g., from an anchor to a pitched-blade turbine or Rushton turbine) or increase the agitation speed.
-
Control the Addition: Decrease the addition rate of the limiting reagent significantly compared to your lab protocol. Consider diluting the reagent to increase its addition volume, allowing for better control.
-
Monitor Internal Temperature: Ensure your temperature probe is placed correctly to detect any localized exotherms away from the reactor wall.
-
-
Why it happens: this compound is sensitive to moisture. A large reactor has more potential leak points (gaskets, valves, manways) and a larger headspace. Longer reaction and transfer times provide more opportunity for atmospheric moisture to enter the system and quench the reagent.
-
Solution:
-
Implement a Robust Inerting Protocol: Before starting, ensure the reactor is rigorously dried. Perform multiple pressure/vacuum cycles with dry nitrogen.
-
Maintain Positive Pressure: During the entire process (reagent transfer, reaction, sampling), maintain a slight positive pressure (e.g., 0.1-0.2 bar) of an inert gas like nitrogen or argon.
-
Use Dry Solvents and Reagents: Verify the water content of all solvents and starting materials before charging them to the reactor.
-
Diagram: General Scale-Up Workflow
This diagram illustrates the critical control points in a scaled-up allylboration process.
Caption: Critical control points in a scaled-up allylboration process.
Problem 2: Difficult Purification and Isolation
The crude product at the lab scale was clean, but the large-scale batch contains significant impurities, including boronic acids and their anhydrides, making purification by chromatography or distillation difficult.
-
Why it happens: Boronate esters can hydrolyze to the corresponding boronic acids during aqueous work-up. These boronic acids are often polar, difficult to remove, and can form trimeric anhydrides (boroxines) upon concentration, complicating purification.[3] The longer phase separation times and larger interfacial areas at scale exacerbate this issue.
-
Solution: Extractive Work-up
-
Diol Extraction: After the initial quench, perform an extractive wash with a solution containing a diol, such as pinacol or diethanolamine, in a suitable solvent. The diol will complex with the unwanted boronic acid, pulling it into the aqueous or a separate organic layer.[4]
-
Base Wash: A mild basic wash (e.g., with aqueous sodium bicarbonate) can help remove acidic boronic acid impurities by converting them to their salts, which are more soluble in the aqueous phase.
-
Avoid Silica Gel Chromatography if Possible: Boronic esters and acids are known to be problematic on silica gel, often leading to smearing and decomposition.[5] If chromatography is necessary, consider using deactivated silica or alumina. For many products, vacuum distillation or crystallization are more scalable and robust purification methods.
-
Diagram: Troubleshooting Stereoselectivity Issues
This decision tree helps diagnose issues with stereocontrol during scale-up.
Caption: Decision tree for troubleshooting stereoselectivity in scale-up.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Scaled-Up Allylboration in a 100 L Reactor
WARNING: This is a general guideline. All procedures must be adapted to the specific reactivity of your substrates and reviewed by a process safety professional before execution.
-
Reactor Preparation:
-
Ensure the 100 L glass-lined reactor is clean and dry.
-
Perform a pressure test to ensure all seals and gaskets are secure.
-
Inert the reactor by performing three cycles of pressurizing to 1 bar with dry nitrogen followed by venting. After the final cycle, maintain a slight positive nitrogen pressure.
-
-
Reagent Charging:
-
Charge this compound (e.g., 5.0 kg, ~29.4 mol) to the reactor via a pressure-equalized addition funnel or a pump under a nitrogen atmosphere.
-
Charge the reaction solvent (e.g., 50 L of 2-MeTHF, pre-dried over molecular sieves).
-
-
Reaction Execution:
-
Begin agitation at a pre-determined speed (e.g., 150 RPM) to ensure good mixing.
-
Cool the reactor contents to the target temperature (e.g., -10°C) using the jacketed cooling system.
-
Prepare a solution of the aldehyde (e.g., 25.0 mol) in 10 L of dry 2-MeTHF.
-
Slowly add the aldehyde solution to the reactor over 2-4 hours via a subsurface addition tube. CRITICAL: Monitor the internal temperature closely. If it rises by more than 3-5°C, stop the addition until the temperature stabilizes.
-
After the addition is complete, allow the reaction to stir at the target temperature for the required time (monitor by IPC, e.g., GC or LC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, slowly quench by adding 20 L of saturated aqueous ammonium chloride solution, maintaining the internal temperature below 10°C.
-
Stop the cooling and allow the mixture to warm to room temperature with stirring for 30 minutes.
-
Stop agitation and allow the layers to separate (this may take 30-60 minutes).
-
Drain the lower aqueous layer.
-
Wash the organic layer with 20 L of brine. Separate the layers.
-
Transfer the organic layer to a rotary evaporator (or use vacuum distillation on the reactor) to remove the solvent.
-
The resulting crude oil can then be purified by vacuum distillation or other appropriate methods.
-
References
-
Aggarwal, V. K., et al. (2017). Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles. Journal of the American Chemical Society. [Link]
-
Aggarwal, V. K., et al. (2017). Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles. PubMed Central. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Wang, J., et al. (2020). Dehydration in water: frustrated Lewis pairs directly catalyzed allylization of electron-rich arenes and allyl alcohols. ResearchGate. [Link]
-
CP Lab Safety. This compound, 5g, Each. CP Lab Safety. [Link]
-
Szabó, K. J., & Morken, J. P. (2016). Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. Allylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]
-
Pietruszka, J., et al. (2008). Diastereo- and enantiomerically pure allylboronates: their synthesis and scope. PubMed. [Link]
-
Liu, R. Y., & Lalic, G. (2018). A General Strategy for the Asymmetric Preparation of α‐Stereogenic Allyl Silanes, Germanes, and Boronate Esters via Dual Copper Hydride‐ and Palladium‐Catalysis. PubMed Central. [Link]
-
ResearchGate. How to purify boronic acids/boronate esters?. ResearchGate. [Link]
-
Reddit. Purification of boronic acids?. Reddit. [Link]
-
Advion Interchim Scientific. (2020). Higher purity. Higher yield. How to optimize your purification workflow, from lab scale to scale-up. YouTube. [Link]
-
Brown, H. C., et al. (1995). Organoboranes. 53. A high-field variable-temperature proton and boron-11 NMR study of the effects of solvent and structure on reactivity in allylboration. The Journal of Organic Chemistry. [Link]
-
Dittmeyer, R., & Emig, G. (2002). Simultaneous Heat and Mass Transfer and Chemical Reaction. Scilit. [Link]
-
Prince, K., & Smith, M. (2004). Purification Process Scale-Up. PubMed. [Link]
-
Bio-Rad. Considerations for Scaling Up Purification Processes. Bio-Rad. [Link]
-
Harvey, L., et al. (2015). Influence of impurities on the epoxidation of allyl alcohol to glycidol with hydrogen peroxide over titanium silicate TS-1. ResearchGate. [Link]
-
Harvey, L., et al. (2015). Influence of impurities on the epoxidation of allyl alcohol to glycidol with hydrogen peroxide over titanium silicate TS-1. Applied Catalysis A: General. [Link]
Sources
Technical Support Center: Strategies for the Removal of Boron-Containing Byproducts
Welcome to the Technical Support Center for the effective removal of boron-containing byproducts. This guide is designed for researchers, medicinal chemists, and process development scientists who frequently utilize boronic acids and their derivatives in organic synthesis, particularly in widely-used reactions such as the Suzuki-Miyaura coupling. The persistence of boron-containing impurities can be a significant challenge in downstream processing and purification. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered in the lab.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may be facing during your experiments.
Issue 1: My boronic acid/ester impurity is co-eluting with my product on silica gel chromatography.
-
Why is this happening? Boronic acids and their esters, particularly pinacol esters, can be challenging to separate from desired compounds using standard silica gel chromatography. This is due to their polarity and the potential for interaction with the acidic silica surface, which can lead to streaking, tailing, or irreversible adsorption.[1][2] In some instances, the boronic ester may even hydrolyze on the silica gel, further complicating the purification.[1]
-
Solutions:
-
Modify the Mobile Phase: The addition of a small amount of a modifier to your eluent can significantly alter the retention of the boronic acid on the column. For instance, adding a small percentage of acetic acid can help to protonate the boronic acid, potentially changing its interaction with the silica. Conversely, adding a base like triethylamine can deprotonate it, also affecting its retention.[3] For more polar compounds, consider switching to a more polar solvent system, such as a dichloromethane/methanol gradient.[3][4]
-
Use a Different Stationary Phase: If modifying the eluent is unsuccessful, consider switching to a different stationary phase. Neutral alumina can be a good alternative to silica gel for the purification of boronic esters.[3][5] For very difficult separations, reverse-phase chromatography (e.g., using a C18 column) may provide the necessary resolution.[3]
-
Boric Acid-Treated Silica Gel: A clever technique to improve the chromatographic behavior of boronic esters is to use silica gel that has been pre-treated with a boric acid solution. This treatment can suppress the unwanted interactions between your boronic ester and the silica surface, leading to sharper peaks and better separation.[6][7]
-
Issue 2: An acid-base extraction is not completely removing the boronic acid impurity.
-
Why is this happening? While acid-base extraction is a powerful technique for removing acidic boronic acid impurities, its effectiveness can be limited by a few factors. The pKa of many aryl boronic acids is around 9, meaning a sufficiently basic aqueous solution is required for complete deprotonation and extraction.[8] Incomplete extraction can also occur if the boronate salt has some solubility in the organic phase or if emulsions form.
-
Solutions:
-
Ensure Sufficiently Basic Conditions: Check the pH of your aqueous wash. It should be greater than 10 to ensure the complete conversion of the boronic acid to its water-soluble boronate salt.[3] Using a 1-2 M solution of NaOH or KOH is generally effective.[4][9] Multiple extractions with a fresh basic solution may be necessary to achieve complete removal.[3]
-
Sorbitol-Enhanced Extraction: The addition of sorbitol to the aqueous basic wash can significantly enhance the partitioning of the boronic acid into the aqueous layer.[10] Sorbitol, a polyol, forms a water-soluble complex with the boronate ion, effectively "pulling" it out of the organic phase.
-
Derivatization Prior to Extraction: If extraction alone is insufficient, consider a derivatization strategy. Reacting the crude mixture with diethanolamine will form a stable, often crystalline, adduct with the boronic acid.[10][11][12] This adduct can frequently be removed by simple filtration.
-
Issue 3: I suspect my boronic acid or ester is degrading during the reaction or workup.
-
Why is this happening? Boronic acids and their esters are susceptible to degradation under various conditions. A common degradation pathway is protodeboronation, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[13][14] This can be promoted by acidic or basic conditions, as well as by the presence of certain metals. Boronic esters can also be hydrolyzed back to the corresponding boronic acid, especially in the presence of water and acid or base.[8][15]
-
Solutions:
-
Use a More Stable Boron Reagent: If you suspect instability is an issue, consider using a more robust boron species. Boronic acid pinacol esters are generally more stable than the free boronic acids. For even greater stability, N-methyliminodiacetic acid (MIDA) boronates are an excellent choice as they are significantly more stable to chromatography and a range of reaction conditions.[6][16] Potassium trifluoroborate salts also offer enhanced stability.[10][13]
-
Control Reaction and Workup Conditions: Whenever possible, perform reactions and workups under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[12] If your compound is sensitive to acid or base, use neutral workup conditions. Ensure that all solvents are dry and free of peroxides, as these can also contribute to the degradation of organoboron compounds.[13]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common boron-containing byproducts I should expect? A1: The most common boron-containing impurities are unreacted starting boronic acid or boronic ester, and boric acid (H₃BO₃) or its derivatives, which can form from the decomposition of the organoboron reagents.[6] In Suzuki-Miyaura reactions, homocoupling of the boronic acid can also occur, leading to a dimeric byproduct.[12][16]
Q2: Can I use my crude product containing boron impurities in the next step without purification? A2: In some cases, this is possible. For robust reactions like many Suzuki-Miyaura couplings, a simple filtration of the crude reaction mixture through a plug of silica gel or Celite to remove the catalyst and inorganic salts may be sufficient.[6] However, the success of this approach is highly dependent on the tolerance of the subsequent reaction to the specific impurities present. It is generally advisable to purify the intermediate to ensure the reproducibility and success of the following step.
Q3: What are scavenger resins and how do they work for removing boron impurities? A3: Scavenger resins are solid-supported reagents that have functional groups designed to react with and bind to specific impurities in a solution.[17] For the removal of boronic acids, resins functionalized with diol or diethanolamine (DEAM) moieties are particularly effective.[1][18][19] The crude reaction mixture is simply stirred or passed through a cartridge containing the resin, the boron impurity binds to the resin, and the purified product is recovered by filtration. This method is advantageous as it avoids aqueous workups and simplifies purification.
Q4: Are there any non-chromatographic, non-extraction methods for removing boronic acid byproducts? A4: Yes, several other methods can be employed:
-
Recrystallization: If your desired product is a solid, recrystallization is often a highly effective method for removing impurities, including boronic acids.[1][5]
-
Trituration: For solid products that are difficult to recrystallize, trituration with a solvent in which the impurities are soluble but the product is not can be an effective purification technique.[5]
-
Azeotropic Distillation with Methanol: Boronic acids can be converted to volatile trimethyl borate by repeatedly dissolving the crude product in methanol and removing the solvent under reduced pressure.[4] This azeotropic removal is a classic and effective method.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Boronic Acid Removal
This protocol is suitable for reactions where the desired product is stable to basic conditions.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basic Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). Use a volume of the basic solution that is approximately one-third to one-half the volume of the organic phase.
-
Separation: Shake the separatory funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the boronate salt.
-
Repeat: Repeat the basic wash (steps 2 and 3) one or two more times to ensure complete removal of the boronic acid.
-
Neutralization and Drying: Wash the organic layer with water, followed by a brine solution to remove any residual base and water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification using a Scavenger Resin (Diethanolamine-functionalized)
This method is ideal for the selective removal of boronic acids without the need for an aqueous workup.
-
Resin Preparation: If necessary, swell the diethanolamine (DEAM) functionalized silica resin in the solvent used for the reaction for approximately 30 minutes.
-
Addition of Resin: Add the scavenger resin to the crude reaction mixture. A typical loading is 3-5 equivalents of resin relative to the amount of boronic acid to be scavenged.
-
Scavenging: Stir the mixture at room temperature. The time required for complete scavenging can range from 1 to 16 hours. Monitor the removal of the boronic acid by TLC or LC-MS.
-
Filtration: Once the scavenging is complete, filter the mixture to remove the resin.
-
Washing: Wash the collected resin with a small amount of fresh solvent to ensure complete recovery of the product.
-
Isolation: Combine the filtrate and the washings, and concentrate the solvent under reduced pressure to yield the purified product.
Data Presentation
Table 1: Comparison of Common Boron Removal Techniques
| Method | Advantages | Disadvantages | Best Suited For |
| Acid-Base Extraction | Simple, inexpensive, and scalable.[4][9] | Not suitable for base-sensitive products; can lead to emulsions. | Neutral or acidic products that are stable to strong bases. |
| Silica Gel Chromatography | Widely applicable for many compound classes. | Can be challenging for boronic acids/esters due to strong interactions with silica.[1][2] | Compounds with significantly different polarity from the boron impurities. |
| Scavenger Resins | High selectivity, simple filtration-based workup, avoids aqueous extraction.[18][19] | Resins can be expensive; may require longer reaction times. | High-throughput synthesis and purification of a wide range of compounds. |
| Derivatization/Filtration | Can be highly effective for difficult-to-remove boronic acids.[10][11] | Requires an additional reaction step; may not be suitable for all boronic acids. | Reactions where the boronic acid forms a readily filterable crystalline adduct. |
| Recrystallization/Trituration | Can provide very high purity product.[1][5] | Only applicable to solid products; can result in yield loss. | Crystalline solid products. |
Visualizations
Caption: A workflow for selecting a suitable method for the removal of boron-containing byproducts.
References
-
ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? [Online forum post]. Retrieved from [Link]
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
-
Supra Sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]
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Reddit. (2017, December 19). Purification of boronic acids? [Online forum post]. Retrieved from [Link]
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Morrill, C., & Smith, R. C. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(9), 3571–3575. Retrieved from [Link]
-
Morrill, C., & Smith, R. C. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. Retrieved from [Link]
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Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2014). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 43(11), 1736-1738. Retrieved from [Link]
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Liu, Y., Wu, Z., Li, Y., Wang, X., & Li, Y. (2023). Purification of amorphous boron powder by using the soluble transformation of acid-insoluble boron magnesium compounds. Journal of Mining and Metallurgy, Section B: Metallurgy, 59(3), 329-337. Retrieved from [Link]
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Reddit. (2017, June 2). Trying to remove a boronic acid in a workup. Help! [Online forum post]. Retrieved from [Link]
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ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process? [Online forum post]. Retrieved from [Link]
- Google Patents. (n.d.). Method for purifying elemental boron.
- Armington, A. F., Dillon, G. F., & Mitchell, R. F. (1964). The Preparation of High Purity Boron via the Iodide. Transactions of the Metallurgical Society of AIME, 230, 350-355.
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Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
-
American Chemical Society. (2016). Boron Chemistry: An Overview. ACS Symposium Series. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (2016, September 27). How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction? [Online forum post]. Retrieved from [Link]
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Organic Chemistry, Reaction Mechanism. (2021, June 15). Boron Aldol Reaction [Video]. YouTube. Retrieved from [Link]
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Eldorado - Repository of the TU Dortmund. (n.d.). Molecularly imprinted polymers and reactive scavengers in pharmaceutical clean-up. Retrieved from [Link]
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PubMed. (2019, September 13). Preparation of highly fluorinated and boron-rich adsorbent for magnetic solid-phase extraction of fluoroquinolones in water and milk samples. Retrieved from [Link]
- Google Patents. (n.d.). Process for recovering boric acid.
- Google Patents. (n.d.). Method of removing boric acid and boric acid salts from aqueous magnesium chloride solutions.
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National Institutes of Health. (n.d.). Synthetic applications of fluorous solid-phase extraction (F-SPE). Retrieved from [Link]
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MDPI. (2021, February 23). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. Retrieved from [Link]
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ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? [Online forum post]. Retrieved from [Link]
-
MDPI. (n.d.). Effective Removal of Boron from Aqueous Solutions by Inorganic Adsorbents: A Review. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Advances in Technologies for Boron Removal from Water: A Comprehensive Review. Retrieved from [Link]
- Google Patents. (n.d.). Two-step process for removing boron compounds from aqueous solutions of magnesium chloride.
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Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]
-
Wikipedia. (n.d.). Organoboron chemistry. Retrieved from [Link]
-
American Elements. (n.d.). Preparation of highly fluorinated and boron-rich adsorbent for magnetic solid-phase extraction of fluoroquinolones in water and milk samples. Retrieved from [Link]
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MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]
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Technical Support Center: The Impact of Substrate Purity on Diisopropyl Allylboronate Reactions
Welcome to the technical support center for Diisopropyl Allylboronate reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of using this compound, with a specific focus on how substrate purity can significantly impact experimental outcomes. Here, we will delve into common issues, provide evidence-based troubleshooting strategies, and answer frequently asked questions to ensure the success and reproducibility of your reactions.
I. Troubleshooting Guide: Diagnosing and Solving Common Problems
This section addresses specific issues you might encounter during your experiments. Each problem is analyzed from the perspective of substrate purity, offering causative explanations and actionable solutions.
Problem 1: Low or No Reaction Conversion
You've set up your this compound reaction with an aldehyde or ketone, but after the expected reaction time, TLC or LC-MS analysis shows a large amount of unreacted starting material.
Potential Purity-Related Causes:
-
Hydrolysis of this compound: this compound is sensitive to moisture. Trace amounts of water in your starting materials or solvents can hydrolyze the boronate ester to isopropanol and the corresponding allylboronic acid. This acid is often less reactive or can engage in undesired side reactions.
-
Presence of Protic Impurities: Besides water, other protic impurities like residual alcohols from previous purification steps can react with the allylboronate, reducing its effective concentration.
-
Oxidized Substrates: Aldehyde substrates are prone to oxidation to carboxylic acids. Carboxylic acids can react with this compound in a non-productive pathway or neutralize basic catalysts, thereby inhibiting the desired reaction.
-
Inhibitors in Solvents: Solvents, especially ethers, can contain peroxide inhibitors that may interfere with the reaction.
Troubleshooting and Solutions:
-
Rigorous Drying of Reagents and Glassware:
-
Flame-dry or oven-dry all glassware immediately before use.[1]
-
Use freshly distilled or commercially available anhydrous solvents. If you suspect solvent contamination, consider purification. For example, THF can be dried by refluxing over sodium/benzophenone ketyl.
-
Ensure your aldehyde or ketone substrate is anhydrous. If it's a solid, dry it under high vacuum. If it's a liquid, consider distillation or storage over molecular sieves.
-
-
Substrate Purity Assessment:
-
Before use, analyze your this compound and aldehyde/ketone by qNMR or GC to confirm purity.[2] Commercial this compound should be of high purity (typically >95%).[3][4]
-
Check for the presence of carboxylic acid in your aldehyde starting material via IR spectroscopy (a broad O-H stretch around 3000 cm⁻¹) or by dissolving a small amount in a solvent and checking the pH.
-
-
Purification of Substrates:
-
Aldehydes: Can be purified by distillation or flash chromatography. To remove acidic impurities, you can wash a solution of the aldehyde with a mild base like sodium bicarbonate, followed by washing with brine and drying over an anhydrous salt (e.g., MgSO₄).
-
This compound: If purity is suspect, it can be purified by distillation under reduced pressure. However, care must be taken as boronate esters can be thermally sensitive.
-
| Impurity | Potential Source | Impact on Reaction | Recommended Action |
| Water | Solvents, reagents, atmosphere | Hydrolysis of allylboronate, reduced reactivity | Use anhydrous solvents and reagents, flame-dry glassware, conduct reaction under an inert atmosphere. |
| Isopropanol | Hydrolysis of this compound | Reacts with starting material, reduces effective concentration | Store this compound under inert gas at recommended temperatures (0-10°C) to prevent degradation. |
| Carboxylic Acids | Oxidation of aldehyde substrates | Neutralizes catalysts, side reactions | Purify aldehyde by distillation or chromatography; wash with mild base. |
| Peroxides | Aged ether solvents | Can initiate radical side reactions, decomposition | Use freshly opened or purified solvents. |
Problem 2: Formation of Unexpected Side Products
Your reaction yields a complex mixture of products, making purification difficult and significantly lowering the yield of the desired homoallylic alcohol.
Potential Purity-Related Causes:
-
Isomerized Allylboronate: Impurities or reaction conditions can sometimes cause the isomerization of the allylboronate, leading to the formation of regioisomeric products.
-
Self-Condensation of Aldehyde/Ketone: Trace amounts of acid or base impurities can catalyze the self-condensation (e.g., aldol reaction) of the carbonyl substrate, especially with enolizable aldehydes and ketones.
-
Reactions with Impurities: As mentioned, oxidized or hydrolyzed starting materials can lead to the formation of undesired byproducts.
Troubleshooting and Solutions:
-
Confirm the Regio- and Stereoisomeric Purity of the Allylboronate: Use NMR spectroscopy to confirm the structure of your this compound before use.
-
Control of Reaction pH: If self-condensation is suspected, ensure your reaction medium is neutral. This can be achieved by using purified, neutral solvents and high-purity substrates.
-
Use of Lewis or Brønsted Acids: In some cases, the addition of a mild Lewis acid or a chiral Brønsted acid can activate the allylboronate and promote the desired reaction over side reactions, even in the presence of minor impurities.[5][6][7] However, the compatibility of the acid with your specific substrates must be considered.
Problem 3: Inconsistent Results and Poor Reproducibility
You've successfully performed the reaction once, but subsequent attempts under what you believe are identical conditions result in significantly different yields or product profiles.
Potential Purity-Related Causes:
-
Batch-to-Batch Variation in Substrate Purity: The purity of commercially available reagents can vary between batches. A new bottle of this compound or aldehyde may contain different levels or types of impurities.
-
Degradation of Reagents Upon Storage: this compound is sensitive to air and moisture and should be stored under an inert atmosphere at refrigerated temperatures (0-10°C). Improper storage can lead to degradation over time. Aldehydes can also oxidize upon storage.
Troubleshooting and Solutions:
-
Standardize Substrate Qualification: Before each new set of experiments, or when opening a new bottle of reagent, re-verify the purity using a standard analytical technique like qNMR or GC.
-
Proper Storage and Handling: Always store this compound under nitrogen or argon in a refrigerator.[3] Use a syringe to transfer the reagent under an inert atmosphere to minimize exposure to air and moisture.[8]
-
Maintain a Detailed Experimental Log: Record the lot numbers of your reagents for each experiment. This can help you trace back inconsistencies to a specific batch of a starting material.
II. Frequently Asked Questions (FAQs)
Q1: How can I quickly assess the purity of my this compound without access to advanced analytical instruments?
While quantitative analysis requires techniques like qNMR or GC, a simple ¹H NMR can provide a good qualitative assessment. Look for the characteristic peaks of the allyl group and the isopropyl groups. The presence of significant unidentifiable peaks or a broad peak around 3.5-4.0 ppm could indicate the presence of isopropanol from hydrolysis.
Q2: My aldehyde is a solid. How can I ensure it is pure and dry?
For solid aldehydes, recrystallization is an excellent purification method. To dry the purified solid, place it under high vacuum for several hours. You can also perform a Karl-Fischer titration to quantify the water content.[2]
Q3: Can I use undistilled solvents if I use molecular sieves?
While molecular sieves are effective at removing water, they will not remove other non-protic impurities. For reactions that are highly sensitive to impurities other than water, using freshly distilled solvents is recommended.
Q4: What is the impact of using a lower purity grade of this compound (e.g., 90% vs. >95%)?
Using a lower purity grade means you are introducing a significant amount of unknown impurities into your reaction. This can lead to lower yields, the formation of side products, and difficulty in purification. While it may be less expensive, the potential for failed reactions and wasted time often outweighs the initial cost savings. The main impurity is often isopropanol, which can be detrimental to the reaction.
Q5: Are there any visual indicators of this compound degradation?
Pure this compound is a clear, colorless liquid.[4] If your reagent appears cloudy, discolored, or has solidified, it may have degraded and should be analyzed for purity before use.
III. Experimental Protocols and Visual Guides
Standard Protocol for a this compound Reaction with an Aldehyde
This protocol assumes the use of high-purity, anhydrous reagents and solvents.
Materials:
-
This compound (>95% purity)
-
Aldehyde (high purity, anhydrous)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Round-bottom flask, stir bar, septum, needles, and syringes (all flame-dried)
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.
-
Reagent Preparation: In the reaction flask, dissolve the aldehyde (1.0 eq) in anhydrous DCM.
-
Reaction Initiation: Cool the solution to the desired temperature (e.g., -78 °C). Add this compound (1.1-1.5 eq) dropwise via syringe.
-
Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Workflow for Troubleshooting Purity-Related Issues
Caption: Troubleshooting decision tree for purity-related issues.
Reaction Mechanism Overview
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. Identity determination and purity testing [chemcon.com]
- 3. chemscene.com [chemscene.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Lewis acid catalyzed allylboration: discovery, optimization, and application to the formation of stereogenic quaternary carbon centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantum chemical study of Lewis acid catalyzed allylboration of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral Brønsted Acid-Catalyzed Allylboration of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 51851-79-7 Name: this compound [xixisys.com]
Technical Support Center: Diisopropyl Allylboronate Reactions
Welcome to the technical support center for diisopropyl allylboronate reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical workup and purification stages of allylboration reactions. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Core Principles of Allylboronate Reaction Workup
The successful isolation of the target homoallylic alcohol from a this compound reaction hinges on a meticulously executed workup. The primary objectives are:
-
Quenching: Safely neutralizing any unreacted, highly reactive reagents.
-
Hydrolysis of the Boronate Ester: Cleaving the B-O bonds of the intermediate boronate ester to liberate the desired alcohol product.[1][2][3] This is a critical step as the boronate ester is the direct product of the C-C bond formation.[4]
-
Removal of Boron Byproducts: Efficiently separating the desired organic product from boron-containing species, such as boric acid, isopropanol, and their derivatives.
-
Purification: Isolating the pure homoallylic alcohol from any remaining starting materials, side products, or residual impurities.
Understanding these four goals provides a logical framework for designing and troubleshooting your workup procedure.
Troubleshooting Guide
This section addresses specific issues that may arise during the workup of this compound reactions in a question-and-answer format.
Question 1: My yield is significantly lower than expected after purification. What are the common causes?
Probable Causes & Recommended Solutions:
-
Incomplete Hydrolysis of the Boronate Ester: The direct product of the reaction is a diisopropyl boronate ester of the homoallylic alcohol. If this ester is not fully hydrolyzed, it may be lost during aqueous extraction or behave differently during chromatography, leading to an apparent low yield of the desired alcohol. Boronate esters can exhibit low hydrolytic stability, but the process is not always instantaneous.[5][6]
-
Solution: Ensure the hydrolysis step is complete. This can be achieved by stirring the reaction mixture with an aqueous acid (e.g., 1 M HCl) or base for a sufficient period (e.g., 30 minutes to several hours) after the initial quench.[2][3][7] Monitoring the disappearance of the boronate ester by TLC or LC-MS is highly recommended.
-
-
Product Volatility or Water Solubility: Short-chain homoallylic alcohols can have significant vapor pressure or water solubility, leading to losses during solvent removal (rotoevaporation) or aqueous extraction.[8]
-
Solution: If volatility is a concern, remove solvents under reduced pressure at low temperatures. For water-soluble products, saturate the aqueous layer with NaCl (brine) during extraction to decrease the product's solubility in the aqueous phase and drive it into the organic layer. Perform multiple extractions with your organic solvent (e.g., 3-5 times) to maximize recovery.
-
-
Product Degradation: The desired homoallylic alcohol may be sensitive to the pH of the workup conditions. Strongly acidic or basic conditions can sometimes cause dehydration or other side reactions.
-
Solution: If you suspect product instability, opt for a milder workup. Use a buffered aqueous solution (e.g., saturated ammonium chloride, pH ~5) for the quench and extraction.[9] Analyze a small aliquot of the crude reaction mixture by ¹H NMR or LC-MS before the workup to confirm product formation and stability.
-
Question 2: An intractable emulsion formed during my aqueous workup. How can I break it and prevent it in the future?
Probable Causes & Recommended Solutions:
-
Formation of Boronic Acid Salts: Boronic acids can act as surfactants, stabilizing emulsions, especially under basic conditions. The formation of fine, gelatinous precipitates of boron-based salts can also contribute.
-
Solution to Break Emulsion:
-
Add a saturated solution of NaCl (brine) to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
Filter the entire mixture through a pad of Celite® or glass wool to remove any fine particulate matter that may be stabilizing the emulsion.
-
For small-scale reactions, transferring the mixture to a centrifuge tube and spinning at a moderate speed can effectively separate the layers.
-
-
Prevention: Avoid overly vigorous shaking of the separatory funnel; gentle inversions are usually sufficient. Diluting the reaction mixture with more organic solvent before washing can also help minimize emulsion formation.[10]
-
Question 3: My purified product is contaminated with boron-containing impurities. How can I remove them?
Probable Causes & Recommended Solutions:
-
Inefficient Extraction of Boric Acid/Borates: Boric acid and its isopropyl esters are the main byproducts. While they have some water solubility, they can persist in the organic layer, especially if the volume of the aqueous wash is insufficient.
-
Solution 1 (Azeotropic Removal): This is a highly effective method for removing residual boron compounds. After the initial workup, concentrate the crude product on a rotary evaporator. Add methanol to the flask and concentrate again. Repeat this process 3-5 times. Boric acid reacts with methanol to form trimethyl borate, which is volatile (b.p. 68 °C) and is removed as an azeotrope with methanol.[9]
-
Solution 2 (Oxidative Workup): In some cases, an oxidative workup can facilitate removal. After quenching the reaction, treat the mixture with an alkaline solution of hydrogen peroxide (e.g., 30% H₂O₂ in 3 M NaOH) at 0 °C, stirring until the oxidation is complete. This process converts the boronate ester to the desired alcohol and boric acid, which can then be more readily removed by aqueous washes. Caution: This method is exothermic and should be performed with care. It is particularly useful when the boronate ester is resistant to simple hydrolysis.[11]
-
Solution 3 (Transesterification/Hydrolysis): Transesterification with diethanolamine followed by acidic hydrolysis can be an effective method for cleaving stubborn boronate esters and facilitating purification.[2][3]
-
Frequently Asked Questions (FAQs)
Q1: What is the standard quenching agent for a this compound reaction? A: For many applications, the reaction can be quenched simply by the addition of the aqueous solution used for hydrolysis, such as 1 M HCl or saturated aqueous NH₄Cl.[7] If highly reactive reagents like Lewis acids were used as catalysts, the quench should be performed carefully at low temperatures (e.g., -78 °C to 0 °C) before warming to room temperature.[7]
Q2: How do acidic and basic workups differ in their effect on the boronate ester? A: Both acidic and basic conditions can promote the hydrolysis of the diisopropyl boronate ester to the free homoallylic alcohol.[2][3] Acidic workup (e.g., 1 M HCl) protonates an oxygen atom on the boronate, making it a better leaving group and facilitating nucleophilic attack by water. Basic workup (e.g., 1 M NaOH) involves the formation of a tetracoordinate boronate "ate" complex, which then breaks down to release the alcohol. The choice often depends on the stability of the product molecule to the specific pH range.
Q3: What is the purpose of adding an oxidant like hydrogen peroxide in some workup procedures? A: An oxidative workup, typically using hydrogen peroxide under basic conditions, serves two main purposes. First, it provides an alternative and often more robust method for cleaving the C-B bond of any unreacted starting boronate or related boron species, converting them to boric acid and an alcohol. Second, it ensures the complete conversion of the product boronate ester to the desired homoallylic alcohol.[11] This can be particularly useful for complex substrates or when simple hydrolysis is sluggish.
Q4: What are the best practices for column chromatography of homoallylic alcohols? A: Homoallylic alcohols are generally stable on silica gel. A standard mobile phase of ethyl acetate in hexanes or dichloromethane is typically effective. To avoid issues with residual acidic impurities from the workup, it can be beneficial to wash the organic layer with saturated sodium bicarbonate solution before drying and concentration. For very acid-sensitive compounds, the silica gel can be pre-treated by slurrying it with a solvent system containing a small amount of triethylamine (~1%), then packing the column.
Visualization of the Workup Process
General Workup Workflow
The following diagram illustrates the typical sequence of steps in the workup and purification of a this compound reaction.
Caption: Standard workflow for this compound reaction workup.
Boronate Ester Hydrolysis Mechanism
This diagram shows the chemical transformation at the core of the workup: the hydrolysis of the product boronate ester to the desired homoallylic alcohol.
Caption: Key chemical transformation during aqueous workup.
Summary of Workup Conditions
The choice of workup conditions can significantly impact the outcome of the reaction. This table summarizes common options.
| Workup Condition | Reagents | Primary Purpose | Advantages | Disadvantages |
| Standard Aqueous Hydrolysis | 1 M HCl or Saturated NH₄Cl | Hydrolyze boronate ester, remove basic impurities. | Simple, effective for most substrates. | May not be suitable for acid-sensitive products. |
| Basic Hydrolysis | 1 M NaOH | Hydrolyze boronate ester, remove acidic impurities. | Effective, removes acidic catalysts/byproducts. | Risk of emulsion; not for base-sensitive products. |
| Oxidative Workup | 30% H₂O₂, 3 M NaOH | Cleave C-B bonds, ensure complete ester conversion. | Robust, good for stubborn esters/byproducts. | Exothermic, can degrade sensitive functional groups. |
| Azeotropic Boron Removal | Methanol (repeated co-evaporation) | Remove trace boron impurities post-extraction. | Highly effective for high-purity applications. | Adds an extra step to the procedure. |
Standard Experimental Protocol: General Workup
This protocol assumes the reaction has been run on a 1.0 mmol scale in an anhydrous organic solvent (e.g., Toluene, THF, CH₂Cl₂). Adjust volumes accordingly for different scales.
-
Cool the Reaction: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction flask to 0 °C in an ice-water bath.
-
Quench and Hydrolyze: Slowly add 10 mL of 1 M aqueous HCl to the stirred reaction mixture. Note: The addition may be exothermic. Allow the mixture to warm to room temperature and stir vigorously for 30-60 minutes to ensure complete hydrolysis of the boronate ester.
-
Phase Separation: Transfer the biphasic mixture to a separatory funnel. If the reaction solvent is water-miscible (like THF), add 20 mL of a suitable extraction solvent (e.g., ethyl acetate or diethyl ether) and 10 mL of water.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with 15 mL portions of the organic solvent.
-
Combine and Wash: Combine all organic layers in the separatory funnel. Wash the combined organic phase with 20 mL of saturated aqueous NaCl (brine) to help remove residual water and break any minor emulsions.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter the mixture to remove the drying agent, washing the solid with a small amount of fresh organic solvent. Concentrate the filtrate using a rotary evaporator to obtain the crude homoallylic alcohol.
-
Optional Boron Removal: If ¹¹B NMR or other analysis indicates boron impurities, dissolve the crude product in 20 mL of methanol and re-concentrate on the rotary evaporator. Repeat this step 2-3 times.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure homoallylic alcohol.
References
- Structure, Properties, and Preparation Of Boronic Acid Derivatives.
- (PDF) ChemInform Abstract: Allylation Reactions of Aldehydes with Allylboronates in Aqueous Media: Unique Reactivity and Selectivity that are Only Observed in the Presence of Water.
- Catalytic Enantioselective Allyl- and Crotylboration of Aldehydes Using Chiral Diol•SnCl4 Complexes. Optimization, Substrate Scope and Mechanistic Investigations. Journal of the American Chemical Society.
- A Method for the Deprotection of Alkylpinacolyl Boron
- A Method for the Deprotection of Alkylpinacolyl Boronate Esters.
- Stability of Boronic Esters to Hydrolysis : A Compar
- Strategies for the analysis of highly reactive pinacolboronate esters.
- Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles. Journal of the American Chemical Society.
- Stereospecific Allylic Functionalization: The Reactions of Allylboron
- Process for purifying allyl alcohol.
- Allyl alcohol synthesis by allylic substitution. Organic Chemistry Portal.
- Organic Reaction Workup Formulas for Specific Reagents. University of California, Los Angeles.
- Allylboration of Carbonyl Compounds. Organic Reactions.
-
A multicomponent approach for the preparation of homoallylic alcohols. Chemical Science (RSC Publishing). [Link]
- About Workup. University of Rochester.
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- 5. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. EP0249648B1 - Process for purifying allyl alcohol - Google Patents [patents.google.com]
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- 11. Allyl alcohol synthesis by allylic substitution [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to Allylboron Reagents: A Comparative Analysis of Diisopropyl Allylboronate
In the landscape of modern organic synthesis, the stereoselective formation of carbon-carbon bonds remains a paramount objective. Among the myriad of tools available to the synthetic chemist, allylboron reagents have carved out a distinguished niche for their ability to react with carbonyls and imines, yielding valuable homoallylic alcohols and amines with exceptional control over stereochemistry.[1][2] This guide provides an in-depth comparison of Diisopropyl Allylboronate with other prevalent allylboron reagents, offering insights grounded in experimental data to aid researchers in selecting the optimal reagent for their specific synthetic challenges.
The Central Role of the Boron Ligand in Allylboration
The reactivity and selectivity of an allylboron reagent are intrinsically tied to the nature of the ligands attached to the boron atom. These ligands modulate the Lewis acidity of the boron center, influencing the rate of reaction and the geometry of the Zimmerman-Traxler transition state, which in turn dictates the stereochemical outcome.[3][4] This guide will focus on a comparative analysis of three widely utilized classes of allylboron reagents, with a primary focus on the practical and performance-based differences.
-
This compound: A versatile and reactive reagent.[5]
-
Pinacol Allylboronate: Known for its stability and ease of handling, though often less reactive.[6]
-
Potassium Allyltrifluoroborate: A bench-stable crystalline solid with unique reactivity profiles.[7]
Comparative Performance Analysis
The choice of an allylboron reagent can significantly impact the yield and stereoselectivity of a reaction. The following sections provide a detailed comparison of this compound with its pinacol and trifluoroborate counterparts, supported by experimental data.
Reactivity Profile
The reactivity of allylboron reagents towards aldehydes and ketones is a critical consideration. This compound generally exhibits higher reactivity compared to pinacol allylboronate.[6] This is attributed to the greater Lewis acidity of the boron center in the diisopropyl ester. This enhanced reactivity allows for reactions to be conducted at lower temperatures, which can be advantageous for improving stereoselectivity.[8]
In contrast, pinacol allylboronates often require Lewis acid catalysis or harsher reaction conditions to achieve comparable reaction rates, particularly with less reactive ketones.[6] Potassium allyltrifluoroborates, while stable, often necessitate activation, for instance, through the in situ generation of more reactive difluoroboranes or by using specific catalytic systems.[9]
Table 1: Comparative Reactivity in the Allylboration of Benzaldehyde
| Reagent | Conditions | Time (h) | Yield (%) | Reference |
| This compound | -78 °C, THF | 1 | 95 | [8] |
| Pinacol Allylboronate | rt, Toluene, (R)-TRIP-PA (5 mol%) | 1 | 94 | [3] |
| Potassium Allyltrifluoroborate | rt, CH3CN, Sc(OTf)3 (10 mol%) | 12 | 85 | [9] |
This table illustrates the generally faster reaction time for this compound under mild conditions.
Stereoselectivity
The primary advantage of using chiral allylboron reagents is the ability to control the absolute stereochemistry of the newly formed stereocenters. The diisopropyl group, being less sterically demanding than the pinacol group, can sometimes lead to different diastereoselectivity profiles, particularly in reactions with chiral aldehydes (a concept known as matched and mismatched double diastereoselection).[4][10]
Herbert C. Brown's seminal work demonstrated that B-allyldiisopinocampheylborane, a chiral dialkylborane closely related to the diisopropyl ester, provides exceptionally high levels of enantioselectivity in the allylboration of a wide range of aldehydes.[8][11] This high degree of stereocontrol is a key advantage of using chiral auxiliaries directly attached to the boron atom.
While pinacol-derived chiral allylboronates are also effective, achieving high selectivity can sometimes require in situ generation of more reactive borinic esters.[1] Potassium allyltrifluoroborates, when used with chiral ligands or catalysts, can also provide high enantioselectivity, but the development of these systems is an active area of research.[12]
Table 2: Enantioselective Allylboration of Benzaldehyde
| Reagent/System | ee (%) | Reference |
| (-)-B-Allyldiisopinocampheylborane | 96 | [4] |
| Chiral Pinacol Allylboronate + nBuLi/TFAA | >98 | [1] |
| Potassium Allyltrifluoroborate + Chiral Ligand | Up to 99 | [12] |
This table highlights the excellent enantioselectivity achievable with various allylboron systems.
Experimental Protocols and Methodologies
To provide a practical context for the discussed comparisons, this section details a representative experimental protocol for the asymmetric allylboration of an aldehyde using a chiral allylboron reagent derived from diisopropyl tartrate, a common chiral auxiliary.
Protocol: Asymmetric Allylboration of Benzaldehyde using a Tartrate-Derived Allylboronate
This procedure is adapted from the principles established by Roush and co-workers, who have extensively developed tartrate-modified allylboronates.
Objective: To synthesize (R)-1-phenyl-3-buten-1-ol with high enantioselectivity.
Reagents and Materials:
-
(R,R)-Diisopropyl tartrate
-
Allylboronic acid
-
Benzaldehyde
-
Anhydrous Toluene
-
4 Å Molecular Sieves
-
Standard glassware for anhydrous reactions
Step-by-Step Procedure:
-
Preparation of the Chiral Allylboronate: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve (R,R)-diisopropyl tartrate (1.1 mmol) in anhydrous toluene (5 mL). Add powdered 4 Å molecular sieves (approx. 500 mg). To this solution, add a solution of allylboronic acid (1.0 mmol) in toluene (2 mL) dropwise at room temperature. Stir the mixture for 1 hour to ensure the formation of the chiral allylboronate. The molecular sieves aid in removing the water generated during the esterification.
-
Allylboration Reaction: Cool the flask containing the in situ generated chiral allylboronate to -78 °C using a dry ice/acetone bath. Add freshly distilled benzaldehyde (1.0 mmol) dropwise.
-
Reaction Monitoring and Quench: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Workup and Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired homoallylic alcohol.
-
Characterization: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (ee%) can be determined by chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by NMR analysis.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Allylboron reagents are sensitive to moisture, which can lead to hydrolysis and reduced yields.
-
Low Temperature (-78 °C): Performing the reaction at low temperature enhances the organization of the Zimmerman-Traxler transition state, leading to higher enantioselectivity.[8]
-
In Situ Generation: Preparing the chiral allylboronate in situ from the corresponding boronic acid and chiral diol is often more convenient than isolating the air-sensitive boronate.
Visualization of Key Concepts
To further elucidate the principles discussed, the following diagrams illustrate the fundamental reaction mechanism and the structural differences between the compared reagents.
Reaction Mechanism: The Zimmerman-Traxler Transition State
The stereochemical outcome of the allylboration reaction is rationalized by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state.
Caption: The Zimmerman-Traxler model for allylboration.
Structural Comparison of Allylboron Reagents
The steric and electronic properties of the ligands on the boron atom are crucial for the reagent's performance.
Caption: Structural representation of different allylboron reagents.
Conclusion and Future Outlook
This compound stands as a highly effective and versatile reagent in the synthetic chemist's toolkit. Its favorable reactivity profile often allows for milder reaction conditions compared to its pinacol counterpart. While the pioneering work with chiral dialkylboranes, such as B-allyldiisopinocampheylborane, set a high benchmark for enantioselectivity, the development of catalytic asymmetric allylborations using all classes of allylboron reagents continues to evolve.[2][3]
The choice between this compound, pinacol allylboronate, and potassium allyltrifluoroborate will ultimately depend on the specific substrate, desired stereochemical outcome, and practical considerations such as reagent stability and availability. For reactions requiring high reactivity under mild, uncatalyzed conditions, this compound is often an excellent choice. For applications where bench stability is paramount, pinacol and trifluoroborate salts offer significant advantages.[2] The ongoing development of new chiral ligands and catalytic systems promises to further expand the capabilities of all these valuable reagents, enabling the synthesis of increasingly complex and medicinally relevant molecules.[13]
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Chen, J. L.-Y., Scott, H. K., Hesse, M. J., Willis, C. L., & Aggarwal, V. K. (2013). Highly Diastereo- and Enantioselective Allylboration of Aldehydes using α-Substituted Allyl/Crotyl Pinacol Boronic Esters via in Situ Generated Borinic Esters. Journal of the American Chemical Society, 135(14), 5316–5319. [Link]
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Kiesewetter, E. T., O'Brien, R. V., & Hoveyda, A. H. (2013). Synthesis of Z-(Pinacolato)allylboron and Z-(Pinacolato)alkenylboron Compounds through Stereoselective Catalytic Cross-Metathesis. Journal of the American Chemical Society, 135(16), 6026–6029. [Link]
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Aggarwal, V. K., et al. (2013). Highly Diastereo- and Enantioselective Allylboration of Aldehydes using α‑Substituted Allyl/Crotyl Pinacol Boronic Esters via in Situ Generated Borinic Esters. School of Chemistry | University of Bristol. [Link]
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Aggarwal, V. K., et al. (2014). Highly Selective Allylborations of Aldehydes Using α,α-Disubstituted Allylic Pinacol Boronic Esters. Angewandte Chemie International Edition, 53(24), 6291-6295. [Link]
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Gagnon, D., et al. (2005). Diastereoselectivity in asymmetric allylations: The role of vicinal chirality in the allyl nucleophile for SE2′ reactions with aldehydes. Canadian Journal of Chemistry, 83(6-7), 844-853. [Link]
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Kiesewetter, E. T., O'Brien, R. V., & Hoveyda, A. H. (2013). Synthesis of Z-(pinacolato)allylboron and Z-(pinacolato)alkenylboron compounds through stereoselective catalytic cross-metathesis. SciSpace. [Link]
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Chong, J. M., et al. (2007). Enantioselective Synthesis of (E)-δ-Stannyl Homoallylic Alcohols Via Aldehyde Allylboration Using α-Stannylallylboranes Generated by Allene Hydroboration Followed By a Highly Diastereoselective 1,3-Boratropic Shift. Organic Letters, 9(23), 4785–4788. [Link]
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Aggarwal, V. K., et al. (2017). Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles. Journal of the American Chemical Society, 139(42), 14853–14856. [Link]
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Leonori, D., & Aggarwal, V. K. (2016). Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. ResearchGate. [Link]
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Szabó, K. J., et al. (2012). Palladium-Catalyzed Synthesis and Isolation of Functionalized Allylboronic Acids: Selective, Direct Allylboration of Ketones. Angewandte Chemie International Edition, 51(51), 12898-12902. [Link]
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Boiarska, Z., et al. (2021). Brown Allylation: Application to the Synthesis of Natural Products. European Journal of Organic Chemistry, 2021(25), 3569-3581. [Link]
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Lam, H. W., et al. (2014). Enantioselective synthesis of allylboronates and allylic alcohols by copper-catalyzed 1,6-boration. Angewandte Chemie International Edition, 53(16), 4186-4190. [Link]
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Chong, J. M., et al. (2012). Stereo- and Enantioselective Syntheses of 1,2-Oxaborinan-3-enes and δ-Boryl-Substituted Homoallylic Alcohols. Organic Letters, 14(10), 2536–2539. [Link]
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Szabó, K. J., et al. (2013). Selective Formation of Adjacent Stereocenters by Allylboration of Ketones under Mild Neutral Conditions. Organic Letters, 15(10), 2414–2417. [Link]
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Antilla, J. C., et al. (2017). Highly Stereo- and Enantioselective Syntheses of δ-Alkyl-Substituted (Z)-Homoallylic Alcohols. Journal of the American Chemical Society, 139(35), 12215–12218. [Link]
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Chong, J. M., & Chong, J. M. (2004). Asymmetric Allylboration of Aldehydes and Ketones Using 3,3'-Disubstitutedbinaphthol-Modified Boronates. Organic Letters, 6(24), 4475–4478. [Link]
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Morken, J. P., et al. (2020). Practical Synthesis of Chiral Allylboronates by Asymmetric 1,1‐Difunctionalization of Terminal Alkenes. Angewandte Chemie International Edition, 59(32), 13348-13352. [Link]
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Chen, M., et al. (2018). Syntheses of Unsymmetrical 1,4-Bifunctional Allylboron Reagents via Cu-catalyzed Highly Regio- and Stereoselective 1,4-Protoboration of Dienylboronates and Analysis of the Origin of Chemoselective Aldehyde syn-(Hydroxymethyl)allylation. Organic Letters, 20(24), 7921-7925. [Link]
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Antilla, J. C., et al. (2020). Kinetic Resolution of α‐Silyl‐Substituted Allylboronate Esters via Chemo‐ and Stereoselective Allylboration of Aldehydes. Angewandte Chemie International Edition, 59(42), 18561-18565. [Link]
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Hoffmann, R. W., & Niel, G. (2004). Diastereo- and enantiomerically pure allylboronates: their synthesis and scope. Comptes Rendus Chimie, 7(6-7), 635-646. [Link]
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A Comparative Guide for Synthetic Chemists: The Superiority of Diisopropyl Allylboronate over Allyl Grignard Reagents in Modern Organic Synthesis
For decades, the venerable Grignard reagent has been a cornerstone of carbon-carbon bond formation. The allyl Grignard, in particular, offers a direct route to homoallylic alcohols, vital intermediates in the synthesis of complex natural products and pharmaceuticals. However, its utility in intricate molecular architectures is often hampered by its indiscriminate reactivity and lack of stereochemical control. This guide provides a detailed, evidence-based comparison between allyl Grignard reagents and diisopropyl allylboronate, demonstrating why the latter has emerged as a more refined and powerful tool for researchers in contemporary organic synthesis.
The Fundamental Divide: Reactivity and Mechanism
The divergent performance of these two reagents stems from the fundamental nature of their carbon-metal bonds. The highly polar carbon-magnesium bond in an allyl Grignard reagent renders the allyl group intensely nucleophilic and basic. This high reactivity, while powerful, is the source of its greatest weaknesses.
In contrast, the more covalent carbon-boron bond in this compound results in a significantly milder, less basic, and more selective nucleophile.[1][2][3] This distinction dictates their reaction mechanisms and, consequently, their synthetic utility.
Allyl Grignard Reagents: A Story of Brute Force
Allyl Grignard reagents react with carbonyls through a mechanism that is often rapid and poorly organized.[4][5] Their high basicity frequently leads to undesired side reactions such as enolization of the carbonyl substrate, reduction, or Wurtz-type coupling with the parent halide.[4][6][7] Furthermore, allyl Grignard reagents exist in a dynamic equilibrium, undergoing rapid 1,3-metallotropic shifts, which can lead to mixtures of regioisomers upon reaction.[8][9][10] Critically, these reactions often fail to adhere to predictable stereochemical models like the Felkin-Anh model, resulting in low diastereoselectivity.[4][9]
This compound: The Power of Precision
The reaction of an allylboronate with an aldehyde or imine proceeds through a highly ordered, six-membered chair-like transition state, known as the Zimmerman-Traxler model. This mechanistic pathway is the key to its exceptional performance. The substituents on both the boronate and the electrophile occupy well-defined pseudo-equatorial or pseudo-axial positions, minimizing steric interactions and dictating the stereochemical outcome of the product with high fidelity.[1][10] This organized transition state ensures high regioselectivity (favoring γ-addition) and, most importantly, predictable and high diastereoselectivity.[2][3][11]
Fig 2. Conceptual Comparison of Reaction Pathways
Experimental Protocols: A Practical Demonstration
To illustrate these differences, we present side-by-side protocols for the allylation of benzaldehyde. The contrast in setup, execution, and outcome is stark.
Fig 3. Comparative Experimental Workflow
Protocol 1: Allylation of Benzaldehyde with Allylmagnesium Bromide
-
Causality: This procedure is dictated by the extreme sensitivity of the Grignard reagent to protic sources and oxygen. Every step is designed to maintain a strictly anhydrous and inert environment.
-
Apparatus Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen inlet, and a dropping funnel is assembled and flame-dried under vacuum. The flask is allowed to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Preparation: Magnesium turnings (1.2 eq) are placed in the flask. A solution of allyl bromide (1.1 eq) in anhydrous diethyl ether is added to the dropping funnel. A small portion is added to initiate the reaction (indicated by cloudiness and heat). The remaining solution is added dropwise to maintain a gentle reflux. [8][12]3. Reaction: After the magnesium is consumed, the gray solution is cooled to 0°C in an ice bath. A solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel over 20 minutes.
-
Incubation: The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature for an additional hour.
-
Workup: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0°C. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield 1-phenylbut-3-en-1-ol.
Protocol 2: Allylation of Benzaldehyde with this compound
-
Causality: The stability and lower reactivity of the allylboronate permit a vastly simpler and more convenient procedure. No special precautions against moisture are typically needed beyond standard laboratory practice.
-
Apparatus Setup: A standard round-bottom flask with a magnetic stirrer is charged with benzaldehyde (1.0 eq) and a suitable solvent (e.g., THF, CH₂Cl₂).
-
Reagent Addition: this compound (1.2 eq), a commercially available liquid, is added directly to the flask via syringe at room temperature. [13][14]3. Reaction & Monitoring: The reaction is stirred at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) until the benzaldehyde is consumed (typically 2-12 hours).
-
Workup: The solvent is removed under reduced pressure. The residue is then treated with an oxidative workup (e.g., hydrogen peroxide and aqueous sodium hydroxide) or a protic workup to hydrolyze the boronate ester, though often simple purification is sufficient.
-
Purification: The crude material is purified by flash column chromatography to afford the homoallylic alcohol in high yield and purity.
Conclusion and Outlook
While allyl Grignard reagents remain useful for simple additions to robust substrates, their limitations become glaringly apparent in the context of modern, complex target-oriented synthesis. Their high reactivity, poor functional group tolerance, and lack of stereocontrol make them a blunt instrument in a field that demands surgical precision.
This compound and its derivatives represent a paradigm shift. They offer an unparalleled combination of stability, ease of handling, exceptional functional group tolerance, and, most critically, predictable and high levels of stereocontrol. For researchers, scientists, and drug development professionals, mastering the use of allylboronates is not merely an alternative—it is an essential evolution in synthetic strategy, enabling the efficient and elegant construction of the complex molecules that drive innovation.
References
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- Organic chemistry. (2020). Allylic Grignard reagents in organic synthesis. YouTube.
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- (2013). Synthesis of Highly-Substituted Enantiomerically Pure Allylboronic Esters and Investigation of Their Stereoselective Addition to Aldehydes. Sci-Hub.
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A Comparative Guide to Lewis Acid Catalysts for Diisopropyl Allylboronate Additions to Carbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
The addition of an allyl group to a carbonyl compound, known as allylboration, is a cornerstone of modern organic synthesis, enabling the rapid construction of stereochemically rich homoallylic alcohols. These structures are valuable intermediates in the synthesis of natural products and pharmaceuticals. Diisopropyl allylboronate is a frequently employed reagent in this transformation due to its stability and predictable reactivity. While the thermal reaction proceeds, the use of catalysts is often essential to achieve high yields and selectivities under mild conditions. This guide provides a comparative overview of Lewis acid catalysts for the addition of this compound to carbonyl compounds, with a focus on their relative performance and practical application.
The Role of Lewis Acids in Allylboration: A Mechanistic Overview
In the absence of a catalyst, the reaction between an allylboronate and an aldehyde proceeds through a closed, six-membered, chair-like transition state, often referred to as the Zimmerman-Traxler model. The stereochemical outcome of the reaction is dictated by the geometry of the allylboronate and the relative steric hindrance of the substituents on the aldehyde and the boronate.
Lewis acids dramatically accelerate this reaction. It is now generally accepted that the primary role of the Lewis acid is not to activate the carbonyl group, as is common in many other reactions, but rather to activate the allylboronate itself. The Lewis acid coordinates to one of the oxygen atoms of the diisopropyl ester, increasing the electrophilicity of the boron atom and thus enhancing the reactivity of the allyl group.[1][2] This mechanism preserves the closed transition state, which is crucial for maintaining high levels of diastereoselectivity.[2]
Figure 2: Conceptual transition state for a chiral Brønsted acid-catalyzed allylboration.
Experimental Protocols
General Procedure for Achiral Lewis Acid-Catalyzed Allylboration
This protocol provides a general guideline for the addition of this compound to an aldehyde using a Lewis acid catalyst like Sc(OTf)₃.
Workflow Diagram:
Figure 3: General experimental workflow for Lewis acid-catalyzed allylboration.
Step-by-Step Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol) and a dry solvent (e.g., CH₂Cl₂ or toluene, 5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.05-0.10 mmol, 5-10 mol %).
-
To the stirred solution, add this compound (1.2 mmol, 1.2 equiv) dropwise over 5 minutes.
-
Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ (5 mL).
-
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.
Procedure for Chiral Brønsted Acid-Catalyzed Enantioselective Allylboration
This protocol is adapted from the work of Schaus and co-workers for the enantioselective allylboration using a chiral phosphoric acid catalyst. [3]
-
To a vial, add the chiral phosphoric acid catalyst (e.g., (R)-TRIP-PA, 0.005 mmol, 5 mol %), the aldehyde (0.10 mmol), and toluene (1.0 mL).
-
Cool the mixture to the desired temperature (e.g., -30 °C).
-
Add allylboronic acid pinacol ester (0.12 mmol, 1.2 equiv).
-
Stir the reaction at this temperature for the specified time (e.g., 1-24 hours), monitoring by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the enantioenriched homoallylic alcohol.
-
Determine the enantiomeric excess (% ee) by chiral HPLC analysis.
Conclusion
The Lewis acid-catalyzed addition of this compound to carbonyl compounds is a powerful and versatile transformation. While a variety of Lewis acids can effectively promote this reaction, Sc(OTf)₃ often provides a good balance of high reactivity and functional group tolerance for simple diastereoselective additions. For enantioselective transformations, chiral Lewis acid systems, such as those derived from SnCl₄ and chiral diols, are effective. Furthermore, chiral Brønsted acids have emerged as a highly practical and efficient class of catalysts for achieving excellent enantioselectivity with a broad range of substrates. The choice of catalyst will ultimately depend on the specific substrate, the desired stereochemical outcome, and cost considerations.
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A Senior Application Scientist's Guide to the Validation of Stereochemical Outcomes in Diisopropyl Allylboronate Reactions
For: Researchers, scientists, and drug development professionals engaged in stereoselective synthesis.
Introduction: The Enduring Power of Stereocontrol in Synthesis
In the intricate world of organic synthesis, particularly in the development of complex chiral molecules like pharmaceuticals and natural products, the precise control of stereochemistry is not merely an academic exercise—it is a fundamental necessity. The allylboration of carbonyl compounds stands as a cornerstone reaction for the stereocontrolled formation of carbon-carbon bonds and the generation of chiral centers.[1] Among the diverse array of reagents developed for this purpose, diisopropyl allylboronate and its substituted analogues (e.g., crotylboronates) offer a compelling balance of reactivity, stability, and predictable stereoselectivity.
This guide provides an in-depth analysis of the stereochemical outcomes of reactions involving this compound. Moving beyond a simple recitation of facts, we will explore the mechanistic underpinnings that govern these transformations, present objective comparisons with alternative reagents supported by experimental data, and provide robust, validated protocols for both conducting the reactions and verifying their stereochemical fidelity.
The Mechanistic Foundation: Predicting Diastereoselectivity with the Zimmerman-Traxler Model
The remarkable diastereoselectivity observed in the reactions of substituted allylboronates with aldehydes is rationalized by the Zimmerman-Traxler model.[2] This model, originally proposed for aldol reactions, postulates a closed, six-membered, chair-like transition state where the boron atom coordinates to the carbonyl oxygen of the aldehyde.[3][4] The stereochemical outcome is dictated by the minimization of steric interactions within this cyclic arrangement.
The key principle is that substituents on both the allylboronate and the aldehyde preferentially occupy pseudo-equatorial positions to avoid destabilizing 1,3-diaxial interactions.[3] This preference directly translates the geometry of the crotylboronate double bond into the relative stereochemistry of the newly formed stereocenters in the homoallylic alcohol product.
-
An E-crotylboronate places its methyl group in a pseudo-equatorial position in the favored transition state, leading to the anti diastereomer .
-
A Z-crotylboronate likewise positions its methyl group pseudo-equatorially, resulting in the formation of the syn diastereomer .[5]
This predictable relationship is one of the most powerful features of allylboration chemistry.
Caption: Validated workflow for allylboration and analysis.
Protocol 1: Diastereoselective Allylboration of Benzaldehyde
Objective: To synthesize 1-phenylbut-3-en-2-ol with high diastereoselectivity using (E)-crotyldiisopropylboronate.
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg), freshly distilled.
-
(E)-Crotyldiisopropylboronate (1.2 mmol, 221 mg).
-
Anhydrous Toluene (10 mL).
-
3M Sodium Hydroxide (NaOH) solution.
-
30% Hydrogen Peroxide (H₂O₂) solution.
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution.
-
Brine and distilled water.
-
Anhydrous Magnesium Sulfate (MgSO₄).
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate).
Procedure:
-
To a flame-dried, 50 mL round-bottom flask under a nitrogen atmosphere, add benzaldehyde (1.0 mmol) and anhydrous toluene (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add (E)-crotyldiisopropylboronate (1.2 mmol) dropwise to the stirred solution over 5 minutes.
-
Stir the reaction mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzaldehyde is consumed (typically 2-4 hours).
-
Remove the flask from the cooling bath and allow it to warm to 0 °C.
-
Quench the reaction by the slow, sequential addition of 3M NaOH (2 mL) followed by 30% H₂O₂ (2 mL). Caution: This is an exothermic oxidation; add slowly to maintain control.
-
Stir the biphasic mixture vigorously at room temperature for 1 hour to ensure complete oxidation of the boron species.
-
Transfer the mixture to a separatory funnel. Add saturated Na₂S₂O₃ (10 mL) to quench any remaining peroxide.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the anti-homoallylic alcohol.
Protocol 2: Validation of Diastereomeric Ratio (d.r.) by ¹H NMR Spectroscopy
Causality: The diastereomers of the homoallylic alcohol product will have distinct chemical shifts for certain protons, particularly those adjacent to the newly formed stereocenters. By integrating these non-overlapping signals, a quantitative ratio can be determined. [6][7] Procedure:
-
Prepare a sample of the purified product (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended for better signal dispersion).
-
Identify characteristic, well-resolved signals for each diastereomer. Often, the carbinol proton (-CH-OH) or the proton adjacent to the methyl group are suitable.
-
Carefully integrate the chosen pair of signals. Ensure proper baseline correction before integration. [7]5. The diastereomeric ratio (d.r.) is the ratio of the integration values. For example, if the integral for the anti isomer is 9.6 and the syn isomer is 0.4, the d.r. is 96:4 or 24:1. Modern NMR techniques like band-selective pure shift spectroscopy can be employed for samples with severe signal overlap. [8]
Protocol 3: Validation of Enantiomeric Excess (e.e.) by Chiral HPLC
Causality: In an asymmetric reaction, the enantiomeric products will interact differently with a chiral stationary phase (CSP) in an HPLC column, leading to different retention times and baseline separation. The relative area of the two peaks corresponds to the enantiomeric excess. [9][10] Procedure:
-
Method Development (Screening):
-
Dissolve a small amount of the product in the mobile phase to create a ~1 mg/mL solution.
-
Screen various chiral columns (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H) with a standard mobile phase (e.g., 90:10 Hexane:Isopropanol). [10]2. Optimization:
-
Once partial separation is observed, optimize the mobile phase composition (adjusting the ratio of polar modifier like isopropanol) to achieve baseline resolution (Rₛ > 1.5).
-
-
Quantification:
-
Inject the sample and record the chromatogram.
-
Integrate the peak areas for both enantiomers (Area₁ and Area₂).
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100 [11]
-
Conclusion
The reaction of this compound with aldehydes is a robust and highly predictable method for diastereoselective C-C bond formation, governed by the well-established Zimmerman-Traxler model. The choice of boronate ester provides a handle to tune reactivity, with diisopropyl esters offering a favorable balance for many applications. For enantiocontrol, the use of chiral auxiliaries or catalytic systems is essential. The validation of stereochemical outcomes is a critical and non-negotiable step in synthesis. The systematic application of high-field NMR spectroscopy for diastereomeric ratio determination and chiral HPLC for enantiomeric excess provides the necessary quantitative data to confirm the success of a stereocontrolled transformation. This integrated approach of predictive models, comparative reagent analysis, and rigorous analytical validation empowers chemists to construct complex molecular architectures with confidence and precision.
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Kobayashi, S., et al. (2011). Allylation Reactions of Aldehydes with Allylboronates in Aqueous Media: Unique Reactivity and Selectivity Observed Only in the Presence of Water. Chemistry – An Asian Journal, 6(6), 1374-1386. [Link]
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Pietruszka, J., et al. (2016). Enantioselective Catalysts for the Synthesis of α-Substituted Allylboronates--An Accelerated Approach towards Isomerically Pure Homoallylic Alcohols. Angewandte Chemie International Edition, 55(4), 1548-1552. [Link]
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Chen, M. (2021). Diastereoselective crotylboration of chiral aldehydes with (Z)-crotylboronate 2b. ResearchGate. [Link]
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Kobayashi, S., et al. (2011). ChemInform Abstract: Allylation Reactions of Aldehydes with Allylboronates in Aqueous Media: Unique Reactivity and Selectivity that are Only Observed in the Presence of Water. ResearchGate. [Link]
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Pietruszka, J., et al. (2013). Synthesis of Highly-Substituted Enantiomerically Pure Allylboronic Esters and Investigation of Their Stereoselective Addition to Aldehydes. The Journal of Organic Chemistry, 78(22), 11549–11559. [Link]
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Jain, P., & Antilla, J. C. (2018). Allyl addition to aldehydes with α‐substituted allylboronate. ResearchGate. [Link]
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Aggarwal, V. K., & Leonori, D. (2013). ChemInform Abstract: Highly Diastereo- and Enantioselective Allylboration of Aldehydes Using α-Substituted Allyl/Crotyl Pinacol Boronic Esters via in situ Generated Borinic Esters. ResearchGate. [Link]
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Pietruszka, J., & Frey, W. (2010). Diastereo- and enantiomerically pure allylboronates: their synthesis and scope. Chemistry – A European Journal, 16(34), 10558-10568. [Link]
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Roush, W. R., et al. (1986). Asymmetric synthesis using diisopropyl tartrate modified (E)- and (Z)-crotylboronates: preparation of the chiral crotylboronates and reactions with achiral aldehydes. Journal of the American Chemical Society, 108(12), 3422-3434. [Link]
-
Marton, D., et al. (1996). Stereochemical Study of the Allylation of Aldehydes with Allyl Halides in Cosolvent/Water(Salt)/Zn and in Cosolvent/Water(Salt)/Zn/Haloorganotin Media. The Journal of Organic Chemistry, 61(8), 2731-2737. [Link]
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A Researcher's Guide to the Determination of Enantiomeric Excess of Homoallylic Alcohols
In the realms of asymmetric synthesis and pharmaceutical development, the stereochemical purity of a molecule is not a trivial detail; it is a critical determinant of its biological activity and safety. For homoallylic alcohols, a versatile class of chiral building blocks, the precise determination of enantiomeric excess (ee) is paramount. This guide provides an in-depth, objective comparison of the primary analytical techniques for this purpose, grounded in experimental data and practical insights to empower researchers in making informed methodological choices.
The Criticality of Enantiomeric Purity
Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate strict control over the stereochemical composition of chiral drugs. The accurate quantification of enantiomeric excess, a measure of the predominance of one enantiomer over the other, is therefore an indispensable aspect of quality control and process development in the pharmaceutical industry.[1][2]
Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical method for determining the enantiomeric excess of homoallylic alcohols is contingent upon several factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput, and the instrumentation available.[3][4] The most prevalent techniques are chiral chromatography—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Performance Comparison
| Parameter | Chiral HPLC | Chiral GC | NMR Spectroscopy (with Chiral Agents) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[4] | Differential partitioning of volatile enantiomers between a CSP and a gaseous mobile phase.[4] | Formation of diastereomers with distinct NMR spectra through interaction with a chiral derivatizing or solvating agent.[5] |
| Typical Sample Size | Micrograms (µg) | Nanograms (ng) to micrograms (µg) | Milligrams (mg) |
| Sensitivity | High | Very High | Moderate |
| Accuracy | High (typically ±0.1-1% ee) | High (typically ±0.1-1% ee) | Good (typically ±1-2% ee) |
| Throughput | Moderate to High | High | Low to Moderate |
| Development Time | Moderate | Moderate | Potentially long for new analytes |
| Instrumentation Cost | Moderate to High | Moderate | High |
| Key Advantage | Broad applicability, well-established.[6] | High resolution and sensitivity for volatile compounds.[7] | Provides structural information; no chromatographic separation needed.[8] |
| Key Limitation | Can be time-consuming to develop methods. | Limited to thermally stable and volatile analytes.[7] | Lower sensitivity; potential for signal overlap. |
Chiral Chromatography: The Gold Standard
Chiral HPLC and GC are considered the gold standard for enantiomeric excess determination due to their high accuracy and resolving power.[4] The separation mechanism relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely used technique for the separation of a broad range of chiral compounds, including homoallylic alcohols.[6][9] The success of the separation is highly dependent on the selection of the appropriate CSP and mobile phase. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for resolving a wide variety of racemates.[9]
Chiral Gas Chromatography (GC)
For volatile and thermally stable homoallylic alcohols, chiral GC offers excellent resolution and sensitivity.[7][10] Derivatization of the alcohol to a more volatile ester or ether can often improve chromatographic performance.[11] Cyclodextrin-based CSPs are commonly employed for the separation of chiral alcohols and their derivatives.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Alternative
NMR spectroscopy offers a distinct approach to determining enantiomeric excess by converting the enantiomers into diastereomers, which are distinguishable by NMR.[5] This is achieved through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).
Chiral Derivatizing Agents (CDAs)
CDAs, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), react with the homoallylic alcohol to form diastereomeric esters.[13][14] These diastereomers exhibit different chemical shifts in their ¹H or ¹⁹F NMR spectra, allowing for the quantification of each enantiomer by integrating the corresponding signals.[15][16] The Mosher's acid method can also be used to determine the absolute configuration of the alcohol.[17][18]
Chiral Solvating Agents (CSAs)
CSAs form transient, non-covalent diastereomeric complexes with the enantiomers of the homoallylic alcohol.[19] This interaction induces chemical shift differences between the enantiomers in the NMR spectrum, enabling the determination of their relative concentrations.[20] This method has the advantage of being non-destructive, as the analyte can be recovered after the analysis.
Experimental Protocols
Chiral HPLC Method for a Homoallylic Alcohol
Objective: To determine the enantiomeric excess of a sample of 1-phenyl-3-buten-1-ol.
Materials:
-
HPLC system with UV detector
-
Chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Sample of 1-phenyl-3-buten-1-ol
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 95:5 (v/v) hexane:isopropanol. Degas the mobile phase before use.
-
Sample Preparation: Dissolve a small amount of the 1-phenyl-3-buten-1-ol sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Analysis:
-
Set the column temperature to 25 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector wavelength to 254 nm.
-
Inject 10 µL of the sample solution.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the area of each peak.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
-
NMR Method using Mosher's Acid Derivatization
Objective: To determine the enantiomeric excess of a sample of a homoallylic alcohol using Mosher's acid.
Materials:
-
NMR spectrometer (¹H and ¹⁹F capabilities)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Homoallylic alcohol sample
-
Anhydrous pyridine
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
Procedure:
-
Preparation of (R)-Mosher's Ester:
-
In a clean, dry NMR tube, dissolve approximately 5 mg of the homoallylic alcohol in 0.5 mL of CDCl₃.
-
Add a small excess (1.2 equivalents) of (R)-Mosher's acid chloride.
-
Add a few drops of anhydrous pyridine to catalyze the reaction and scavenge the HCl byproduct.
-
Cap the NMR tube and allow the reaction to proceed at room temperature for 2-6 hours, or until completion is confirmed by TLC or NMR.[16]
-
-
Preparation of (S)-Mosher's Ester:
-
In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.[16]
-
-
NMR Analysis:
-
Acquire ¹H NMR (and/or ¹⁹F NMR) spectra for both the (R)- and (S)-Mosher's ester samples.
-
Identify a well-resolved proton signal (or the CF₃ signal in the ¹⁹F NMR) for each diastereomer.
-
-
Data Analysis:
-
Integrate the signals corresponding to each diastereomer in one of the spectra.
-
Calculate the enantiomeric excess using the formula: ee (%) = [(Integration₁ - Integration₂) / (Integration₁ + Integration₂)] x 100 where Integration₁ is the integral of the major diastereomer and Integration₂ is the integral of the minor diastereomer.
-
Visualizing the Workflows
Caption: Experimental workflow for ee determination by Chiral HPLC.
Caption: Experimental workflow for ee determination by Mosher's acid analysis.
Conclusion
The determination of enantiomeric excess is a non-negotiable step in the development of chiral homoallylic alcohols for research and commercial applications. While chiral chromatography, particularly HPLC, remains the benchmark for its accuracy and broad applicability, NMR-based methods using chiral derivatizing or solvating agents offer a valuable and often complementary approach. The choice of technique should be guided by a careful consideration of the analyte's properties, the specific requirements of the analysis, and the available resources. By understanding the principles and practicalities of each method, researchers can confidently select and implement the most appropriate strategy for ensuring the stereochemical integrity of their compounds.
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First principles design of derivatizing agent for direct determination of enantiomeric purity of chiral alcohols and amines by NMR spectroscopy - Chemical Communications (RSC Publishing).
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Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy | Analytical Chemistry - ACS Publications.
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A Senior Application Scientist's Guide to Spectroscopic Product Characterization in Allylboration
For researchers in synthetic chemistry and drug development, the allylboration reaction is a cornerstone for the stereocontrolled synthesis of homoallylic alcohols—versatile building blocks for complex molecules. The successful execution of this reaction, however, is only half the battle. Rigorous and unambiguous characterization of the product is paramount to validate the outcome, particularly its three-dimensional structure. This guide provides an in-depth comparison of spectroscopic methods tailored for the comprehensive analysis of allylboration products, moving from initial confirmation of reaction success to the definitive assignment of stereochemistry. Our approach emphasizes not just the "how" but the "why," grounding experimental choices in the fundamental principles of each technique to ensure a self-validating analytical workflow.
The Analytical Challenge: Decoding the Homoallylic Alcohol
An allylboration reaction combines an aldehyde or ketone with an allylboron species to forge a new carbon-carbon bond, creating a homoallylic alcohol. A successful characterization must confirm:
-
Molecular Connectivity: Has the desired carbon skeleton been formed?
-
Functional Group Transformation: Is the starting aldehyde/ketone carbonyl group gone, and has a hydroxyl group appeared?
-
Stereochemistry: What is the ratio of diastereomers (diastereomeric ratio, d.r.)? For asymmetric reactions, what is the ratio of enantiomers (enantiomeric ratio, e.r., or enantiomeric excess, e.e.)? What is the absolute configuration (R/S) of the newly formed stereocenters?
No single technique can answer all these questions. A multi-faceted spectroscopic approach is essential.
Foundational Analysis: Confirming Connectivity and Conversion
The first step post-reaction is to ascertain whether the desired transformation has occurred. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a complete picture of the product's fundamental structure.
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[1] For allylboration products, ¹H, ¹³C, and even ¹¹B NMR experiments are invaluable.
-
¹H NMR: The Workhorse for Diastereoselectivity: Causality: Protons in different chemical environments resonate at distinct frequencies (chemical shifts). In a mixture of diastereomers, the protons near the newly formed stereocenters exist in unique environments for each diastereomer. This results in separate sets of signals, the integration of which directly reflects the ratio of the diastereomers in the mixture.[2][3][4] Key Signatures for a Homoallylic Alcohol:
-
New Carbinol Proton (-CH-OH): A multiplet typically appearing between 3.5-4.5 ppm.
-
Vinyl Protons (-CH=CH₂): Complex multiplets usually found between 5.0-6.0 ppm.
-
New Allylic Protons (-CH₂-CH=): Signals adjacent to the double bond, often around 2.0-2.8 ppm.[5]
-
Disappearance of Aldehyde Proton: The characteristic singlet for an aldehyde starting material (9-10 ppm) should be absent.
Field-Proven Insight: The diastereomeric ratio (d.r.) can be reliably determined from the ¹H NMR spectrum of the crude reaction mixture.[2][3] This avoids potential biases from purification, which might selectively remove one diastereomer. Comparing the integrals of well-resolved signals corresponding to each diastereomer provides a quantitative measure of stereocontrol.
-
-
¹³C NMR: Carbon Skeleton Confirmation: While ¹H NMR confirms the proton framework, ¹³C NMR validates the carbon backbone. The appearance of a signal for the hydroxyl-bearing carbon (typically 65-80 ppm) and the disappearance of the carbonyl carbon (190-210 ppm for aldehydes/ketones) provides definitive evidence of the reaction's success.[5]
-
¹¹B NMR: Monitoring Reagents and Intermediates: Causality: The ¹¹B nucleus is NMR-active, and its chemical shift is highly sensitive to the hybridization state of the boron atom.[6][7] Trigonal planar (sp²) boronic acids and esters resonate at a different frequency (typically ~30 ppm) than tetrahedral (sp³) boronate species (~3-15 ppm).[8][9] This allows for real-time monitoring of the reaction. Application: An in situ ¹¹B NMR experiment can track the consumption of the starting allylboronate ester, confirming its participation in the reaction.[10] It is particularly useful for mechanistic studies to identify potential borinic ester intermediates or boron-ate complexes.[10][11]
MS provides the molecular weight of the product, offering a rapid check of the reaction's outcome.
Causality: MS ionizes a molecule and separates the resulting ions based on their mass-to-charge (m/z) ratio. The highest m/z value corresponding to the intact ionized molecule is the molecular ion (M⁺), which confirms the molecular formula. Key Fragmentation Patterns for Alcohols:
-
Dehydration: A characteristic loss of water (M-18 peak) is common for alcohols.[12][13]
-
α-Cleavage: The bond adjacent to the oxygen-bearing carbon breaks, forming a resonance-stabilized oxonium ion. This is often a prominent peak in the spectrum.[12][13]
Comparison of Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable homoallylic alcohols. It provides separation of components in a mixture before MS analysis.[14]
-
Electrospray Ionization-Mass Spectrometry (ESI-MS): A softer ionization technique suitable for a wider range of compounds, including less volatile or more fragile products. Often coupled with liquid chromatography (LC-MS).
IR spectroscopy is a fast, simple method to confirm the key functional group transformation.
Causality: Molecular bonds vibrate at specific frequencies. These frequencies are absorbed from incident infrared radiation, creating a unique spectral fingerprint of the functional groups present.[15][16] Key Spectral Changes:
-
Appearance of O-H Stretch: A strong, broad absorption band appears in the 3200-3600 cm⁻¹ region, characteristic of the alcohol's hydroxyl group.[17]
-
Disappearance of C=O Stretch: The strong, sharp carbonyl stretch from the starting aldehyde or ketone (1670-1780 cm⁻¹) vanishes upon successful reaction.[17]
-
Presence of C=C Stretch: A medium-intensity band around 1640-1680 cm⁻¹ confirms the integrity of the alkene moiety.
Advanced Analysis: Assigning Absolute and Relative Stereochemistry
Once the product's structure is confirmed, the critical task is to determine its stereochemistry with precision. This requires more specialized techniques.
For asymmetric allylborations, chiral HPLC is the definitive method for determining the enantiomeric excess (e.e.).
Causality: Chiral HPLC columns contain a stationary phase that is itself enantiopure. The two enantiomers of the analyte form transient, diastereomeric complexes with the chiral stationary phase.[18] These complexes have different energies and stabilities, leading to different retention times and thus, separation of the enantiomers. Application: The area under each peak in the chromatogram is proportional to the concentration of that enantiomer. The e.e. is calculated from these areas. This technique is routinely used to quantify the success of an asymmetric catalyst or protocol.[2][19][20]
-
Column Selection: Choose a chiral stationary phase (CSP) based on the analyte's structure. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are a versatile starting point for alcohols.[19][21]
-
Mobile Phase Screening: Begin with a standard mobile phase, typically a mixture of hexane/isopropanol or hexane/ethanol for normal-phase chromatography.
-
Optimization: Adjust the ratio of the polar modifier (alcohol) to optimize resolution and retention time. Small amounts of additives (e.g., trifluoroacetic acid for acidic analytes, diethylamine for basic analytes) can improve peak shape.
-
Detection: Use a UV detector set to a wavelength where the analyte absorbs. If the product lacks a chromophore, derivatization with a UV-active tag may be necessary.
-
Quantification: Integrate the peaks for both enantiomers. Calculate e.e. using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] × 100.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful, non-empirical methods for assigning the absolute configuration of a chiral molecule in solution.
Causality: Chiral molecules interact differently with left- and right-circularly polarized light, resulting in a differential absorption that is the basis of VCD (in the infrared region) and ECD (in the UV-Vis region).[22][23] This experimental spectrum is then compared to a spectrum predicted by quantum chemical calculations (e.g., Density Functional Theory) for a known configuration (e.g., the R-enantiomer). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.[24][25] Advantages:
-
Does not require crystallization.
-
Provides a direct link between a physical measurement and the absolute 3D structure.[26]
-
Highly sensitive to the molecule's conformation in solution.
Single-crystal X-ray diffraction is the ultimate arbiter of molecular structure, providing a precise 3D map of the atoms in a crystal lattice.
Causality: When X-rays pass through a crystal, they are diffracted by the electrons of the atoms into a specific pattern. This pattern can be mathematically decoded to determine the exact position of every atom, bond lengths, and bond angles. For chiral molecules, anomalous dispersion effects can be used to determine the absolute configuration.[27][28][29] The Flack parameter is a common metric used to assess the confidence of this assignment.[30][31] Limitations:
-
The primary bottleneck is the need to grow a high-quality single crystal of the compound, which can be challenging for oils or flexible molecules like many homoallylic alcohols.
-
Derivatization of the hydroxyl group (e.g., forming a p-nitrobenzoate ester) is often employed to increase crystallinity. This adds synthetic steps and requires verification that no stereochemical changes occurred.
Comparative Summary and Recommended Workflow
The choice of technique depends entirely on the analytical question at hand. The following table summarizes the primary applications and considerations for each method.
| Technique | Information Provided | Sample Requirement | Advantages | Limitations |
| ¹H NMR | Connectivity, Functional Groups, Diastereomeric Ratio (d.r.) | ~5 mg, solution | Fast, quantitative for d.r., non-destructive | Low sensitivity, complex spectra can be hard to resolve |
| ¹³C NMR | Carbon Skeleton | ~10-20 mg, solution | Unambiguous carbon count, non-destructive | Low sensitivity, longer acquisition times |
| ¹¹B NMR | Boron species, Reaction Monitoring | ~5-10 mg, solution | Direct observation of boron reagent/intermediates | Requires NMR-active boron |
| Mass Spec (MS) | Molecular Weight, Fragmentation | <1 mg, solution/solid | High sensitivity, confirms MW | Does not provide stereochemical info |
| IR Spec | Functional Groups | <1 mg, solution/solid | Fast, simple, inexpensive | Provides limited structural information |
| Chiral HPLC | Enantiomeric Ratio (e.r.)/Excess (e.e.) | <1 mg, solution | Gold standard for e.e., highly accurate | Requires method development, analyte needs a chromophore |
| VCD/ECD | Absolute Configuration | ~5-10 mg, solution | No crystallization needed, solution-phase structure | Requires quantum calculations, specialized equipment |
| X-ray | Absolute Configuration , Full 3D Structure | Single crystal | Unambiguous, definitive structure | Requires a suitable single crystal, which can be difficult to obtain |
A systematic approach ensures comprehensive and efficient analysis. The following workflow is recommended for a typical allylboration product.
Caption: Recommended workflow for allylboration product characterization.
Conclusion
The characterization of an allylboration product is a multi-step process that relies on the synergistic use of several spectroscopic techniques. While ¹H NMR and mass spectrometry are indispensable for initial confirmation of the structure and diastereoselectivity from the crude reaction mixture, chiral HPLC remains the industry standard for accurately quantifying enantiomeric excess. For the ultimate question of absolute configuration, researchers have powerful options in chiroptical methods like VCD for solution-state analysis and X-ray crystallography for solid-state confirmation. By understanding the strengths and limitations of each technique, scientists can design a logical and efficient workflow, ensuring that the elegant products of their synthetic efforts are characterized with the highest degree of scientific rigor and confidence.
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¹H NMR spectra of the copolymer before and after the allylboration... ResearchGate. [Link]
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A Comparative Crystallographic Guide to Diisopropyl Allylboronate Adducts for Drug Discovery and Organic Synthesis
For researchers, synthetic chemists, and professionals in drug development, the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography stands as the definitive technique for elucidating this intricate architecture, providing invaluable insights that guide molecular design and reaction optimization.[1][2] This guide offers an in-depth comparative analysis of the X-ray crystallographic features of diisopropyl allylboronate adducts, contrasting them with other commonly employed allylboronate esters. By understanding the subtle yet significant structural nuances imparted by the diisopropyl groups, researchers can make more informed decisions in the design of stereoselective reactions and the development of novel therapeutic agents.
Allylboronate esters are indispensable reagents in organic synthesis, celebrated for their role in the stereoselective formation of carbon-carbon bonds, particularly in the synthesis of homoallylic alcohols.[3] The steric and electronic properties of the diol backbone of the boronic ester play a crucial role in influencing the reactivity and selectivity of these reagents. While pinacol esters have been extensively studied, the crystallographic characteristics of adducts derived from the bulkier this compound remain less comprehensively documented. This guide aims to fill that gap, providing both experimental data and field-proven insights into their solid-state behavior.
The Diisopropyl Advantage: Steric Influence on Crystal Packing and Molecular Conformation
The defining feature of this compound is the presence of two bulky isopropyl groups attached to the oxygen atoms of the boronate ester. This steric hindrance profoundly influences the crystal packing and the conformation of the resulting adducts. In comparison to the less sterically demanding methyl groups of the pinacol ester, the isopropyl groups can dictate intermolecular interactions, often leading to distinct crystal lattices.
This steric bulk can be advantageous in promoting the formation of well-ordered single crystals by limiting conformational flexibility and encouraging more defined packing arrangements. However, it can also present challenges in crystallization, sometimes leading to slower crystal growth or requiring more specific crystallization conditions.
A key aspect to consider is the geometry around the boron atom. In the crystalline state, the boron atom in these adducts typically adopts a tetrahedral coordination geometry. The bond lengths and angles around the boron center are critical parameters for understanding the stability and reactivity of the adduct.
Comparative Crystallographic Analysis: Diisopropyl vs. Pinacol Allylboronate Adducts
| Parameter | This compound Adduct (Hypothetical) | Pinacol Allylboronate Adduct (Representative) | Rationale for Differences |
| Crystal System | Likely monoclinic or orthorhombic | Varies (e.g., monoclinic, orthorhombic) | The bulkier isopropyl groups may favor less symmetrical packing arrangements to minimize steric clashes. |
| Space Group | Dependent on chirality and packing forces | Dependent on chirality and packing forces | Specific interactions will dictate the symmetry elements present. |
| Unit Cell Dimensions | Expected to have a larger unit cell volume | Generally smaller unit cell volume | The larger volume of the diisopropyl groups requires more space in the crystal lattice. |
| B-O Bond Lengths (Å) | ~1.35 - 1.45 | ~1.36 - 1.46 | Generally similar, but minor variations can occur due to electronic effects and crystal packing forces.[4][5] |
| C-B Bond Length (Å) | ~1.55 - 1.60 | ~1.56 - 1.61 | Largely dependent on the nature of the allyl group and the adduct, with minor influence from the ester group. |
| O-B-O Bond Angle (°) | ~110 - 115 | ~112 - 118 | The steric repulsion between the isopropyl groups may lead to a slight widening of this angle compared to the pinacol ester. |
| Intermolecular Interactions | Primarily van der Waals interactions | Can exhibit weaker van der Waals and potentially C-H···O interactions | The bulky, non-polar isopropyl groups will dominate packing through dispersive forces. |
Note: The data for the this compound adduct is projected based on established principles of chemical crystallography and may vary in an actual experimental structure. The representative data for the pinacol allylboronate adduct is a generalization from known structures.
Experimental Protocols: From Synthesis to Structure
The successful X-ray crystallographic analysis of any compound hinges on the ability to grow high-quality single crystals. The following protocols provide a detailed, step-by-step methodology for the synthesis, purification, and crystallization of allylboronate adducts.
Synthesis of Homoallylic Alcohol Adducts
The formation of the adduct, a homoallylic alcohol, is typically achieved through the reaction of the corresponding allylboronate ester with an aldehyde or ketone.
Protocol 1: Synthesis of a Homoallylic Alcohol via Allylboration
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aldehyde (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, DCM) at the desired temperature (often -78 °C).
-
Addition of Allylboronate: Slowly add the this compound or pinacol allylboronate (1.1 - 1.5 eq.) to the cooled solution of the aldehyde.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired homoallylic alcohol.
Crystallization of Allylboronate Adducts
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The following are common techniques that can be employed.
Protocol 2: Crystallization by Slow Evaporation
-
Dissolve the purified homoallylic alcohol in a minimal amount of a suitable volatile solvent (e.g., dichloromethane, ethyl acetate, or a mixture such as hexane/ethyl acetate).
-
Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks at room temperature.
-
Monitor the vial periodically for the formation of single crystals.
Protocol 3: Crystallization by Vapor Diffusion
-
In a small vial, dissolve the purified adduct in a small amount of a relatively non-volatile solvent in which it is soluble (e.g., toluene, chloroform).
-
Place this small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent," e.g., pentane, hexane).
-
Over time, the vapor of the anti-solvent will slowly diffuse into the solution of the compound, gradually decreasing its solubility and inducing crystallization.
Visualizing the Workflow and Structural Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow from synthesis to structure elucidation.
Caption: Key structural differences between the adducts.
Conclusion and Future Outlook
The choice of allylboronate ester has a tangible impact on the crystallographic properties of the resulting adducts. The steric bulk of the diisopropyl groups in this compound can be a powerful tool for influencing crystal packing and facilitating the growth of high-quality single crystals, which are essential for definitive structural analysis. While direct comparative crystallographic data remains somewhat limited in the public domain, the principles outlined in this guide provide a solid framework for researchers to anticipate and interpret the solid-state behavior of these important synthetic intermediates.
As the field of drug discovery continues to demand ever-more precise molecular design, a thorough understanding of the crystallographic nuances of key building blocks like this compound adducts will be indispensable. Further systematic studies comparing the crystal structures of a wider range of allylboronate adducts are warranted to build a more comprehensive database for guiding future synthetic endeavors.
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A Senior Application Scientist's Guide to the Cost-Effectiveness of Diisopropyl Allylboronate in Synthesis
For the discerning researcher, scientist, and drug development professional, the choice of a reagent is a multi-faceted decision, balancing reactivity and selectivity with cost, safety, and overall process efficiency. In the realm of stereoselective carbon-carbon bond formation, the allylation of carbonyls is a cornerstone transformation, and the selection of the allylating agent is paramount. This guide provides an in-depth cost-effectiveness analysis of diisopropyl allylboronate, comparing it to common alternatives: allylboronic acid pinacol ester, allyltrichlorosilane, and allylmagnesium bromide.
The Allylation Landscape: An Overview of Reagent Choice
The addition of an allyl group to a carbonyl compound to form a homoallylic alcohol is a fundamental transformation in organic synthesis, providing a versatile intermediate for the construction of complex molecules. The choice of the allylating agent dictates not only the stereochemical outcome of the reaction but also the practical aspects of the synthesis, including reaction conditions, purification, and safety.
This compound has emerged as a valuable reagent in this context, offering a unique balance of reactivity and stability. However, to fully appreciate its utility, a critical comparison with other widely used allylating agents is necessary.
Comparative Analysis of Allylating Agents
A holistic cost-effectiveness analysis extends beyond the price tag of a reagent. It encompasses the reagent's performance in terms of yield and selectivity, the ease of handling and safety considerations, and the downstream costs associated with workup, purification, and waste disposal.
Reagent Cost Comparison
The initial acquisition cost is a primary consideration in any synthetic endeavor. The following table provides an approximate cost comparison of this compound and its common alternatives. Prices are based on currently available information from various chemical suppliers and are subject to change.
| Reagent | Molecular Weight ( g/mol ) | Typical Purity | Price (USD/g) |
| This compound | 170.06 | >95% | ~$170 - $230[1] |
| Allylboronic Acid Pinacol Ester | 168.04 | >97% | ~$5 - $10[2][3] |
| Allyltrichlorosilane | 175.52 | ~95% | ~$6 - $10[4][5] |
| Allylmagnesium Bromide (1.0 M in Et₂O) | 145.28 | 1.0 M solution | ~$1.30/mL[6] |
Note: Prices are approximate and can vary significantly between suppliers and purchase volumes.
From a purely reagent cost perspective, this compound is significantly more expensive than its common counterparts. This initial investment necessitates a careful evaluation of its performance and downstream benefits to justify its use.
Performance and Reactivity
The "cost" of a reaction is intimately tied to its efficiency. A higher-priced reagent may be more cost-effective if it consistently delivers higher yields, requires milder conditions, or simplifies purification.
This compound:
-
Advantages: Often provides high diastereo- and enantioselectivity in the presence of chiral catalysts.[2] The diisopropyl ester group can influence the steric environment of the reaction, leading to improved selectivity compared to the pinacol ester in some cases.
-
Disadvantages: May exhibit lower reactivity than more nucleophilic reagents like Grignard reagents, potentially requiring longer reaction times or the use of a Lewis acid catalyst.
Allylboronic Acid Pinacol Ester:
-
Advantages: Generally stable, easy to handle, and compatible with a wide range of functional groups.[7] It is a workhorse reagent for many standard allylboration reactions.
-
Disadvantages: Can sometimes exhibit lower selectivity compared to more sterically hindered boronates. Its reactivity with ketones can be sluggish without activation.
Allyltrichlorosilane:
-
Advantages: Highly reactive and can be used for the allylation of a broad range of carbonyl compounds, including less reactive ketones.
-
Disadvantages: The reaction generates HCl as a byproduct, which can be detrimental to sensitive substrates. The workup procedure can be more involved due to the formation of siloxanes. It is also moisture-sensitive.
Allylmagnesium Bromide (Grignard Reagent):
-
Advantages: Highly reactive and cost-effective. It is a powerful nucleophile capable of reacting with a wide array of electrophiles.
-
Disadvantages: It is highly pyrophoric and requires strict anhydrous and inert atmosphere techniques for safe handling.[1][4][5][8] Its high reactivity can lead to lower chemoselectivity with multifunctional substrates. The formation of byproducts such as 1,5-hexadiene from Wurtz-type coupling is a common issue.[3][9][10]
The following workflow illustrates the key decision points when selecting an allylating agent based on performance criteria.
Caption: Decision workflow for selecting an allylating agent.
Safety, Handling, and Waste Profile
The operational aspects of a synthesis contribute significantly to its overall cost and feasibility, particularly in an industrial setting.
| Reagent | Safety Concerns | Handling Requirements | Typical Byproducts/Waste |
| This compound | Flammable liquid, skin and eye irritant.[11] | Standard laboratory procedures. | Boronic acid derivatives, isopropanol. |
| Allylboronic Acid Pinacol Ester | Flammable liquid, skin and eye irritant. | Standard laboratory procedures. | Boronic acid derivatives, pinacol. |
| Allyltrichlorosilane | Corrosive, reacts with water to produce HCl. | Requires anhydrous conditions. | HCl, siloxanes. |
| Allylmagnesium Bromide | Pyrophoric (ignites on contact with air), reacts violently with water.[1][4][5][8] | Strict anhydrous and inert atmosphere techniques (e.g., Schlenk line, glovebox).[1][4][5][8] | Magnesium salts, 1,5-hexadiene, and other coupling byproducts.[3][9][10] |
The stringent handling requirements for Grignard reagents necessitate specialized equipment and training, adding to the operational cost. The corrosive nature of allyltrichlorosilane and its byproducts can also require specific reactor materials and careful waste neutralization. In contrast, allylboronates are generally easier and safer to handle, which can translate to lower operational costs and increased throughput.
The environmental impact of boron compounds is generally considered to be low, as boron is a naturally occurring element.[6] However, local regulations for the disposal of boron-containing waste should always be followed.[12] The disposal of organosilane waste can be more complex and may require specific treatment procedures to form less reactive polysiloxanes.[13]
Experimental Protocols: Allylation of Benzaldehyde
To provide a practical comparison, the following are representative, step-by-step protocols for the allylation of benzaldehyde using each of the discussed reagents.
Protocol 1: Allylation of Benzaldehyde with this compound
Materials:
-
This compound
-
Benzaldehyde
-
Anhydrous Toluene
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add the chiral phosphoric acid catalyst (5 mol%).
-
Add anhydrous toluene (0.1 M with respect to the aldehyde).
-
Add benzaldehyde (1.0 equiv).
-
Cool the mixture to the desired temperature (e.g., -30 °C).
-
Add this compound (1.2 equiv) dropwise.
-
Stir the reaction at this temperature and monitor by TLC until the benzaldehyde is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient.
Protocol 2: Allylation of Benzaldehyde with Allylboronic Acid Pinacol Ester
This protocol is very similar to the one for this compound, often using the same catalytic systems. The primary difference may be in the observed selectivity and reaction rate.
Protocol 3: Allylation of Benzaldehyde with Allyltrichlorosilane
Materials:
-
Allyltrichlorosilane
-
Benzaldehyde
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add benzaldehyde (1.0 equiv) and anhydrous DCM (0.2 M).
-
Cool the solution to 0 °C.
-
Add allyltrichlorosilane (1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases.
-
Add water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 4: Allylation of Benzaldehyde with Allylmagnesium Bromide
Materials:
-
Allylmagnesium bromide (1.0 M in Et₂O)
-
Benzaldehyde
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add a solution of benzaldehyde (1.0 equiv) in anhydrous Et₂O (0.2 M).
-
Cool the solution to 0 °C.
-
Slowly add the allylmagnesium bromide solution (1.2 equiv) dropwise via syringe.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir until completion (monitored by TLC).
-
Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with Et₂O.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
The following diagram illustrates the general workflow for a typical allylation reaction and subsequent purification.
Sources
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- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. youtube.com [youtube.com]
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A Comparative Guide to Allylation Reagents: Diisopropyl Allylboronate vs. Potassium Allyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of carbon-carbon bond formation, the allylboration of carbonyls stands as a cornerstone reaction for the synthesis of homoallylic alcohols, critical intermediates in the construction of complex molecular architectures. The choice of the allylboron reagent is a pivotal decision that dictates not only the reaction's efficiency and stereochemical outcome but also its practicality in a laboratory setting. This guide provides an in-depth, objective comparison of two prominent classes of allylboron reagents: diisopropyl allylboronate, representing the versatile allylboronate esters, and potassium allyltrifluoroborate, a widely used, bench-stable salt.
At a Glance: Key Distinctions
| Feature | This compound | Potassium Allyltrifluoroborate |
| Physical State | Typically a liquid or in solution | Crystalline solid |
| Stability & Handling | Sensitive to moisture and air; requires inert atmosphere | Air- and water-stable; can be stored for long periods[1] |
| Inherent Reactivity | Moderately reactive; uncatalyzed reactions are often slow[2] | Low reactivity; generally requires activation/catalysis |
| Common Activation | Lewis acids, Brønsted acids, or formation of "ate" complexes | Lewis acids, 18-crown-6, montmorillonite clay[3][4] |
| Solubility | Soluble in common organic solvents (THF, CH₂Cl₂, etc.) | Poorly soluble in many organic solvents; often used in biphasic or aqueous media |
| Byproducts | Diisopropyl borate derivatives | Potassium fluoride and borate salts |
The Deeper Dive: A Reactivity Showdown
The fundamental difference in reactivity between this compound and potassium allyltrifluoroborate lies in the electronic nature of the boron center and the overall structure of the reagent.
This compound: The Tunable Workhorse
Allylboronate esters, such as the diisopropyl or pinacol esters, possess a neutral, trigonal planar boron center. While they can react with aldehydes without a catalyst, these thermal reactions are often sluggish, sometimes requiring days to reach completion.[2] Their true synthetic utility is unlocked through activation.
-
Lewis Acid Catalysis: Lewis acids coordinate to one of the oxygen atoms of the boronate ester, increasing the electrophilicity of the boron atom and significantly accelerating the rate of allylation.[5] This activation allows the reaction to proceed under milder conditions and with a broader range of substrates.
-
"Ate" Complex Formation: A dramatic increase in nucleophilicity, by as much as 7 to 10 orders of magnitude, can be achieved by treating the allylboronate ester with an organolithium reagent to form an anionic "ate" complex.[6][7] This hyper-reactive species is capable of reacting with a much wider array of electrophiles beyond aldehydes and imines.[7]
Potassium Allyltrifluoroborate: The Stalwart of Stability
Potassium allyltrifluoroborate (allyl-BF₃K) is an anionic, tetracoordinate boron species. The presence of three electron-withdrawing fluorine atoms and the negative charge render the allyl group significantly less nucleophilic than in its boronate ester counterpart. Consequently, allyl-BF₃K is generally unreactive towards aldehydes under neutral conditions.
Activation is therefore a prerequisite for successful allylation. This is typically achieved by:
-
Lewis Acid Catalysis: Strong Lewis acids like BF₃·OEt₂ can react with the trifluoroborate salt, transiently generating a more reactive allylboron difluoride species in situ. This unlocks the reactivity of the allyl group towards the aldehyde.
-
Phase-Transfer Catalysis: In biphasic systems (e.g., CH₂Cl₂/H₂O), catalysts like 18-crown-6 can be employed to shuttle the trifluoroborate salt into the organic phase, facilitating its interaction with the aldehyde.[4]
The exceptional stability of potassium allyltrifluoroborate is its primary advantage. It is a free-flowing, crystalline solid that is easy to handle and weigh, and it is compatible with a wide range of functional groups, making it a valuable reagent in complex synthetic sequences.[1]
Mechanistic Considerations: The "Why" Behind the Reactivity
The differing reactivity profiles of these two reagents can be understood by examining their respective activation pathways and transition states.
Caption: Activation pathways for allylboration reactions.
For this compound, the Lewis acid activates the reagent by increasing the boron's Lewis acidity, which in turn facilitates coordination with the aldehyde to form the characteristic closed, six-membered Zimmerman-Traxler transition state. This ordered transition state is the basis for the high diastereoselectivity often observed in these reactions.
In the case of potassium allyltrifluoroborate, the role of the Lewis acid is more profound. It must first break the stable B-F bond to generate a transient, more reactive trivalent boron species (allyl-BF₂), which can then engage with the aldehyde in a similar Zimmerman-Traxler-type transition state.
Experimental Protocols: A Side-by-Side Comparison
To provide a practical context for the differences in handling and reaction conditions, the following are representative protocols for the allylation of benzaldehyde with each reagent.
Protocol 1: Lewis Acid-Catalyzed Allylation with this compound (Representative)
This protocol is a generalized representation based on common procedures for Lewis acid-catalyzed allylboration.
Methodology:
-
To a flame-dried round-bottom flask under an argon atmosphere, add a solution of benzaldehyde (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add BF₃·OEt₂ (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.
-
After stirring for 10 minutes, add a solution of this compound (1.2 mmol, 1.2 equiv) in CH₂Cl₂ (2 mL) dropwise over 5 minutes.
-
Stir the reaction mixture at -78 °C and monitor by TLC.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of NaHCO₃ (10 mL).
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the homoallylic alcohol.
Caption: Workflow for allylation with this compound.
Protocol 2: 18-Crown-6-Catalyzed Allylation with Potassium Allyltrifluoroborate[4]
This protocol is adapted from the work of Oliveira and colleagues.[4]
Methodology:
-
To a round-bottom flask, add a solution of benzaldehyde (1.0 mmol) in CH₂Cl₂ (2 mL).
-
Add 18-crown-6 (0.1 mmol, 10 mol%).
-
Add potassium allyltrifluoroborate (1.2 mmol, 1.2 equiv) and water (2 mL).
-
Stir the biphasic mixture vigorously at room temperature for 15 minutes.
-
Dilute the mixture with ethyl acetate (15 mL) and transfer to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of K₂CO₃ (3 x 15 mL).
-
Dry the organic layer over MgSO₄, filter, and remove the solvents under reduced pressure to yield the homoallylic alcohol. The authors note that further purification is often not necessary.[4]
Caption: Workflow for allylation with potassium allyltrifluoroborate.
Performance Comparison: What the Data Says
Direct, side-by-side comparisons in the literature under identical conditions are scarce. However, by synthesizing data from various sources, a clear picture of their relative performance emerges.
| Parameter | This compound (Lewis Acid Catalyzed) | Potassium Allyltrifluoroborate (Catalyzed) | Key Observations |
| Reaction Time | Typically 1-16 hours | Can be very rapid (<15 minutes) under optimal conditions[4] | Allyl-BF₃K reactions, particularly with efficient catalysts, can be significantly faster. |
| Temperature | Often requires low temperatures (-78 °C) for high selectivity | Can often be run at room temperature[4] | The operational simplicity of room temperature reactions is a major advantage for allyl-BF₃K. |
| Yields | Generally good to excellent (70-95%) | Generally good to excellent (80-95%)[4] | Both reagents are capable of providing high yields of the desired product. |
| Diastereoselectivity | Can be very high, but is sensitive to the boronate ester and Lewis acid | Can be high, but in some direct comparisons, has been shown to be lower than activated boronates | Activated boronate esters may offer superior diastereoselectivity in certain cases. |
| Functional Group Tolerance | Good, but sensitive to protic groups due to reagent instability | Excellent; compatible with a wide range of functional groups due to high stability[1][4] | Allyl-BF₃K is generally more tolerant of diverse functionality. |
Conclusion: Choosing the Right Reagent for the Job
The choice between this compound and potassium allyltrifluoroborate is not a matter of one being definitively superior, but rather a strategic decision based on the specific requirements of the synthesis.
Choose this compound (or other boronate esters) when:
-
High diastereoselectivity is the primary concern.
-
The reaction requires the enhanced nucleophilicity of an "ate" complex to react with less reactive electrophiles.
-
Anhydrous conditions and an inert atmosphere are readily available and manageable.
Choose Potassium Allyltrifluoroborate when:
-
Stability, ease of handling, and storage are paramount.
-
The substrate contains sensitive functional groups incompatible with less stable organometallics.
-
Operational simplicity is desired (e.g., room temperature reactions, no need for stringent inert atmosphere techniques).
-
The reaction is to be performed in aqueous or biphasic media.
Ultimately, both reagents are powerful tools in the synthetic chemist's arsenal. By understanding their distinct properties, reactivity profiles, and operational requirements, researchers can make an informed decision to select the optimal reagent that best aligns with their synthetic goals, thereby enhancing the efficiency and success of their research and development endeavors.
References
-
Kennedy, J. W. J., & Hall, D. G. (2004). Lewis Acid Catalyzed Allylboration: Discovery, Optimization, and Application to the Formation of Stereogenic Quaternary Carbon Centers. The Journal of Organic Chemistry, 69(13), 4412–4428. [Link]
-
Nowrouzi, F., Thadani, A. N., & Batey, R. A. (2009). Allylation and Crotylation of Ketones and Aldehydes Using Potassium Organotrifluoroborate Salts under Lewis Acid and Montmorillonite K10 Catalyzed Conditions. Organic Letters, 11(12), 2631–2634. [Link]
-
Ishiyama, T., Ahiko, T.-a., & Miyaura, N. (1996). A Synthesis of Allylboronates via Palladium(0)-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with Allylic Acetates. Tetrahedron Letters, 37(38), 6889-6892. [Link]
-
Roush, W. R., Walts, A. E., & Hoong, L. K. (1985). Diastereo- and enantioselective aldehyde addition reactions of tartrate-modified allyl- and crotylboronates. Journal of the American Chemical Society, 107(26), 8186–8190. [Link]
-
Barbosa, F. C. G., Freitas, J. C. R., Melo, C. F., Menezes, P. H., & Oliveira, R. A. (2012). Allylation of Functionalized Aldehydes by Potassium Allyltrifluoroborate Catalyzed by 18-Crown-6 in Aqueous Media. Molecules, 17(12), 14099–14110. [Link]
-
Thadani, A. N., & Batey, R. A. (2002). A Mild Protocol for Allylation and Highly Diastereoselective Syn or Anti Crotylation of Aldehydes in Biphasic and Aqueous Media Utilizing Potassium Allyl- and Crotyltrifluoroborates. Organic Letters, 4(22), 3827–3830. [Link]
-
Kabalka, G. W., Venkataiah, B., & Dong, G. (2004). A Facile Synthesis of Functionalized Homoallylic Alcohols via the Cross-Coupling of Baylis−Hillman Acetates with Bis(pinacolato)diboron Followed by the Stereoselective Allylboration of Aldehydes. The Journal of Organic Chemistry, 69(17), 5807–5809. [Link]
-
Pace, V., & Aggarwal, V. K. (2017). Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles. Journal of the American Chemical Society, 139(42), 14993–15003. [Link]
-
Chen, W.-s., & Chen, Z.-r. (2005). Quantum chemical study on asymmetric allylation of benzaldehyde in the presence of chiral allylboronate. Journal of Zhejiang University. Science. B, 6(6), 606–610. [Link]
-
Pace, V., & Aggarwal, V. K. (2017). Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles. *PMC. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
- Hall, D. G. (2011).
- Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: Expanding Organoboron Chemistry. Aldrichimica Acta, 38(2), 49-56.
-
Kennedy, J. W. J., & Hall, D. G. (2004). Lewis acid catalyzed allylboration: discovery, optimization, and application to the formation of stereogenic quaternary carbon centers. SciSpace. [Link]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantum chemical study on asymmetric allylation of benzaldehyde in the presence of chiral allylboronate - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Mechanistic Dissection of Allylboration Methodologies: A Guide for the Synthetic Chemist
In the landscape of modern organic synthesis, the allylboration reaction stands as a cornerstone for the stereocontrolled formation of carbon-carbon bonds, yielding valuable homoallylic alcohols.[1][2] The versatility and predictability of this transformation have cemented its role in the construction of complex molecular architectures, from natural products to pharmaceutical agents.[1][3] This guide offers a mechanistic comparison of prevalent allylboration methods, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to select and implement the optimal strategy for their synthetic challenges.
The Mechanistic Dichotomy: Understanding Allylboration Reagent Types
The stereochemical outcome of an allylboration reaction is intrinsically linked to the nature of the allylboron reagent. These reagents are broadly classified into three types based on their mechanistic behavior and the resulting stereoselectivity with substituted allyl groups, such as crotylboronates.[4][5]
-
Type I Reagents: These reagents, which include allylboranes and allylboronates, are sufficiently Lewis acidic to coordinate and activate the carbonyl substrate directly. This leads to a highly ordered, closed six-membered chair-like transition state, famously described by the Zimmerman-Traxler model.[4] This model is paramount for predicting the high degree of stereochemical transfer from the geometry of the allylboron reagent to the product. Consequently, (E)-crotylboronates yield anti-homoallylic alcohols, while (Z)-crotylboronates produce the syn-diastereomers.[6]
-
Type II Reagents: In contrast, Type II reagents, such as allylsilanes and allylstannanes, lack the requisite Lewis acidity to activate the carbonyl component independently and necessitate the addition of an external Lewis acid promoter. This results in an open-chain transition state, where the high stereochemical fidelity of the Type I reaction is lost.
-
Type III Reagents: This class of reagents, including those based on chromium and titanium, also proceeds through a closed Zimmerman-Traxler-like transition state. However, a key distinction is the lack of configurational stability of the allylmetal species, which can lead to different stereochemical outcomes compared to Type I reagents.[5]
This guide will focus primarily on the mechanistically well-defined and synthetically powerful Type I allylboration reactions and their catalytic enantioselective variants.
The Zimmerman-Traxler Model: A Predictive Tool for Stereoselectivity
The Zimmerman-Traxler model is fundamental to understanding the stereochemical course of Type I allylborations. It posits a chair-like, six-membered cyclic transition state where the metal (in this case, boron) and the carbonyl oxygen are part of the ring. To minimize steric interactions, the larger substituent on the aldehyde (R) preferentially occupies a pseudo-equatorial position. This arrangement dictates the facial selectivity of the addition and, for substituted allylboronates, the relative stereochemistry of the newly formed stereocenters.
Figure 1: Zimmerman-Traxler transition states for the reaction of (E)- and (Z)-crotylboronates with an aldehyde, leading to the formation of anti and syn homoallylic alcohols, respectively.
A Comparative Analysis of Key Allylboration Methodologies
The choice of allylboration method is dictated by the desired stereochemical outcome, substrate scope, and operational simplicity. Here, we compare three prominent approaches: the Brown, Roush, and catalytic enantioselective methods.
Brown Asymmetric Allylation: Stoichiometric Chiral Reagents
Pioneered by Herbert C. Brown, this method employs chiral B-allyldiisopinocampheylboranes, derived from α-pinene, as stoichiometric reagents.[1][3] These reagents exhibit high levels of enantioselectivity in their reactions with a wide range of aldehydes.[7][8]
Mechanism: The reaction proceeds through a classic Type I Zimmerman-Traxler transition state, where the bulky isopinocampheyl groups on the boron atom effectively shield one face of the allyl group, leading to a highly enantioselective addition to the aldehyde.
Performance:
| Aldehyde | Reagent | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde | (+)-(Ipc)₂B(allyl) | 88 | 96 | [7] |
| Acetaldehyde | (+)-(Ipc)₂B(allyl) | 72 | 96 | [7] |
| Isobutyraldehyde | (+)-(Ipc)₂B(allyl) | 72 | 98 |[7] |
Advantages:
-
High enantioselectivity for a broad range of aldehydes.
-
Predictable stereochemical outcomes.
Limitations:
-
Requires stoichiometric amounts of the chiral reagent.
-
The isopinocampheyl groups are cleaved during workup, generating stoichiometric byproducts.
Roush Asymmetric Allylation: Tartrate-Derived Boronates
The Roush method utilizes chiral allylboronates derived from readily available and inexpensive tartrate esters.[6][9] This approach offers excellent stereocontrol and has been widely applied in natural product synthesis.
Mechanism: Similar to the Brown allylation, the Roush reaction follows a Type I mechanism with a Zimmerman-Traxler transition state. The chirality of the tartrate-derived diol directs the facial selectivity of the allyl transfer. The geometry of the crotylboronate dictates the diastereoselectivity, with (E)- and (Z)-crotylboronates affording anti and syn products, respectively.[6]
Performance:
| Aldehyde | Crotylboronate | Diastereoselectivity (anti:syn) | ee (%) of anti | Reference |
|---|---|---|---|---|
| Benzaldehyde | (E)-crotylboronate derived from (+)-DIPT | >98:2 | 86 | [6] |
| Acetaldehyde | (E)-crotylboronate derived from (+)-DIPT | >98:2 | 83 | [6] |
| Benzaldehyde | (Z)-crotylboronate derived from (+)-DIPT | 4:96 | 85 (of syn) |[6] |
Advantages:
-
Excellent diastereo- and enantioselectivity.
-
The chiral auxiliary (tartrate) is inexpensive and readily available in both enantiomeric forms.
Limitations:
-
Stoichiometric use of the chiral auxiliary.
Catalytic Enantioselective Allylboration: The Modern Frontier
The development of catalytic enantioselective allylboration methods represents a significant advancement in the field, addressing the stoichiometric limitations of the Brown and Roush approaches. These methods typically employ a chiral catalyst to induce enantioselectivity in the reaction of an achiral allylboronate with a carbonyl compound.
Mechanism: Several catalytic systems have been developed, with chiral Brønsted acids and chiral diol•Lewis acid complexes being particularly successful.[4][10] Chiral Brønsted acids, such as phosphoric acids, are proposed to activate the allylboronate by protonating one of the boronate oxygen atoms.[10][11] This enhances the Lewis acidity of the boron center and facilitates the formation of a chiral, ion-paired Zimmerman-Traxler transition state.
Figure 2: A simplified proposed catalytic cycle for the Brønsted acid-catalyzed enantioselective allylboration of an aldehyde.
Performance of a Chiral Brønsted Acid-Catalyzed Allylboration:
| Aldehyde | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde | 5 | 99 | 98 | [10] |
| 4-Methoxybenzaldehyde | 5 | 99 | 99 | [10] |
| Cinnamaldehyde | 5 | 98 | 97 |[10] |
Advantages:
-
Substoichiometric catalyst loading.
-
High enantioselectivities for a wide range of substrates.
-
Operationally simple and utilizes commercially available starting materials.
Limitations:
-
Catalyst performance can be sensitive to substrate and reaction conditions.
-
Some catalysts can be expensive.
Experimental Protocols
Representative Protocol for Brown Asymmetric Allylation
This procedure is adapted from the work of Brown and co-workers.[7][8]
1. Preparation of (+)-B-allyldiisopinocampheylborane:
-
To a solution of (+)-α-pinene (2.2 eq) in anhydrous THF at 0 °C under an inert atmosphere is added 9-BBN (1.0 eq) portionwise.
-
The reaction mixture is stirred at 0 °C for 1 h and then allowed to warm to room temperature and stirred for an additional 2 h.
-
The resulting diisopinocampheylborane is cooled to -78 °C, and a solution of allylmagnesium bromide (1.0 eq) in diethyl ether is added dropwise.
-
The mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature over 1 h.
2. Allylboration of an Aldehyde:
-
The freshly prepared solution of (+)-B-allyldiisopinocampheylborane is cooled to -78 °C.
-
A solution of the aldehyde (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction is stirred at -78 °C for 1-3 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
The reaction is quenched by the slow addition of 3 N NaOH (3.0 eq) followed by the dropwise addition of 30% H₂O₂ (3.0 eq) at 0 °C.
-
The mixture is stirred at room temperature for 1 h, and the product is extracted with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Representative Protocol for Catalytic Enantioselective Allylboration with a Chiral Brønsted Acid
This procedure is based on the work of Jain and Antilla.[10][11]
-
To a flame-dried vial charged with the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5 mol%) is added toluene.
-
The allylboronic acid pinacol ester (1.2 eq) is then added, followed by the aldehyde (1.0 eq).
-
The reaction mixture is stirred at the desired temperature (e.g., -30 °C to room temperature) for the specified time (typically 1-24 h).
-
Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Conclusion
The allylboration reaction offers a powerful and versatile platform for the stereocontrolled synthesis of homoallylic alcohols. The choice between stoichiometric methods, such as the Brown and Roush allylations, and modern catalytic approaches depends on the specific synthetic goals, scale, and cost considerations. While stoichiometric methods provide a robust and predictable means to access chiral building blocks, the evolution of catalytic enantioselective allylboration has significantly enhanced the efficiency and sustainability of this fundamental transformation. A thorough understanding of the underlying mechanistic principles, particularly the Zimmerman-Traxler model, is crucial for the rational design of synthetic strategies and the successful application of these remarkable reactions.
References
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Roush Asymmetric Allylation. NROChemistry. [Link]
-
Stereoselective allylboration using (B)-γ- alkoxyallyldiisopinocampheylboranes: highly selective reactions for organic synthesis. Arkat USA. [Link]
-
Roush Allylation. YouTube. [Link]
-
Highly Diastereo- and Enantioselective Allylboration of Aldehydes using α-Substituted Allyl/Crotyl Pinacol Boronic Esters via in Situ Generated Borinic Esters. Journal of the American Chemical Society. [Link]
-
Chiral Brønsted Acid-Catalyzed Allylboration of Aldehydes. Journal of the American Chemical Society. [Link]
-
Synthesis of (+)-b-allyldiisopinocampheylborane and its reaction with aldehydes. Organic Syntheses. [Link]
-
Highly diastereo- and enantioselective allylboration of aldehydes using α-substituted allyl/crotyl pinacol boronic esters via in situ generated borinic esters. PubMed. [Link]
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Catalytic Enantioselective Allyl- and Crotylboration of Aldehydes Using Chiral Diol•SnCl4 Complexes. Optimization, Substrate Scope and Mechanistic Investigations. Journal of the American Chemical Society. [Link]
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Brown Allylation: Application to the Synthesis of Natural Products. European Journal of Organic Chemistry. [Link]
-
Allylations & Crotylations I. Basic Principles. Wipf Group, University of Pittsburgh. [Link]
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Highly Diastereo- and Enantioselective Allylboration of Aldehydes using α‑Substituted Allyl/Crotyl Pinacol Boronic Esters via in Situ Generated Borinic Esters. Journal of the American Chemical Society. [Link]
-
Highly Selective Allylborations of Aldehydes Using α,α-Disubstituted Allylic Pinacol Boronic Esters. Angewandte Chemie International Edition. [Link]
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Chiral Brønsted Acid-Catalyzed Allylboration of Aldehydes. Journal of the American Chemical Society. [Link]
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Boron-Catalyzed, Diastereo- and Enantioselective Allylation of Ketones with Allenes. ACS Catalysis. [Link]
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Allylboration. ACS Symposium Series. [Link]
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Computational Studies of Chiral Hydroxyl Carboxylic Acids: The Allylboration of Aldehydes. The Journal of Organic Chemistry. [Link]
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Brown hydroboration. Request PDF. [Link]
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Palladium-Catalyzed Synthesis and Isolation of Functionalized Allylboronic Acids: Selective, Direct Allylboration of Ketones. Angewandte Chemie International Edition. [Link]
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Brown Allylation: Application to the Synthesis of Natural Products. ResearchGate. [Link]
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Synthesis of Adjacent Quaternary Stereocenters by Catalytic Asymmetric Allylboration. Journal of the American Chemical Society. [Link]
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Chiral Synthesis via Organoboranes. 5. Asymmetric Allylboration via Chiral Allyldialkylboranes. Synthesis of Homoallylic Alcohols of High Enantiomeric Purity. Journal of the American Chemical Society. [Link]
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Asymmetric Allylboration of Aldehydes and Ketones Using 3,3'-Disubstitutedbinaphthol-Modified Boronates. Organic Letters. [Link]
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Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Journal of the American Chemical Society. [Link]
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Catalytic Enantioselective Allylboration and Related Reactions of Isatins Promoted by Chiral BINOLs: Scope and Mechanistic Studies. The Journal of Organic Chemistry. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Diisopropyl Allylboronate
This guide provides essential, step-by-step procedures for the safe handling and disposal of diisopropyl allylboronate (CAS 51851-79-7). As a vital reagent in organic synthesis, particularly for carbon-carbon bond formation in pharmaceutical and materials science research, its proper management is paramount to ensuring laboratory safety and environmental stewardship.[1] This document moves beyond mere instruction to explain the chemical rationale behind each procedural step, empowering researchers to handle this compound with confidence and integrity.
Hazard Identification and Risk Assessment
Before handling this compound, a thorough understanding of its hazards is crucial. This compound is a flammable liquid and vapor that causes significant skin and eye irritation.[2][3][4][5] The primary risks associated with its improper disposal include fire, chemical burns from direct contact, and potential harm to aquatic life if released into the environment.
The key to its safe disposal lies in understanding its reactivity. As a boronic ester, this compound is susceptible to hydrolysis, a reaction where water cleaves the ester bonds to form allylboronic acid and isopropanol.[6][7] While this reactivity is useful in some synthetic contexts, it must be carefully controlled during disposal to prevent a rapid, exothermic reaction.
Table 1: Physicochemical and Hazard Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 51851-79-7 | [1][2][8] |
| Molecular Formula | C₉H₁₉BO₂ | [1][3] |
| Appearance | Clear, colorless liquid | [1][2] |
| Primary Hazards | H226: Flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritation | [3][5] |
| Incompatibilities | Strong oxidizing agents, strong acids, water (uncontrolled reaction) | [9][10][11] |
| UN Number | UN1993, Flammable liquid, n.o.s. | [8] |
Pre-Disposal Safety Protocols: A Self-Validating System
Adherence to stringent safety protocols is non-negotiable. This creates a self-validating system where safety is integrated into the workflow, minimizing the chance of error or exposure.
-
Personal Protective Equipment (PPE): A complete barrier between the researcher and the chemical is required. This includes:
-
Engineering Controls: All handling and disposal procedures must be performed within a certified chemical fume hood to contain flammable vapors and prevent inhalation of any aerosols.[12] The fume hood sash should be kept as low as possible.
-
Spill Preparedness: Before beginning, ensure an appropriate spill kit is immediately accessible. This should include absorbent materials (such as vermiculite or sand), and a container for hazardous spill waste. Do not use combustible materials like paper towels to clean up large spills.
Step-by-Step Disposal Procedure: Controlled In-Lab Deactivation
The recommended procedure for disposing of residual or waste this compound involves a controlled deactivation process through hydrolysis. This converts the reactive boronate ester into less reactive, more manageable byproducts prior to collection as hazardous waste. This protocol is designed for small quantities (typically <100 g) of waste.
Causality of the Protocol: The core principle is to manage the exothermic nature of the hydrolysis reaction. By first diluting the boronate ester in a non-reactive solvent and then slowly introducing a quenching agent, the reaction rate is controlled, preventing dangerous temperature spikes and splashing.
Experimental Protocol
-
Preparation and Dilution:
-
In a chemical fume hood, place a flask of appropriate size, equipped with a magnetic stir bar, in a secondary container (e.g., an ice bath) as a precautionary measure to control temperature.
-
Add a non-reactive, anhydrous solvent to the flask, such as heptane or tetrahydrofuran (THF).
-
Slowly add the waste this compound to the solvent with gentle stirring. A dilution to approximately 5-10% concentration is recommended. This dilution is a critical control step to manage the reaction's heat output.
-
-
Controlled Quenching (Hydrolysis):
-
While stirring the diluted solution, slowly add a less reactive alcohol, such as isopropanol or tert-butanol, dropwise using an addition funnel. This initiates a gentle, controlled hydrolysis.
-
Monitor the reaction for any signs of exotherm (e.g., warming of the flask). If the temperature rises significantly, pause the addition and allow the mixture to cool.
-
After the alcohol addition is complete and any initial reaction has subsided, continue stirring for at least 30 minutes.
-
-
Completion and Waste Collection:
-
Once the mixture has returned to room temperature, very slowly add water dropwise to ensure the hydrolysis is complete.
-
Carefully transfer the resulting mixture into a designated hazardous waste container labeled "Non-Halogenated Organic Waste" or as directed by your institution's EHS office.
-
The label must clearly list all components of the mixture (e.g., heptane, isopropanol, water, and the reaction byproducts: allylboronic acid).
-
Visualization of Disposal Workflow
The following diagram outlines the logical flow of the disposal process, from initial identification to final waste collection.
Caption: Logical workflow for the safe deactivation and disposal of this compound.
Waste Management and Regulatory Compliance
The deactivated mixture, although less reactive, is still classified as hazardous waste and must be managed accordingly.
-
Regulatory Adherence: All chemical waste disposal must comply with federal, state, and local regulations. Key governing bodies include the Environmental Protection Agency (EPA), which regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), and the Occupational Safety and Health Administration (OSHA).[14][15][16][17][18]
-
Container Management: Use only approved, chemically compatible hazardous waste containers.[16][19] Keep containers closed except when adding waste.[16][19]
-
Segregation: Do not mix this waste stream with incompatible waste types, such as strong acids or oxidizers.[17][19] Improper segregation can lead to dangerous chemical reactions within the waste container.
-
Institutional Procedures: Always consult and follow the specific chemical hygiene plan and waste disposal guidelines provided by your institution's Environmental Health & Safety (EHS) department.[13][15] They will provide the correct containers, labels, and schedule for waste pickup.
By following this comprehensive guide, researchers can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and scientific integrity.
References
-
Allylation reactions of aldehydes with allylboronates in aqueous media: unique reactivity and selectivity that are only observed in the presence of water. PubMed.[Link]
-
Allylation Reactions of Aldehydes with Allylboronates in Aqueous Media: Unique Reactivity and Selectivity Observed Only in the Presence of Water. Wiley Online Library.[Link]
-
OSHA Compliance For Laboratories. US Bio-Clean.[Link]
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This compound, 1 gram, Each. CP Lab Safety.[Link]
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(PDF) ChemInform Abstract: Allylation Reactions of Aldehydes with Allylboronates in Aqueous Media: Unique Reactivity and Selectivity that are Only Observed in the Presence of Water. ResearchGate.[Link]
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This compound | C9H19BO2 | CID 11435180. PubChem.[Link]
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Boron Safety Data Sheet. ESPI Metals.[Link]
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Proper Handling of Hazardous Waste Guide. EPA.[Link]
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SAFETY DATA SHEET - Allylboronic acid pinacol ester. Thermo Fisher Scientific.[Link]
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Best Practices for Hazardous Waste Disposal. AEG Environmental.[Link]
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA).[Link]
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The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State University Moorhead.[Link]
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Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate.[Link]
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Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar.[Link]
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Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.[Link]
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A Researcher's Comprehensive Guide to Handling Diisopropyl Allylboronate: PPE, Operational Protocols, and Disposal
Diisopropyl allylboronate is a versatile and valuable reagent in modern organic synthesis, enabling the formation of key carbon-carbon bonds in the development of pharmaceuticals and advanced materials.[1] However, its utility is matched by a specific hazard profile that demands meticulous handling and a robust safety strategy. This guide moves beyond mere procedural lists to provide a deep, field-tested framework for researchers, scientists, and drug development professionals. Here, we dissect the causality behind each safety measure, ensuring every protocol is a self-validating system for the protection of both the researcher and the experiment's integrity.
Hazard Profile: A Quantitative Overview
Understanding the specific risks associated with this compound is the foundation of a sound safety plan. The compound is classified under the Globally Harmonized System (GHS) with clear, non-negotiable hazard warnings.[2]
| Hazard Classification | GHS Code | Description |
| Flammable Liquid and Vapor | H226 | The liquid and its vapor are flammable, with a flash point of 35°C.[3][4] |
| Skin Irritation | H315 | Causes irritation upon contact with skin.[2][3][4] |
| Serious Eye Irritation | H319 | Causes serious, potentially damaging, eye irritation.[2][3][4] |
| Environmental Sensitivity | N/A | The compound is noted to be sensitive to air, moisture, and heat.[3][4] |
These classifications necessitate stringent controls to mitigate risks of fire, chemical burns, and compromised experimental outcomes due to degradation.
Personal Protective Equipment (PPE): An Essential Barrier
The selection of PPE is not a one-size-fits-all checklist but a dynamic risk assessment. Given the flammable and irritant nature of this compound, a multi-layered PPE approach is mandatory.
Core PPE Requirements
-
Body Protection: A flame-resistant lab coat (e.g., Nomex®) must be worn over clothing made of 100% cotton. Synthetic fabrics are to be strictly avoided as they can melt and adhere to the skin in the event of a fire.[5]
-
Eye and Face Protection: At a minimum, chemical splash goggles conforming to ANSI Z.87.1 standards are required.[6] When handling larger quantities or when there is a significant risk of splashing, a full-face shield must be worn over the safety goggles.[7]
-
Footwear: Fully enclosed, chemical-resistant shoes are mandatory. Open-toed shoes are strictly prohibited in the laboratory setting.[8]
Critical Insight: Hand Protection
Standard disposable nitrile gloves, while common in laboratories, offer poor resistance to esters.[7][9][10] Since this compound is an allylboronic acid ester, relying solely on nitrile gloves provides a false sense of security and is inadequate for prolonged handling.
Recommended Glove Strategy:
-
Double Gloving: This is the recommended practice.
-
Inner Glove: A standard nitrile glove can be used as the inner layer, providing a good balance of dexterity and splash protection for incidental contact.
-
Outer Glove: A glove with superior resistance to esters and organic solvents, such as neoprene or butyl rubber , should be worn as the outer layer.[8][11]
-
-
Check Manufacturer's Data: Always consult the specific glove manufacturer’s chemical resistance chart to verify breakthrough times for the chemicals you are handling.
The following diagram outlines the decision-making process for selecting appropriate PPE.
Caption: PPE selection workflow for this compound.
Operational Plan: Handling and Storage
Due to its sensitivity to air and moisture, all manipulations of this compound must be performed using inert atmosphere techniques.
Engineering Controls
-
Fume Hood/Glove Box: All handling must occur within a certified chemical fume hood or, for more sensitive applications, a glove box with an inert atmosphere (e.g., nitrogen or argon).[1][12]
Step-by-Step Handling Protocol
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of dry, inert gas (nitrogen or argon). Assemble the reaction apparatus in the fume hood.[13]
-
Inert Atmosphere: The reaction vessel must be purged with inert gas. This is typically achieved using a Schlenk line or a manifold connected to a bubbler.[1][13]
-
Reagent Transfer: Use a dry, gas-tight syringe with a long needle to transfer the liquid reagent.[14][15] First, purge the syringe with inert gas. Then, puncture the septum on the reagent bottle (e.g., an AcroSeal™ bottle) and draw the required volume.[1]
-
Grounding: Ensure that the reagent container and receiving equipment are properly grounded and bonded to prevent the buildup of static electricity, which could ignite the flammable vapors.[3][4]
-
Reaction Quenching: Reactions should be quenched carefully, typically at a low temperature, with a proton source (e.g., methanol, saturated aqueous ammonium chloride) added slowly to control any exothermic processes.
The diagram below illustrates a standard workflow for handling this air-sensitive reagent.
Caption: General workflow for handling this compound.
Storage
-
Store the reagent in a tightly sealed container under an inert gas.[3][4]
-
Refrigerate at the recommended temperature, typically between 0-10°C.[3][4]
-
Store in a designated flammable liquids cabinet, away from heat, sparks, and open flames.[3]
Disposal Plan: A Commitment to Safety and Compliance
Proper waste management is a critical component of laboratory safety. All materials contaminated with this compound are considered hazardous waste.
-
Liquid Waste: Collect all unreacted reagent and solutions containing the compound in a designated, clearly labeled hazardous waste container for flammable organic waste. Do not pour down the drain.[16][17]
-
Solid Waste: All contaminated solid materials, including gloves, absorbent pads, and syringes, must be collected in a separate, sealed container or a heavy-duty plastic bag labeled as hazardous waste.[17][18]
-
Empty Containers: The empty reagent bottle should be managed carefully. Once empty, leave the open bottle in the back of a fume hood to allow any residue to slowly hydrolyze.[14] Then, rinse the container with a suitable organic solvent (e.g., acetone). The rinsate must be collected as hazardous waste. After triple rinsing, the defaced container can be disposed of according to institutional guidelines.[18]
Emergency Procedures: Rapid and Correct Response
In the event of an exposure or spill, a swift and informed response is crucial.
First Aid
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes, followed by washing with soap and water.[19][20] Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15-30 minutes, holding the eyelids open to ensure thorough rinsing.[21][22] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[23]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Management
-
Alert Personnel: Immediately alert others in the vicinity.
-
Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[3]
-
Ventilate: Ensure the area is well-ventilated, using fume hoods to draw vapors away.[2]
-
Contain and Absorb: For small spills, use a non-flammable absorbent material like spill pads, vermiculite, or sand to contain and absorb the liquid.[2][23] Do NOT use paper towels, as this adds combustible material to the spill.[23]
-
Collect Waste: Carefully scoop the absorbed material into a sealable, labeled container for hazardous waste disposal.[4]
-
Decontaminate: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.[23]
For large spills, or any spill outside of a fume hood, evacuate the laboratory and contact your institution's Environmental Health and Safety department immediately.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
